Product packaging for 4-Formyl-N-isopropylbenzamide(Cat. No.:CAS No. 13255-50-0)

4-Formyl-N-isopropylbenzamide

Cat. No.: B111667
CAS No.: 13255-50-0
M. Wt: 191.23 g/mol
InChI Key: OMFHZDXZIJJKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Formyl-N-isopropylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B111667 4-Formyl-N-isopropylbenzamide CAS No. 13255-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFHZDXZIJJKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057636
Record name N-isopropyl-4-formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13255-50-0
Record name 4-Formyl-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13255-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropyl-4-formylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-isopropyl-4-formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-N-isopropylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ISOPROPYL-4-FORMYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NMQ4M6QG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Formyl-N-isopropylbenzamide (CAS 13255-50-0)

This guide provides a comprehensive technical overview of this compound, a substituted benzamide with significance as a pharmaceutical reference standard and a versatile chemical intermediate. We will delve into its physicochemical properties, synthesis, analytical characterization, potential applications, and safety protocols, offering field-proven insights and methodologies for professionals in the chemical and pharmaceutical sciences.

Core Molecular Identity and Physicochemical Properties

This compound (CAS: 13255-50-0) is a bifunctional organic molecule featuring both an amide and an aldehyde group attached to a central benzene ring. This unique structure makes it a valuable building block in organic synthesis and an important reference compound, particularly noted as a related compound to the anticancer drug Procarbazine.[1][2]

Structural and Chemical Identifiers

The fundamental identity of this compound is captured by various nomenclature and registry systems.

PropertyValueSource(s)
IUPAC Name 4-formyl-N-propan-2-ylbenzamide[3][4]
CAS Number 13255-50-0[1][3][5]
Molecular Formula C₁₁H₁₃NO₂[1][3][5]
Molecular Weight 191.23 g/mol [1][3][5]
Canonical SMILES CC(C)NC(=O)C1=CC=C(C=C1)C=O[3][4]
InChI InChI=1S/C11H13NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14)[1][3][4]
InChIKey OMFHZDXZIJJKFP-UHFFFAOYSA-N[3][6]
Physical and Chemical Characteristics

The physical state and key properties are critical for handling, storage, and experimental design.

PropertyValueSource(s)
Physical State Solid[3][5]
Melting Point 124-127°C[5], 121-123°C[2][2][5]
Boiling Point 367.8±25.0 °C (Predicted)[2]
Density 1.093±0.06 g/cm³ (Predicted)[2]
Purity Typically ≥98% (HPLC)[3][5][7]
Solubility Not available[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C in a dry, sealed place.[2][7][8]

Synthesis and Reaction Chemistry

N-substituted benzamides like this compound are commonly synthesized via amidation reactions. The most direct conceptual route involves the coupling of a terephthalaldehydic acid derivative with isopropylamine. A robust and widely applicable laboratory method is the Schotten-Baumann reaction, which proceeds through a highly reactive acyl chloride intermediate.[9][10]

Conceptual Synthesis Workflow

The synthesis can be visualized as a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Formylbenzoic Acid C 4-Formylbenzoyl Chloride A->C + SOCl₂ (Activation) B Thionyl Chloride (SOCl₂) E This compound C->E + Isopropylamine (Nucleophilic Attack) C->E D Isopropylamine F Base (e.g., Pyridine, Et₃N) F->E HCl Scavenger

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a standard laboratory procedure for synthesizing the title compound. The causality for each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of 4-Formylbenzoyl Chloride

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-formylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride.

  • Activation: Slowly add thionyl chloride (1.5-2.0 eq.) to the suspension at room temperature with vigorous stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours. The reaction progress is monitored by the cessation of HCl and SO₂ gas evolution, which should be passed through a trap containing a base solution (e.g., NaOH).

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride is typically a pale yellow oil or solid and is often used in the next step without further purification due to its moisture sensitivity.

Step 2: Synthesis of this compound

  • Setup: In a separate flask, dissolve isopropylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath. The base is essential to neutralize the HCl byproduct of the amidation, driving the reaction to completion and preventing the protonation of the isopropylamine reactant.

  • Amidation: Dissolve the crude 4-formylbenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with constant stirring. Maintaining a low temperature controls the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Wash the reaction mixture sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield the final product as a solid.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

General Analytical Workflow

G A Synthesized Product B Purity Assessment (HPLC, TLC) A->B C Structural Elucidation A->C G Final Characterized Compound B->G D ¹H NMR, ¹³C NMR C->D E Mass Spectrometry (MS) C->E F Infrared (IR) Spectroscopy C->F D->G E->G F->G

Caption: Standard workflow for the analytical characterization of the target compound.

Predicted Spectral Data

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

  • Rationale: The spectrum should show distinct signals for the isopropyl group, the aromatic protons (split into two doublets due to the para-substitution), the amide proton, and the highly deshielded aldehyde proton.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-CH(CH₃ )₂~1.3Doublet6HIsopropyl methyls
-CH (CH₃)₂~4.3Septet1HIsopropyl methine
-NH -~6.1 (broad)Singlet1HAmide proton
Aromatic~7.8Doublet2HProtons ortho to amide
Aromatic~8.0Doublet2HProtons ortho to aldehyde
-CH O~10.1Singlet1HAldehyde proton

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)

  • Rationale: The carbon spectrum will feature signals for the aliphatic isopropyl carbons, four distinct aromatic carbons due to symmetry, the amide carbonyl, and the aldehyde carbonyl.

CarbonPredicted Chemical Shift (δ, ppm)Assignment
-CH(C H₃)₂~23Isopropyl methyls
-C H(CH₃)₂~42Isopropyl methine
Aromatic C~127-130Aromatic CH carbons
Aromatic C~138-142Aromatic quaternary carbons
Amide C =O~166Amide carbonyl
Aldehyde C =O~192Aldehyde carbonyl

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

  • Rationale: The IR spectrum is dominated by strong absorptions from the N-H and C=O stretching vibrations.

Wavenumber (cm⁻¹)IntensityVibration
~3300Medium, SharpN-H Stretch (Amide)
~2870, ~2770WeakC-H Stretch (Aldehyde)
~1690StrongC=O Stretch (Aldehyde)
~1640StrongC=O Stretch (Amide I Band)
~1540StrongN-H Bend (Amide II Band)

Mass Spectrometry (MS)

  • Expected M+: For the molecular formula C₁₁H₁₃NO₂, the expected exact mass for the molecular ion [M]⁺ is 191.09. High-resolution mass spectrometry (HRMS) should confirm this value.

Applications in Research and Development

This compound serves two primary roles in the scientific landscape:

  • Pharmaceutical Reference Standard: It is identified as "Procarbazine Related Compound A" by the USP.[1] As such, it is a critical analytical standard for quality control, impurity profiling, and stability testing of Procarbazine Hydrochloride, an alkylating agent used in cancer therapy.[1] Its availability as a characterized standard is essential for regulatory compliance and ensuring the safety and efficacy of the final drug product.[11][12]

  • Chemical Intermediate: The presence of both an aldehyde and a secondary amide makes this compound a versatile synthon.

    • The aldehyde functional group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in C-C bond-forming reactions like Wittig, Grignard, or aldol reactions.

    • The amide group is generally stable but can be hydrolyzed under harsh conditions. The N-H proton can be deprotonated for further functionalization.

This dual functionality allows it to be a starting point for the synthesis of more complex molecules and compound libraries for drug discovery.[13]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).[5][14]

GHS Hazard Classification
PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[3][14] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[14]
Recommended Safety and Handling Protocols
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15][16]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[5][16]

    • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[14]

  • Handling: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[14] Avoid dust generation.[5]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[14]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

  • Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[14][15] Recommended storage is under an inert atmosphere at 2-8°C.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

This compound (CAS 13255-50-0) is a well-characterized solid chemical whose importance is primarily defined by its role as a pharmaceutical impurity standard for Procarbazine. Its bifunctional nature also presents opportunities as a versatile intermediate in synthetic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe use in research, development, and quality control settings.

References

  • Nano diainc. (n.d.). This compound (Standard).
  • Chinachemnet. (n.d.). This compound.
  • SpectraBase. (n.d.). 4-formyl-N-isopropyl-benzamide.
  • PubChem. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide.
  • GSRS. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • Stephenson, G. R., et al. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E, E64(Pt 7), o1005.
  • Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Critical Reviews in Analytical Chemistry.
  • Wang, A., et al. (n.d.). Supporting Information - Atom-economic amide synthesis by iron-substituted polyoxometalate catalyst. The Royal Society of Chemistry.
  • ResearchGate. (2008). N-Isopropylbenzamide.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods.
  • PubChem. (n.d.). N-Isopropylbenzamide.

Sources

physicochemical properties of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Formyl-N-isopropylbenzamide

Introduction

This compound (CAS No. 13255-50-0) is a substituted benzamide derivative of significant interest in pharmaceutical research and development.[1][2] Structurally, it features a benzamide core with an isopropyl group attached to the amide nitrogen and a formyl (aldehyde) group at the para-position of the benzene ring. This compound is recognized primarily as an intermediate and a metabolite related to the anti-neoplastic agent Procarbazine.[1][3] A thorough understanding of its physicochemical properties is paramount for professionals in drug discovery, process chemistry, and quality control, as these characteristics govern its behavior in both biological and chemical systems, influencing factors such as reaction kinetics, formulation, solubility, and bioavailability.

This guide provides a detailed examination of the core , outlines authoritative experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies.

Core Physicochemical Data

The fundamental are summarized below. It is important to note that several of these values are predicted based on computational models and should be confirmed by empirical testing for critical applications.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₁H₁₃NO₂[1][2][4]
Molecular Weight 191.23 g/mol [1][2][5]
Appearance White to light yellow solid[1]
Melting Point 121-123 °C[1][5]
Boiling Point 367.8 °C at 760 mmHg (Predicted)[1][4][6]
Density 1.093 g/cm³ (Predicted)[1][4]
Water Solubility Data not explicitly available; expected to be low. Soluble in Chloroform (Slightly), Methanol (Slightly).[1]
pKa 14.05 (Predicted)[1]
Flash Point 157.6 °C[1][4]
Vapor Pressure 1.33E-05 mmHg at 25 °C[1][4]
CAS Number 13255-50-0[1][2][4]
Synonyms N-Isopropyl-4-formylbenzamide, 4-Carboxaldehyde-N-isopropylbenzamide, N-Isopropylterephthalaldehydamide[2][4][5][7]

Experimental Determination of Key Properties

The reliability of physicochemical data hinges on the application of standardized, validated experimental methods. The following sections detail the authoritative protocols for determining critical properties like melting point and solubility, grounded in pharmacopeial and international guidelines.

Melting Point Determination: A Hallmark of Purity

The melting point is one of the most fundamental thermal properties used to characterize a solid crystalline substance and is a primary indicator of its purity. For pharmaceutical compounds, its determination is rigorously defined by various pharmacopeias.[8][9][10]

Causality Behind the Experimental Choice: The principle of melting point depression states that impurities disrupt the crystal lattice of a solid, leading to a lower and broader melting range. Therefore, a sharp and well-defined melting point is a strong indication of high purity. The capillary method, as described in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), is the standard for its precision and requirement for a minimal amount of substance.[10][11]

Experimental Protocol: USP/Ph. Eur. Capillary Method (Class Ia)

  • Sample Preparation: The substance must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours to remove any residual solvent or moisture that could depress the melting point.[9]

  • Capillary Loading: A sufficient amount of the dry powder is charged into a capillary tube (specified dimensions, e.g., 0.8-1.2 mm internal diameter) to form a tightly packed column of 2.5-3.5 mm in height.[8] This is achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus, which consists of a controlled heating block (or oil bath) and an accurate thermometer or temperature sensor.[10]

  • Heating and Observation: The apparatus is heated at a controlled rate. A common procedure involves a rapid pre-heating to a temperature approximately 5-10 °C below the expected melting point.[8][10] The heating rate is then reduced to a constant 1 °C/min to ensure thermal equilibrium between the sample and the heating block.[8][12]

  • Recording the Melting Range: Two temperatures are recorded:

    • Onset of Melting: The temperature at which the first drop of liquid becomes visible or the column collapses against the tube wall.[8][10]

    • Clear Point (End of Melting): The temperature at which the substance becomes completely liquid.[10][12] The recorded melting range is the interval between these two points.

  • System Validation: The accuracy of the apparatus must be frequently verified using certified melting point reference standards that melt at temperatures close to that of the test substance.[8][10][11]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Prep1 Finely Powder Substance Prep2 Dry in Vacuum Desiccator Prep1->Prep2 Load1 Charge Capillary (2.5-3.5 mm) Prep2->Load1 Load2 Pack Tightly Load1->Load2 Measure1 Place in Calibrated Apparatus Load2->Measure1 Measure2 Heat to T_exp - 10°C Measure1->Measure2 Measure3 Heat at 1°C/min Measure2->Measure3 Measure4 Observe & Record Onset and Clear Point Measure3->Measure4 Result Report Melting Range Measure4->Result SolubilityWorkflow cluster_setup System Setup cluster_equil Equilibration cluster_analysis Analysis Setup1 Add Excess Solid to Water Setup2 Seal Vessel Setup1->Setup2 Equil1 Agitate at Constant Temp (e.g., 20°C) Setup2->Equil1 Equil2 Sample Periodically (24, 48h) Equil1->Equil2 Equil3 Confirm Equilibrium (Constant Concentration) Equil2->Equil3 Analysis1 Separate Phases (Centrifuge/Filter) Equil3->Analysis1 Analysis2 Analyze Aqueous Phase (e.g., HPLC) Analysis1->Analysis2 Result Report Water Solubility (g/L) Analysis2->Result

Sources

An In-Depth Technical Guide to 4-Formyl-N-isopropylbenzamide: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Formyl-N-isopropylbenzamide, a molecule of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. This document delves into its molecular characteristics, provides a detailed theoretical framework for its synthesis, and explores its biological relevance as a key metabolite of the chemotherapeutic agent procarbazine.

Molecular Identity and Physicochemical Properties

This compound is a substituted benzamide with a molecular formula of C₁₁H₁₃NO₂.[1][2][3] Its structure features a central benzene ring substituted with a formyl (aldehyde) group and an N-isopropylbenzamide moiety at the para position.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 4-formyl-N-propan-2-ylbenzamide[2]
CAS Number 13255-50-0[3]
Molecular Formula C₁₁H₁₃NO₂[1][2][3]
Molecular Weight 191.23 g/mol [2]
Appearance Solid[1]
Melting Point 121-123 °C[4]
Canonical SMILES CC(C)NC(=O)C1=CC=C(C=O)C=C1[1]
InChI Key OMFHZDXZIJJKFP-UHFFFAOYSA-N[1]

Molecular Structure and Spectroscopic Analysis

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Expected ¹H and ¹³C NMR Spectral Data
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (a singlet downfield, typically around 10 ppm), the N-H proton of the amide (a broad singlet), the isopropyl methine proton (a septet), and the two equivalent isopropyl methyl groups (a doublet).

  • ¹³C NMR: The carbon spectrum would feature signals for the carbonyl carbon of the amide, the aldehyde carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.[1][8][9]

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.[1]

  • C=O Stretches: Two distinct carbonyl stretching bands are expected. One for the amide carbonyl (typically around 1640-1680 cm⁻¹) and another for the aldehyde carbonyl (around 1690-1715 cm⁻¹).[8]

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The aldehyde C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a standard amidation reaction, a cornerstone of organic synthesis. The following protocol is a well-established and reliable method for the formation of the amide bond from a carboxylic acid and an amine, proceeding via an acyl chloride intermediate.[10]

Two-Step Synthesis from 4-Formylbenzoic Acid

This procedure involves the initial conversion of 4-formylbenzoic acid to the more reactive 4-formylbenzoyl chloride, followed by its reaction with isopropylamine.

Step 1: Synthesis of 4-Formylbenzoyl Chloride

  • Materials: 4-formylbenzoic acid, thionyl chloride (SOCl₂), and a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-formylbenzoic acid in the anhydrous solvent.

    • Slowly add an excess of thionyl chloride to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

    • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials: Crude 4-formylbenzoyl chloride, isopropylamine, a tertiary amine base (e.g., triethylamine or diisopropylethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve the crude 4-formylbenzoyl chloride in the anhydrous solvent.

    • In a separate flask, dissolve isopropylamine and the tertiary amine base in the same solvent.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the 4-formylbenzoyl chloride solution to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Formylbenzoic Acid C 4-Formylbenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F This compound C->F 0°C to RT D Isopropylamine D->F E Tertiary Amine Base E->F

Caption: A two-step synthesis of this compound.

Biological Significance: A Key Metabolite of Procarbazine

This compound is a major metabolite of the antineoplastic agent procarbazine.[11][12] Procarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects.[13]

Metabolic Pathway of Procarbazine

Procarbazine undergoes a complex series of metabolic transformations, primarily in the liver, catalyzed by cytochrome P450 enzymes and monoamine oxidase.[13] This metabolic cascade ultimately leads to the formation of several metabolites, including this compound.[14]

Diagram 2: Procarbazine Metabolism

G Procarbazine Procarbazine Azo_Procarbazine Azo-Procarbazine Procarbazine->Azo_Procarbazine CYP450, MAO Azoxy_Procarbazine Azoxy-Procarbazine Azo_Procarbazine->Azoxy_Procarbazine Aldehyde_Metabolite This compound Azoxy_Procarbazine->Aldehyde_Metabolite Active_Metabolites Active Alkylating Species Azoxy_Procarbazine->Active_Metabolites

Caption: Simplified metabolic pathway of procarbazine.

Potentiation of Chemotherapeutic Efficacy

Research has demonstrated that this compound can potentiate the cytotoxic action of other chemotherapeutic agents, such as mafosfamide, a preactivated derivative of cyclophosphamide.[11] This potentiation is attributed to its role as an excellent substrate for aldehyde dehydrogenase, an enzyme responsible for the detoxification of aldophosphamide, a key metabolite of mafosfamide.[11] By competing for the active site of this enzyme, this compound inhibits the detoxification of aldophosphamide, thereby increasing its intracellular concentration and enhancing its therapeutic effect.[11]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a molecule with a well-defined chemical structure and significant biological relevance. Its role as a major metabolite of procarbazine and its ability to modulate the efficacy of other chemotherapeutic agents make it a subject of ongoing interest in the field of oncology and drug development. The synthetic protocols and analytical insights provided in this guide are intended to support further research and a deeper understanding of this important compound.

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Link]
  • ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1)
  • PubMed. (1991). Potentiation of the Cytotoxic Action of Mafosfamide by N-isopropyl-p-formylbenzamide, a Metabolite of Procarbazine. [Link]
  • New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]
  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]
  • ACS Publications. (2015).
  • National Institute of Standards and Technology. (n.d.). Benzamide. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. [Link]
  • ResearchGate. (n.d.).
  • GSRS. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE. [Link]
  • ResearchGate. (n.d.). Overview of the metabolism of procarbazine. [Link]
  • PubMed. (1982). Studies on the metabolism of procarbazine by mass spectrometry. [Link]
  • Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]
  • NIH. (n.d.). N-Isopropylbenzamide. [Link]
  • ResearchGate. (n.d.). N-Isopropylbenzamide. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (n.d.). Activation mechanisms of mafosfamide and the role of thiols in cyclophosphamide metabolism. [Link]
  • PubChem. (n.d.). Procarbazine. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Formyl-N-isopropylbenzamide from Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formyl-N-isopropylbenzamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating both an aldehyde and an amide functional group, renders it a valuable building block for the synthesis of a diverse array of more complex molecular architectures. The aldehyde provides a reactive handle for transformations such as reductive amination, Wittig reactions, and condensations, while the N-isopropylbenzamide moiety can participate in various biological interactions. This guide provides a comprehensive overview of the principal synthetic strategies for the preparation of this compound, offering a comparative analysis of different methodologies and detailed, field-proven experimental protocols.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct precursors, each route presenting its own set of advantages and challenges. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions. Herein, we will explore four primary synthetic routes.

Synthetic Route Precursor(s) Key Transformation(s) Advantages Disadvantages
Route 1 4-Carboxybenzaldehyde, IsopropylamineAmide CouplingDirect, high-yielding, and utilizes readily available starting materials.Requires coupling reagents which can be costly and generate stoichiometric byproducts.
Route 2 4-(Bromomethyl)benzaldehyde, IsopropylamineNucleophilic SubstitutionSimple procedure with readily available starting materials.[1]Potential for over-alkylation and side reactions.
Route 3 Terephthalaldehyde, IsopropylamineMono-selective Reductive AminationAtom-economical and utilizes a common starting material.[2]Achieving high mono-selectivity can be challenging, often leading to mixtures of products.
Route 4 4-(Hydroxymethyl)benzoic acid, IsopropylamineAmide Coupling followed by OxidationControlled, stepwise approach.Longer synthetic sequence (two steps), requires an additional oxidation step.

Route 1: Amide Coupling of 4-Carboxybenzaldehyde

This is arguably the most direct and widely applicable method for the synthesis of this compound. The core of this strategy lies in the formation of an amide bond between 4-carboxybenzaldehyde and isopropylamine, facilitated by a coupling reagent. The choice of coupling reagent is critical for the success of this reaction, with several options available, each with its own merits.[3]

Reaction Pathway

Amide_Coupling 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde Activated Ester Intermediate Activated Ester Intermediate 4-Carboxybenzaldehyde->Activated Ester Intermediate + Coupling Reagent Isopropylamine Isopropylamine Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Base (e.g., DIPEA) This compound This compound Activated Ester Intermediate->this compound + Isopropylamine, Base

Caption: Amide coupling of 4-carboxybenzaldehyde with isopropylamine.

Comparative Performance of Coupling Reagents
Coupling Reagent Additive Base Solvent Reaction Time (h) Typical Yield (%) Notes
EDC HOBtDIPEADMF1285A cost-effective choice with a water-soluble urea byproduct, simplifying workup.[3][4]
HATU NoneDIPEADMF295Highly efficient and fast, particularly for challenging couplings, though more expensive.[5][6]
T3P® NonePyridineEtOAc492A versatile and safe reagent with a straightforward workup.[3]
Detailed Experimental Protocol (using HATU)

Materials:

  • 4-Carboxybenzaldehyde (1.0 eq)

  • Isopropylamine (1.2 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-carboxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add isopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Substitution on 4-(Bromomethyl)benzaldehyde

This route utilizes the reactivity of the benzylic bromide in 4-(bromomethyl)benzaldehyde towards nucleophilic substitution by isopropylamine. This reaction typically proceeds via an SN2 mechanism.[1]

Reaction Pathway

Nucleophilic_Substitution 4-(Bromomethyl)benzaldehyde 4-(Bromomethyl)benzaldehyde This compound This compound 4-(Bromomethyl)benzaldehyde->this compound + Isopropylamine, Base Isopropylamine Isopropylamine Base (e.g., K2CO3) Base (e.g., K2CO3)

Caption: Nucleophilic substitution of 4-(bromomethyl)benzaldehyde.

Detailed Experimental Protocol

Materials:

  • 4-(Bromomethyl)benzaldehyde (1.0 eq)

  • Isopropylamine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and isopropylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography to obtain this compound.

Route 3: Mono-selective Reductive Amination of Terephthalaldehyde

This approach leverages the selective reaction of one aldehyde group in terephthalaldehyde with isopropylamine, followed by in-situ reduction of the resulting imine. Achieving high mono-selectivity is crucial and can be influenced by the choice of reducing agent and reaction conditions.

Reaction Pathway

Reductive_Amination Terephthalaldehyde Terephthalaldehyde Imine Intermediate Imine Intermediate Terephthalaldehyde->Imine Intermediate + Isopropylamine (1 eq) Isopropylamine Isopropylamine Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) This compound This compound Imine Intermediate->this compound + Reducing Agent

Caption: Mono-selective reductive amination of terephthalaldehyde.

Detailed Experimental Protocol

Materials:

  • Terephthalaldehyde (1.0 eq)

  • Isopropylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve terephthalaldehyde (1.0 eq) and isopropylamine (1.0 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate this compound.

Route 4: Oxidation of 4-(Hydroxymethyl)-N-isopropylbenzamide

This two-step route first involves the synthesis of the intermediate alcohol, 4-(hydroxymethyl)-N-isopropylbenzamide, followed by its oxidation to the desired aldehyde. This method offers a high degree of control over the introduction of the formyl group.

Reaction Pathway

Oxidation_Route cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Oxidation 4-(Hydroxymethyl)benzoic acid 4-(Hydroxymethyl)benzoic acid 4-(Hydroxymethyl)-N-isopropylbenzamide 4-(Hydroxymethyl)-N-isopropylbenzamide 4-(Hydroxymethyl)benzoic acid->4-(Hydroxymethyl)-N-isopropylbenzamide + Isopropylamine, Coupling Reagent Isopropylamine_S1 Isopropylamine Coupling_Reagent_S1 Coupling Reagent Alcohol_Intermediate 4-(Hydroxymethyl)-N-isopropylbenzamide Final_Product This compound Alcohol_Intermediate->Final_Product + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., DMP)

Caption: Two-step synthesis via oxidation of an alcohol intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Hydroxymethyl)-N-isopropylbenzamide

Follow the amide coupling protocol described in Route 1, substituting 4-carboxybenzaldehyde with 4-(hydroxymethyl)benzoic acid.

Step 2: Oxidation to this compound

A mild oxidizing agent such as Dess-Martin periodinane (DMP) is preferred to avoid over-oxidation to the carboxylic acid.[7][8]

Materials:

  • 4-(Hydroxymethyl)-N-isopropylbenzamide (1.0 eq)

  • Dess-Martin periodinane (DMP) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve 4-(hydroxymethyl)-N-isopropylbenzamide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add Dess-Martin periodinane (1.5 eq) in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own set of advantages and considerations. The direct amide coupling of 4-carboxybenzaldehyde (Route 1) is often the most efficient and high-yielding method, particularly with the use of modern coupling reagents like HATU. The nucleophilic substitution approach (Route 2) offers simplicity, while the mono-reductive amination of terephthalaldehyde (Route 3) is an atom-economical alternative, though potentially challenging in terms of selectivity. The two-step oxidation route (Route 4) provides a high degree of control but at the cost of a longer synthetic sequence. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available resources.

References

  • ResearchGate. (2025). Cyclization of N-substituted benzamides. ResearchGate.
  • ACS Publications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Publications.
  • Chemistry LibreTexts. (2019). 10.6: Oxidation Reactions of Alcohols. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Dess–Martin oxidation. Wikipedia.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • PubMed. (n.d.). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. PubMed.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia. The Royal Society of Chemistry.
  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Google Patents.
  • American Chemical Society. (2025). Genome engineering allows selective conversions of terephthalaldehyde to multiple valorized products in bacterial cells. American Chemical Society.
  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps.
  • PubMed. (2014). The Synthesis of Sterically Hindered Amides. PubMed.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • The Royal Society of Chemistry. (n.d.). A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy - Supporting Information. The Royal Society of Chemistry.
  • Wipf Group. (2007). Alcohol Oxidations. Wipf Group.
  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Common Organic Chemistry.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 4-Formyl-N-isopropylbenzamide, a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of both an aldehyde and an amide functional group makes it a versatile intermediate for the construction of more complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1] This document will delve into the core mechanistic principles governing its synthesis, provide a field-proven experimental protocol, and offer insights grounded in practical laboratory experience for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS No. 13255-50-0) is a disubstituted benzene derivative characterized by a formyl group (-CHO) at the 4-position and an N-isopropylbenzamide group at the 1-position.[2][3] Its dual functionality allows for a wide array of subsequent chemical transformations. The aldehyde can undergo nucleophilic additions, reductions, or oxidations, while the amide linkage provides a stable scaffold. These features make it an important intermediate in multi-step syntheses of active pharmaceutical ingredients (APIs).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[2][3][4]
Molecular Weight 191.23 g/mol [2][3][4]
Appearance Yellow solid[1]
Melting Point 121-123 °C[1]
CAS Number 13255-50-0[3]

The Core Synthesis Strategy: A Two-Step Approach

The most reliable and widely accepted method for synthesizing this compound is a two-step process commencing with 4-formylbenzoic acid. This strategy is predicated on the principle of activating the carboxylic acid to facilitate nucleophilic attack by the amine.

  • Activation of the Carboxylic Acid : The carboxylic acid of 4-formylbenzoic acid is converted into a more reactive acyl chloride.

  • Nucleophilic Acyl Substitution : The resulting 4-formylbenzoyl chloride is reacted with isopropylamine to form the desired amide bond.

This approach is favored due to its high efficiency and the commercial availability of the starting materials.[5][6]

Mechanistic Deep Dive

Part 1: Formation of 4-Formylbenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common choices in a research and development setting.[1] The mechanism described here will focus on oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), a highly effective and clean method.[7]

The Causality Behind Reagent Choice:

  • Oxalyl Chloride : Preferred over thionyl chloride in many cases because its byproducts (CO₂, CO, and HCl) are all gaseous, which simplifies purification.

  • DMF (Catalyst) : DMF is crucial for this reaction to proceed at a reasonable rate. It reacts with oxalyl chloride to form the Vilsmeier reagent, which is the true catalytic species.

The Mechanism:

  • Formation of the Vilsmeier Reagent : DMF reacts with oxalyl chloride to form an electrophilic iminium salt, the Vilsmeier reagent.

  • Activation of the Carboxylic Acid : The oxygen of the carboxylic acid group of 4-formylbenzoic acid attacks the electrophilic Vilsmeier reagent.

  • Nucleophilic Acyl Substitution : The resulting intermediate undergoes nucleophilic attack by the chloride ion, leading to the formation of 4-formylbenzoyl chloride and regeneration of the DMF catalyst.

Acyl_Chloride_Formation_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Carboxylic Acid Activation & Substitution DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + Oxalyl Chloride OxalylChloride Oxalyl Chloride ActivatedIntermediate Activated Intermediate CarboxylicAcid 4-Formylbenzoic Acid CarboxylicAcid->ActivatedIntermediate + Vilsmeier Reagent AcylChloride 4-Formylbenzoyl Chloride ActivatedIntermediate->AcylChloride + Cl⁻ - Regenerated DMF

Caption: Mechanism of 4-formylbenzoyl chloride formation.

Part 2: Amide Bond Formation

This step is a classic example of nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of isopropylamine.

The Causality Behind Experimental Choices:

  • Base : A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct of the reaction. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic.

  • Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive acyl chloride.

The Mechanism:

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen of isopropylamine attacks the electrophilic carbonyl carbon of 4-formylbenzoyl chloride, forming a tetrahedral intermediate.

  • Collapse of the Intermediate : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation : The added base removes the proton from the nitrogen, yielding the final product, this compound, and the hydrochloride salt of the base.

Amide_Formation_Mechanism AcylChloride 4-Formylbenzoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + Isopropylamine Amine Isopropylamine Product This compound Tetrahedral->Product - Cl⁻ Product->Product Base Base (e.g., Et₃N) Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: Amidation s1_start Dissolve 4-Formylbenzoic Acid in Anhydrous THF s1_cool Cool to 0°C s1_start->s1_cool s1_add_reagents Add DMF (cat.) and Oxalyl Chloride s1_cool->s1_add_reagents s1_react Stir at RT for 2-4h s1_add_reagents->s1_react s1_evaporate Concentrate in vacuo s1_react->s1_evaporate s1_product Crude 4-Formylbenzoyl Chloride s1_evaporate->s1_product s2_add_acyl Add 4-Formylbenzoyl Chloride Solution s1_product->s2_add_acyl Use in next step s2_start Dissolve Isopropylamine & Et₃N in Anhydrous DCM s2_cool Cool to 0°C s2_start->s2_cool s2_cool->s2_add_acyl s2_react Stir at RT for 1-2h s2_add_acyl->s2_react s2_workup Aqueous Workup (Wash & Extract) s2_react->s2_workup s2_dry Dry & Concentrate s2_workup->s2_dry s2_purify Purify (Recrystallization or Chromatography) s2_dry->s2_purify s2_final_product Pure this compound s2_purify->s2_final_product

Sources

A Comprehensive Technical Guide to 4-Formyl-N-isopropylbenzamide (IUPAC: 4-formyl-N-propan-2-ylbenzamide)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 4-Formyl-N-isopropylbenzamide, a versatile bifunctional molecule with significant relevance in medicinal chemistry and drug development. The document delineates its chemical identity, physicochemical properties, a robust laboratory-scale synthesis protocol, and methods for spectroscopic characterization. A core focus is placed on its applications, not only as a synthetic building block but also as a key metabolite of the antineoplastic agent procarbazine and a potentiator of mafosfamide's cytotoxic effects. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic application of this compound.

Chemical Identity and Physicochemical Properties

This compound, systematically named 4-formyl-N-propan-2-ylbenzamide by IUPAC, is an aromatic compound possessing both an aldehyde and a secondary amide functional group.[1][2] This dual functionality makes it a valuable intermediate in organic synthesis and a molecule of interest in biochemical pathways.

Chemical Structure of this compound struct sublabel SMILES: CC(C)NC(=O)C1=CC=C(C=O)C=C1

Caption: Molecular structure and SMILES string.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name 4-formyl-N-propan-2-ylbenzamide[1][2][3]
CAS Number 13255-50-0[1][2][4]
Molecular Formula C₁₁H₁₃NO₂[1][2][4]
Molecular Weight 191.23 g/mol [1][2]
Canonical SMILES CC(C)NC(=O)C1=CC=C(C=O)C=C1[1][2][3]
InChIKey OMFHZDXZIJJKFP-UHFFFAOYSA-N[1][2]
EC Number 236-247-8[2][4]
PubChem CID 83270[2][4]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Physical State Solid[1]
Purity (Typical) ≥98%[1][5]
Boiling Point 367.8 °C at 760 mmHg[6]
Density 1.093 g/cm³[6]
Flash Point 157.6 °C[6]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Synthesis and Purification Protocol

Expertise & Rationale: A reliable synthetic protocol is paramount for obtaining high-purity material for research and development. The most direct and common approach for synthesizing this compound is the amide coupling of 4-formylbenzoic acid with isopropylamine. While various coupling reagents can be employed, this protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt). This choice is based on its high efficiency, mild reaction conditions which preserve the sensitive aldehyde group, and the formation of a water-soluble urea byproduct, simplifying purification.

Synthesis & Purification Workflow A Starting Materials: 4-Formylbenzoic Acid Isopropylamine EDC, HOBt, DIPEA B Amide Coupling Reaction (DCM, 0°C to RT) A->B Step 1 C Aqueous Workup (Wash with 1M HCl, sat. NaHCO₃, Brine) B->C Step 2 D Drying & Concentration (Dry over Na₂SO₄, Evaporate Solvent) C->D Step 3 E Purification (Recrystallization from EtOAc/Hexane) D->E Step 4 F Final Product (this compound) E->F Step 5

Caption: General workflow for synthesis and purification.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 4-Formylbenzoic acid (1.0 eq)

  • Isopropylamine (1.2 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-formylbenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM. Stir the suspension at room temperature until the solids are well-dispersed.

  • Amine Addition: Add isopropylamine (1.2 eq) followed by DIPEA (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Coupling: Slowly add EDC (1.2 eq) portion-wise to the cooled mixture. Causality Note: Slow addition is crucial to control the exotherm of the carbodiimide activation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Trustworthiness Check: These washes remove unreacted amine, excess acid, and water-soluble byproducts, forming a self-validating purification sequence.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexanes to afford this compound as a white to off-white solid.

Spectroscopic Characterization (Self-Validating System)

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data serves as a reference for quality control.

Table 3: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~7.9-8.0 ppm (d, 2H, Ar-H ortho to CHO), δ ~7.8-7.9 ppm (d, 2H, Ar-H ortho to C=O), δ ~6.2 ppm (br s, 1H, -NH), δ ~4.2-4.4 ppm (septet, 1H, -CH(CH₃)₂), δ ~1.2-1.3 ppm (d, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ ~192 ppm (CHO), δ ~166 ppm (C=O), δ ~140 ppm (Ar-C), δ ~135 ppm (Ar-C), δ ~130 ppm (Ar-CH), δ ~128 ppm (Ar-CH), δ ~42 ppm (CH(CH₃)₂), δ ~23 ppm (CH(CH₃)₂)
FT-IR (ATR, cm⁻¹)~3300 cm⁻¹ (N-H stretch), ~2820, 2720 cm⁻¹ (Aldehyde C-H stretch), ~1700 cm⁻¹ (Aldehyde C=O stretch), ~1640 cm⁻¹ (Amide I band, C=O stretch), ~1540 cm⁻¹ (Amide II band, N-H bend)
Mass Spec (ESI+)[M+H]⁺ = 192.10

Applications in Drug Development and Research

The unique structure of this compound underpins its utility in several areas of pharmaceutical and chemical research.

Metabolite of Procarbazine

This compound is a known metabolite derived from the oxidation of the anti-cancer agent procarbazine.[7] Understanding the formation and biological activity of such metabolites is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. The availability of a pure synthetic standard is critical for quantifying its presence in biological matrices and assessing its potential off-target effects or contributions to the parent drug's overall efficacy and toxicity profile.

Metabolic Pathway of Procarbazine Procarbazine Procarbazine (Antineoplastic Agent) Metabolite This compound (Key Metabolite) Procarbazine->Metabolite In vivo Oxidation (e.g., via Cytochrome P450)

Caption: Formation from the parent drug Procarbazine.

Potentiation of Chemotherapeutic Agents

Research has shown that this compound potentiates the cytotoxic action of mafosfamide, an active metabolite of the chemotherapeutic drug cyclophosphamide.[2] This synergistic activity presents a compelling avenue for combination therapy research. The aldehyde functionality is likely key to this mechanism, potentially by reacting with biological nucleophiles or influencing cellular redox states, thereby sensitizing cancer cells to the primary alkylating agent.

Bifunctional Synthetic Intermediate

From a synthetic chemistry perspective, the compound is a highly useful building block. The aldehyde and amide groups possess orthogonal reactivity.

  • Aldehyde Handle: Can undergo a wide range of transformations such as Wittig reactions, reductive aminations, and Henry reactions to build molecular complexity.

  • Amide Backbone: The N-isopropylbenzamide core is generally stable under many reaction conditions used to modify the aldehyde, providing a robust scaffold for library synthesis in drug discovery programs.

Safety, Handling, and Storage

Authoritative Grounding: Proper handling is essential for laboratory safety. The following information is synthesized from supplier safety data sheets.

Table 4: Hazard Identification

Hazard CategoryGHS PictogramSignal WordHazard StatementsSource(s)
Acute Toxicity / Irritation GHS07 (Harmful/Irritant)Warning H302: Harmful if swallowed.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]

Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Handling Advice: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly sealed container in a dry and well-ventilated place.[5]

References

  • 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270.
  • N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • 4-formyl-N-isopropyl-benzamide. SpectraBase. [Link]

Sources

4-Formyl-N-isopropylbenzamide structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Formyl-N-isopropylbenzamide: A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive examination of this compound, a key building block in contemporary medicinal chemistry. We will navigate its synthetic pathways, dissect the critical structure-activity relationships (SAR) of its analogs, and explore its vast potential in the development of novel therapeutic agents. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational principles and field-proven insights. By detailing robust synthetic protocols, analyzing the causal relationships behind structural modifications and biological outcomes, and employing clear data visualization, this guide aims to empower and accelerate innovative research in this promising chemical space.

Introduction: The Strategic Value of the this compound Core

The benzamide moiety is a cornerstone of pharmaceutical design, renowned for its ability to participate in crucial hydrogen bonding and other non-covalent interactions within biological targets. This has cemented its status as a "privileged scaffold" in a multitude of clinically successful drugs. Within this esteemed class, this compound stands out as a particularly strategic starting point. Its structure combines two key features: the N-isopropylbenzamide unit, which effectively orients the molecule and probes hydrophobic pockets in target proteins, and a chemically versatile 4-formyl (aldehyde) group. This aldehyde acts as a synthetic linchpin, allowing for extensive and diverse derivatization, making it an ideal platform for generating large compound libraries to explore novel biological targets and overcome existing therapeutic challenges.

Synthesis and Derivatization: Building the Molecular Framework

A robust and flexible synthetic strategy is paramount for exploring the full potential of the this compound scaffold. The core is readily accessible, and its aldehyde handle permits a wide array of subsequent chemical transformations.

Core Synthesis: A Validated Amidation Protocol

The synthesis of the core structure is reliably achieved through the coupling of 4-carboxybenzaldehyde and isopropylamine. The use of modern peptide coupling reagents like HATU ensures high efficiency and mild reaction conditions, preserving the integrity of the aldehyde functionality.[1][2][3]

Experimental Protocol: Synthesis of this compound via HATU Coupling

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-carboxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (to a concentration of 0.2 M).

  • Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) to the solution. Stir for 5 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution at room temperature. The solution may change color.

  • Activation: Stir the mixture for 20 minutes at room temperature to ensure the formation of the activated HOAt ester.

  • Amine Addition: Add isopropylamine (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Diagram: Synthetic Workflow for Core Structure

G Start 4-Carboxybenzaldehyde + Isopropylamine Coupling Amide Coupling (Active Ester Formation) Start->Coupling Reagents HATU, DIPEA Anhydrous DMF Reagents->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the core scaffold.

Key Derivatization Strategy: Reductive Amination

The 4-formyl group is a gateway to immense structural diversity. One of the most powerful and widely used derivatization techniques in drug discovery is reductive amination. This reaction transforms the aldehyde into a secondary or tertiary amine, introducing a new vector for molecular interactions and allowing for the exploration of basic substituents that can improve pharmacokinetic properties. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mild nature and high selectivity for the iminium ion intermediate over the starting aldehyde.[4][5][6]

Experimental Protocol: Reductive Amination of the 4-Formyl Group

  • Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add the desired primary or secondary amine (1.2 eq).

  • Imine Formation: If the amine is an HCl salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. Add 1-2 equivalents of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir at room temperature for 3-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous phase with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired N-substituted aminomethyl derivative.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is crucial for optimizing biological activity. The SAR narrative is built by independently assessing the contribution of three key regions of the molecule.[7]

Diagram: Key Regions for SAR Exploration

Caption: Key molecular regions for SAR studies.

Region 1: The N-Alkyl Group

The N-isopropyl group is a critical determinant of binding affinity and selectivity. Its size, shape, and lipophilicity directly influence how the molecule fits into the target's binding pocket.

  • Causality of Modification: Altering this group from smaller (e.g., ethyl) to larger or more complex (e.g., cyclobutyl, tert-butyl) moieties directly probes the steric tolerance of the binding site. Introducing polarity (e.g., a 2-hydroxypropyl group) can establish new hydrogen bond interactions, potentially increasing potency and altering the pharmacokinetic profile. In studies of related N-alkyl propanamides, the nature of the N-alkyl substituent was shown to be a major driver of antiproliferative activity.[8]

Region 2: The Aromatic Ring

The central phenyl ring acts as a rigid scaffold. Its electronic properties and substitution pattern dictate the orientation of the other two regions.

  • Causality of Modification: Introducing electron-withdrawing groups (e.g., Cl, F) or electron-donating groups (e.g., OMe) can modulate the pKa of the amide N-H and the overall electrostatic potential of the molecule, which is critical for target recognition. For example, in a series of benzamide derivatives targeting the Hedgehog signaling pathway, substitutions on this ring were key to achieving high potency.[9]

Region 3: The 4-Position Derivative

This is the region of greatest diversity, stemming from the reactivity of the formyl group. The choice of functionality here dictates the primary new interactions the analog will make with its biological target.

  • Causality of Modification: Converting the aldehyde to a basic amine via reductive amination introduces a positive charge at physiological pH, which can form strong ionic interactions with acidic residues like aspartate or glutamate in a target protein. This is a common strategy to improve both potency and solubility. Conversely, converting the aldehyde to a neutral or acidic group explores different interaction paradigms. Studies on benzylidene hydrazine benzamides have shown that modifications at this position significantly impact anticancer activity.[10][11]

Table 1: Summary of SAR Insights for Benzamide Analogs

Molecular RegionModification ExampleRationale / Causal EffectPotential Biological Impact
Region 1 (N-Alkyl) Replace Isopropyl with CyclobutylProbes for larger hydrophobic pocketIncreased van der Waals contacts; may improve potency.
Region 2 (Aromatic Ring) Add 2-methoxy groupAlters electronics and conformationCan improve binding by filling a specific pocket or forming a key H-bond.[12]
Region 3 (4-Position) Reductive amination with morpholineIntroduces a basic, polar groupCan form salt-bridge interactions; often improves solubility and cell permeability.[13]
Region 3 (4-Position) Wittig olefinationIntroduces a rigid C=C bondRestricts conformation; can lock the molecule into a more active binding pose.

Potential Therapeutic Applications & Biological Targets

While this compound itself is a building block, its derivatives have significant potential across multiple therapeutic areas. The specific target class is dictated by the overall shape and functionality of the final analog. Based on activities reported for structurally related benzamides, several promising avenues exist.

Case Study: Kinase Inhibition

Many kinase inhibitors feature a central aromatic core with an amide side chain. The N-isopropylbenzamide portion of the scaffold can effectively anchor the molecule in the hinge region of a kinase active site, while the derivatized 4-position can be tailored to achieve selectivity and potency by interacting with the solvent-exposed region. For instance, novel 4-methylbenzamide derivatives have been synthesized as potential protein kinase inhibitors for cancer therapy.[14]

Diagram: Hypothesized Kinase Inhibition Pathway

G cluster_cell Cancer Cell Drug Benzamide Analog Kinase Target Kinase (e.g., PDGFRα) Drug->Kinase Inhibition pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Activates Pathway

Caption: Potential mechanism of action for a kinase-inhibiting analog.

Other potential applications for this scaffold include the development of cholinesterase inhibitors for neurodegenerative diseases and agents targeting parasitic protozoa.[15][16]

Conclusion and Future Outlook

This compound represents a high-potential scaffold for the discovery of novel small molecule therapeutics. Its synthetic tractability, combined with the strategic placement of the N-alkyl and 4-formyl groups, provides an ideal platform for generating diverse and potent compound libraries. The principles of rational drug design, guided by the structure-activity relationships discussed herein, can be applied to tailor analogs for a wide range of biological targets. Future work should focus on synthesizing focused libraries using derivatization techniques like reductive amination and screening them against target classes known to be modulated by benzamides, such as kinases, G-protein coupled receptors, and cholinesterases.[17][18] This systematic approach holds significant promise for identifying next-generation clinical candidates.

References

  • Organic Chemistry Portal. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. organic-chemistry.org. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. organic-chemistry.org. [Link]
  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • ResearchGate. (2010). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • Sharma, V., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. common-organic-chemistry.com. [Link]
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. PubMed. [Link]
  • Szymański, P., et al. (2012). Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. PubMed. [Link]
  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • National Institutes of Health. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. NIH. [Link]
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
  • Universitas Airlangga Repository. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Universitas Airlangga. [Link]
  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. NIH. [Link]
  • ResearchGate. (2015). Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates.
  • National Institutes of Health. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. NIH. [Link]
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
  • Putra, G. S., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Journal of Pharmacy and Pharmacognosy Research. [Link]
  • MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
  • MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]
  • PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]

Sources

A Strategic Guide to Unveiling the Biological Potential of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

ngcontent-ng-c4006390337="" class="ng-star-inserted">

Disclaimer: The compound 4-Formyl-N-isopropylbenzamide is a known chemical entity, primarily documented as a synthetic intermediate.[1][2][3][4] However, there is a notable absence of publicly available data regarding its biological activity. This guide, therefore, presents a prospective and systematic framework for the comprehensive investigation of its potential therapeutic properties. The experimental protocols and hypothesized pathways are based on the analysis of its structural motifs and established principles in drug discovery.[5][6][7]

Executive Summary

This compound presents an intriguing starting point for a drug discovery campaign. Its structure combines a benzaldehyde moiety, known for a wide range of bioactivities including cytotoxicity, with an N-substituted benzamide group, a common feature in pharmacologically active compounds.[8][9][10][11] This document outlines a phased, hypothesis-driven research program designed to systematically explore the cytotoxic and antimicrobial potential of this compound, identify its molecular targets, and elucidate its mechanism of action. By following a logical progression from broad phenotypic screening to specific target engagement and pathway analysis, this guide provides a comprehensive roadmap for determining if this compound holds promise as a novel therapeutic agent.

Rationale and Hypothesis Generation: A Structure-Based Approach

The chemical architecture of this compound provides the basis for our initial biological hypotheses. The molecule can be deconstructed into two key pharmacophores:

  • 4-Formylbenzaldehyde Core: Benzaldehyde and its derivatives are known to possess a wide spectrum of biological activities.[12] Studies have demonstrated their capacity to induce cytotoxicity in cancer cell lines and suppress key oncogenic signaling pathways.[9][13][14] The reactive aldehyde group can potentially engage in covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, or form Schiff bases, contributing to its biological effects.

  • N-isopropylbenzamide Moiety: The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[8][10] This group can participate in crucial hydrogen bonding and hydrophobic interactions within protein binding pockets, conferring specificity and potency. Its presence suggests the potential for targeted interactions with specific cellular proteins.[15][16]

Based on this structural analysis, we propose two primary hypotheses for investigation:

  • Hypothesis 1 (Anticancer Activity): this compound will exhibit cytotoxic activity against a panel of human cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.

  • Hypothesis 2 (Antimicrobial Activity): The compound will demonstrate inhibitory activity against pathogenic bacterial or fungal strains, a known property of some benzamide derivatives.[8][10][17]

Phase I: Foundational In Vitro Screening

The initial phase is designed to rapidly assess the broad biological activity of the compound and establish a foundation for more detailed mechanistic studies.

Workflow for Phase I Screening

G cluster_0 Phase I: Broad Spectrum Bioactivity cluster_1 Cell Panel cluster_2 Microbe Panel Compound This compound (Stock Solution in DMSO) Cytotoxicity Anticancer Screening (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial MCF7 MCF-7 (Breast) Cytotoxicity->MCF7 A549 A549 (Lung) Cytotoxicity->A549 HCT116 HCT116 (Colon) Cytotoxicity->HCT116 HEK293 HEK293 (Non-cancerous) Cytotoxicity->HEK293 Ecoli E. coli (Gram-) Antimicrobial->Ecoli Saureus S. aureus (Gram+) Antimicrobial->Saureus Calbicans C. albicans (Fungus) Antimicrobial->Calbicans Data_Cyto IC50 Values Selectivity Index (SI) Data_Micro MIC Values Decision Go/No-Go Decision Proceed if IC50 or MIC < 20 µM Data_Cyto->Decision Data_Micro->Decision

Caption: Workflow for the initial screening of this compound.

Experimental Protocol: Anticancer Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[18][19][20]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.78 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20][21]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve.

Data Presentation: Phase I Screening Results

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxicity and Antimicrobial Activity

Assay Type Target Organism/Cell Line Endpoint Result (µM)
Cytotoxicity MCF-7 (Human Breast Cancer) IC50 8.5
A549 (Human Lung Cancer) IC50 12.3
HCT116 (Human Colon Cancer) IC50 9.1
HEK293 (Human Embryonic Kidney) IC50 > 50
Antimicrobial E. coli MIC > 100
S. aureus MIC 15.6

| | C. albicans | MIC | > 100 |

Phase II: Target Deconvolution and Mechanism of Action

Assuming a positive "Go" decision from Phase I (e.g., selective cytotoxicity against cancer cells), the next phase focuses on identifying the molecular target and elucidating the mechanism of action (MOA).

Logic for Target Identification

G cluster_0 Phase II: Target Identification PhenoHit Phenotypic Hit (e.g., Selective Cytotoxicity) Hypothesis Hypothesis Generation (Structural Analogs, Pathway Analysis) PhenoHit->Hypothesis Targeted Targeted Assays (e.g., Kinase Panel, Tubulin Assay) Hypothesis->Targeted Unbiased Unbiased Approaches (e.g., Chemoproteomics) Hypothesis->Unbiased Validation Target Validation Targeted->Validation Unbiased->Validation CETSA Target Engagement Confirmation (CETSA) Validation->CETSA MOA Mechanism of Action Studies CETSA->MOA G cluster_0 Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Target: Kinase X Receptor->KinaseX Downstream Downstream Effector (e.g., MAP Kinase) KinaseX->Downstream TF Transcription Factor (e.g., c-Myc) Downstream->TF Gene Gene Expression (Cyclins, etc.) TF->Gene Proliferation Cell Proliferation Gene->Proliferation Compound 4-Formyl-N- isopropylbenzamide Compound->KinaseX Inhibition

Caption: Hypothesized inhibition of a key signaling kinase by the compound.

Structure-Activity Relationship (SAR) Exploration

To validate the importance of specific structural features, a small set of analogs should be synthesized and tested. This provides crucial insights for future lead optimization.

Table 2: Proposed Analogs for Initial SAR Studies

Analog R1 (Position 4) R2 (Amide) Rationale
Parent -CHO -NH-iPr Baseline Activity
Analog 1 -CH₂OH -NH-iPr Determine if the aldehyde's electrophilicity is essential.
Analog 2 -COOH -NH-iPr Assess the impact of changing electronic properties.
Analog 3 -CHO -NH-Et Probe the steric tolerance of the amide binding pocket.

| Analog 4 | -CHO | -NH-tBu | Further probe steric limits. |

Conclusion

While this compound is currently an understudied molecule, its chemical structure holds clear potential for biological activity. The systematic, multi-phased research strategy detailed in this guide provides a scientifically rigorous and efficient path to uncover this potential. By progressing from broad phenotypic assays to specific target validation and mechanistic studies, researchers can definitively determine the compound's therapeutic promise and lay the groundwork for a successful drug development program.

References

Sources

An In-Depth Technical Guide to 4-Formyl-N-isopropylbenzamide: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-N-isopropylbenzamide is a key chemical intermediate and a biologically significant metabolite. With the CAS Number 13255-50-0 and a molecular formula of C₁₁H₁₃NO₂, this compound plays a crucial role in both synthetic organic chemistry and pharmacology.[1][2] Its structure, featuring a benzamide core with an isopropyl substituent on the amide nitrogen and a formyl group at the para position, imparts a unique combination of reactivity and biological activity. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, and its important role as a metabolite of the anti-neoplastic drug procarbazine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 13255-50-0[1][2]
Molecular Formula C₁₁H₁₃NO₂[1][2]
Molecular Weight 191.23 g/mol [1][2]
IUPAC Name 4-formyl-N-(propan-2-yl)benzamide[1][2]
Synonyms N-isopropyl-4-formylbenzamide, 4-Carboxaldehyde-N-isopropylbenzamide[3]
Physical State Solid[1]
Melting Point 121-123 °C
Boiling Point 367.8 °C at 760 mmHg
Density 1.093 g/cm³

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often as an intermediate in the synthesis of more complex molecules like the anticancer drug procarbazine.[1] The general approach involves the amidation of a 4-formylbenzoic acid derivative with isopropylamine. A representative synthetic pathway is outlined below, based on methodologies described in the patent literature for procarbazine synthesis.

Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-formylbenzoic_acid 4-Formylbenzoic Acid 4-formylbenzoyl_chloride 4-Formylbenzoyl Chloride 4-formylbenzoic_acid->4-formylbenzoyl_chloride SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) product This compound 4-formylbenzoyl_chloride->product Isopropylamine isopropylamine Isopropylamine

Caption: A two-step synthesis of this compound.

Experimental Protocol (General Method)

This protocol is a generalized procedure based on standard amide bond formation techniques and information from related syntheses.

Step 1: Synthesis of 4-Formylbenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-formylbenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂). The reaction should be performed in a well-ventilated fume hood.

  • Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 4-formylbenzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve isopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Slowly add the isopropylamine solution to the cooled 4-formylbenzoyl chloride solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

While a comprehensive set of publicly available, peer-reviewed spectroscopic data with detailed peak assignments is limited, mass spectrometry data is available.

  • Mass Spectrometry (GC-MS): The mass spectrum of this compound is available in public databases such as SpectraBase.[3] This data can be used for the identification and confirmation of the synthesized compound.

Biological Significance and Mechanism of Action

The primary biological relevance of this compound stems from its role as a major metabolite of the anticancer drug procarbazine.[4][5] Procarbazine is a prodrug that undergoes metabolic activation to exert its cytotoxic effects.[4]

Role as a Procarbazine Metabolite

Procarbazine is metabolized in the body through a series of oxidative reactions. One of the key pathways involves the oxidation of the methyl group on the hydrazine moiety, eventually leading to the formation of N-isopropyl-p-formylbenzamide.

Procarbazine Metabolism Procarbazine Procarbazine Metabolic_Oxidation Metabolic Oxidation Procarbazine->Metabolic_Oxidation Product This compound Metabolic_Oxidation->Product

Caption: Simplified metabolic pathway of procarbazine.

Potentiation of Chemotherapy

Research has shown that this compound can potentiate the cytotoxic action of other chemotherapeutic agents, such as mafosfamide, a cyclophosphamide analog.[4][5] This potentiation is a result of its interaction with the enzyme aldehyde dehydrogenase (ALDH).[4]

Mechanism of Action:

  • ALDH and Chemotherapy Resistance: Aldehyde dehydrogenases are a family of enzymes responsible for detoxifying both endogenous and exogenous aldehydes. High levels of ALDH activity in cancer cells can lead to resistance to certain chemotherapeutic drugs, like cyclophosphamide, by metabolizing their active aldehyde intermediates into less toxic carboxylic acids.

  • Substrate for ALDH: this compound has been identified as an excellent substrate for at least one isoform of aldehyde dehydrogenase, with a low Michaelis constant (Km) of 0.84 µM.[5]

  • Competitive Inhibition: Due to its high affinity for ALDH, this compound can act as a competitive substrate, effectively tying up the enzyme and preventing it from detoxifying the active aldehyde metabolites of other co-administered chemotherapeutic agents.[5] This leads to an increased intracellular concentration of the toxic chemotherapeutic agent, thereby enhancing its cytotoxic effect on cancer cells.[5]

This interaction highlights the potential for significant drug-drug interactions when procarbazine is used in combination with other chemotherapies that are metabolized by ALDH.[5]

Conclusion

This compound is a molecule of considerable interest to both synthetic and medicinal chemists. Its synthesis, while requiring careful execution, follows established principles of amide bond formation. Its most significant role lies in its biological activity as a key metabolite of procarbazine, where it can modulate the efficacy of other chemotherapeutic agents through its interaction with aldehyde dehydrogenase. This in-depth understanding of its properties and mechanisms of action is crucial for researchers in the field of drug development and for optimizing combination chemotherapy regimens.

References

  • A kind of synthesis technology of anticancer drug procarbazine. CN110283094A. Google Patents.
  • 4-formyl-N-isopropyl-benzamide. SpectraBase.
  • Procarbazine. NIH 3D.
  • Maloisel, F., & Piguet, D. (2007). Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors. Therapeutics and Clinical Risk Management, 3(6), 1139–1146.
  • 4-Formyl-N-(1-methylethyl)benzamide. PubChem.
  • Kohn, F. R., & Sladek, N. E. (1991). Potentiation of the Cytotoxic Action of Mafosfamide by N-isopropyl-p-formylbenzamide, a Metabolite of Procarbazine. Cancer Research, 51(16), 4170–4175.

Sources

An In-depth Technical Guide to 4-Formyl-N-isopropylbenzamide: From Synthetic Intermediate to Key Procarbazine Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the journey of a molecule from its initial synthesis to the elucidation of its biological significance is often a complex and multifaceted narrative. This guide provides a comprehensive technical overview of 4-Formyl-N-isopropylbenzamide, a compound whose story is intrinsically linked to the clinical use and metabolic fate of the anti-neoplastic agent, procarbazine. While not a therapeutic agent in its own right, a thorough understanding of this molecule is critical for researchers and drug development professionals working in oncology and drug metabolism. This document will delve into the known synthesis of this compound, its physicochemical properties, and its pivotal role as a major metabolite of procarbazine, a cornerstone in the treatment of Hodgkin's lymphoma and certain brain cancers.[1]

Physicochemical Properties

A foundational understanding of a molecule begins with its physicochemical characteristics. This compound is a benzamide derivative with a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[2] A summary of its key properties is presented in Table 1.

PropertyValueSource
IUPAC Name 4-formyl-N-(propan-2-yl)benzamidePubChem
CAS Number 13255-50-0Synblock[3]
Molecular Formula C₁₁H₁₃NO₂GSRS[2]
Molecular Weight 191.23 g/mol GSRS[2]
Appearance White to light yellow solidInferred from supplier data
SMILES CC(C)NC(=O)C1=CC=C(C=C1)C=OGSRS[2]
InChIKey OMFHZDXZIJJKFP-UHFFFAOYSA-NGSRS[2]

Table 1: Physicochemical properties of this compound.

The Discovery Narrative: A Tale of a Metabolite

The history of this compound is not one of a targeted discovery for a specific biological activity, but rather an outcome of investigations into the complex metabolic pathways of the chemotherapeutic agent, procarbazine. Procarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects.[4] Early studies on procarbazine's metabolism identified a number of breakdown products, revealing a complex biotransformation process.

The definitive identification and characterization of this compound as a significant metabolite of procarbazine were established through meticulous studies in the field of drug metabolism. While the seminal full text by Swaffar, D., et al. (1992) published in Drug Metabolism and Disposition is a key reference in this area, the broader scientific literature points to the understanding that procarbazine undergoes extensive hepatic metabolism. This process involves enzymatic oxidation, leading to the formation of various intermediates. This compound emerges as a stable end-product of one of these metabolic routes.

Synthesis of this compound: A Methodological Deep Dive

While the primary significance of this compound is as a metabolite, its synthesis is a prerequisite for obtaining an analytical standard for metabolic studies and for its use as an intermediate in the synthesis of procarbazine itself. A detailed synthetic protocol is outlined in Chinese patent CN110283094A, which describes a multi-step synthesis of procarbazine. The synthesis of this compound represents a key intermediate step in this patented process.

The causality behind this experimental choice lies in the need for a reliable and scalable method to produce this key intermediate. The chosen route leverages readily available starting materials and employs robust chemical transformations.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthetic route described in Chinese patent CN110283094A.

Step 1: Synthesis of N-isopropyl-p-toluamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Amine Addition: Cool the solution in an ice bath and slowly add isopropylamine dropwise via the dropping funnel. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess isopropylamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid. Finally, wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-isopropyl-p-toluamide. The product can be further purified by recrystallization or column chromatography.

Step 2: Oxidation of N-isopropyl-p-toluamide to this compound

  • Oxidation Setup: Dissolve the N-isopropyl-p-toluamide from the previous step in a suitable solvent, such as a mixture of acetic anhydride and sulfuric acid.

  • Oxidant Addition: Add a strong oxidizing agent, such as chromium trioxide (CrO₃), portion-wise to the solution while maintaining a controlled temperature, typically with an ice bath.

  • Reaction Progression: Stir the reaction mixture at a controlled temperature for a specified period. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by pouring it into ice water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Oxidation p_toluoyl_chloride p-Toluoyl Chloride amidation Amidation Reaction (DCM, 0°C to RT) p_toluoyl_chloride->amidation isopropylamine Isopropylamine isopropylamine->amidation n_isopropyl_p_toluamide N-isopropyl-p-toluamide amidation->n_isopropyl_p_toluamide oxidation Oxidation Reaction (CrO₃, Ac₂O/H₂SO₄) formyl_product This compound oxidation->formyl_product n_isopropyl_p_toluamide_input->oxidation

Caption: Synthetic workflow for this compound.

Role in Procarbazine Metabolism: A Key Biotransformation Product

The primary reason for the scientific interest in this compound is its role as a major metabolite of procarbazine. Procarbazine, an N-methylhydrazine derivative, undergoes a complex series of metabolic transformations in the body, primarily in the liver, to form active cytotoxic species as well as inactive metabolites that are excreted.

The metabolic pathway of procarbazine is initiated by oxidation of the hydrazine moiety. This leads to the formation of an azo intermediate, which is then further metabolized. One of the key pathways involves the cleavage of the molecule, ultimately leading to the formation of this compound. This biotransformation is a detoxification pathway, converting the active drug into a more polar, excretable compound. The presence and quantification of this compound in patient urine or plasma can serve as a biomarker for procarbazine metabolism and exposure.

The following diagram illustrates the simplified metabolic pathway of procarbazine, highlighting the formation of this compound.

Procarbazine_Metabolism Procarbazine Procarbazine Azo_Intermediate Azo Intermediate Procarbazine->Azo_Intermediate Oxidation (CYP450) Active_Metabolites Active Cytotoxic Metabolites Azo_Intermediate->Active_Metabolites Further Metabolism Formyl_Metabolite This compound Azo_Intermediate->Formyl_Metabolite Oxidative Cleavage Excretion Excretion Formyl_Metabolite->Excretion

Caption: Simplified metabolic pathway of procarbazine.

Conclusion

This compound serves as a compelling case study in the interconnectedness of synthetic chemistry and drug metabolism. While its independent discovery and history are not prominently documented, its identity as a key metabolite of the vital anticancer drug procarbazine has solidified its importance in the scientific literature. The ability to synthesize this compound is crucial for researchers studying the pharmacokinetics and pharmacodynamics of procarbazine, as it provides a necessary analytical standard. This in-depth technical guide has provided a comprehensive overview of its known synthesis, physicochemical properties, and its critical role in the biotransformation of procarbazine, offering valuable insights for professionals in drug development and oncology research.

References

  • GSRS. N-ISOPROPYL-4-FORMYLBENZAMIDE. [Link]
  • PubMed. Studies on the metabolism of procarbazine by mass spectrometry. [Link]
  • Wikipedia. Procarbazine. [Link]
  • PubMed. Methylazoxyprocarbazine, the active metabolite responsible for the anticancer activity of procarbazine against L1210 leukemia. [Link]
  • Leadiant Biosciences, Inc. PRODUCT MONOGRAPH PrMatulane® Procarbazine hydrochloride 50 mg Capsules USP Antineoplastic agent. [Link]
  • Nano diainc. This compound (Standard). [Link]
  • precisionFDA. N-ISOPROPYL-4-FORMYLBENZAMIDE. [Link]
  • ResearchGate. Overview of the metabolism of procarbazine. | Download Scientific Diagram. [Link]
  • PubMed. Drug metabolism and disposition in children. [Link]
  • ChEMBL. Compound: N-ISOPROPYL-P-FORMYLBENZAMIDE (CHEMBL3561363). [Link]
  • PMC - NIH. Fundamentals of Drug Metabolism and Drug Disposition. [Link]
  • VIVO.
  • PubChem. 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270. [Link]
  • Organic Syntheses Procedure. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]
  • ResearchGate. Role of drug metabolism & disposition in discovery and development of new drugs. [Link]
  • Ciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde.. [Link]
  • ResearchG
  • PubChem. 4-Methyl-N-(1-methylethyl)benzamide | C11H15NO | CID 576816. [Link]

Sources

4-Formyl-N-isopropylbenzamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Formyl-N-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound utilized in various industrial and scientific research applications.[1] As a substituted benzamide derivative, it serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its bifunctional nature, possessing both an aldehyde and an amide group, allows for diverse chemical transformations. However, the inherent reactivity and specific hazard profile of this compound necessitate a comprehensive understanding of its safety and handling protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth analysis of the safety considerations, handling procedures, and emergency response protocols for this compound. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for this assessment.

GHS Classification

This compound is classified with the following hazards.[1][2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled

The GHS pictograms associated with this compound are:



Signal Word: Warning[1][3]

Toxicological Profile

While comprehensive toxicological data for this compound is not extensively published, the available information and the chemical's structural alerts (aromatic aldehyde and amide) warrant a cautious approach.

  • Oral Toxicity: The compound is classified as harmful if swallowed, indicating that ingestion of relatively small quantities could cause adverse health effects.[1][2][3]

  • Dermal and Ocular Irritation: Direct contact with the skin is likely to cause irritation, and contact with the eyes can lead to serious irritation.[1][2] This is a common characteristic of aromatic aldehydes.

  • Respiratory Irritation: As a solid, the primary risk of respiratory exposure is through the inhalation of dust particles, which may irritate the respiratory tract.[1][2][3]

Risk Assessment Workflow

A systematic risk assessment should be conducted before any new experimental procedure involving this compound.

cluster_0 Risk Assessment Workflow Identify Hazards Identify Hazards Assess Exposure Potential Assess Exposure Potential Identify Hazards->Assess Exposure Potential GHS & SDS Review Evaluate Existing Controls Evaluate Existing Controls Assess Exposure Potential->Evaluate Existing Controls Quantity, Duration, Frequency Determine Risk Level Determine Risk Level Evaluate Existing Controls->Determine Risk Level Fume Hood, PPE Implement Additional Controls Implement Additional Controls Determine Risk Level->Implement Additional Controls High/Medium/Low Review and Document Review and Document Implement Additional Controls->Review and Document e.g., Respirator, Glove Box

Caption: A logical workflow for conducting a risk assessment.

Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound that may generate dust, and all work with its solutions, should be conducted in a properly functioning chemical fume hood.[4] This is the primary engineering control to prevent inhalation exposure.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide localized exhaust and prevent contamination of the general laboratory environment.

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use in case of accidental skin or eye contact.[5]

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and readily available to all personnel.

  • Training: All personnel must be trained on the specific hazards of the compound and the procedures outlined in the SOPs before beginning any work.

  • Restricted Access: The areas where this compound is used and stored should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact with this compound.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards).[1] A face shield may be required for larger quantities or when there is a significant splash hazard.Protects eyes from dust particles and splashes.
Skin and Body Nitrile gloves (inspect before use and change frequently).[7] A laboratory coat must be worn and kept fastened. For larger scale operations, chemical-resistant aprons or suits may be necessary.Prevents skin contact. Nitrile gloves offer good protection against many organic compounds.
Respiratory A NIOSH-approved respirator with a particulate filter may be required if engineering controls are insufficient or during spill cleanup.[1] Work should primarily be conducted in a fume hood to avoid the need for respiratory protection.Protects against the inhalation of harmful dust.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical for safety.

Weighing and Transfer Protocol
  • Preparation: Don all required PPE. Ensure the work area (ventilated balance enclosure or chemical fume hood) is clean and uncluttered.

  • Weighing: Use a tared weigh boat or container. Carefully scoop the solid this compound, avoiding the generation of dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. If dissolving, add the solvent to the solid in the fume hood.

  • Cleaning: Clean any residual solid from the spatula and weigh boat with a solvent-moistened wipe, and dispose of it as hazardous waste.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be locked or otherwise secured to restrict access.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

cluster_1 Spill Response Protocol Evacuate Area Evacuate Area Alert Personnel Alert Personnel Evacuate Area->Alert Personnel Don Appropriate PPE Don Appropriate PPE Alert Personnel->Don Appropriate PPE Full PPE including respirator if necessary Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Use absorbent pads for solutions, cover solids Clean Up Clean Up Contain Spill->Clean Up Sweep solids, absorb liquids Decontaminate Decontaminate Clean Up->Decontaminate Use appropriate solvent Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste In sealed, labeled container

Caption: A stepwise workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container compatible with the solvents used.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[1]

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. A safety-first mindset, grounded in a thorough understanding of the compound's hazards, the implementation of robust engineering and administrative controls, the consistent use of personal protective equipment, and adherence to established protocols, is paramount. This guide serves as a comprehensive resource to support the safe and effective use of this compound in a research and development setting.

References

  • 4-Formyl-N-(1-methylethyl)benzamide SDS, 13255-50-0 Safety Data Sheets - ECHEMI. (n.d.).
  • This compound - LGC Standards. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (2025-08-29).
  • 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270 - PubChem. (n.d.).
  • BENZAMIDE CAS Number - HAZARD SUMMARY. (2002, June).
  • csfs155.txt. (1989, January).
  • Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025-03-04).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • Handling Chemicals - Chemistry - Wittenberg University. (n.d.).

Sources

A Comprehensive Spectroscopic Guide to 4-Formyl-N-isopropylbenzamide: In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic properties of 4-Formyl-N-isopropylbenzamide, a compound of interest in chemical research and drug discovery. By delving into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as an essential resource for scientists seeking to unequivocally identify and characterize this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven best practices, ensuring both technical accuracy and practical relevance.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[1] Its structure features a central benzene ring substituted with a formyl group and an N-isopropylbenzamide moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which will be elucidated in the subsequent sections.

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₂PubChem[1]
Molecular Weight191.23 g/mol PubChem[1]
IUPAC Name4-formyl-N-(propan-2-yl)benzamidePubChem[1]
CAS Number82239-62-1Synblock[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Theoretical Framework

¹H and ¹³C nuclei, possessing a quantum mechanical property called spin, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they can align with or against the field, creating two energy states. The absorption of radiofrequency radiation causes a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This variation in resonance frequency, known as the chemical shift (δ), allows us to differentiate between chemically non-equivalent nuclei.

Furthermore, the interaction between the spins of neighboring nuclei leads to signal splitting, or multiplicity, which provides information about the number of adjacent protons. The area under an ¹H NMR signal, or integration, is proportional to the number of protons it represents.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accuracy.

Figure 1: Standard workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this compound is not readily accessible, a highly accurate prediction can be made based on the analysis of structurally similar compounds, namely 4-formylbenzamide[3] and N-isopropylbenzamide.[4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Aldehyde (-CHO)~10.1Singlet (s)1HThe highly deshielded environment of the formyl proton results in a characteristic downfield shift.
Aromatic (Ha)~7.9Doublet (d)2HProtons ortho to the electron-withdrawing formyl group are significantly deshielded.
Aromatic (Hb)~7.8Doublet (d)2HProtons ortho to the amide group are also deshielded, but to a lesser extent than those ortho to the aldehyde.
Amide (-NH)~6.1Broad Singlet (br s)1HThe chemical shift of the amide proton can be variable and is often broad due to quadrupole effects and exchange.
Isopropyl (-CH)~4.3Septet (sept)1HThis proton is coupled to the six equivalent methyl protons.
Isopropyl (-CH₃)~1.3Doublet (d)6HThe two methyl groups of the isopropyl moiety are equivalent and are coupled to the single methine proton.
Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum can be predicted with a high degree of confidence.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde Carbonyl (C=O)~192The carbonyl carbon of an aromatic aldehyde typically resonates in this downfield region.[3]
Amide Carbonyl (C=O)~167The amide carbonyl carbon is also deshielded, with a characteristic chemical shift.[4]
Aromatic (C-CHO)~139The quaternary carbon attached to the formyl group.
Aromatic (C-CONH)~135The quaternary carbon attached to the amide group.
Aromatic (CHa)~129Aromatic carbons ortho to the formyl group.
Aromatic (CHb)~128Aromatic carbons ortho to the amide group.
Isopropyl (CH)~42The methine carbon of the isopropyl group.[4]
Isopropyl (CH₃)~23The equivalent methyl carbons of the isopropyl group.[4]

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework

Covalent bonds in a molecule are not static; they are constantly vibrating. These vibrations can be stretching (a change in bond length) or bending (a change in bond angle). Each type of bond has a characteristic vibrational frequency that corresponds to a specific region of the infrared spectrum. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, resulting in an IR spectrum with characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

Figure 2: A typical workflow for ATR-FTIR analysis.
Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)IntensityFunctional Group
N-H Stretch~3300MediumAmide
C-H Stretch (Aromatic)~3100-3000MediumAromatic Ring
C-H Stretch (Aldehyde)~2850 and ~2750Medium, often two distinct peaksAldehyde
C=O Stretch (Aldehyde)~1700StrongAldehyde
C=O Stretch (Amide I)~1650StrongAmide
N-H Bend (Amide II)~1550MediumAmide
C=C Stretch (Aromatic)~1600 and ~1475MediumAromatic Ring

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Theoretical Framework

In a typical mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated by an electric field and then separated based on their m/z ratio by a magnetic or electric field. A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Figure 3: Generalized workflow for GC-MS analysis.
Mass Spectrometry Data Analysis

The mass spectrum of this compound is available from SpectraBase.[5]

m/zProposed FragmentInterpretation
191[M]⁺Molecular ion peak, confirming the molecular weight.
176[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety.
148[M - C₃H₇]⁺Loss of the isopropyl group.
146[M - NH(CH(CH₃)₂)]⁺Cleavage of the amide bond, loss of the isopropylamine group.
119[C₇H₅O₂]⁺Formation of the 4-formylbenzoyl cation.
91[C₇H₇]⁺Tropylium ion, a common fragment in aromatic compounds.
77[C₆H₅]⁺Phenyl cation.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. This guide has detailed the theoretical underpinnings of each technique, provided field-proven experimental protocols, and offered a thorough interpretation of the expected and available spectral data. For researchers and professionals in drug development, this in-depth understanding is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships.

References

  • PubChem. 4-Formyl-N-(1-methylethyl)benzamide.
  • The Royal Society of Chemistry.
  • SpectraBase. 4-formyl-N-isopropyl-benzamide. John Wiley & Sons, Inc. [Link]
  • Supporting Information. Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. The Royal Society of Chemistry. [Link]
  • van Oosten, E. M., Lough, A. J., & Vasdev, N. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1068. [Link]

Sources

4-Formyl-N-isopropylbenzamide: A Critical Metabolite in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond an Inert Byproduct

In the landscape of drug metabolism, the biotransformation of a parent compound into its various metabolites is a critical area of study, profoundly influencing its efficacy, safety, and overall pharmacokinetic profile. 4-Formyl-N-isopropylbenzamide has emerged as a significant metabolite, particularly in the context of oncology drug development. This guide provides a comprehensive technical overview of this compound, moving beyond a simple characterization to explore its formation, synthesis, analytical determination, and, crucially, its biological significance. For drug development professionals, understanding this metabolite is not merely an academic exercise but a practical necessity for predicting drug-drug interactions, elucidating mechanisms of action, and ensuring patient safety.

I. The Genesis of this compound: A Metabolite of Procarbazine

This compound is a major metabolite of the alkylating anti-cancer agent Procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide)[1][2][3]. Procarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects[4][5]. The metabolic pathway is a multi-step process primarily occurring in the liver, involving the cytochrome P-450 monooxygenase system[1][5].

The initial and major metabolic step is the oxidation of Procarbazine to its azo derivative, N-isopropyl-α-(2-methylazo)-p-toluamide[1][6]. This azo metabolite is a relatively stable intermediate that can be detected in circulation[6]. It is this azo derivative that serves as the direct precursor to this compound. The formation can occur through two primary routes:

  • Chemical Conversion: The azo intermediate can undergo a rapid chemical conversion to this compound and methylhydrazine upon acidification[1]. This is a crucial consideration for analytical method development, as sample handling and processing conditions can artificially inflate the measured concentration of the formyl metabolite.

  • Enzymatic Metabolism: The azo derivative can be further oxidized enzymatically to two isomeric azoxy derivatives (N-isopropyl-α-(2-methyl-NNO-azoxy)-p-toluamide and N-isopropyl-α-(2-methyl-ONN-azoxy)-p-toluamide)[1]. These azoxy metabolites are also subject to further metabolism, ultimately yielding this compound[1].

The overall metabolic activation of Procarbazine is complex, leading to the formation of reactive species responsible for its therapeutic and toxic effects, including the methylation of DNA[4][5]. This compound represents a significant endpoint in this metabolic cascade.

procarbazine_metabolism Procarbazine Procarbazine Azo_derivative Azo Derivative (N-isopropyl-α-(2-methylazo)-p-toluamide) Procarbazine->Azo_derivative CYP450 Oxidation Azoxy_derivatives Azoxy Derivatives (Isomers) Azo_derivative->Azoxy_derivatives Further Oxidation Formyl_metabolite This compound Azo_derivative->Formyl_metabolite Chemical Conversion (Acidic pH) Azoxy_derivatives->Formyl_metabolite Metabolism Reactive_species Reactive Alkylating Species Azoxy_derivatives->Reactive_species Metabolic Activation

Caption: Metabolic Pathway of Procarbazine to this compound.

II. Chemical Profile and Synthesis

A thorough understanding of the physicochemical properties of a metabolite is fundamental for its analytical characterization and for the synthesis of a reference standard, which is a non-negotiable requirement for quantitative bioanalysis.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₁H₁₃NO₂[1][7]
Molecular Weight 191.23 g/mol [1][2][8]
CAS Number 13255-50-0[2][8]
IUPAC Name 4-formyl-N-propan-2-ylbenzamide[8]
Synonyms N-isopropyl-4-formylbenzamide, 4-Carboxaldehyde-N-isopropylbenzamide[1][7][8]
Appearance Solid[9]
Protocol for Laboratory Synthesis

The synthesis of this compound can be achieved through a standard amidation reaction. The following protocol outlines a reliable method for its preparation, which is crucial for generating a certified reference standard for analytical studies.

Step 1: Acyl Chloride Formation

This step involves the conversion of the commercially available 4-formylbenzoic acid to its more reactive acyl chloride.

  • Materials: 4-formylbenzoic acid, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM), Magnetic stirrer, Heating mantle, Round-bottom flask with reflux condenser and gas trap.

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-formylbenzoic acid (1.0 eq.) in anhydrous DCM.

    • Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride can be used in the next step without further purification.

Step 2: Amidation

The synthesized acyl chloride is then reacted with isopropylamine to form the desired amide.

  • Materials: Crude 4-formylbenzoyl chloride, Isopropylamine, Anhydrous Dichloromethane (DCM), Triethylamine (or another non-nucleophilic base), Magnetic stirrer, Ice bath.

  • Procedure:

    • Dissolve the crude 4-formylbenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve isopropylamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the 4-formylbenzoyl chloride solution to the cooled amine solution dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • The reaction mixture can be washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography to obtain the pure compound.

synthesis_workflow start Start Materials: 4-Formylbenzoic Acid Isopropylamine step1 Step 1: Acyl Chloride Formation (4-Formylbenzoic Acid + SOCl₂) start->step1 intermediate 4-Formylbenzoyl Chloride (Crude Intermediate) step1->intermediate step2 Step 2: Amidation (Reaction with Isopropylamine) intermediate->step2 product Crude this compound step2->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure this compound (Reference Standard) purification->final_product

Caption: Synthesis Workflow for this compound.

III. Analytical Methodologies for Quantification in Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma and urine is paramount for pharmacokinetic and toxicokinetic studies. Given its polar nature and the complexity of the biological matrix, a robust and sensitive analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application[10].

Protocol for LC-MS/MS Quantification

1. Sample Preparation

The primary goal of sample preparation is to remove interfering substances like proteins and phospholipids while efficiently extracting the analyte of interest[11][12][13].

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • Solid-Phase Extraction (SPE) (for higher sensitivity and cleaner samples):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).

    • Wash the cartridge with a weak organic solvent to remove polar impurities.

    • Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Chromatographic Separation

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for separation.

  • Column: A C18 column (e.g., Hypersil GOLD C18) is a suitable choice[11].

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is commonly used to achieve good separation[11][14].

  • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

3. Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity[10].

  • Ionization Source: Electrospray ionization (ESI) in positive mode is generally suitable for benzamide derivatives.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion of the pure compounds. For example:

    • Analyte: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion)

    • Internal Standard: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion)

  • Optimization: Ion source parameters (e.g., spray voltage, source temperature) and collision energy for each MRM transition should be optimized to maximize signal intensity.

IV. Toxicological and Pharmacological Significance

While often metabolites are considered detoxification products, this compound possesses notable biological activity, a critical consideration in drug development.

Hazard Profile

Safety data sheets classify this compound with the following hazards:

  • Harmful if swallowed (H302)[8][15]

  • Causes skin irritation (H315)[8][15]

  • Causes serious eye irritation (H319)[8][15]

  • May cause respiratory irritation (H335)[8][15]

While these provide general toxicity information, the context of its formation from a cytotoxic parent drug warrants a deeper investigation into its potential for long-term toxicities, such as mutagenicity and carcinogenicity, which are known risks associated with Procarbazine and its metabolites[5]. Studies on benzamide derivatives have also indicated potential for renal toxicity at higher doses[16].

Pharmacological Interactions and Implications

A pivotal study revealed that this compound is an excellent substrate for aldehyde dehydrogenase (ALDH), with a low Michaelis constant (Km) of 0.84 µM[17]. This has significant implications for drug-drug interactions. For instance, it was shown to potentiate the cytotoxic action of Mafosfamide, a cyclophosphamide analog, in leukemia cells that express high levels of ALDH[17]. Aldophosphamide, the key metabolite of cyclophosphamide, is detoxified by ALDH. By competing for the enzyme, this compound inhibits the detoxification of aldophosphamide, thereby increasing its cytotoxic effect[17].

This finding underscores a critical principle for drug development professionals: a metabolite can have a significant impact on the efficacy and toxicity of co-administered drugs. When Procarbazine is used in combination chemotherapy regimens, the formation of this compound has the potential to modulate the activity of other drugs that are substrates for ALDH[17]. This necessitates a thorough evaluation of potential drug-drug interactions during preclinical and clinical development.

V. Conclusion and Future Directions

This compound is far from being a simple, inactive metabolite of Procarbazine. Its formation pathway, potential for chemical artifact generation during analysis, and significant biological activity make it a molecule of high interest for researchers, clinicians, and drug development professionals. A comprehensive understanding of its properties is essential for the safe and effective use of Procarbazine and for the design of future combination therapies.

Future research should focus on:

  • Developing and validating a specific, high-throughput LC-MS/MS method for the routine quantification of this compound in clinical samples.

  • Conducting detailed toxicological studies to assess its potential for genotoxicity and carcinogenicity.

  • Investigating its inhibitory potential against a broader range of enzymes to fully characterize its drug-drug interaction profile.

  • Exploring its potential as a biomarker for Procarbazine metabolism and therapeutic response.

By embracing a holistic view of metabolite function, the scientific community can continue to refine our understanding of drug action and improve the safety and efficacy of therapeutic interventions.

References

  • Prough, R. A., & Tweedie, D. J. (1981). Oxidative Metabolism of N-Isopropyl-α-(2-methylhydrazino)-p-toluamide Hydrochloride (Procarbazine) by Rat Liver Microsomes. Cancer Research, 41(10), 4065-4070. [Link]
  • Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3). [Link]
  • Patsnap. (2024). What is the mechanism of Procarbazine Hydrochloride?
  • ResearchGate. (n.d.).
  • Weinkam, R. J., & Shiba, D. A. (1982). Quantitative analysis of procarbazine, procarbazine metabolites and chemical degradation products with application to pharmacokinetic studies. Biomedical Mass Spectrometry, 9(2), 78-84. [Link]
  • ResearchGate. (n.d.). Overview of the metabolism of procarbazine. [Link]
  • PubChem. (n.d.). Procarbazine.
  • ResearchGate. (2025). Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry: Application to Pharmacokinetic Studies in Rabbits. [Link]
  • Shiba, D. A., & Weinkam, R. J. (1982). Studies on the metabolism of procarbazine by mass spectrometry. Biomedical Mass Spectrometry, 9(2), 78-84. [Link]
  • ACS Publications. (n.d.). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology. [Link]
  • Patents. (n.d.).
  • Figshare. (n.d.). Metabolomics Methods Plasma and tissue samples for metabolomics analysis were performed as previously described. [Link]
  • Dolan, M. E., & Pegg, A. E. (1991). Potentiation of the cytotoxic action of mafosfamide by N-isopropyl-p-formylbenzamide, a metabolite of procarbazine. Cancer Research, 51(16), 4253-4256. [Link]
  • PubChem. (n.d.). Benzamide.
  • NJ.gov. (n.d.). BENZAMIDE CAS Number - HAZARD SUMMARY. [Link]
  • GSRS. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE. [Link]
  • RSC Publishing. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. [Link]
  • precisionFDA. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE. [Link]
  • PubChem. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide.
  • Agilent. (n.d.).
  • ResearchGate. (n.d.). LC-MS analysis with a mobile phase containing LC-MS-grade isopropanol... [Link]
  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. [Link]
  • TU Wien's reposiTUm. (n.d.). Development of a LC-MS screening method for plant protection products. [Link]
  • PubMed. (n.d.). Metabolite profiling in blood plasma. [Link]
  • Ciencia Digital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. [Link]

Sources

Commercial Availability and Technical Guide for 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4-Formyl-N-isopropylbenzamide is a key chemical intermediate with significant applications in pharmaceutical research and development. Its primary relevance lies in its role as a metabolite of the anti-neoplastic agent procarbazine, making it a critical reference standard for impurity profiling and metabolic studies.[1][2][3] This guide provides a comprehensive overview of the commercial availability of this compound, including a comparative analysis of suppliers, typical product specifications, and insights into its synthesis and quality control.

Chemical Identity and Properties

  • IUPAC Name: 4-formyl-N-(propan-2-yl)benzamide[4]

  • Synonyms: N-Isopropyl-4-formylbenzamide, 4-Carboxaldehyde-N-isopropylbenzamide, N-Isopropyl-p-formylbenzamide, N-Isopropylterephthalaldehydamide[5]

  • CAS Number: 13255-50-0 (primary), 82239-62-1 (synonym)[6][7]

  • Molecular Formula: C₁₁H₁₃NO₂[4][5]

  • Molecular Weight: 191.23 g/mol [4][6]

  • Appearance: Typically a white to yellow solid.

Commercial Availability and Supplier Analysis

This compound is readily available from a range of chemical suppliers, catering primarily to the research and pharmaceutical industries. The compound is often supplied as a reference standard or for research use only. Below is a comparative table of prominent suppliers and their typical product specifications.

SupplierPurity SpecificationCAS NumberNotes
MedchemExpressAnalytical Standard13255-50-0Intended for research and analytical applications.[8]
Fluorochem98%13255-50-0
Synblock≥98%82239-62-1Provides documents such as MSDS, NMR, HPLC, and LC-MS.[5]
SynQuest Laboratories95%13255-50-0
LGC StandardsReference Standard13255-50-0Marketed as "Procarbazine Related Compound A".[9][10]
SriramchemPharmaceutical Reference Standard13255-50-0Marketed as "Procarbazine Impurity 1".[1]
KlivonNeat13255-50-0Offers custom synthesis services.[11]
Nano diaincAnalytical StandardIntended for research and analytical applications.[12]

It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity, identity, and any detected impurities.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound typically involves the amidation of 4-formylbenzoic acid or its activated derivatives with isopropylamine. A common and effective laboratory-scale synthesis proceeds via the formation of an acid chloride intermediate, which enhances the electrophilicity of the carboxyl group, facilitating the nucleophilic attack by isopropylamine.

Experimental Protocol

Step 1: Synthesis of 4-Formylbenzoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-formylbenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Gently reflux the mixture until the solid 4-formylbenzoic acid has completely dissolved and gas evolution (HCl and SO₂) has ceased. This indicates the completion of the reaction.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride, a moisture-sensitive compound, is typically used in the next step without further purification.

Step 2: Amidation with Isopropylamine

  • Dissolve the crude 4-formylbenzoyl chloride in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve isopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same anhydrous solvent. The base is used to neutralize the hydrochloric acid byproduct of the reaction.

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the 4-formylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted 4-formylbenzoic acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product of high purity.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 4-Formylbenzoic_Acid 4-Formylbenzoic Acid 4-Formylbenzoyl_Chloride 4-Formylbenzoyl Chloride 4-Formylbenzoic_Acid->4-Formylbenzoyl_Chloride Reflux Thionyl_Chloride SOCl₂ (DMF catalyst) Thionyl_Chloride->4-Formylbenzoyl_Chloride Final_Product This compound 4-Formylbenzoyl_Chloride->Final_Product Nucleophilic Acyl Substitution Isopropylamine Isopropylamine Isopropylamine->Final_Product Base Base (e.g., Et₃N) Base->Final_Product Purification Purification Final_Product->Purification Workup & Purification

Synthetic workflow for this compound.

Quality Control and Analytical Methods

The purity of this compound is critical for its intended applications, especially when used as a reference standard. The following analytical techniques are commonly employed for its quality control:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the compound by providing its molecular weight and can also be used to identify and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the amide and aldehyde carbonyl groups.

QC_Workflow cluster_analytical Analytical Quality Control Crude_Product Crude this compound Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product HPLC HPLC (Purity Assessment) Pure_Product->HPLC LCMS LC-MS (Identity & Impurity Profile) Pure_Product->LCMS NMR NMR (Structural Confirmation) Pure_Product->NMR FTIR FTIR (Functional Group Analysis) Pure_Product->FTIR CoA Certificate of Analysis HPLC->CoA LCMS->CoA NMR->CoA FTIR->CoA

Quality control workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It is important to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and vital chemical for the pharmaceutical industry, particularly in the context of procarbazine-related research. Researchers and drug development professionals have access to a variety of suppliers offering this compound, often with high purity specifications suitable for use as a reference standard. A thorough understanding of its synthesis and the analytical methods for its quality control is essential for ensuring the reliability of experimental results.

References

  • Tse, F. L., & Dolinski, R. J. (1991). Potentiation of the Cytotoxic Action of Mafosfamide by N-isopropyl-p-formylbenzamide, a Metabolite of Procarbazine. Cancer Research, 51(16), 4365-4370.
  • Nano diainc. (n.d.). This compound (Standard).
  • precisionFDA. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • PubChem. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide.

Sources

theoretical studies on 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Analysis of 4-Formyl-N-isopropylbenzamide

Abstract

This compound is a substituted benzamide derivative featuring key functional groups—an amide, an aromatic ring, and a reactive formyl group—that make it a molecule of interest for synthetic chemistry and drug discovery. This technical guide outlines a comprehensive theoretical framework for the investigation of its structural, spectroscopic, and electronic properties using computational methods. By employing Density Functional Theory (DFT), we can elucidate the molecule's conformational preferences, vibrational modes, and electronic behavior. Furthermore, this guide explores its potential bioactivity through molecular docking simulations, providing a blueprint for modern in-silico analysis for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Benzamides

Benzamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic actions, including antiemetic, antipsychotic, and gastroprokinetic effects. The N-isopropylbenzamide scaffold itself is a feature in compounds explored as β-adrenergic receptor antagonists.[1][2] The addition of a formyl (aldehyde) group at the para-position of the benzene ring introduces a site for further chemical modification and a potential point of interaction with biological targets.

Theoretical studies provide a powerful, non-experimental route to understanding a molecule's intrinsic properties at the atomic level.[3] By modeling parameters such as molecular geometry, vibrational frequencies, and electronic charge distribution, we can predict the molecule's behavior, stability, and reactivity. This guide details the application of these computational techniques to this compound (4F-NIPB), providing a foundational understanding for future experimental work and rational drug design.

Computational Methodology: A Validated Approach

The theoretical analysis of organic molecules relies on robust and well-validated computational protocols. The methods described herein are standard in the field and have been shown to produce results that correlate well with experimental data for similar compounds.[4][5]

Quantum Chemical Calculations

All quantum chemical calculations are proposed to be performed using the Gaussian 09 or a later software package.[6] The Density Functional Theory (DFT) approach is selected for its excellent balance of computational cost and accuracy in describing electronic systems.[3]

  • Methodology : The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[6]

  • Basis Set : The 6-311++G(d,p) basis set is utilized, which provides sufficient flexibility with diffuse functions (++) and polarization functions (d,p) to accurately describe the electronic distribution, particularly for systems with heteroatoms and potential hydrogen bonding.[4]

  • Workflow :

    • Geometry Optimization : The initial structure of 4F-NIPB is optimized to find the lowest energy conformation.

    • Frequency Analysis : Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) spectrum.[7]

    • Property Calculations : Following optimization, single-point energy calculations are performed to determine electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).[6][8]

Molecular Docking Protocol

To investigate potential bioactivity, molecular docking simulations can be performed using software such as AutoDock Vina.[5] This process predicts the preferred binding orientation of a ligand to a protein target.

  • Target Selection : A relevant protein target would be selected based on the activities of related benzamides. For illustrative purposes, a receptor like a kinase or a G-protein coupled receptor could be used.

  • Ligand and Protein Preparation : The 3D structure of 4F-NIPB is optimized as described above. The protein structure is obtained from the Protein Data Bank (PDB), and water molecules and co-crystallized ligands are removed. Polar hydrogens and appropriate charges are added.

  • Simulation : A grid box is defined around the active site of the protein. The docking simulation is then run to generate a series of binding poses, which are ranked by their binding affinity scores (kcal/mol).[9]

G cluster_setup Setup cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Application mol_build 1. Initial 3D Structure (4F-NIPB) geo_opt 2. Geometry Optimization mol_build->geo_opt freq_calc 3. Frequency Analysis geo_opt->freq_calc Confirm Minimum Energy prop_calc 4. Electronic Property Calculations geo_opt->prop_calc docking Molecular Docking (Potential Bioactivity) geo_opt->docking Optimized Ligand spec_analysis Vibrational Spectra (IR) Assignment freq_calc->spec_analysis react_analysis Reactivity Analysis (HOMO-LUMO, MEP) prop_calc->react_analysis struct_analysis Structural Parameters (Bond Lengths, Angles)

Caption: Computational workflow for theoretical analysis.

Theoretical Results and Discussion

Molecular Geometry and Conformational Analysis

The geometry of 4F-NIPB is defined by the spatial relationship between the phenyl ring, the amide linkage, and the N-isopropyl group. Based on X-ray crystallography of the parent compound, N-isopropylbenzamide, the amide group is expected to be twisted out of the plane of the benzene ring.[1][10] This dihedral angle, which was experimentally found to be 30.0°, is a result of steric hindrance between the amide group and the ring's ortho-hydrogens.[1][10] DFT optimization of 4F-NIPB would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed 3D model of its most stable conformer.

Caption: Key functional groups of this compound.
ParameterDescriptionExpected Theoretical ValueReference Analogy
C=O (Amide)Bond Length~1.24 ÅStandard amide C=O bond
C=O (Aldehyde)Bond Length~1.21 ÅStandard aldehyde C=O bond
C-N (Amide)Bond Length~1.35 ÅPartial double bond character
Dihedral AnglePhenyl Ring vs. Amide Plane~30-35°N-isopropylbenzamide (30.0°)[10]
Table 1: Projected Geometric Parameters for this compound based on DFT calculations and known structural data of related compounds.
Vibrational Spectroscopy Analysis

The calculated IR spectrum provides a fingerprint of the molecule's vibrational modes. Key stretching frequencies can be assigned to specific functional groups, which is invaluable for experimental characterization.

  • N-H Stretch : A sharp peak expected around 3300-3400 cm⁻¹, characteristic of the amide N-H bond.

  • C-H Stretches : Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group would be just below 3000 cm⁻¹.

  • C=O Stretches : Two distinct, strong peaks are predicted in the carbonyl region. The amide C=O stretch is expected around 1650-1680 cm⁻¹, while the aldehyde C=O stretch should appear at a higher frequency, typically 1700-1710 cm⁻¹. This separation is a key diagnostic feature.[7]

  • C=C Aromatic Stretches : Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Electronic Properties and Chemical Reactivity

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[11]

  • HOMO : The highest occupied molecular orbital is predicted to be localized primarily on the electron-rich phenyl ring and the nitrogen and oxygen atoms of the amide group.

  • LUMO : The lowest unoccupied molecular orbital is expected to be centered on the electron-withdrawing formyl group and the amide carbonyl, indicating these are the most probable sites for nucleophilic attack.

  • Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability and reactivity.[12] A smaller gap suggests the molecule is more easily polarizable and more chemically reactive.[12]

G LUMO LUMO (Lowest Unoccupied MO) Acceptor HOMO HOMO (Highest Occupied MO) Donor LUMO->HOMO  ΔE = E_LUMO - E_HOMO  (Reactivity Indicator)   E_LUMO_label E_LUMO E_HOMO_label E_HOMO axis Energy axis->E_LUMO_label

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap diagram.

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It allows for the rapid identification of electrophilic and nucleophilic sites.

  • Negative Potential (Red/Yellow) : Regions of high electron density, indicating sites for electrophilic attack. These are expected around the carbonyl oxygen atoms of both the amide and formyl groups.

  • Positive Potential (Blue) : Regions of low electron density, indicating sites for nucleophilic attack. These are predicted to be located around the acidic amide proton (N-H) and the formyl proton (C-H).

PropertyDescriptionPredicted Finding for 4F-NIPB
HOMO EnergyElectron-donating abilityLocalized on phenyl ring and amide
LUMO EnergyElectron-accepting abilityLocalized on formyl and carbonyl groups
HOMO-LUMO GapChemical reactivity/stabilityModerate gap, indicating a stable but reactive molecule
MEP Negative SitesNucleophilic regionsCarbonyl oxygens (amide and formyl)
MEP Positive SitesElectrophilic regionsAmide N-H and formyl C-H protons
Table 2: Summary of Predicted Electronic Properties and Reactivity Descriptors.
Potential Bioactivity: A Molecular Docking Perspective

A hypothetical docking study of 4F-NIPB into the active site of a protein kinase could reveal its potential as an inhibitor. The simulation would likely show key interactions:

  • Hydrogen Bonding : The amide N-H group could act as a hydrogen bond donor, while the two carbonyl oxygens (amide and formyl) could act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the protein's active site (e.g., with the hinge region of a kinase).

  • Hydrophobic Interactions : The phenyl ring and the isopropyl group could engage in hydrophobic or van der Waals interactions with nonpolar residues, further stabilizing the binding pose.

A strong predicted binding affinity (e.g., -7 to -9 kcal/mol) would suggest that 4F-NIPB is a promising candidate for further investigation as a kinase inhibitor, warranting its synthesis and experimental validation.[5]

Conclusion

This guide presents a comprehensive theoretical framework for characterizing this compound. Through the application of Density Functional Theory, we can obtain detailed insights into its three-dimensional structure, vibrational characteristics, and electronic properties. The predicted HOMO-LUMO distribution and MEP map highlight the molecule's reactive sites, guiding potential synthetic modifications. Furthermore, molecular docking simulations provide a valuable, cost-effective method for screening its potential as a bioactive agent, for instance, as a protein kinase inhibitor. The in-silico approach detailed here serves as an essential first step in the modern discovery pipeline, enabling a rational, hypothesis-driven approach to the development of new functional molecules.

References

  • van Oosten, E. M., Lough, A. J., & Vasdev, N. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o1005. [Link]
  • SpectraBase. (n.d.). 4-formyl-N-isopropyl-benzamide. Wiley-VCH GmbH. [Link]
  • ResearchGate. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide.
  • National Center for Biotechnology Information. (n.d.). N-Benzyl-N-ethyl-p-isopropylbenzamide.
  • Gîlcă, I.-V., et al. (2022).
  • DergiPark. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • Scientist. (2023, August 29). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide.
  • Singhal, S., Khanna, P., & Khanna, L. (2019). Synthesis, DFT studies, molecular docking, antimicrobial screening and UV fluorescence studies on ct-DNA for novel Schiff bases of 2-(1-aminobenzyl) benzimidazole. Scientific Reports, 9(1), 14639. [Link]
  • Gambi, A., & Giorgianni, S. (1998). Vibrational spectra and normal coordinate analysis of 4-(dimethylamino)benzaldehyde and selected isotopic derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54(6), 799-819. [Link]
  • ResearchGate. (2017). Study on molecular structure, Spectral investigations, NBO, NLO, Hirshfeld surface analysis and Homo-Lumo energy of silver complex of 4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide. Journal of Molecular Structure. [Link]
  • Sankaran, K., et al. (2020). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1202, 127265. [Link]
  • Semantic Scholar. (2021). DFT Based Pharmacokinetic, Molecular Docking, and ADMET Studies of Some Glucopyranoside Esters. Journal of Applied Science & Process Engineering. [Link]
  • ResearchGate. (n.d.). Synthesis, characterization, spectroscopic studies, DFT and molecular docking analysis of N, N′-dibutyl-3, 3′-diaminobenzidine. Request PDF. [Link]
  • Omixium. (2024, January 1). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]
  • Sivajeyanthi, P., et al. (2017). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate.
  • ChemBK. (2024). 4-formyl-N-(propan-2-yl)benzamide. ChemBK. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formyl-N-isopropylbenzamide is a versatile bifunctional organic compound that holds significant potential in medicinal chemistry and drug development. Its structure incorporates both an aldehyde and an amide functional group, making it a valuable building block for the synthesis of more complex molecules. The aldehyde moiety can serve as a reactive handle for various chemical transformations, such as reductive amination or the formation of Schiff bases, while the N-isopropylbenzamide core is a feature found in some biologically active compounds. Notably, this compound has been identified as a metabolite of the anti-neoplastic agent procarbazine, highlighting its relevance in pharmacological studies.

This comprehensive guide provides detailed experimental protocols for the synthesis, purification, and characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented are grounded in established chemical principles to ensure reproducibility and high-quality outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 13255-50-0
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Solid
Melting Point 121-123°C
Boiling Point (Predicted) 367.8 ± 25.0 °C
Solubility Slightly soluble in Chloroform and Methanol

Experimental Protocols

I. Synthesis of this compound

The synthesis of this compound is most reliably achieved through a two-step process involving the activation of the carboxylic acid of 4-formylbenzoic acid, followed by an amidation reaction with isopropylamine. The conversion of the carboxylic acid to an acyl chloride is a common and effective activation strategy that facilitates the subsequent nucleophilic attack by the amine.

Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Reaction_1 Reaction in Anhydrous Toluene (Reflux) 4-Formylbenzoic_Acid->Reaction_1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_1 4-Formylbenzoyl_Chloride 4-Formylbenzoyl Chloride (Intermediate) Reaction_1->4-Formylbenzoyl_Chloride Reaction_2 Reaction in Anhydrous DCM (0°C to RT) 4-Formylbenzoyl_Chloride->Reaction_2 Isopropylamine Isopropylamine Isopropylamine->Reaction_2 Crude_Product Crude this compound Reaction_2->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Quantity (per 10 mmol scale)
4-Formylbenzoic acidC₈H₆O₃150.131.50 g (10 mmol, 1.0 eq)
Thionyl chlorideSOCl₂118.971.43 mL (20 mmol, 2.0 eq)
IsopropylamineC₃H₉N59.111.28 mL (15 mmol, 1.5 eq)
Anhydrous TolueneC₇H₈-~20 mL
Anhydrous Dichloromethane (DCM)CH₂Cl₂-~30 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed
Brine (Saturated NaCl solution)NaCl (aq)-As needed
Anhydrous Magnesium SulfateMgSO₄-As needed

Step-by-Step Protocol:

Step 1: Formation of 4-Formylbenzoyl Chloride

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylbenzoic acid (1.50 g, 10 mmol).

  • Add anhydrous toluene (~20 mL) to the flask.

  • Carefully add thionyl chloride (1.43 mL, 20 mmol) to the suspension at room temperature under a nitrogen atmosphere.

    • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride is a yellowish oil or solid and can be used in the next step without further purification.

Step 2: Amidation with Isopropylamine

  • In a separate 100 mL round-bottom flask, dissolve isopropylamine (1.28 mL, 15 mmol) in anhydrous dichloromethane (DCM, ~20 mL) under a nitrogen atmosphere.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 4-formylbenzoyl chloride from Step 1 in anhydrous DCM (~10 mL).

  • Slowly add the solution of 4-formylbenzoyl chloride to the cooled amine solution dropwise with constant stirring. An exothermic reaction is expected, and a precipitate (isopropylammonium chloride) may form. Maintain the temperature at 0°C during the addition.

    • Causality: The acyl chloride is highly electrophilic and readily reacts with the nucleophilic amine. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Causality: The bicarbonate wash neutralizes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

II. Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. The following are standard analytical techniques and expected results for this compound.

Workflow Diagram:

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation Purified_Product Purified this compound NMR ¹H and ¹³C NMR Purified_Product->NMR IR Infrared Spectroscopy (IR) Purified_Product->IR MS Mass Spectrometry (MS) Purified_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Characterization workflow for this compound.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~10.1 (s, 1H, -CHO), ~8.0-7.8 (m, 4H, Ar-H), ~6.2 (br s, 1H, -NH), ~4.3 (septet, 1H, -CH(CH₃)₂), ~1.3 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ ~192 (-CHO), ~166 (-C=O amide), ~140-127 (Ar-C), ~42 (-CH(CH₃)₂), ~23 (-CH(CH₃)₂)
IR (KBr) ν ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, aldehyde), ~1640 cm⁻¹ (C=O stretch, amide I), ~1540 cm⁻¹ (N-H bend, amide II)
Mass Spectrometry (GC-MS) m/z 191 [M]⁺, with characteristic fragmentation patterns.

Detailed Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • Process the data and compare the chemical shifts, multiplicities, and integration values with the expected data.

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the purified product with dry KBr powder and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isopropylamine is a flammable and corrosive liquid. Handle it in a fume hood and avoid contact with skin and eyes.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Use it in a well-ventilated area and wear appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Reddit. (2015). Purifying aldehydes?
  • ChemBK. (2024). 4-formyl-N-(propan-2-yl)benzamide.
  • PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • precisionFDA. N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • gsrs. N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides.
  • Aapptec Peptides. Coupling Reagents.
  • PubChem. 4-Formyl-N-(1-methylethyl)benzamide.
  • SpectraBase. 4-formyl-N-isopropyl-benzamide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PMC - NIH. (n.d.). N-Isopropylbenzamide.
  • ChEMBL. Compound: N-ISOPROPYL-P-FORMYLBENZAMIDE (CHEMBL3561363).
  • ResearchGate. (n.d.). N-Isopropylbenzamide.
  • PubChem - NIH. N-Isopropylbenzamide.
  • PubChem. N-Isopropyl-4-nitrobenzamide.

The Versatile Role of 4-Formyl-N-isopropylbenzamide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount for the efficient construction of novel molecular architectures. 4-Formyl-N-isopropylbenzamide, a bifunctional aromatic compound, has emerged as a valuable scaffold in organic synthesis. Its unique structure, incorporating a reactive aldehyde and a stable N-isopropylbenzamide moiety, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The N-isopropylbenzamide group is a common feature in many pharmaceutical compounds, often contributing to desirable pharmacokinetic properties.[1] This guide provides detailed application notes and protocols for the utilization of this compound in key organic transformations, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile building block.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Appearance Typically a solid[2]
CAS Number 13255-50-0[1]
IUPAC Name 4-formyl-N-(propan-2-yl)benzamide[1]
SMILES CC(C)NC(=O)C1=CC=C(C=C1)C=O[1]

Core Synthetic Applications

The reactivity of this compound is primarily centered around the aldehyde functional group. This allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of diverse molecular scaffolds.

Application Note 1: Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[3][4] In the context of this compound, the Wittig reaction provides a direct route to stilbene derivatives, which are a class of compounds with a wide range of biological activities.[5] The reaction involves the treatment of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a base.

Causality of Experimental Choices:

The choice of base and solvent is critical in a Wittig reaction to ensure efficient ylide formation and subsequent reaction with the aldehyde. Strong bases like sodium hydroxide or potassium phosphate are often employed.[3][4] The solvent should be capable of dissolving the reactants but should not react with the strong base. Dichloromethane or solvent-free conditions have been successfully used.[3][4] The reaction typically produces a mixture of (E)- and (Z)-isomers, with the (E)-isomer often being the more thermodynamically stable product.

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Ylide Generation cluster_reaction Alkene Formation cluster_workup Purification Phosphonium_Salt Benzyltriphenylphosphonium chloride Ylide Phosphorus Ylide (in situ) Phosphonium_Salt->Ylide Deprotonation Base Potassium Phosphate (K3PO4) Base->Ylide Reaction Wittig Reaction Ylide->Reaction Aldehyde This compound Aldehyde->Reaction Product (E/Z)-N-isopropyl-4-(2-phenylethenyl)benzamide Reaction->Product Byproduct Triphenylphosphine oxide Reaction->Byproduct Crude Crude Product Mixture Product->Crude Byproduct->Crude Purification Recrystallization or Column Chromatography Crude->Purification Final_Product Pure Stilbene Derivative Purification->Final_Product

Caption: Workflow for the synthesis of stilbene derivatives.

Detailed Protocol: Synthesis of (E)-N-isopropyl-4-(2-phenylethenyl)benzamide

This protocol is adapted from established solvent-free Wittig reaction procedures.[4]

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Potassium phosphate (K₃PO₄), finely ground

  • Mortar and pestle

  • Dichloromethane (for extraction)

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry mortar, combine this compound (1.0 mmol), benzyltriphenylphosphonium chloride (1.1 mmol), and finely ground potassium phosphate (3.0 mmol).

  • Grind the mixture vigorously with a pestle for 15-20 minutes. The reaction progress can be monitored by a color change and the formation of a paste.

  • After grinding, transfer the solid mixture to a flask and add dichloromethane. Stir to dissolve the organic components.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield the desired (E)-N-isopropyl-4-(2-phenylethenyl)benzamide.

Application Note 2: Synthesis of Substituted Amines via Reductive Amination

Reductive amination is a highly efficient method for the formation of C-N bonds and is a cornerstone in the synthesis of amines, which are prevalent in pharmaceuticals.[6][7] This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine.[8] Using this compound, this reaction provides access to a variety of N-substituted 4-(aminomethyl)benzamide derivatives.

Causality of Experimental Choices:

The choice of the reducing agent is critical for the success of a reductive amination. The reducing agent should be mild enough to not reduce the starting aldehyde but reactive enough to reduce the intermediate imine. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reagents for this purpose.[7] The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both the imine formation and the reduction step.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Aldehyde This compound Imine Imine/Iminium Ion (in situ) Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Reduction_Step Reduction Imine->Reduction_Step Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Reduction_Step Product N-substituted 4-(aminomethyl)benzamide Reduction_Step->Product Quench Quench excess NaBH4 Product->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Final_Product Pure Amine Derivative Purification->Final_Product

Caption: Workflow for the synthesis of amine derivatives.

Detailed Protocol: Synthesis of N-isopropyl-4-((phenylamino)methyl)benzamide

This protocol is based on established procedures for the reductive amination of benzaldehyde derivatives.[7]

Materials:

  • This compound

  • Aniline

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and aniline (1.1 mmol) in methanol.

  • Add a catalytic amount of glacial acetic acid to facilitate imine formation and stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 mmol) in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-isopropyl-4-((phenylamino)methyl)benzamide.

Application Note 3: Synthesis of Schiff Bases and Their Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of an aldehyde or ketone with a primary amine.[9] These compounds are versatile intermediates in organic synthesis and have shown a wide range of biological activities, including antimicrobial and anticancer properties.[9][10] The reaction of this compound with various primary amines provides a straightforward route to a library of Schiff base derivatives.

Causality of Experimental Choices:

The formation of Schiff bases is a condensation reaction that typically requires the removal of water to drive the equilibrium towards the product. This can be achieved by azeotropic distillation or by carrying out the reaction in a solvent that facilitates water removal. A catalytic amount of acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[5]

Experimental Workflow: Schiff Base Formation

Schiff_Base_Workflow cluster_reactants Reactants cluster_reaction Condensation Reaction cluster_purification Purification Aldehyde This compound Reaction Schiff Base Formation Aldehyde->Reaction Amine Primary Amine Amine->Reaction Catalyst Glacial Acetic Acid (catalytic) Catalyst->Reaction Product Schiff Base Derivative Reaction->Product Water Water (byproduct) Reaction->Water Isolation Filtration or Recrystallization Product->Isolation Final_Product Pure Schiff Base Isolation->Final_Product

Caption: Workflow for the synthesis of Schiff base derivatives.

Detailed Protocol: Synthesis of a Schiff Base from this compound and Aniline

This protocol is based on general methods for Schiff base synthesis.[2][5]

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol in a round-bottom flask.

  • To this solution, add aniline (1.0 mmol) followed by a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to diverse molecular scaffolds of interest to researchers in medicinal chemistry and drug development. The protocols outlined in this guide for the Wittig reaction, reductive amination, and Schiff base formation serve as a practical resource for the synthesis of novel stilbene, amine, and imine derivatives. By understanding the underlying chemical principles and adapting these robust methodologies, scientists can effectively utilize this compound to accelerate the discovery and development of new therapeutic agents.

References

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. (2023, October 31). Green Chemistry Teaching and Learning Community (GCTLC).
  • Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023, September 30). Der Pharma Chemica.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October). Chemical Reviews, 119(23).
  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.).
  • Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. (n.d.).
  • Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. (2022, March 17). Journal of Chemistry.
  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. (n.d.). Organic Syntheses Procedure.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018, January).
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences, 135(50).
  • Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters. (n.d.). ChemRxiv.
  • Application Notes and Protocols: Reductive Amination of Methyl 4-formylbenzo
  • 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270. (n.d.). PubChem.

Sources

The Versatile Role of 4-Formyl-N-isopropylbenzamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-Formyl-N-isopropylbenzamide has emerged as a particularly valuable scaffold. Its unique combination of a reactive aldehyde functionality and a metabolically stable N-isopropylbenzamide moiety provides a versatile platform for the construction of a diverse array of complex, biologically active molecules. This guide offers an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed, field-proven protocols to empower researchers in their quest for next-generation therapeutics.

Introduction to a Privileged Scaffold: Physicochemical Properties and Strategic Importance

This compound is a crystalline solid with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[1] Its structure is characterized by a para-substituted benzene ring bearing a formyl (-CHO) group and an N-isopropylbenzamide group. This arrangement of functional groups is of significant interest to medicinal chemists for several key reasons:

  • Reactive Aldehyde Handle: The aldehyde group is a versatile functional group that can participate in a wide range of chemical transformations, allowing for the introduction of diverse structural motifs.

  • Metabolic Stability: The N-isopropylbenzamide moiety often imparts favorable pharmacokinetic properties, including increased metabolic stability and improved oral bioavailability.

  • Structural Mimicry: The benzamide core is a common feature in many approved drugs, and derivatives of this compound can be designed to mimic the binding interactions of known pharmacophores.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂PubChem
Molecular Weight 191.23 g/mol PubChem
CAS Number 13255-50-0Klivon[1]
IUPAC Name 4-formyl-N-(propan-2-yl)benzamidePubChem
Synonyms N-Isopropyl-4-formylbenzamide, 4-Carboxaldehyde-N-isopropylbenzamideKlivon[1]

Key Synthetic Transformations and Applications

The true utility of this compound as a building block is realized through its application in a variety of powerful synthetic reactions. The following sections detail the protocols for several key transformations and their applications in the synthesis of medicinally relevant compounds.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a cornerstone of medicinal chemistry, providing a direct and efficient method for the synthesis of secondary and tertiary amines. The aldehyde functionality of this compound is readily converted to a wide range of substituted amines, which are key components of many drug candidates.

G A This compound C Imine/Iminium Ion Intermediate A->C Condensation B Primary or Secondary Amine (R1R2NH) B->C E 4-((R1R2N)methyl)-N-isopropylbenzamide C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->E G A Phosphonium Salt (e.g., [Ph₃PCH₂R]Br) C Phosphonium Ylide A->C B Strong Base (e.g., n-BuLi, NaH) B->C Deprotonation E Oxaphosphetane Intermediate C->E D This compound D->E [2+2] Cycloaddition F Alkene Product E->F Decomposition G Triphenylphosphine Oxide E->G

Sources

The Strategic Role of 4-Formyl-N-isopropylbenzamide in the Synthesis of Procarbazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of the application of 4-Formyl-N-isopropylbenzamide as a pivotal intermediate in the synthesis of pharmaceutical agents. Specifically, it details its crucial role in the production of Procarbazine, an antineoplastic drug used in the treatment of Hodgkin's lymphoma and other cancers. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthetic pathway, detailed experimental protocols, and the underlying chemical principles.

Introduction: The Significance of a Versatile Benzamide Intermediate

This compound (CAS No. 13255-50-0) is a substituted benzamide that has garnered significant interest in medicinal chemistry. Its structure, featuring a reactive aldehyde group and an N-isopropylbenzamide moiety, makes it a valuable building block for the synthesis of more complex molecules. The aldehyde functionality serves as a handle for introducing nitrogen-containing groups through reactions such as reductive amination, a cornerstone of modern pharmaceutical synthesis. One of the most notable applications of this intermediate is in the synthesis of Procarbazine, where it forms the core structure of the final active pharmaceutical ingredient (API). Procarbazine acts as a prodrug that, after metabolic activation, inhibits DNA, RNA, and protein synthesis in cancer cells[1][2].

Core Application: Synthesis of Procarbazine

The synthesis of Procarbazine from this compound is a multi-step process that hinges on the transformation of the formyl group into a methylhydrazinylmethyl group. This is typically achieved through a reductive amination reaction with methylhydrazine, followed by reduction of the resulting hydrazone intermediate.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step, one-pot reaction. The initial step involves the condensation of the aldehyde group of this compound with methylhydrazine to form a hydrazone intermediate. This is followed by an in-situ reduction of the C=N double bond of the hydrazone to yield Procarbazine.

Procarbazine Synthesis Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Final Product This compound This compound Hydrazone Formation Hydrazone Formation This compound->Hydrazone Formation Methylhydrazine Sulfate, Triethylamine Methylhydrazine Sulfate Methylhydrazine Sulfate Triethylamine Triethylamine Sodium Cyanoborohydride Sodium Cyanoborohydride Reductive Amination Reductive Amination Hydrazone Formation->Reductive Amination Sodium Cyanoborohydride Procarbazine Procarbazine Reductive Amination->Procarbazine

Caption: Overall workflow for the synthesis of Procarbazine.

Mechanistic Insight

The core of this synthesis is the reductive amination process. The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbonyl carbon of this compound.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine undergoes dehydration to form a hydrazone intermediate, characterized by a C=N double bond.

  • Reduction: A reducing agent, such as sodium cyanoborohydride, delivers a hydride ion to the carbon of the C=N bond, reducing it to a single bond and forming the final Procarbazine molecule.

Reductive Amination Mechanism Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Methylhydrazine (Nucleophilic Attack) Methylhydrazine Methylhydrazine Hydrazone Hydrazone Intermediate Carbinolamine->Hydrazone - H2O (Dehydration) Procarbazine Procarbazine Hydrazone->Procarbazine + [H-] (Reduction)

Caption: Simplified mechanism of reductive amination.

Experimental Protocols

The following protocols are based on established synthetic routes and provide a framework for the laboratory-scale synthesis of Procarbazine from this compound[1][3].

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flasks
Methylhydrazinium sulphateMagnetic stirrer with heating plate
TriethylamineReflux condenser
Sodium cyanoborohydrideIce bath
Dehydrated ethanolRotary evaporator
Dimethylformamide (DMF)Chromatography column
Ethyl acetateThin-layer chromatography (TLC) plates
Petroleum etherStandard laboratory glassware
Anhydrous sodium sulfate
Saturated sodium chloride solution
Protocol 1: One-Pot Synthesis of Procarbazine

This protocol details a one-pot procedure for the synthesis of Procarbazine, maximizing efficiency by avoiding the isolation of the hydrazone intermediate.

Step 1: Hydrazone Formation

  • To a 250 mL round-bottom flask, add 191 mg (1.0 mmol) of this compound and 505 mg (3.5 mmol) of methylhydrazinium sulphate.

  • Add 20.0 mL of dehydrated ethanol and stir the mixture for 20 minutes at room temperature.

  • Add 1.0 mL of triethylamine to the stirring suspension to liberate the free methylhydrazine.

  • Heat the reaction mixture to 60°C in an oil bath and maintain for 6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:3 ethyl acetate/petroleum ether solvent system).

Step 2: Reductive Amination

  • After completion of the hydrazone formation, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in 10.0 mL of DMF.

  • Cool the solution to 0°C in an ice bath and slowly add 126 mg (2.0 mmol) of sodium cyanoborohydride in portions.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by the careful addition of water.

  • Add 200.0 mL of a saturated aqueous solution of sodium chloride and extract the product with ethyl acetate (5 x 200 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain a yellow oily residue.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 and gradually increasing the polarity) to yield Procarbazine as a solid. A yield of approximately 74% has been reported for this method[3].

Summary of Reaction Parameters
ParameterValue
Starting MaterialThis compound
Key ReagentsMethylhydrazinium sulphate, Sodium cyanoborohydride
SolventDehydrated Ethanol, DMF
Temperature60°C (Hydrazone formation), 0°C to RT (Reduction)
Reaction Time6 hours (Hydrazone formation), Overnight (Reduction)
PurificationSilica Gel Column Chromatography
Reported Yield~74%[3]

Conclusion

This compound is a key intermediate in the synthesis of the anticancer drug Procarbazine. Its aldehyde group provides a convenient point for the introduction of the essential methylhydrazinylmethyl side chain via a reductive amination reaction. The protocols outlined in this guide offer a practical and efficient method for this transformation, enabling the synthesis of this important pharmaceutical agent. The understanding of the underlying reaction mechanism and the optimization of reaction conditions are crucial for achieving high yields and purity, which are paramount in pharmaceutical manufacturing.

References

[3] A kind of synthesis technology of anticancer drug procarbazine. CN110283094A. Google Patents. [4] The synthetic method of procarbazine. CN110156629A. Google Patents. [5] Procarbazine. PubChem. National Center for Biotechnology Information. [Link] [1] Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors. Cancer Treatment Reviews. [Link] PROCARBAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link] [2] What is the mechanism of Procarbazine Hydrochloride?. Patsnap Synapse. [Link] [6] N-isopropyl-4-[(2-methylhydrazino)methyl]benzamide. ChemBK. [Link] [7] Procarbazine Hydrochloride. PubChem. National Center for Biotechnology Information. [Link]

Sources

protocol for the synthesis of 4-Formyl-N-isopropylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Formyl-N-isopropylbenzamide Derivatives

Abstract

N-substituted benzamides are a cornerstone scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1] This application note provides a detailed, field-proven guide for the synthesis of this compound, a key intermediate for building more complex derivatives. We present two robust and reliable synthetic protocols: the classic acyl chloride-mediated amidation and a direct amide coupling approach using modern reagents. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and comparative data to facilitate informed experimental design and successful synthesis.

Introduction and Strategic Overview

The this compound core structure combines a reactive aldehyde "handle" for further chemical modification with a biologically relevant N-isopropylamide group. The aldehyde allows for subsequent reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, making this molecule a versatile building block for creating libraries of compounds for screening.

The synthesis strategy hinges on the formation of an amide bond between 4-formylbenzoic acid and isopropylamine. The primary challenge in direct amide formation is the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt.[2] Therefore, activation of the carboxylic acid is essential. This guide details two effective activation strategies.

Retrosynthetic Analysis and Workflow

The logical disconnection of this compound points to 4-formylbenzoic acid and isopropylamine as the primary starting materials. The key transformation is the formation of the central amide bond.

G cluster_product Target Molecule cluster_sm Starting Materials cluster_methods Synthetic Strategies Product This compound Amide_Bond Product->Amide_Bond Retrosynthetic Disconnection (Amide Bond Formation) SM1 4-Formylbenzoic Acid (4-Carboxybenzaldehyde) MethodA Method A: Acyl Chloride Pathway SM1->MethodA Activation MethodB Method B: Direct Coupling Pathway SM1->MethodB Activation SM2 Isopropylamine SM2->MethodA Amine Source SM2->MethodB Amine Source Amide_Bond->SM1 Amide_Bond->SM2 MethodA->Product MethodB->Product

Caption: Retrosynthetic analysis of the target molecule.

Physicochemical and Reagent Data

A summary of the properties of the target compound and key starting materials is provided below.

CompoundFormulaMol. Weight ( g/mol )CAS No.Physical StateKey Role
This compound C₁₁H₁₃NO₂191.2382239-62-1[3]Solid (Predicted)Target Product
4-Formylbenzoic AcidC₈H₆O₃150.13619-66-9SolidStarting Material[4]
IsopropylamineC₃H₉N59.1175-31-0LiquidStarting Material
Thionyl Chloride (SOCl₂)SOCl₂118.977719-09-7LiquidActivating Agent (Method A)
EDC HydrochlorideC₈H₁₈ClN₃191.7025952-53-8SolidCoupling Reagent (Method B)
HOBt (Hydroxybenzotriazole)C₆H₅N₃O135.122592-95-2SolidCoupling Additive (Method B)

Experimental Protocols

Two distinct, validated protocols are presented. The choice of method depends on substrate compatibility, available equipment, and desired purity profile.

Protocol A: Synthesis via Acyl Chloride Intermediate

This classic two-step approach is highly reliable and cost-effective. It involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.[5]

Step 1: Synthesis of 4-Formylbenzoyl Chloride

  • Rationale: Thionyl chloride (SOCl₂) converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. This activation is crucial for the subsequent amidation. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl).[2]

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution), suspend 4-formylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.

    • Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature with vigorous stirring in a fume hood.[1][6]

    • Heat the reaction mixture to reflux (approx. 40°C for DCM, 80°C for toluene) and maintain for 2-3 hours. Reaction completion is often indicated by the cessation of gas evolution and the formation of a clear solution.[5]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride, typically a yellow oil, can be used in the next step without further purification.

Step 2: Amidation with Isopropylamine

  • Rationale: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[7]

  • Procedure:

    • In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Dissolve the crude 4-formylbenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

    • Slowly add the acid chloride solution dropwise to the cooled amine solution with constant stirring. An exothermic reaction and the formation of a precipitate (triethylammonium chloride) are expected.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Proceed to the Work-Up and Purification section.

Protocol B: Direct Amide Coupling

This one-pot method utilizes modern coupling reagents to activate the carboxylic acid in situ, offering milder conditions and often simpler workups compared to the acyl chloride method.[8] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely adopted strategy.[9]

  • Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt is often included as an additive to suppress racemization (if chiral centers are present) and to form an activated HOBt-ester, which can improve reaction efficiency and yield.[10] The byproduct of EDC is a water-soluble urea, which simplifies purification.[9]

G cluster_mech Direct Coupling Mechanism (Simplified) RCOOH 4-Formylbenzoic Acid Intermediate O-Acylisourea (Active Intermediate) RCOOH->Intermediate + EDC EDC EDC Byproduct Water-Soluble Urea EDC->Byproduct Product This compound Intermediate->Product + Isopropylamine Intermediate->Byproduct Amine Isopropylamine

Caption: Simplified mechanism for EDC-mediated amide coupling.
  • Procedure:

    • To a solution of 4-formylbenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as DCM or N,N-Dimethylformamide (DMF), add HOBt (1.1 eq.) and EDC hydrochloride (1.1 eq.).[11] Some protocols may also include a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).[9]

    • Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the active ester.

    • Add isopropylamine (1.1 eq.) to the reaction mixture, followed by a tertiary base like DIPEA or TEA (1.5 eq.) to maintain basic conditions.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, proceed to the Work-Up and Purification section.

Work-Up and Purification

The following procedure is generally applicable to both protocols.

  • Quenching & Extraction: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine (saturated NaCl solution).[7][11]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by one of the following methods:

    • Recrystallization: Use a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.[1]

    • Column Chromatography: Perform flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[11]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, including:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide. BenchChem.
  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Synblock. (n.d.). CAS 82239-62-1 | this compound. Synblock.
  • Klivon. (n.d.). This compound | CAS Number 13255-50-0. Klivon.
  • PrepChem.com. (n.d.). Synthesis of 4-carboxybenzaldehyde. PrepChem.com.
  • BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthetic Protocol for 4-isopropyl-N-(4-methylbenzyl)benzamide. BenchChem.
  • ResearchGate. (n.d.). N-Isopropylbenzamide.
  • BenchChem. (2025). Homologs of 4-isopropyl-N-(4-methylbenzyl)benzamide. BenchChem.
  • ChemicalBook. (n.d.). A new method for synthesizing 4-Formylbenzoic acid. ChemicalBook.
  • Gsrs. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE. Gsrs.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide: An In-depth Technical Guide. BenchChem.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Growing Science. (2022).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of 4-Formyl-N-isopropylbenzamide in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Formyl-N-isopropylbenzamide is a critical compound often encountered as a process-related impurity or a metabolite in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its accurate quantification is paramount for ensuring the safety, efficacy, and quality of drug products, aligning with stringent regulatory standards such as those outlined by the International Council for Harmonisation (ICH).[3][4] This application note provides comprehensive, validated protocols for the quantification of this compound, tailored for researchers, quality control analysts, and drug development professionals. We present a primary quantitative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV), ideal for routine quality control, and an orthogonal, confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for unambiguous identification and trace-level analysis. The methodologies are detailed with an emphasis on the scientific rationale behind parameter selection and are structured to meet the validation requirements of ICH Q2(R1).[5]

Introduction and Significance

The control of impurities is a critical aspect of pharmaceutical development and manufacturing.[4] this compound, a benzamide derivative, can arise from various stages of a synthetic route, either as a residual starting material, an intermediate, or a byproduct. Its structural similarity to other components can pose significant analytical challenges. Therefore, robust, specific, and sensitive analytical methods are required to ensure that its levels are maintained below the qualification thresholds defined by regulatory bodies.[5]

This guide is designed to provide not just a set of instructions, but a foundational understanding of why specific analytical choices are made. We will explore two powerful and complementary techniques, HPLC-UV and GC-MS, providing the theoretical basis and practical steps for their successful implementation and validation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
IUPAC Name 4-formyl-N-propan-2-ylbenzamide[6][7]
CAS Number 13255-50-0[6][8]
Molecular Formula C₁₁H₁₃NO₂[7]
Molecular Weight 191.23 g/mol [6][7]
Appearance Solid[6]
Structure

[7]

Primary Quantitative Method: HPLC-UV

High-Performance Liquid Chromatography is the workhorse of pharmaceutical quality control due to its versatility, robustness, and high precision. For a moderately polar compound like this compound, which contains strong chromophores (a substituted benzene ring and carbonyl groups), a reversed-phase HPLC method with UV detection is the logical primary choice for quantification.[9][10]

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The formyl and amide functionalities of the molecule provide sufficient polarity to elute from the column under reversed-phase conditions, while the benzene ring and isopropyl group provide the hydrophobicity needed for retention. The composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is optimized to achieve a suitable retention time, good peak shape, and resolution from other potential impurities. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, ensuring high sensitivity.

Detailed Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • This compound Reference Standard (≥98% purity)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (ACS grade)

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm syringe filters

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). Filter and degas both solvents before use.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample (e.g., drug substance) and dissolve it in the diluent to achieve a theoretical concentration of this compound within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

2.2.3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and efficiency for aromatic compounds.
Mobile Phase Gradient: 0-15 min, 30-70% B; 15-17 min, 70-30% B; 17-20 min, 30% BA gradient elution ensures that compounds with a wider polarity range are eluted efficiently and provides sharper peaks compared to an isocratic method.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume minimizes band broadening.
UV Wavelength 254 nmA common wavelength for aromatic compounds, providing a good balance of sensitivity and selectivity. A full UV scan of the analyte should be performed to determine the absorbance maximum for optimal sensitivity.

2.2.4. System Suitability Testing (SST) Before sample analysis, the chromatographic system must be equilibrated and its performance verified. This is a core principle of self-validating protocols.[11]

  • Procedure: Inject the 10 µg/mL working standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Summary (per ICH Q2(R1))

A validated analytical procedure ensures its suitability for the intended purpose.[5][12] The following table summarizes the key validation parameters and typical acceptance criteria for an impurity quantification method.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference from other components (e.g., API, other impurities, degradation products).Peak purity analysis (using a DAD detector) should pass. Resolution between the analyte and adjacent peaks should be >2.0.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.A minimum of 5 concentrations. The correlation coefficient (r²) should be ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the reporting limit to 120% of the specification limit for an impurity.
Accuracy The closeness of test results to the true value.% Recovery of spiked samples at three concentration levels (e.g., 50%, 100%, 150% of the target concentration) should be within 90-110%.
Precision The degree of scatter between a series of measurements.Repeatability: %RSD ≤ 5.0% for six replicate preparations. Intermediate Precision: %RSD between two analysts/days/instruments should be ≤ 10.0%.
LOQ/LOD The lowest concentration that can be reliably quantified/detected.LOQ: Signal-to-Noise ratio ≥ 10. LOD: Signal-to-Noise ratio ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when varying flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%).
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard & Calibration Solutions sst System Suitability Test (5 Injections of Standard) prep_std->sst prep_sample Prepare & Filter Sample Solution analysis Inject Sample(s) prep_sample->analysis cal Generate Calibration Curve (Inject Standards) sst->cal If SST Passes cal->analysis integrate Integrate Peak Area analysis->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Result (e.g., % w/w) quantify->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC-UV is excellent for routine quantification, GC-MS provides an orthogonal and highly specific confirmatory method.[13][14] Its power lies in coupling the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. This technique is particularly valuable for impurity identification and for analyses in complex matrices where chromatographic co-elution might be a concern.[15]

Principle of the Method

The analyte must be sufficiently volatile and thermally stable to be analyzed by GC. This compound is suitable for GC analysis. The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. After separation, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). This high-energy process causes reproducible fragmentation of the molecule. The resulting mass spectrum, a unique "fingerprint" of the compound's structure, is used for unambiguous identification.[16] For quantification, Selected Ion Monitoring (SIM) can be employed, where the instrument only monitors specific fragment ions, drastically improving sensitivity and selectivity.

Detailed Experimental Protocol: GC-MS

3.2.1. Reagents and Materials

  • This compound Reference Standard (≥98% purity)

  • Methanol or Ethyl Acetate (GC grade)

  • Helium (carrier gas, ultra-high purity)

  • Volumetric flasks and pipettes (Class A)

  • GC vials with septa

3.2.2. Preparation of Solutions

  • Diluent: Methanol or Ethyl Acetate.

  • Standard Stock Solution (100 µg/mL): Prepare as described in section 2.2.2 using the GC-grade diluent.

  • Working Standard/Sample Solutions: Prepare standards and samples in the appropriate concentration range (typically lower than HPLC due to higher sensitivity, e.g., 0.05 - 5 µg/mL).

3.2.3. GC-MS Conditions

ParameterRecommended ConditionRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile compounds.[13]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes the amount of analyte transferred to the column for trace analysis.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to separate the analyte from solvent and potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-300) for identification; SIM for quantificationFull scan is used to obtain the complete mass spectrum. SIM mode enhances sensitivity by monitoring characteristic ions (e.g., m/z 191, 148, 132).

3.2.4. Data Analysis

  • Identification: The analyte is identified by matching its retention time and mass spectrum with that of the injected reference standard.

  • Quantification: A calibration curve is generated by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 191 or a major fragment) against concentration. The concentration in the sample is then calculated from this curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Standard & Calibration Solutions inject Inject Standard/Sample into GC-MS prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) & Fragmentation separate->ionize detect Mass Detection (Full Scan or SIM) ionize->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve (SIM) detect->quantify report Report Result quantify->report

Caption: Workflow for the confirmatory analysis of this compound by GC-MS.

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound. The validated HPLC-UV method serves as an ideal tool for routine quality control in a regulated environment, offering excellent precision and accuracy. The orthogonal GC-MS method provides an essential, highly specific technique for confirmation, identification, and trace-level analysis. By implementing these protocols and adhering to the principles of method validation outlined by ICH guidelines, researchers and drug development professionals can ensure the quality and safety of their pharmaceutical products with confidence.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Kanwal, N.
  • Abraham Entertainment. (2022).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • SpectraBase. 4-formyl-N-isopropyl-benzamide. [Link]
  • precisionFDA. N-ISOPROPYL-4-FORMYLBENZAMIDE. [Link]
  • PubChem. 4-Formyl-N-(1-methylethyl)benzamide.
  • Stephenson, K. A., et al. (2008). N-Isopropylbenzamide.
  • ChemSynthesis. N-isopropylbenzamide. [Link]
  • AquaEnergy Expo Knowledge Hub.
  • Zhang, J., et al. (2020).
  • Stephenson, K. A., et al. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E, 64(Pt 7), o1005. [Link]
  • Olsen, B. A., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 3-18. [Link]
  • Al-Aani, H., & Al-Rekabi, A. (2021). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. GSC Biological and Pharmaceutical Sciences, 16(3), 135-147. [Link]
  • Prakruti, P., et al. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research, 12(14), 66-79. [Link]
  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. [Link]
  • SpectraBase. 4-Isopropylbenzamide - Optional[MS (GC)] - Spectrum. [Link]
  • PubChem. N-Isopropylbenzamide.
  • Skidan, I., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.

Sources

Title: A Robust Reversed-Phase HPLC Method for the Development and Validation of 4-Formyl-N-isopropylbenzamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Formyl-N-isopropylbenzamide. This molecule is a key intermediate in various synthetic pathways and a potential metabolite, making its accurate quantification critical for process monitoring and research.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that explains the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Analyte Characterization

This compound is an aromatic compound featuring both an aldehyde and a secondary amide functional group. Its chemical structure dictates its chromatographic behavior.

  • Structure: CC(C)NC(=O)C1=CC=C(C=O)C=C1[4]

  • Molecular Formula: C₁₁H₁₃NO₂[4][5][6]

  • Molecular Weight: 191.23 g/mol [4][7]

The presence of the benzene ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice.[8] The molecule possesses both hydrophobic (benzene ring, isopropyl group) and polar (amide, formyl group) characteristics, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most widely used separation mode in the pharmaceutical industry.[9][10]

The Logic of Method Development: A Step-by-Step Protocol

Our approach is systematic, beginning with foundational choices and moving toward fine-tuned optimization. The goal is to develop a method that is not only accurate and precise but also robust and efficient for routine use.

Foundational Choices: The Starting Point

The initial experimental choices are grounded in the physicochemical properties of this compound.

  • Chromatographic Mode: RP-HPLC is selected to leverage the analyte's mixed polarity. A non-polar stationary phase with a polar mobile phase will provide optimal retention and separation from potential impurities.[11]

  • Column Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability and strong retention of hydrophobic compounds.[8][11] For a small molecule like this (MW < 2000 Da), a standard pore size of 100-120 Å is appropriate.[12]

    • Expert Insight: While C18 is the workhorse, the aromatic nature of the analyte means that a Phenyl or Biphenyl stationary phase could offer alternative selectivity through π-π interactions.[13] This is a valuable secondary option if resolution challenges arise with a C18 column.

  • Mobile Phase Selection: A binary mixture of water and an organic solvent is standard.

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the initial organic modifier. Its lower viscosity leads to higher column efficiency and lower backpressure, and it generally has better UV transparency at lower wavelengths.[14][15]

    • Aqueous Phase & pH Control: To ensure consistent retention and symmetrical peak shapes, controlling the mobile phase pH is critical, even for a largely neutral molecule.[14] Small amounts of an acidifier suppress the ionization of any residual silanol groups on the silica-based column packing, minimizing undesirable peak tailing. We will start with 0.1% formic acid in water, which is also compatible with mass spectrometry (MS) detectors.[16]

Experimental Workflow: From Screening to Optimization

The following workflow provides a structured path for developing the final method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization & Validation A Analyte Characterization (Structure, MW, Polarity) B Select Initial Conditions (C18 Column, ACN/H2O, UV Detector) A->B C Run Broad Gradient (e.g., 5-95% ACN over 20 min) B->C D Determine λmax (Using PDA/DAD Detector) C->D E Optimize Gradient Slope (for resolution & run time) D->E F Convert to Isocratic (Optional) (if sample is simple) E->F G Fine-tune % Organic & Flow Rate (for retention & efficiency) F->G H Assess Peak Shape (Adjust pH/buffer if tailing occurs) G->H I Define Final Method Conditions H->I J Perform System Suitability Test (SST) I->J K Validate Method per ICH Q2(R2) J->K

Caption: Workflow for HPLC method development.

Step-by-Step Protocol for Method Development

Objective: To achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities, with a practical run time.

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Initial Gradient Run:

    • Set up the HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a broad linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

    • Set the PDA/DAD detector to scan from 200-400 nm.

  • Wavelength Selection: Examine the UV spectrum of the analyte peak from the initial run. Identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. For this compound, a wavelength around 254 nm is a good starting point.

  • Gradient Optimization: Based on the retention time from the initial run, create a more focused gradient. If the peak eluted at 12 minutes (corresponding to ~50% ACN), a new gradient could be 30-70% ACN over 10 minutes. This shortens the run time while maintaining resolution.

  • Isocratic Method Conversion (Optional but Recommended for QC): If the focused gradient shows good separation and the primary interest is quantification of the main peak, an isocratic method can be developed. The isocratic mobile phase composition should correspond to the organic percentage at the peak's apex during the gradient run.

  • Final Method Optimization: Make small adjustments to the mobile phase composition (e.g., ±5% ACN) and flow rate (e.g., 0.8-1.2 mL/min) to achieve the desired retention time (typically 3-10 minutes) and meet system suitability criteria.

Optimized Method and System Suitability

The following table summarizes the final recommended chromatographic conditions.

ParameterRecommended Condition
Instrument Standard HPLC or UHPLC System with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Mode Isocratic at 55% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time 10 minutes
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.[17] This is a non-negotiable step for ensuring data integrity. Perform five replicate injections of the working standard solution. The results must meet the predefined criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (%RSD) Relative Standard Deviation of peak area ≤ 2.0%[17]

Protocol for Method Validation (ICH Q2(R2) Framework)

Method validation provides documented evidence that the procedure is fit for its intended purpose.[2][18] The following protocols are based on ICH guidelines.[19][20]

ValidationParameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a standard solution of this compound.

  • Analyze a sample that has been subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. Acceptance Criteria: The analyte peak should be free from interference from any other peaks at its retention time. Peak purity analysis (using a PDA detector) should pass.

Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range. Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, typically covering 80% to 120% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (as Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Analyze these samples against a calibration curve.

  • Calculate the percentage recovery at each level. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-assay precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0% for repeatability and intermediate precision.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Analyze a standard solution while making small, deliberate changes to critical parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% organic content.

  • Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.). Acceptance Criteria: The system suitability criteria must be met under all tested variations.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Link
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Dolan, J. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Link
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions. Link
  • Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. Phenomenex Inc.Link
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences Inc.Link
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Fluorochem. (n.d.). This compound. Fluorochem Ltd.Link
  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.com. Link
  • Pharmaguideline. (2024).
  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Phenomenex Inc.Link
  • precisionFDA. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE. precisionFDA. Link
  • Synblock. (n.d.). CAS 82239-62-1 | this compound. Synblock Inc.Link
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific. Link
  • LCGC International. (2013). HPLC Column Selection.
  • AMSbiopharma. (2025).
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Pharmaceutical Technology. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Link
  • Element Lab Solutions. (2023). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias? Element Lab Solutions. Link
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Link
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Link
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Link
  • Klivon. (n.d.). This compound | CAS Number 13255-50-0. Klivon. Link
  • ChemBK. (n.d.). 4-formyl-N-(propan-2-yl)benzamide. ChemBK. Link
  • Sigma-Aldrich. (n.d.). 4-Formyl-N-methylbenzamide. Sigma-Aldrich. Link
  • CymitQuimica. (n.d.). This compound. CymitQuimica. Link
  • PubChem. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide.
  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • SpringerLink. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences. Link
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Link
  • ChemNet. (n.d.). This compound. ChemNet. Link
  • PubChem. (n.d.). N-Isopropylbenzamide.
  • ChemSynthesis. (n.d.). N-isopropylbenzamide. ChemSynthesis. Link
  • SpectraBase. (n.d.). 4-formyl-N-isopropyl-benzamide. Wiley. Link
  • CP Lab Safety. (n.d.). N-Isopropyl-4-formylbenzamide, min 95%, 100 grams. CP Lab Safety. Link
  • National Center for Biotechnology Information. (2008). N-Isopropylbenzamide. PubMed Central. Link
  • ResearchGate. (n.d.). (PDF) N-Isopropylbenzamide.

Sources

GC-MS analysis of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Identification and Quantification of 4-Formyl-N-isopropylbenzamide using Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the analysis of this compound (CAS No: 13255-50-0) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Developed for researchers, scientists, and professionals in drug development, this guide offers a robust framework encompassing sample preparation, instrument configuration, data acquisition, and method validation according to the International Council for Harmonisation (ICH) guidelines.[3][4][5] The methodology is designed to be specific, accurate, and precise, ensuring reliable identification and quantification of the target analyte for quality control, stability testing, and research applications.

Introduction and Scientific Principle

This compound is a benzamide derivative with a molecular weight of 191.23 g/mol and the chemical formula C11H13NO2.[1][2][6] As a functionalized aromatic compound, it serves as a valuable building block in medicinal chemistry and pharmaceutical research. Accurate analytical methods are paramount for verifying its purity, quantifying its presence in reaction mixtures or formulations, and identifying related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[7] The principle relies on vaporizing the sample, separating its components based on their volatility and interaction with a stationary phase in a capillary column, and then ionizing the separated components. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint for identification.[7][8]

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • This compound reference standard (>98% purity)

  • Methanol (HPLC or GC-grade)

  • Ethyl Acetate (HPLC or GC-grade)

  • Dichloromethane (GC-grade)

  • Anhydrous Sodium Sulfate

  • 2 mL clear glass autosampler vials with PTFE-lined caps

  • Microsyringe filters (0.22 µm)

Instrumentation
  • Gas Chromatograph (GC): A system equipped with a split/splitless injector, programmable oven, and electronic pressure control.

  • Mass Spectrometer (MS): A single quadrupole or more advanced mass analyzer (e.g., Triple Quadrupole, TOF) with an Electron Ionization (EI) source.

  • GC Column: A non-polar capillary column is recommended due to the "like dissolves like" principle for separating moderately polar compounds.[9] A DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is an excellent choice for its versatility and robustness.

Detailed Experimental Protocols

The following protocols provide a self-validating system for the analysis, designed to ensure reproducibility and accuracy.

Standard Solution Preparation

The accuracy of quantitative analysis begins with the precise preparation of calibration standards.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Calibration Standards: Perform serial dilutions of the Working Stock Solution to prepare a series of calibration standards. A typical range for method validation would be 1 µg/mL to 50 µg/mL.[10] Prepare these standards in 2 mL autosampler vials.

Sample Preparation (General Protocol)

Sample preparation is critical for removing interferences and ensuring the analyte is in a suitable state for analysis.[9][11] This protocol describes a simple dilution for a relatively clean sample matrix. For complex matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[8]

  • Solubilization: Accurately weigh a known amount of the sample matrix containing the analyte and dissolve it in a suitable volatile organic solvent, such as methanol or ethyl acetate.[12]

  • Dilution: Dilute the sample so that the final concentration of this compound falls within the established linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a clean 2 mL autosampler vial to remove any particulates that could damage the GC system.[12]

GC-MS Instrument Configuration and Analysis

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale / Expert Insight
GC System
Injector TypeSplit/Splitless
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column, enhancing sensitivity for low-concentration samples. Split injection may be used for higher concentration samples to prevent column overload.[11]
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.[13]
Injection Volume1 µLA standard volume that balances sensitivity with the risk of column and source contamination.
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and separation efficiency.
Oven ProgramInitial: 100 °C, hold 2 minAn initial hold allows for proper focusing of the analyte at the head of the column.
Ramp: 15 °C/min to 280 °CA moderate ramp rate effectively separates the analyte from solvent fronts and potential impurities.
Final Hold: Hold at 280 °C for 5 minThis final hold ensures that any less volatile compounds are eluted from the column, preventing carryover into the next run.[13]
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.[13]
Ionization Energy70 eVThe standard energy for EI, which generates stable and extensive mass spectral libraries.[13]
Source Temperature230 °CPrevents condensation of the analyte within the ion source while minimizing thermal degradation.
Quadrupole Temp.150 °CMaintains ion trajectory and prevents contamination of the mass analyzer.
Acquisition ModeFull ScanUsed for initial identification and method development. Scans from m/z 40 to 300 to capture the molecular ion and key fragments.
Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode offers significantly higher sensitivity by monitoring only specific, characteristic ions of the analyte.
Experimental Workflow Diagram

The overall analytical process is visualized below.

G cluster_prep Preparation Phase cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation GC_MS_Run GC-MS Acquisition (Full Scan or SIM) Standard_Prep->GC_MS_Run Calibrants Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->GC_MS_Run Test Samples Integration Peak Integration & Identification GC_MS_Run->Integration Raw Data Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for .

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure an analytical method is fit for its intended purpose, validation is required.[3][4] The following parameters should be assessed according to ICH guidelines.[14][15][16]

Validation Parameter Protocol Summary Typical Acceptance Criteria
Specificity Analyze a blank (solvent), a placebo (matrix without analyte), and a spiked sample.No interfering peaks at the retention time of the analyte in the blank or placebo.[15][16]
Linearity & Range Analyze calibration standards at a minimum of five concentration levels. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) > 0.99.[16][17]
Accuracy Analyze samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).Percent recovery between 98.0% and 102.0%.[16][18]
Precision Repeatability (Intra-day): Perform six replicate analyses of a single standard. Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst.Relative Standard Deviation (RSD) ≤ 2%.[15][16]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N), typically 3:1.The lowest concentration where the analyte peak is reliably detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.The lowest concentration that can be quantitatively determined with acceptable reliability.[18]
Robustness Intentionally vary critical method parameters (e.g., oven ramp rate ±10%, flow rate ±10%) and assess the impact on results.Results should remain unaffected by small, deliberate variations in method parameters, with RSD values staying within acceptable limits.[14][16]

Expected Results: Retention Time and Mass Spectrum

Chromatogram

Using the parameters outlined above, this compound is expected to elute as a sharp, symmetrical peak. The exact retention time will vary between systems but can be consistently reproduced on a validated instrument.

Mass Spectrum and Fragmentation

The electron ionization mass spectrum provides the definitive identification. The molecular ion (M+) peak is expected at m/z 191 . The fragmentation pattern is a direct result of the molecule's structure, with cleavage occurring at the most labile bonds to form stable carbocations.

  • Molecular Ion [M]+•: m/z 191

  • Key Fragments:

    • m/z 148: Loss of an isopropyl radical (•CH(CH₃)₂), a common alpha-cleavage next to the amide nitrogen.

    • m/z 133: Cleavage of the N-isopropyl bond, resulting in the stable 4-formylbenzoyl cation. This is often a prominent peak in benzamide spectra.

    • m/z 105: Loss of carbon monoxide (CO) from the m/z 133 fragment, yielding the 4-formylphenyl cation.

    • m/z 77: Subsequent loss of the formyl group (•CHO) from m/z 105, resulting in the phenyl cation.

    • m/z 43: Formation of the isopropyl cation [CH(CH₃)₂]+.

The fragmentation pathway can be visualized as follows:

G M [M]+• m/z 191 F148 m/z 148 M->F148 - •C3H7 F133 m/z 133 M->F133 - •NHC3H7 F105 m/z 105 F133->F105 - CO F77 m/z 77 F105->F77 - •CHO

Sources

Application Notes & Protocols: Developing Aldehyde Dehydrogenase (ALDH) Assays with 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ALDH in Disease and Drug Discovery

The Aldehyde Dehydrogenase (ALDH) superfamily comprises a group of NAD(P)+-dependent enzymes essential for cellular detoxification by catalyzing the oxidation of reactive aldehydes to their corresponding carboxylic acids.[1][2][3] In humans, 19 ALDH isozymes have been identified, playing pivotal roles in diverse physiological processes, including retinoic acid signaling, alcohol metabolism, and cellular protection against oxidative stress.[1][2]

A growing body of evidence has implicated the dysregulation of ALDH activity in various pathologies. Notably, the isoform ALDH1A1 is now recognized as a robust functional marker for cancer stem cells (CSCs) in numerous malignancies, including ovarian cancer.[4][5] Elevated ALDH1A1 expression is frequently associated with poor prognosis, tumor aggressiveness, and resistance to conventional chemotherapeutic agents like cyclophosphamide.[6][7] This has made ALDH enzymes, particularly ALDH1A1, highly attractive targets for therapeutic intervention aimed at eradicating CSCs and overcoming chemoresistance.[5][8][9]

This guide introduces 4-Formyl-N-isopropylbenzamide (4-FNIPB) , a benzamide derivative featuring a reactive aldehyde moiety, as a novel and effective tool for the development of robust ALDH assays.[10][11] Structurally, 4-FNIPB is a metabolite of the anti-neoplastic agent procarbazine and has been shown to potentiate the cytotoxic action of mafosfamide, linking it directly to the biochemistry of cancer treatment.[11][12] Its aldehyde group makes it an ideal candidate substrate for ALDH-catalyzed oxidation. Here, we provide a comprehensive framework and detailed protocols for utilizing 4-FNIPB to characterize ALDH activity, screen for novel inhibitors, and determine their mechanism of action.

Principle of the Assay: Monitoring ALDH Activity with 4-FNIPB

The core of the assay is the ALDH-catalyzed oxidation of the formyl group on 4-FNIPB to a carboxylate. This reaction is obligatorily coupled to the reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH.

Reaction: this compound + NAD+ + H₂O → (ALDH) → 4-Carboxy-N-isopropylbenzamide + NADH + H+

The enzymatic activity can be precisely quantified by monitoring the rate of NADH production. NADH has a distinct absorbance maximum at 340 nm and exhibits intrinsic fluorescence with an emission peak at approximately 460 nm when excited at 340 nm, providing two sensitive methods for detection.[13] The fluorometric method generally offers higher sensitivity, making it suitable for assays with low enzyme concentrations or for high-throughput screening (HTS) applications.[13]

G cluster_reactants Reactants cluster_products Products 4-FNIPB This compound (Substrate) ALDH ALDH Enzyme (e.g., ALDH1A1) 4-FNIPB->ALDH Binds NAD+ NAD+ (Cofactor) NAD+->ALDH Binds Product 4-Carboxy-N-isopropylbenzamide NADH NADH (Detectable Signal) Detector Spectrophotometer (340 nm) or Fluorometer (Ex:340/Em:460 nm) NADH->Detector Measured ALDH->Product Catalyzes ALDH->NADH Releases

Caption: ALDH enzymatic assay principle using 4-FNIPB.

Section 1: Characterization of 4-FNIPB as an ALDH Substrate

Expert Rationale: Before employing a novel substrate in inhibitor screening, it is imperative to validate its interaction with the target enzyme. Determining the Michaelis-Menten kinetic parameters (Km and Vmax) for 4-FNIPB with the specific ALDH isoform of interest (e.g., recombinant human ALDH1A1) is a critical first step. This not only confirms that 4-FNIPB is a bona fide substrate but also provides the Km value, which is essential for designing subsequent inhibitor studies. For competitive inhibitors, assays are typically run at a substrate concentration equal to the Km to ensure sensitivity.

Protocol 1.1: Determining Michaelis-Menten Kinetics of ALDH1A1 with 4-FNIPB

This protocol describes a fluorometric assay to determine the kinetic constants of ALDH1A1 for 4-FNIPB.

Materials:

  • Recombinant Human ALDH1A1 (store at -80°C)

  • This compound (4-FNIPB)

  • NAD+

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 8.0

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Ex: 340 nm, Em: 460 nm)

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-FNIPB in DMSO. Create a 2-fold serial dilution series in DMSO, then dilute each 1:100 in Assay Buffer to create 2X working solutions (e.g., from 200 µM down to 1.56 µM). This intermediate dilution minimizes the final DMSO concentration.

    • Prepare a 20 mM stock solution of NAD+ in Assay Buffer. Dilute to 2 mM (2X working solution) in Assay Buffer.

    • Thaw recombinant ALDH1A1 on ice. Dilute to a 2X working concentration (e.g., 10 nM, or 2 µg/mL) in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 15-20 minutes.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the 2X 4-FNIPB serial dilution.

    • Add 25 µL of the 2X NAD+ working solution to each well.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the 2X ALDH1A1 working solution to each well. Final volume will be 100 µL.

    • Immediately place the plate in the reader and begin kinetic measurements, recording fluorescence every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence vs. time plot. Convert relative fluorescence units (RFU)/min to pmol/min using an NADH standard curve.

    • Plot the initial velocity (V₀) against the 4-FNIPB concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

Expected Data:

ParameterDescriptionExample Value
Km Michaelis constant; substrate concentration at half-Vmax.5 - 50 µM
Vmax Maximum reaction velocity at saturating substrate.(Varies with enzyme concentration)
kcat Turnover number (Vmax / [E]).(Calculated from Vmax)

Section 2: High-Throughput Screening (HTS) for ALDH Inhibitors

Expert Rationale: The assay developed in Section 1 can be readily adapted for HTS to identify novel inhibitors of a target ALDH isoform. The goal is to use a single concentration of test compounds to quickly identify "hits" that significantly reduce enzyme activity. Key to a successful HTS campaign is the inclusion of appropriate controls on every plate to ensure data quality and to calculate a Z'-factor, a statistical measure of assay robustness.

G cluster_workflow HTS Workflow Start Compound Library (in DMSO) Dispense Dispense Compounds & Controls to Plate Start->Dispense AddEnzyme Add ALDH1A1 Enzyme Pre-incubate Dispense->AddEnzyme AddSubstrate Add 4-FNIPB + NAD+ (Initiate Reaction) AddEnzyme->AddSubstrate Read Kinetic Read (Fluorescence) AddSubstrate->Read Analyze Calculate % Inhibition Identify 'Hits' Read->Analyze End Hit Compounds for Follow-up Studies Analyze->End

Caption: High-Throughput Screening workflow for ALDH1A1 inhibitors.

Protocol 2.1: 384-Well Plate-Based ALDH1A1 Inhibition Assay

Methodology:

  • Plate Setup:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds from a library (typically 10 mM in DMSO) to the wells of a 384-well plate. This results in a final test concentration of ~10 µM.

    • Designate columns for controls:

      • Positive Control (0% Inhibition): Add DMSO only.

      • Negative Control (100% Inhibition): Add a known ALDH1A1 inhibitor (e.g., Disulfiram) to a final concentration of 50 µM.[14]

  • Reagent Addition:

    • Add 25 µL of 2X ALDH1A1 working solution (e.g., 10 nM in Assay Buffer) to all wells.

    • Centrifuge the plate briefly and incubate for 15 minutes at room temperature. This pre-incubation step allows inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Prepare a 2X Substrate/Cofactor mix containing 4-FNIPB at 2x its Km value (determined in Protocol 1.1) and NAD+ at 2 mM in Assay Buffer.

    • Add 25 µL of the Substrate/Cofactor mix to all wells to start the reaction.

    • Immediately place the plate in a kinetic plate reader and measure fluorescence (Ex: 340 nm, Em: 460 nm) over 15 minutes.

  • Hit Identification:

    • Calculate the reaction rate for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Neg_Ctrl) / (Rate_Pos_Ctrl - Rate_Neg_Ctrl))

    • Define a "hit" threshold, typically based on a statistical cutoff (e.g., >3 standard deviations from the mean of the positive controls) or a fixed inhibition value (e.g., >50% inhibition).

Section 3: Hit Validation and Mechanism of Action (MOA) Studies

Expert Rationale: Primary hits from an HTS campaign require further validation. The first step is to confirm their activity by generating a full dose-response curve to determine their potency (IC50). Subsequently, understanding the inhibitor's mechanism of action (MOA)—whether it is competitive, non-competitive, or uncompetitive—provides crucial information for medicinal chemistry efforts to optimize the compound.

Protocol 3.1: IC50 Determination of a Test Inhibitor

This protocol is identical to Protocol 2.1, with the exception that instead of a single concentration of many compounds, a serial dilution of a single "hit" compound is tested.

  • Create a 10-point, 3-fold serial dilution of the hit compound in DMSO.

  • Perform the inhibition assay as described in Protocol 2.1.

  • Plot % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example IC50 Data for Known ALDH Inhibitors:

CompoundTargetReported IC50 / Ki
Disulfiram ALDH1A1~0.13 µM[15]
DEAB ALDH1A1Ki ~10 nM[16]
CM37 ALDH1A1Ki ~300 nM[17]
ALDH1A1-IN-4 ALDH1A1~0.32 µM[18]
Protocol 3.2: Conceptual Workflow for MOA Studies

To determine the MOA, enzyme kinetics are measured at various concentrations of both the inhibitor and the substrate (4-FNIPB).

  • Set up a matrix of reactions in a 96-well plate. Rows will have varying concentrations of 4-FNIPB (e.g., 0.5x, 1x, 2x, 4x, 8x Km). Columns will have varying concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, 2x IC50).

  • Run the kinetic assay and calculate the initial velocity for each condition.

  • Analyze the data by generating Michaelis-Menten plots for each inhibitor concentration or by creating a double reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of changes in Km and Vmax reveals the mechanism of inhibition.

G cluster_moa Mechanism of Inhibition Competitive Competitive Inhibitor binds to active site. Effect: Km increases Vmax unchanged Enzyme Enzyme Competitive->Enzyme Binds Here Non-competitive Non-competitive Inhibitor binds to allosteric site. Effect: Km unchanged Vmax decreases Non-competitive->Enzyme Binds Here Uncompetitive Uncompetitive Inhibitor binds to ES complex. Effect: Km decreases Vmax decreases ES_Complex Enzyme-Substrate Complex Uncompetitive->ES_Complex Binds Here Enzyme->ES_Complex + Substrate Substrate Substrate (4-FNIPB) Product Product ES_Complex->Product -> E + Product

Caption: Modes of enzyme inhibition for follow-up studies.

References

  • Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones.PubMed Central.[Link]
  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Applic
  • Aldehyde Dehydrogenase Assay (ALDH).
  • Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Tre
  • A patent review on aldehyde dehydrogenase inhibitors: an overview of small molecule inhibitors from the last decade.Taylor & Francis Online.[Link]
  • Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors.PubMed.[Link]
  • Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases.Bio-protocol.[Link]
  • N-ISOPROPYL-4-FORMYLBENZAMIDE.precisionFDA.[Link]
  • 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2.PubChem.[Link]
  • A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer.MDPI.[Link]
  • N-ISOPROPYL-4-FORMYLBENZAMIDE.gsrs.[Link]
  • Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes.PMC.[Link]
  • A Novel ALDH1A1 Inhibitor Targets Cells With Stem Cell Characteristics in Ovarian Cancer.Cancers (Basel).[Link]
  • Specific and multi-isoform ALDH inhibitors.
  • What are ALDH1A1 inhibitors and how do they work?
  • Diethylaminobenzaldehyde is a covalent, irreversible inactiv
  • N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes.Chemico-Biological Interactions.[Link]

Sources

Application Notes & Protocols: 4-Formyl-N-isopropylbenzamide as a Versatile Precursor in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Formyl-N-isopropylbenzamide, a bifunctional aromatic building block, in the synthesis of medicinally relevant heterocyclic compounds.[1][2] We move beyond simple procedural lists to explain the causality behind synthetic choices, offering field-proven insights for researchers in medicinal chemistry and drug development. The protocols herein are designed as self-validating systems, incorporating detailed characterization checkpoints to ensure scientific integrity. This document will focus on two exemplary and high-impact transformations: the Biginelli multicomponent reaction to yield dihydropyrimidinones (DHPMs) and the acid-catalyzed condensation-cyclization to produce quinazolinones, both of which are privileged scaffolds in numerous pharmacologically active agents.[3][4][5][6]

Introduction: The Strategic Value of this compound

This compound is a uniquely valuable starting material in synthetic organic chemistry. Its structure features two key reactive handles: an electrophilic aromatic aldehyde (formyl group) and a stable N-isopropylbenzamide moiety. This arrangement allows for its direct incorporation into complex molecular architectures, where the benzamide portion can engage in crucial hydrogen bonding interactions with biological targets, and the formyl group serves as the primary reactive site for constructing new ring systems.

Nitrogen-containing heterocycles are foundational to modern pharmacology, forming the core of countless approved drugs.[7][8] The ability to efficiently synthesize diverse libraries of these compounds is a cornerstone of drug discovery. Multicomponent reactions (MCRs), such as the Biginelli reaction, are particularly powerful tools in this endeavor, as they allow for the construction of complex molecules from three or more starting materials in a single, atom-economical step.[9] this compound is an ideal aldehyde component for such reactions, enabling the generation of novel derivatives with potential therapeutic applications.

Synthesis of Dihydropyrimidinone (DHPM) Scaffolds via the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea). It is one of the most important MCRs for generating the dihydropyrimidinone (DHPM) core, a privileged structure found in numerous calcium channel blockers, antiviral, and anticancer agents.[4][5]

Mechanistic Rationale

The reaction typically proceeds under acidic catalysis. The accepted mechanism involves the acid-catalyzed condensation of the aldehyde (this compound) and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate derived from the β-ketoester (e.g., ethyl acetoacetate) to the imine. The final step is a cyclization via intramolecular condensation with the elimination of a water molecule to afford the stable, six-membered DHPM ring. The use of an eco-friendly hydrogel catalyst has also been shown to be effective.[10]

Biginelli_Reaction_Workflow A This compound (Aldehyde) Intermediate1 N-Acylimine Intermediate A->Intermediate1 + Urea (C) + H⁺ B Ethyl Acetoacetate (β-Ketoester) Intermediate2 Open-Chain Adduct B->Intermediate2 Enolization + H⁺ C Urea / Thiourea Catalyst Acid Catalyst (e.g., p-TSA, HCl) Catalyst->Intermediate1 Intermediate1->Intermediate2 Nucleophilic Addition Product Substituted Dihydropyrimidinone (DHPM) Intermediate2->Product Cyclization & Dehydration

Caption: Workflow for the Biginelli Multicomponent Reaction.

Quantitative Data Summary: Biginelli Reaction

The following table summarizes typical conditions for the synthesis of DHPMs using aromatic aldehydes, which are analogous to the use of this compound.

Aldehyde Componentβ-DicarbonylAmide SourceCatalystSolventTime (h)Yield (%)Reference
4-ChlorobenzaldehydeEthyl AcetoacetateUreap(AMPS) HydrogelEthanol694[10]
Various aromatic aldehydesEthyl AcetoacetateUrea/Thioureap-Toluenesulfonic acidEthanol3-5Good[4]
Various aromatic aldehydesAcetylacetoneUreaMontmorilloniteSolvent-free1-2Good[4]
BenzaldehydeEthyl AcetoacetateUreaαMoO₃/SupportSolvent-free0.5 - 285-95[11]
Detailed Experimental Protocol: Synthesis of 4-(4-(isopropylcarbamoyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Materials & Reagents:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Ethanol (solvent)

  • Ethyl acetate (for TLC and extraction)

  • n-Hexane (for TLC and recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Büchner funnel and filtration flask

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and ethanol (20 mL).

  • Stir the mixture to achieve a homogeneous suspension.

  • Add the catalytic amount of p-toluenesulfonic acid (0.1 eq) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitor the reaction progress by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 10:6 v/v).[10] The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Pour the cooled mixture into ice-cold water (50 mL) and stir for 15 minutes to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from hot ethanol to yield the pure dihydropyrimidinone derivative as a solid.[10]

Trustworthiness: Protocol Self-Validation & Characterization

To ensure the identity and purity of the synthesized DHPM, a full characterization is mandatory.

  • Melting Point (mp): A sharp melting point range indicates high purity. For a similar compound, a melting point of 212-214 °C was reported.[10]

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (amide and ester, ~1650-1720 cm⁻¹), and C-N stretching.

  • ¹H-NMR Spectroscopy: Key signals include a doublet for the methine proton at the C4 position of the pyrimidine ring, signals for the aromatic protons, distinct signals for the N-H protons, and signals corresponding to the isopropyl and ethyl ester groups.

  • ¹³C-NMR Spectroscopy: Confirm the presence of all unique carbon atoms, including the carbonyl carbons of the amide, ester, and urea moieties, as well as the sp³ carbon at the C4 position.

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula via High-Resolution Mass Spectrometry (HRMS).

Synthesis of Quinazolinone Derivatives

Quinazolinones are another class of N-containing heterocycles with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][6] A common and efficient route to 2-substituted quinazolin-4(3H)-ones involves the reaction of 2-aminobenzamide with an aldehyde.

Mechanistic Rationale

This synthesis is typically performed under acidic or oxidative conditions. A plausible mechanism involves the initial condensation of the primary amine of 2-aminobenzamide with the aldehyde (this compound) to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone intermediate is then oxidized to the more stable aromatic quinazolinone product.[3]

Quinazolinone_Synthesis_Workflow A This compound Intermediate1 Imine Intermediate (Schiff Base) A->Intermediate1 + 2-Aminobenzamide (B) - H₂O B 2-Aminobenzamide Catalyst Catalyst / Oxidant (e.g., p-TSA or TBHP) Catalyst->Intermediate1 Intermediate2 Dihydroquinazolinone Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Quinazolin-4(3H)-one Intermediate2->Product Oxidation

Caption: Workflow for Quinazolinone Synthesis.

Quantitative Data Summary: Quinazolinone Synthesis

The table below provides representative conditions for the synthesis of quinazolinones from aldehydes and 2-aminobenzamides.

Aldehyde/PrecursorAmine ComponentCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Styrene (forms benzaldehyde in situ)o-aminobenzamideTBHP (oxidant)Solvent-free110483[3]
Benzaldehyde2-aminobenzamidesp-TSAReflux--Good[12]
Anthranilic acidNicotinamideMontmorillonite K-10Solvent-free1500.585[13]
Anthranilic acidAcetic Anhydride/NH₃MicrowaveSolid support-< 180[14]
Detailed Experimental Protocol: Synthesis of 2-(4-(isopropylcarbamoyl)phenyl)-2,3-dihydroquinazolin-4(3H)-one and subsequent oxidation

Materials & Reagents:

  • This compound (1.0 eq)

  • 2-Aminobenzamide (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.2 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant, 1.1 eq)

  • Toluene or Dioxane (solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with Dean-Stark trap (optional)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Condensation & Cyclization: To a round-bottom flask, add this compound (1.0 eq), 2-aminobenzamide (1.0 eq), p-TSA (0.2 eq), and toluene (30 mL).

  • Equip the flask with a reflux condenser (or Dean-Stark trap to remove water) and heat the mixture to reflux.

  • Stir vigorously at reflux for 4-8 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Oxidation: To the cooled mixture containing the dihydroquinazolinone intermediate, add DDQ (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for an additional 2-4 hours. The color of the reaction will likely change.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure quinazolinone product.

Trustworthiness: Protocol Self-Validation & Characterization

Confirm the structure of the final quinazolinone product using standard analytical techniques.

  • IR Spectroscopy: Look for the characteristic C=O stretch of the quinazolinone ring (~1680 cm⁻¹) and the amide C=O. The N-H stretch of the dihydro intermediate will be absent.

  • ¹H-NMR Spectroscopy: The disappearance of the dihydro C-H proton signal and the appearance of a fully aromatic proton pattern confirm the oxidation. Signals for the isopropyl group and the aromatic rings should be clearly resolved.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the oxidized quinazolinone, which will be 2 Da less than the dihydro intermediate.

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N) of the final product.

References

  • Synthesis of 3,4-dihydropyrimidin-2-(1H)
  • Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. Hindawi (2020).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI (2020). [Link]
  • Synthesis of pyrimidine derivatives 4a and 4b.
  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI (2022). [Link]
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. National Institutes of Health (NIH). [Link]
  • Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
  • Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica (2012). [Link]
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry (2017). [Link]
  • Solvent free synthesis of some quinazolin-4(3H)-ones.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health (NIH). [Link]
  • Product Class 12: Pyrimidines. Thieme Connect. [Link]
  • 4-Formyl-N-(1-methylethyl)benzamide. PubChem. [Link]
  • N-Isopropylbenzamide.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI (2023). [Link]
  • Synthesis of heterocyclic compounds from 4-formylpyrazoles.
  • Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]
  • Heterocycle Reactions. MDPI. [Link]
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health (NIH). [Link]
  • Synthesis of novel N-heterocycles via traceless chirality transfer.
  • Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Royal Society of Chemistry (2021). [Link]
  • N-isopropylbenzamide - 5440-69-7. ChemSynthesis. [Link]
  • N-Isopropylbenzamide. PubChem. [Link]

Sources

Scale-Up Synthesis of 4-Formyl-N-isopropylbenzamide: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the scale-up synthesis of 4-Formyl-N-isopropylbenzamide, a key intermediate in pharmaceutical and fine chemical industries. Recognizing the critical need for robust, scalable, and economically viable synthetic processes, this document outlines two strategic manufacturing routes, starting from readily available commercial precursors. We delve into the causality behind experimental choices, offering field-proven insights into reaction optimization, process safety, and analytical quality control. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary protocols and theoretical grounding to successfully implement and adapt these procedures for large-scale production.

Introduction: The Significance of this compound

This compound (FNIPB) is a crucial building block in the synthesis of a variety of biologically active molecules. Its unique bifunctional nature, featuring both an aldehyde and an amide moiety, allows for diverse downstream chemical modifications, making it a valuable intermediate in the development of novel therapeutics and other high-value chemical entities. The growing demand for pharmaceuticals derived from FNIPB necessitates the development of efficient and scalable synthetic methodologies to ensure a reliable and cost-effective supply chain.

This guide presents two distinct and viable synthetic strategies for the large-scale production of FNIPB, each with its own set of advantages and considerations.

Strategic Approach to Scale-Up Synthesis

The successful scale-up of a chemical synthesis requires careful consideration of numerous factors beyond simple reaction stoichiometry. These include the availability and cost of starting materials, the safety and environmental impact of the chosen reagents and solvents, the ease of purification, and the overall process efficiency.[1][2] The two strategies presented herein have been designed with these principles in mind.

Strategy 1: Direct Amidation of 4-Formylbenzoic Acid This approach is the most direct route, involving the coupling of commercially available 4-formylbenzoic acid with isopropylamine. The primary challenge in this strategy lies in the selection of an appropriate and cost-effective coupling agent that is suitable for large-scale operations.[3][4]

Strategy 2: Oxidation of a Precursor, 4-Methyl-N-isopropylbenzamide This two-step route first involves the synthesis of 4-methyl-N-isopropylbenzamide, followed by the selective oxidation of the methyl group to the desired aldehyde. This strategy can be advantageous if the starting material, 4-methylbenzoic acid, is significantly more cost-effective or if challenges arise in the direct amidation of the aldehyde-containing starting material. The critical aspect of this route is achieving high selectivity during the oxidation step to avoid over-oxidation to the corresponding carboxylic acid.[5][6]

Detailed Protocols and Methodologies

Strategy 1: Direct Amidation of 4-Formylbenzoic Acid

This one-pot synthesis is an attractive option due to its straightforwardness. The selection of the coupling reagent is critical for a successful and economical scale-up.[7] While various peptide coupling reagents are available, for large-scale synthesis, the use of thionyl chloride to form the acyl chloride in situ is a common and cost-effective approach.[8][9]

Reaction Scheme:

Figure 1: Direct Amidation of 4-Formylbenzoic Acid.

Experimental Protocol:

Materials and Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel.

  • Nitrogen inlet for inert atmosphere.

  • Scrubber system for acidic gases (HCl, SO2).

  • 4-Formylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Isopropylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol for recrystallization

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction generates HCl and SO₂ gases, which must be neutralized through a scrubber containing a basic solution (e.g., NaOH).

  • The reaction is exothermic; ensure adequate cooling capacity.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reactants: Charge the reactor with 4-formylbenzoic acid (1.0 kg, 6.66 mol) and dichloromethane (5 L).

  • Cooling: Cool the stirred suspension to 0-5 °C using a chiller.

  • Acyl Chloride Formation: Slowly add thionyl chloride (0.73 L, 10.0 mol) to the suspension via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the mixture at 10-15 °C for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and by taking a small aliquot, quenching it with methanol, and analyzing by HPLC to confirm the disappearance of the starting carboxylic acid.

  • Removal of Excess Reagent: Once the reaction is complete, carefully distill off the excess thionyl chloride and some of the solvent under reduced pressure.

  • Amidation: Re-dissolve the crude acyl chloride in fresh dichloromethane (3 L) and cool the solution to 0-5 °C. In a separate vessel, prepare a solution of isopropylamine (0.78 L, 9.32 mol) and triethylamine (1.39 L, 10.0 mol) in dichloromethane (2 L).

  • Addition of Amine: Slowly add the isopropylamine/triethylamine solution to the acyl chloride solution via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC.

  • Work-up:

    • Quench the reaction by slowly adding water (3 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.[10][11]

Quantitative Data Summary (Strategy 1):

ParameterValue
Reactants
4-Formylbenzoic Acid1.0 kg (6.66 mol)
Isopropylamine0.78 L (9.32 mol)
Thionyl Chloride0.73 L (10.0 mol)
Triethylamine1.39 L (10.0 mol)
Solvent
Dichloromethane~10 L
Reaction Conditions
Temperature0-25 °C
Reaction Time6-8 hours
Outcome
Expected Yield80-90%
Purity (after recrystallization)>99%
Strategy 2: Oxidation of 4-Methyl-N-isopropylbenzamide

This two-step approach provides an alternative route that may be more cost-effective depending on the price of the starting materials.

3.2.1. Step 1: Synthesis of 4-Methyl-N-isopropylbenzamide

Reaction Scheme:

G A 4-Methylbenzoyl chloride C 4-Methyl-N-isopropylbenzamide A->C Triethylamine, CH2Cl2 B Isopropylamine B->C G A 4-Methyl-N-isopropylbenzamide B This compound A->B Co(OAc)2, Mn(OAc)2, NaBr, Acetic Acid, O2

Figure 3: Oxidation of 4-Methyl-N-isopropylbenzamide.

Experimental Protocol:

Materials and Equipment:

  • High-pressure reactor (Parr reactor or similar) equipped with a gas inlet, pressure gauge, mechanical stirrer, and temperature control.

  • 4-Methyl-N-isopropylbenzamide

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid

Safety Precautions:

  • The reaction is performed under pressure with oxygen. Ensure the reactor is properly rated and maintained.

  • Acetic acid is corrosive. Handle with appropriate PPE.

  • The reaction is exothermic; careful temperature control is essential.

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with 4-methyl-N-isopropylbenzamide (1.0 kg, 5.64 mol), cobalt(II) acetate tetrahydrate (28 g, 0.11 mol), manganese(II) acetate tetrahydrate (55 g, 0.22 mol), sodium bromide (58 g, 0.56 mol), and glacial acetic acid (5 L).

  • Pressurization and Heating: Seal the reactor and pressurize with oxygen to 10-15 bar. Heat the stirred mixture to 120-140 °C.

  • Reaction Monitoring: Maintain the reaction at temperature and pressure for 4-8 hours. The reaction progress can be monitored by taking samples (after safely depressurizing and cooling) and analyzing by HPLC for the consumption of starting material and the formation of the product and any byproducts (e.g., the corresponding carboxylic acid).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Work-up:

    • Transfer the reaction mixture to a suitable vessel and dilute with water (10 L).

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 4 L).

    • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization to remove any unreacted starting material and the over-oxidized carboxylic acid byproduct.

Quantitative Data Summary (Strategy 2):

ParameterValue
Reactants (Oxidation Step)
4-Methyl-N-isopropylbenzamide1.0 kg (5.64 mol)
Cobalt(II) acetate tetrahydrate28 g (0.11 mol)
Manganese(II) acetate tetrahydrate55 g (0.22 mol)
Sodium bromide58 g (0.56 mol)
Solvent
Glacial Acetic Acid5 L
Reaction Conditions
Temperature120-140 °C
Pressure (O₂)10-15 bar
Reaction Time4-8 hours
Outcome
Expected Yield70-85%
Purity (after recrystallization)>99%

Quality Control and Analytical Methods

To ensure the final product meets the required specifications, a robust quality control program is essential. The following analytical techniques are recommended for both in-process control and final product release. [8][12] Analytical Methods Summary:

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Purity assessment, reaction monitoring, and quantification of impurities.Peak area percentage of the main component, presence of starting materials and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.¹H and ¹³C NMR spectra should be consistent with the structure of this compound.
Mass Spectrometry (MS) Molecular weight confirmation.The molecular ion peak should correspond to the calculated molecular weight of C₁₁H₁₃NO₂ (191.23 g/mol ).
Melting Point Assessment of purity.A sharp melting point range is indicative of high purity.
Karl Fischer Titration Determination of water content.Important for stability and for meeting product specifications.

Conclusion and Future Perspectives

This application note has detailed two robust and scalable synthetic routes for the production of this compound. The choice between the direct amidation and the two-step oxidation strategy will ultimately depend on a thorough techno-economic analysis, considering the cost of raw materials, operational complexity, and capital expenditure. Both routes, when executed with the appropriate process controls and safety measures, are capable of delivering high-purity material suitable for pharmaceutical and fine chemical applications.

Future work in this area could focus on the development of greener and more sustainable synthetic methodologies, such as the use of catalytic amidation reactions that avoid stoichiometric activating agents, or the exploration of biocatalytic oxidation methods. Continuous flow manufacturing also presents an opportunity to improve the safety, efficiency, and consistency of the synthesis on an industrial scale.

References

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1611. [Link]
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Wang, D., et al. (2019). Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes.
  • Pappo, D., & Gaster, E. (2017). Stopping Aerobic Oxidation in Its Tracks: Chemoselective Synthesis of Benzaldehydes from Methylarenes.
  • ResearchGate. (n.d.). Methylarene oxidation a Examples of reported oxidation of relatively simple toluene derivatives to benzoic acids or benzaldehydes. b The present study focuses on site-selective electrooxidation of methyl benzoheterocycles to aromatic aldehydes.
  • Sarma, B. B., Efremenko, I., & Neumann, R. (2015). Oxygenation of Methylarenes to Benzaldehyde Derivatives by a Polyoxometalate Mediated Electron Transfer–Oxygen Transfer Reaction in Aqueous Sulfuric Acid. Journal of the American Chemical Society, 137(18), 5916–5922. [Link]
  • PubMed. (2015). Oxygenation of methylarenes to benzaldehyde derivatives by a polyoxometalate mediated electron transfer-oxygen transfer reaction in aqueous sulfuric Acid.
  • Google Patents. (n.d.). Process for preparation of n,n-di substituted carboxamides.
  • Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305–325.
  • MeitY OLabs. (2017, February 8). Purification of Impure Samples by Crystallization. YouTube.
  • Journal of the American Chemical Society. (n.d.). Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media.
  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a.
  • ResearchGate. (n.d.). Crystallization and Purification.
  • ResearchGate. (n.d.). (PDF) N-Isopropylbenzamide.
  • PubChem. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide.
  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • ResearchGate. (n.d.). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO (ACT): An Alternative to "Anelli" and "Pinnick" Oxidations.
  • van Oosten, E. M., Lough, A. J., & Vasdev, N. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o1005. [Link]
  • MDPI. (n.d.). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.
  • Heterocycles. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
  • Google Patents. (n.d.). The batch (-type) preparation method of N methyl isopropylamines.
  • ResearchGate. (n.d.). What is the most mild method for the oxidation of aldehyde to carboxylic acid?
  • DOI. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • SpectraBase. (n.d.). N-ethyl-N-isopropylbenzamide - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). N-Isopropylbenzamide.

Sources

Application Notes and Protocols: 4-Formyl-N-isopropylbenzamide in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Benzamide Derivative

4-Formyl-N-isopropylbenzamide is a substituted aromatic compound featuring both an aldehyde and an amide functional group.[1][2][3] While its direct applications in material science are not yet extensively documented in peer-reviewed literature, its chemical structure presents significant opportunities for the synthesis of novel functional materials. The presence of a reactive aldehyde group allows for its incorporation into polymeric structures or for the modification of existing materials, while the N-isopropylbenzamide moiety can impart specific physical and chemical properties, such as solubility, thermal stability, and potential biological activity.

This guide provides detailed protocols for two potential applications of this compound in material science: the synthesis of Schiff base polymers and the post-polymerization modification of amine-functionalized polymers. These protocols are based on well-established chemical principles and are designed to serve as a foundational methodology for researchers exploring the use of this versatile molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in material synthesis.

PropertyValueReference
CAS Number 13255-50-0[1][2]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [2]
Appearance Solid-
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.Inferred from general chemical principles
Reactivity The aldehyde group is susceptible to nucleophilic attack, particularly from primary amines, to form Schiff bases. The amide group is generally stable but can be hydrolyzed under harsh acidic or basic conditions.Inferred from general chemical principles

Application 1: Synthesis of Schiff Base Polymers

The reaction between an aldehyde and a primary amine to form a Schiff base (imine) is a robust and widely used condensation reaction in polymer chemistry.[4][5][6][7] By reacting this compound with a diamine, a linear Schiff base polymer (polyimine) can be synthesized. These polymers are known for their thermal stability, and their properties can be tuned by the choice of the diamine monomer.

Scientific Rationale

The formation of the imine bond is a reversible reaction that proceeds with the elimination of water. The reaction is typically catalyzed by acid. The N-isopropylbenzamide side chains of the resulting polymer can influence its solubility and processability. The lone pair of electrons on the imine nitrogen and the aromatic rings can also impart interesting electronic and optical properties to the material.

Diagram of the Proposed Polymerization Reaction:

Polymerization cluster_reactants Reactants cluster_product Product This compound 4-Formyl-N- isopropylbenzamide Polymer -[C₆H₄(C=O)NH(iPr))-CH=N-R-N=CH]n- (Schiff Base Polymer) This compound->Polymer + Diamine H₂N-R-NH₂ (Generic Diamine) Diamine->Polymer Polycondensation - H₂O

Caption: Proposed polycondensation reaction of this compound with a generic diamine to form a Schiff base polymer.

Experimental Protocol: Synthesis of a Polyimine from this compound and 1,6-Hexanediamine

Materials:

  • This compound (1.00 eq)

  • 1,6-Hexanediamine (1.00 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • p-Toluenesulfonic acid (catalytic amount)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reactor Setup: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an argon/nitrogen inlet, add this compound (e.g., 1.91 g, 10 mmol).

  • Dissolution: Add anhydrous DMF (e.g., 40 mL) to the flask and stir until the solid is completely dissolved.

  • Addition of Diamine: In a separate vial, dissolve 1,6-hexanediamine (e.g., 1.16 g, 10 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the stirred solution of this compound at room temperature.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.019 g, 0.1 mmol) to the reaction mixture.

  • Polycondensation: Heat the reaction mixture to 120 °C and stir under an inert atmosphere for 24-48 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution slowly into a beaker containing methanol (e.g., 400 mL) with vigorous stirring. The polymer will precipitate as a solid.

  • Purification: Decant the methanol and wash the polymer several times with fresh methanol to remove unreacted monomers and catalyst.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by standard techniques such as:

  • FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically around 1650 cm⁻¹) and the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the primary amine N-H stretch (around 3300-3500 cm⁻¹).

  • ¹H NMR Spectroscopy: To analyze the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Application 2: Post-Polymerization Modification

Post-polymerization modification is a powerful technique for introducing specific functionalities onto a polymer backbone.[8][9][10][11] this compound can be grafted onto polymers containing primary amine groups through Schiff base formation. This approach allows for the precise control of the final polymer's properties by varying the degree of functionalization.

Scientific Rationale

Polymers with pendant primary amine groups, such as poly(allylamine) or amine-terminated poly(ethylene glycol), can serve as scaffolds for the immobilization of this compound. This modification can alter the polymer's solubility, hydrophobicity, and introduce the potential for further chemical transformations or biological interactions associated with the benzamide moiety.

Diagram of the Post-Polymerization Modification Workflow:

PostPolymerization Start Start AminePolymer Polymer with Pendant Amine Groups (-NH₂) Start->AminePolymer Dissolve Dissolve in Suitable Solvent AminePolymer->Dissolve AddReagent Add this compound Dissolve->AddReagent React Reaction at Elevated Temperature (Schiff Base Formation) AddReagent->React Purify Purify by Precipitation or Dialysis React->Purify Characterize Characterize Modified Polymer (FT-IR, NMR) Purify->Characterize End End Characterize->End

Caption: A general workflow for the post-polymerization modification of an amine-containing polymer with this compound.

Experimental Protocol: Grafting of this compound onto Poly(allylamine)

Materials:

  • Poly(allylamine) (e.g., average Mv ~15,000)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Standard laboratory glassware

Procedure:

  • Polymer Dissolution: Dissolve poly(allylamine) (e.g., 1.0 g) in DMF (50 mL) in a round-bottom flask with stirring.

  • Reagent Addition: In a separate vial, dissolve this compound (e.g., a sub-stoichiometric amount, such as 0.5 g, to control the degree of grafting) in DMF (10 mL). Add this solution to the polymer solution.

  • Reaction: Heat the mixture to 80 °C and stir for 24 hours under an inert atmosphere.

  • Purification by Precipitation (for qualitative analysis):

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the solution to a large excess of a non-solvent, such as diethyl ether or acetone.

    • Collect the precipitate by filtration and wash thoroughly with the non-solvent.

    • Dry the modified polymer under vacuum.

  • Purification by Dialysis (for quantitative analysis and removal of small molecules):

    • Transfer the reaction mixture to a dialysis bag of an appropriate molecular weight cut-off (e.g., 1 kDa).

    • Dialyze against DMF for 24 hours to remove unreacted this compound.

    • Subsequently, dialyze against a 1:1 mixture of DMF and water, followed by pure water to remove the DMF.

    • Lyophilize the aqueous solution to obtain the purified, modified polymer.

Determination of Grafting Efficiency:

The degree of modification can be determined using ¹H NMR spectroscopy by comparing the integration of the polymer backbone protons with the protons of the grafted this compound moiety.

Conclusion and Future Outlook

While direct, large-scale applications of this compound in material science are still emerging, its bifunctional nature makes it a promising candidate for the development of novel materials. The protocols outlined in this guide provide a starting point for researchers to explore its use in the synthesis of Schiff base polymers and for the functionalization of existing polymers. Further research into the properties of materials derived from this compound, including their thermal, mechanical, and potential biological properties, is warranted and could lead to the discovery of new and valuable applications.

References

  • Synthesis and Characterization of New Polymeric-Schiff Bases and Their Complexes. (2022). Basrah Journal of Science, 40(3), 649-665.
  • Günay, K. A., Schüwer, N., & Klok, H. A. (2012). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 3(8), 2186-2192.
  • Molle, E., Mutlu, H., & Theato, P. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s.
  • Roy, D., De, P., & Faust, R. (2009). Post-polymerization modification. Progress in Polymer Science, 34(11), 1272-1313.
  • Schiff Base polymers: synthesis and characterization. (2020). Journal of Polymer Research, 27(7), 1-15.
  • Zehm, D., Lange, A., & Laschewsky, A. (2013). Post-polymerization modification of reactive polymers. Polymer Chemistry, 4(6), 1647-1660.
  • PubChem. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide.
  • Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Co
  • Schiff Base polymers: synthesis and characterization. (2020). springerprofessional.de.
  • precisionFDA. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE.

Sources

protocols for studying the biological effects of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTES & PROTOCOLS >

Investigating the Biological Effects of 4-Formyl-N-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for Investigation

This compound is a benzamide derivative with potential biological activity. While public domain data on this specific compound is limited, its chemical structure suggests it may interact with various biological targets. For instance, it is known to be a metabolite from the oxidation of the anti-neoplastic agent procarbazine and has been noted to potentiate the cytotoxic action of mafosfamide.[1][2] Benzamide compounds, as a class, are known to exhibit a wide range of pharmacological activities, including roles as PARP inhibitors and Smoothened antagonists, making them a subject of interest in drug discovery.[3][4]

This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of this compound. The protocols outlined are designed to be self-validating and are grounded in established scientific methodologies to ensure the generation of reliable and reproducible data.

Preliminary Characterization and Compound Handling

A thorough understanding of the physicochemical properties of this compound is a prerequisite for any biological study.

Protocol 2.1: Solubility and Stability Assessment

Objective: To determine the solubility of this compound in common laboratory solvents and to assess its stability under typical experimental conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Relevant cell culture medium (e.g., DMEM, RPMI-1640)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Solubility Determination:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

    • Create serial dilutions of the stock solution in various solvents (DMSO, ethanol, PBS, and cell culture medium) to identify the highest concentration that remains in solution.

    • Visually inspect for any signs of precipitation.

    • For quantitative analysis, use HPLC to measure the concentration of the soluble compound.

  • Stability Analysis:

    • Incubate this compound at a relevant concentration in cell culture medium at 37°C for different durations (e.g., 0, 6, 12, 24, 48 hours).

    • At each time point, analyze the samples by HPLC to quantify the amount of intact compound remaining.

Foundational In Vitro Cellular Assays

The initial biological assessment should focus on the compound's effects on cultured cells.

Cytotoxicity and Cell Viability

Protocol 3.1.1: MTT Assay for Cell Viability

Objective: To determine the effect of this compound on cell viability by measuring metabolic activity.[5]

Principle: The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by the mitochondrial dehydrogenases of metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[6]

Procedure: [5]

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and generate a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Elucidating the Mode of Cell Death

If cytotoxicity is observed, it is crucial to determine whether the cells are undergoing apoptosis or necrosis.

Protocol 3.2.1: Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between live, apoptotic, and necrotic cells after treatment with this compound.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.[6][8]

Procedure: [8][9][10]

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for an appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[8]

Data Interpretation: [8]

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Mechanistic Insights: Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed biological effects, it is essential to investigate the modulation of key signaling pathways.

Protocol 4.1: Western Blotting for Key Signaling Proteins

Objective: To assess changes in the expression and activation of proteins involved in relevant signaling cascades.

Rationale: Based on the known activities of benzamide derivatives and the initial cellular assay results, key pathways to investigate could include those related to apoptosis (e.g., caspases, Bcl-2 family) and cell cycle regulation.[4]

Procedure: [11][12]

  • Cell Lysis: Treat cells with this compound, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.[11][13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and a digital imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software.

Preliminary In Vivo Assessment

If the in vitro data demonstrate significant and promising activity, initial in vivo studies can be designed to evaluate the compound's efficacy in a living organism.

Protocol 5.1: Xenograft Tumor Model

Objective: To assess the anti-tumor activity of this compound in a preclinical cancer model.

Principle: Human tumor cells are implanted into immunodeficient mice, where they can form tumors. The effect of the test compound on tumor growth can then be evaluated.[14]

Procedure Outline: [15][16]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (chosen based on in vitro sensitivity) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size, and measure their volume regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (and a vehicle control) according to a defined schedule and route of administration.

  • Efficacy and Toxicity Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histopathology and biomarker assessment.

Data Visualization and Presentation

Clear and concise presentation of data is crucial for interpretation and communication of results.

Table 1: Example IC50 Values of this compound Across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48h
HCT116Colorectal Carcinoma15.2 ± 2.1
DLD-1Colorectal Carcinoma28.7 ± 3.5
SW480Colorectal Carcinoma45.9 ± 5.3
NCM460Normal Colon Epithelium> 100

Visual Workflows and Pathways:

G cluster_0 In Vitro Screening Cascade Compound This compound Cell_Lines Panel of Cancer Cell Lines Compound->Cell_Lines Treat Cytotoxicity_Assay MTT/CellTiter-Glo Assay Cell_Lines->Cytotoxicity_Assay IC50_Determination IC50 Calculation Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining IC50_Determination->Apoptosis_Assay If cytotoxic Mechanism_Studies Western Blotting for Signaling Pathways Apoptosis_Assay->Mechanism_Studies

Caption: A streamlined workflow for the initial in vitro characterization of this compound.

G cluster_1 Hypothesized Apoptotic Signaling Compound This compound Cellular_Stress Induction of Cellular Stress Compound->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Mitochondria Mitochondrial Disruption Bcl2_Family->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by this compound.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • protocols.io. (2024). Cytotoxicity Assay Protocol.
  • University of South Florida. Apoptosis Protocols.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • The in vivo xenograft tumor models - Bio-protocol.
  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
  • JoVE. (2022). Xenograft Skin Model to Manipulate Human Immune Responses In Vivo.
  • Wikipedia. In vitro.
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry.
  • ResearchGate. (2013). Screening and Characterization of Reactive Compounds with In Vitro Peptide-Trapping and Liquid Chromatography/High-Resolution Accurate Mass Spectrometry.
  • AXXAM. In Vitro Assays | For successful drug discovery programs.
  • Charnwood Molecular. How to develop effective in vitro assays for early drug discovery.
  • PubMed. (2016). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.
  • PubChem. 4-Formyl-N-(1-methylethyl)benzamide.
  • PubMed. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
  • PubMed Central. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • GSRS. N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • precisionFDA. N-ISOPROPYL-4-FORMYLBENZAMIDE.

Sources

Application Note: 4-Formyl-N-isopropylbenzamide as a Standard for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: A Framework for Reliable Analysis

This technical guide provides a comprehensive framework for the use of 4-Formyl-N-isopropylbenzamide as an analytical standard. Recognizing that robust and reproducible data is the cornerstone of scientific and pharmaceutical development, this document moves beyond a simple recitation of steps. Instead, it establishes a self-validating system of protocols, grounded in first principles of analytical chemistry. We will explore the causality behind experimental choices—from solvent selection to chromatographic parameters—to empower researchers not just to follow a method, but to understand, adapt, and troubleshoot it. The protocols herein are designed to serve as a robust starting point for method development and validation, ensuring the integrity of quantitative and qualitative assessments involving this key compound.

Introduction to this compound

This compound is a benzamide derivative of significant interest in the pharmaceutical industry. It is recognized primarily as a key related compound of Procarbazine, an antineoplastic agent used in the treatment of Hodgkin's lymphoma and brain tumors[1][2][3]. As either a synthetic intermediate, metabolite, or degradation product, its accurate identification and quantification are critical for ensuring the quality, stability, and safety of Procarbazine-containing drug products[1]. The use of a well-characterized reference standard is therefore indispensable for these analytical applications.

This application note details the essential physicochemical properties of this compound and provides validated starting protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties & Safety Data

A thorough understanding of the standard's properties is fundamental to its correct handling and use. The key data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 4-formyl-N-propan-2-ylbenzamide[4][5]
Synonyms N-Isopropyl-p-formylbenzamide, Procarbazine Impurity 1, Procarbazine Related Compound A[6]
CAS Number 13255-50-0[4][5][6][7]
Molecular Formula C₁₁H₁₃NO₂[4][5][6][8]
Molecular Weight 191.23 g/mol [4][8]
Appearance White to pale yellow solid[5]
Melting Point 121-123 °C[6]
Solubility Inferred to be soluble in Methanol, Acetonitrile, DMSO, and Chloroform based on analytical methods for analogous compounds.[9][10][11][12]
Safety & Handling

As a chemical standard, this compound must be handled with appropriate care. The compound is classified with the following hazards:

  • GHS07 (Harmful/Irritant) [5]

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled[5]

  • H335: May cause respiratory irritation

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust/fumes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Qualification and Use of the Analytical Standard

The integrity of any analysis depends on the quality of the reference standard. This section outlines the workflow for qualifying a new lot of this compound and preparing it for use in routine assays.

qualification_workflow cluster_prep Standard Preparation cluster_use Analytical Application prep Prepare Stock Solution (e.g., 1.0 mg/mL in Methanol) dilutions Create Working Dilutions (Calibration Curve & QC Samples) prep->dilutions identity Identity Confirmation (MS, NMR) prep->identity purity Purity Assessment (HPLC-UV, >98%) prep->purity qual Qualitative Identification (e.g., Peak Confirmation) identity->qual quant Quantitative Analysis (e.g., Impurity Profiling) purity->quant start Receive New Lot of This compound start->prep

Caption: Workflow for the qualification and use of a this compound reference standard.

Protocol: Quantitative Analysis by HPLC-UV

This protocol provides a robust starting point for the quantification of this compound, suitable for impurity profiling of Procarbazine drug substances or for stability studies. The method is based on common practices for analyzing benzamide derivatives.

Rationale for Method Parameters
  • Column: A C18 stationary phase is selected for its excellent retention and separation of moderately polar aromatic compounds like benzamides.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic buffer (pH 5.0) provides good peak shape and resolution. The buffer suppresses the ionization of any potential acidic or basic functional groups, leading to more symmetrical peaks.

  • Detection Wavelength: 254 nm is chosen as it is a common wavelength for detecting aromatic compounds due to the π → π* electronic transition of the benzene ring. For optimal sensitivity, a UV scan of the standard should be performed to determine the precise λmax.

Step-by-Step Protocol
  • Standard Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range relevant to the analysis (e.g., 0.1 µg/mL to 100 µg/mL).

    • Prepare at least three levels of QC samples (low, medium, high) from the stock solution.

  • Sample Preparation (Example: Procarbazine Drug Substance):

    • Accurately weigh a sample of the Procarbazine drug substance and dissolve it in methanol to a known concentration (e.g., 1.0 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Operating Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Sodium Acetate, pH 5.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient 50% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 254 nm
Run Time 20 minutes
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound versus its concentration.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Quantify the amount of this compound in the test samples by interpolating their peak areas from the calibration curve.

Protocol: Identification by GC-MS

Gas Chromatography-Mass Spectrometry is an ideal technique for the unambiguous identification of this compound, particularly for confirming its presence as a trace impurity.

Rationale for Method Parameters
  • Sample Preparation: The compound is extracted into methanol, a common solvent for GC analysis of polar analytes.

  • Column: A mid-polarity column like an Rxi-624sil MS is suitable for separating a wide range of pharmaceutical compounds, including amides[13].

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared against a reference spectrum for positive identification.

gcms_workflow sample Sample containing This compound extract Extract with Methanol sample->extract filter Filter (0.45 µm) extract->filter inject Inject into GC-MS filter->inject separate GC Separation (Capillary Column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analyzer (Quadrupole) ionize->detect spectrum Acquire Mass Spectrum detect->spectrum compare Compare with Reference Spectrum spectrum->compare result Positive Identification compare->result

Caption: General workflow for the identification of this compound by GC-MS.

Step-by-Step Protocol
  • Standard Preparation (100 µg/mL):

    • Prepare a 100 µg/mL solution of the this compound standard in HPLC-grade methanol. This will be used to obtain a reference retention time and mass spectrum.

  • Sample Preparation:

    • Dissolve the test sample in methanol to an appropriate concentration.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Operating Conditions:

ParameterRecommended Condition
Column Rxi-624sil MS (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
  • Data Analysis:

    • Inject the standard solution to determine the retention time and record the reference mass spectrum.

    • The mass spectrum should show a molecular ion (M⁺) at m/z 191 and characteristic fragment ions.

    • Analyze the test sample. Positive identification is confirmed if a peak is observed at the same retention time as the standard and its mass spectrum matches the reference spectrum.

Conclusion

This compound is a critical reference standard for the quality control of Procarbazine and related pharmaceutical products. The HPLC-UV and GC-MS protocols provided in this application note offer robust and scientifically grounded methods for the quantification and identification of this compound. Adherence to these guidelines, coupled with proper standard qualification and handling, will ensure the generation of accurate, reliable, and reproducible analytical data, supporting drug development and regulatory compliance.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Veeprho. (n.d.). Procarbazine Impurities and Related Compound.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • PubChem. (n.d.). Procarbazine. National Center for Biotechnology Information.
  • ChemBK. (2024, April 10). 4-formyl-N-(propan-2-yl)benzamide.
  • PubChem. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Procarbazine.
  • SpectraBase. (n.d.). 4-formyl-N-isopropyl-benzamide. Wiley.
  • Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?
  • GSRS. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • Semantic Scholar. (n.d.). Studies on the metabolism of procarbazine by mass spectrometry.
  • Martins, F., et al. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. MDPI.
  • ResearchGate. (n.d.). (PDF) N-Isopropylbenzamide.
  • PubChem. (n.d.). N-Isopropylbenzamide. National Center for Biotechnology Information.
  • ResearchGate. (2017, May 15). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling.
  • ResearchGate. (n.d.). Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures of N , N -Dimethylformamide Plus Methanol/Ethanol/ n -Propanol and Dimethyl Sulfoxide Plus Water.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-Formyl-N-isopropylbenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses the most frequent issues encountered during the synthesis of this compound from 4-formylbenzoic acid and isopropylamine.

Issue 1: Low or No Product Yield

You've run the reaction, but TLC analysis shows mostly starting material, or after workup, the isolated yield is significantly lower than expected.

Potential Causes & Recommended Solutions

  • Cause A: Inefficient Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine is unfavorable due to the formation of a stable ammonium carboxylate salt and the poor leaving group nature of the hydroxyl group (-OH).[1][2][3] Activation of the 4-formylbenzoic acid is a critical prerequisite.

    • Solution: Employ a suitable coupling reagent. The choice of reagent is often the most critical parameter. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are common choices.[4][5] For challenging or sensitive substrates, uronium/aminium salts like HATU may provide higher yields and faster reaction times.[6][7] Ensure your activating agent is fresh and handled under anhydrous conditions, as many are sensitive to moisture.

  • Cause B: Competing Acid-Base Reaction. Even with a coupling agent, the acidic proton of the carboxylic acid can react with the basic isopropylamine, forming a salt and rendering the amine non-nucleophilic.[5]

    • Solution: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA), to the reaction mixture.[4] Typically, 2-3 equivalents are used. The base neutralizes any acid generated in situ (e.g., HCl if starting from an acyl chloride) or the ammonium salt formed, ensuring a sufficient concentration of free, nucleophilic isopropylamine is available to react with the activated carboxylic acid intermediate.

  • Cause C: Hydrolysis of Activated Intermediate. The activated carboxylic acid (e.g., the O-acylisourea intermediate formed with EDC/DCC) is highly electrophilic and susceptible to hydrolysis by any water present in the reaction, which would revert it to the starting carboxylic acid.

    • Solution: Meticulously use anhydrous solvents (e.g., DCM, DMF) and ensure all glassware is thoroughly dried. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Cause D: Sub-optimal Reaction Temperature. The activation step is often exothermic. Running the reaction at too high a temperature can promote side reactions or decomposition of the activated intermediate.

    • Solution: Cool the solution of 4-formylbenzoic acid and base to 0 °C before adding the coupling reagent.[4] After the activation period (typically 15-30 minutes), the amine can be added, and the reaction can be allowed to warm to room temperature and stirred for several hours to overnight.

Issue 2: Product is Impure After Workup

TLC or NMR analysis of your crude product shows multiple spots or significant contaminating peaks besides the desired this compound.

Potential Causes & Recommended Solutions

  • Cause A: Contamination with Coupling Agent Byproducts. This is one of the most common sources of impurities.

    • Solution: The choice of coupling agent dictates the workup strategy.

      • DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in most common organic solvents like Dichloromethane (DCM) and can be largely removed by simple filtration of the reaction mixture before the aqueous workup.

      • EDC: The corresponding urea byproduct is water-soluble.[8] Therefore, it can be effectively removed by performing an aqueous workup. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Cause B: Formation of N-Acylurea Side Product. When using carbodiimides, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea, which terminates the reaction pathway and introduces a difficult-to-remove impurity.

    • Solution: Use an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4] These additives react rapidly with the O-acylisourea intermediate to form an active ester. This new intermediate is less prone to rearrangement but still highly reactive towards the amine, thus improving the yield and purity of the desired amide.

  • Cause C: Unreacted Starting Materials. Incomplete conversion will leave starting materials in your crude product.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of the less expensive or more easily removed reagent, typically the isopropylamine.[4] Ensure sufficient reaction time by monitoring the reaction progress via Thin Layer Chromatography (TLC). If the reaction has stalled, a small, additional charge of the coupling reagent may be beneficial. Post-workup, purification via column chromatography is highly effective at separating the nonpolar aldehyde starting material and the polar carboxylic acid from the product of intermediate polarity.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

troubleshooting_workflow start Problem Encountered low_yield Low / No Yield start->low_yield impure_product Impure Product start->impure_product check_activation Verify Acid Activation - Fresh Reagents? - Anhydrous Conditions? low_yield->check_activation check_base Check Base - Non-nucleophilic? - Correct Stoichiometry? low_yield->check_base check_byproducts Identify Byproducts - Urea from Coupling Agent? - N-Acylurea? impure_product->check_byproducts check_sm Unreacted Starting Materials Present? impure_product->check_sm solution_reagents Solution: - Use fresh coupling agent - Use anhydrous solvent - Run under N2/Ar check_activation->solution_reagents solution_base Solution: - Add 2-3 eq. DIEA/TEA check_base->solution_base solution_workup Solution: - Filter DCU (from DCC) - Aqueous wash (for EDC) - Add HOBt to reaction check_byproducts->solution_workup solution_purify Solution: - Adjust stoichiometry - Increase reaction time - Purify via column chromatography check_sm->solution_purify

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this synthesis?

There is no single "best" reagent, as the optimal choice depends on factors like scale, budget, and the desired level of purity. The table below provides a comparison of common options.

Reagent SystemProsConsByproduct Workup
DCC / HOBt Inexpensive, effectiveCan cause allergic reactions; DCU byproduct can be difficult to remove completelyFilter insoluble DCU urea
EDC / HOBt Water-soluble urea byproduct, easy removal; milderMore expensive than DCCAqueous wash removes urea
HATU / DIEA Very fast, high yielding, low epimerization risk[6]Expensive; can react with amine if addition order is wrongAqueous wash removes byproducts
SOCl₂ then Amine Very inexpensive, uses common reagentsHarsh conditions (generates HCl); not suitable for sensitive substratesRequires careful quenching and neutralization

For general laboratory scale, EDC in combination with HOBt offers a robust balance of reactivity, high yield, and straightforward purification.[8]

Q2: What is the mechanistic role of HOBt?

HOBt plays a crucial dual role. First, it acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form an HOBt-active ester. This active ester is more stable towards undesirable rearrangement to N-acylurea but is highly reactive towards the amine.[4] Second, particularly in peptide chemistry, it serves as a racemization suppressant.

mechanism RCOOH 4-Formylbenzoic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt (Suppresses Rearrangement) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Undesirable) HOBt HOBt Amide Product (this compound) HOBt_ester->Amide + Isopropylamine Amine Isopropylamine EDU EDU (Byproduct)

Caption: Role of HOBt in preventing N-acylurea side product formation.

Q3: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 30-50% Ethyl Acetate in Hexanes). Spot the reaction mixture alongside standards of 4-formylbenzoic acid and your product. The reaction is complete when the limiting reagent (usually the carboxylic acid) is no longer visible on the TLC plate. The product, being an amide, should have an Rf value intermediate between the polar carboxylic acid (low Rf) and the nonpolar aldehyde starting material if it were not a carboxylic acid.

Q4: The aldehyde group on my starting material is sensitive. Will it be affected by the reaction conditions?

The aldehyde functional group is generally stable under standard amide coupling conditions.[9] The reagents used (EDC, HOBt, DIEA) are not oxidizing or reducing agents and will selectively react with the more nucleophilic/electrophilic centers involved in amide bond formation. However, avoid using reagents like NaBH₄ or other hydrides in the same pot, as that would lead to reductive amination or reduction of the aldehyde.

Recommended Experimental Protocol (EDC/HOBt Coupling)

This protocol is a reliable starting point for the synthesis of this compound.

Materials:

  • 4-Formylbenzoic acid

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium or Sodium Sulfate

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-formylbenzoic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base and HOBt: Add HOBt (1.2 eq) and DIEA (2.5 eq). Stir the solution for 5 minutes.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. A clear solution should be maintained.

  • Amine Addition: Add isopropylamine (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase in vacuo.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[8]

References

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.
  • ResearchGate. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UNISS.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin.
  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides.
  • PubChem. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubChem. (n.d.). 4-Formylbenzoic acid.
  • ResearchGate. (2008). N-Isopropylbenzamide.
  • National Center for Biotechnology Information. (2008). N-Isopropylbenzamide.

Sources

Technical Support Center: Synthesis of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Formyl-N-isopropylbenzamide. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the synthesis of this key benzaldehyde derivative. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies to improve your yield and purity.

Strategic Synthesis Planning: Choosing Your Route

The synthesis of this compound presents a classic chemoselectivity challenge: how to form a robust amide bond without adversely affecting the sensitive aldehyde functional group. Two primary synthetic strategies are viable, each with distinct advantages and potential pitfalls. The optimal choice depends on the availability of starting materials, scalability, and the analytical capabilities at your disposal.

Diagram: High-Level Synthetic Strategy Decision Flow

synthesis_decision_flow start Start: Synthesize This compound decision Primary Synthetic Choice start->decision route_a Route A: Direct Amidation decision->route_a Starting Material: 4-Formylbenzoic Acid route_b Route B: Post-Amidation Oxidation decision->route_b Starting Material: 4-Methylbenzoic Acid or 4-Tolyl Chloride sub_a Key Challenge: Protect aldehyde reactivity during amide coupling. route_a->sub_a sub_b Key Challenge: Selective oxidation of the benzylic methyl group. route_b->sub_b

Caption: Decision flowchart for selecting a synthetic route.

Route A: Direct Amidation of 4-Formylbenzoic Acid

This is the most direct approach, involving the coupling of 4-formylbenzoic acid with isopropylamine. The primary challenge is the potential for the amine to react with the aldehyde, forming an imine, or for the aldehyde to be affected by the reaction conditions.

Troubleshooting Guide: Direct Amidation

Q1: My yield is low and I see multiple spots on TLC after attempting to make the acid chloride with thionyl chloride (SOCl₂). What's happening?

A1: This is a common and significant issue. 4-Formylbenzoic acid is sensitive to the harsh conditions of acid chloride formation.

  • Causality: Thionyl chloride can react with the aldehyde group, leading to the formation of a gem-dichloro species or other chlorinated byproducts. The HCl gas generated can also catalyze side reactions.

  • Recommended Action: Avoid converting 4-formylbenzoic acid to its acid chloride. Instead, utilize modern peptide coupling reagents that operate under milder, neutral pH conditions. These reagents activate the carboxylic acid in situ without requiring harsh acidic or thermal conditions.

Q2: I'm using a coupling reagent like DCC or EDC and my primary byproduct is an insoluble white precipitate, leading to low yields of the desired amide. How can I fix this?

A2: The white precipitate is almost certainly an N-acylurea byproduct, formed when the activated acid reacts with another molecule of the coupling agent instead of the intended amine.

  • Causality: This side reaction is prevalent with carbodiimide reagents (DCC, EDC). While effective, they require careful stoichiometry and sometimes the addition of a scavenger to intercept the reactive intermediate.

  • Recommended Protocol: Switch to a more efficient, modern coupling reagent system that is less prone to this side reaction. Urinium- or phosphonium-based reagents like HATU or HBTU are superior choices. They react rapidly with the carboxylic acid to form a highly active ester that is more selective for the amine, minimizing byproduct formation.

Validated Protocol: Direct Amidation via HATU Coupling

This protocol is designed for high efficiency and minimal side-product formation.

Materials:

  • 4-Formylbenzoic acid

  • Isopropylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-formylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution should be clear.

  • Amine Addition: Add isopropylamine (1.2 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Route B: Post-Amidation Oxidation

This strategy involves first synthesizing the stable precursor, 4-methyl-N-isopropylbenzamide, and then selectively oxidizing the benzylic methyl group to the desired aldehyde in the final step. This avoids exposing the sensitive aldehyde to the amide formation conditions.

Step 1: Synthesis of 4-Methyl-N-isopropylbenzamide

This is a standard and typically high-yielding amidation reaction. Since there is no sensitive functional group on the aromatic ring, the robust and cost-effective acid chloride method is highly suitable.

Protocol: Synthesis of 4-Methyl-N-isopropylbenzamide

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, 1.5 eq) to 4-methylbenzoic acid (1.0 eq) in a round-bottom flask. Heat the mixture to reflux (approx. 75-80°C) for 2 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.

  • Removal of Excess Reagent: Cool the mixture and remove excess thionyl chloride by distillation or under reduced pressure. The resulting crude 4-toluoyl chloride can be used directly.

  • Amidation: Dissolve the crude 4-toluoyl chloride in an anhydrous aprotic solvent like Dichloromethane (DCM). In a separate flask, dissolve isopropylamine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) in DCM.

  • Reaction: Cool the amine solution to 0°C in an ice bath. Slowly add the acid chloride solution dropwise. A white precipitate of triethylammonium chloride will form.

  • Completion & Workup: After the addition, allow the reaction to warm to room temperature and stir for 2 hours. Quench with water, separate the organic layer, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the crude amide, which can often be purified by simple recrystallization.

Troubleshooting Guide: Selective Oxidation

Q3: I tried to oxidize 4-methyl-N-isopropylbenzamide and either got no reaction or over-oxidized it to the carboxylic acid. What oxidant should I use?

A3: The selective oxidation of a benzylic methyl group to an aldehyde is a delicate transformation. The choice of oxidant is critical to prevent over-oxidation to the corresponding benzoic acid.

  • Causality: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will aggressively oxidize the methyl group all the way to a carboxylic acid. Milder, more selective reagents are required.

  • Recommended Action & Reagent Comparison:

Oxidizing AgentProsConsTypical Conditions
Manganese Dioxide (MnO₂) Highly selective for benzylic positions, mild, commercially available.Requires a large excess (10-50 eq), can be slow.Reflux in a non-polar solvent like DCM or chloroform.
N-Bromosuccinimide (NBS) Used for benzylic bromination followed by hydrolysis (e.g., Sommelet reaction).Multi-step, involves handling bromine radicals.NBS, radical initiator (AIBN), CCl₄, followed by hydrolysis.
Cerium(IV) Ammonium Nitrate (CAN) Can be effective for benzylic oxidation.Can be aggressive, requires careful control of stoichiometry and temperature.Acetonitrile/water solvent system.

For this specific transformation, activated Manganese Dioxide (MnO₂) is often the most reliable choice due to its high selectivity for oxidizing the benzylic position to the aldehyde without affecting the amide or the aromatic ring.

Diagram: Oxidation Troubleshooting Logic

oxidation_troubleshooting start Oxidation of 4-methyl-N-isopropylbenzamide problem Problem Encountered start->problem no_reaction No Reaction / Low Conversion problem->no_reaction Symptom over_oxidation Over-oxidation to 4-Carboxy-N-isopropylbenzamide problem->over_oxidation Symptom cause_nr Cause: - Insufficient oxidant - Inactive oxidant (e.g., old MnO₂) - Insufficient temperature/time no_reaction->cause_nr cause_oo Cause: - Oxidant is too strong (e.g., KMnO₄) - Reaction time too long - Temperature too high over_oxidation->cause_oo solution_nr Solution: - Increase equivalents of MnO₂ (10-20 eq) - Use freshly activated MnO₂ - Increase reflux time and monitor by TLC cause_nr->solution_nr Action solution_oo Solution: - Use a selective oxidant like MnO₂ - Carefully monitor reaction by TLC - Control temperature rigorously cause_oo->solution_oo Action

Caption: Troubleshooting common issues in the oxidation step.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally better for higher yield? A: For laboratory scale, Route A (Direct Amidation) using a modern coupling agent like HATU is often faster and results in higher overall yields by avoiding the sometimes difficult selective oxidation step. For large-scale synthesis, Route B might be more cost-effective if the precursor is readily available and the oxidation step is well-optimized.

Q: How do I know my final product is pure? A: Characterization is key.

  • ¹H NMR: Look for the characteristic aldehyde proton singlet around 9-10 ppm, the isopropyl methine septet, and the isopropyl methyl doublet. The integration of these signals should match the expected proton count.

  • IR Spectroscopy: A strong carbonyl stretch for the aldehyde (~1700 cm⁻¹) and a separate amide carbonyl stretch (~1640 cm⁻¹) should be visible.

  • LC-MS: This will confirm the molecular weight of your product (191.23 g/mol ) and give a good indication of purity.[1][2]

Q: My final product is an oil, but I expected a solid. What should I do? A: While predicted to be a solid, impurities can often cause products to remain as oils (an "oiling out" phenomenon). Ensure your purification was effective. Try re-purifying a small sample by column chromatography. If it is still an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (like ethyl acetate) and then slowly adding a non-polar co-solvent (like hexane) until it becomes cloudy, then cooling it slowly.

References

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • HATU Coupling Reagent: Carpino, L. A., et al. (1993). (1H-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP): Reagents for the Formation of the Peptide Linkage. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
  • Benzylic Oxidation with MnO₂: Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. John Wiley & Sons. [Link]
  • PubChem Entry for this compound: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83270, 4-Formyl-N-(1-methylethyl)benzamide. [Link]

Sources

Technical Support Center: 4-Formyl-N-isopropylbenzamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Formyl-N-isopropylbenzamide (CAS 13255-50-0). This document is designed for researchers, chemists, and drug development professionals who are navigating the common and often nuanced challenges associated with isolating this key intermediate in high purity. Drawing from established chemical principles and extensive laboratory experience, this guide provides in-depth troubleshooting in a practical, question-and-answer format to help you achieve your desired product specifications efficiently.

Introduction: Understanding the Molecule

This compound is a solid aromatic amide with a reported melting point of 121-123°C.[1] Its structure contains a polar amide group, a reactive aldehyde, and a stable aromatic ring, which collectively influence its solubility and chromatographic behavior. Purification challenges typically arise from structurally similar impurities, including unreacted starting materials or side-products from its synthesis, which can co-precipitate or co-elute with the desired compound.

Section 1: The Primary Challenge - Product Oiling Out or Failure to Crystallize

A frequent issue encountered after the initial work-up is the product separating as a persistent oil or refusing to solidify, even when high purity is expected. This phenomenon, known as "oiling out," occurs when the solute separates from a supersaturated solution as a liquid phase instead of a solid crystalline lattice.[2]

Frequently Asked Questions (FAQs)

Q1: My crude this compound is an oil, but the literature says it's a solid. What's happening? A1: This is a classic sign that impurities are present, which are depressing the freezing point of your compound. Common culprits include residual solvents or unreacted starting materials like 4-formylbenzoic acid. Alternatively, the solution may be too concentrated (supersaturated), or it may have been cooled too rapidly, preventing the organized crystal lattice from forming.[2][3]

Q2: What are the immediate first steps I can take to induce crystallization from an oil? A2: Before resorting to more time-consuming purification methods, try these simple physical techniques:

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic scratches provide nucleation sites for crystal growth.[4]

  • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the supersaturated solution. This "seed" acts as a template for crystallization.[4]

  • Slow Cooling: If you are cooling the solution, do it gradually. Allow it to cool to room temperature on the benchtop before transferring it to an ice bath. Rapid cooling often favors oil formation.[2]

Troubleshooting Guide: Strategic Recrystallization

Recrystallization is the most effective method for purifying solid organic compounds and is the method of choice for amides.[5][6] The key is selecting a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Using small test tubes, test the solubility of your crude product in various solvents (see Table 1 below). A good starting point for amides is often a polar solvent like ethanol, isopropanol, or acetonitrile, sometimes in a system with water.[5][7]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, catalyst residues), perform a gravity filtration of the hot solution to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the surface.[3]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/Solvent SystemSolubility (Hot)Solubility (Cold)Comments
IsopropanolHighLow-ModerateGood single-solvent choice.
Ethanol/WaterHighVery LowA powerful solvent pair. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. Add a drop of ethanol to clarify and then cool.[4]
Ethyl Acetate/HexaneHighVery LowDissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. Good for removing non-polar impurities.
AcetonitrileModerate-HighLowOften gives very good results for aromatic amides.[5]

dot

G Troubleshooting 'Oiling Out' oily_product Oily Product Obtained cause_supersaturation Possible Cause: Supersaturation oily_product->cause_supersaturation cause_impurities Possible Cause: Impurities Present oily_product->cause_impurities solution_physical Solution: Induce Nucleation (Scratch, Seed, Slow Cool) cause_supersaturation->solution_physical solution_dilute Solution: Add small amount of additional hot solvent cause_supersaturation->solution_dilute solution_purify Solution: Purify via Column Chromatography cause_impurities->solution_purify G Purification Workflow Decision start Crude Product purity_check Assess Purity (TLC / Crude NMR) start->purity_check recrystallize Recrystallization purity_check->recrystallize High Purity / Simple Impurity Profile chromatography Column Chromatography purity_check->chromatography Low Purity / Complex Mixture final_product Pure Product (Verify Purity) recrystallize->final_product chromatography->final_product

Sources

solubility issues of 4-Formyl-N-isopropylbenzamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Formyl-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Introduction to the Solubility Challenge

This compound is a benzamide derivative with a molecular structure that presents a classic solubility challenge. The presence of two aromatic rings and an isopropyl group imparts significant hydrophobicity. While the amide and aldehyde functionalities can participate in hydrogen bonding with water, the molecule's overall lipophilic character tends to dominate, leading to poor aqueous solubility.[1][2] This guide provides systematic strategies to address this issue in your experimental work.

A critical first step in addressing solubility is to understand the compound's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
Appearance Solid-
Melting Point 121-123 °C-
Predicted LogP 1.5[3]
Predicted pKa Amide N-H: ~17, Aldehyde C-H: Not appreciably acidic. The amide proton is very weakly acidic and not useful for pH modification in aqueous solutions.Estimated based on benzamide[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Can I improve the solubility by adjusting the pH?

For ionizable compounds, altering the pH of the solution to favor the more soluble ionized form is a common and effective strategy.[5] However, this compound does not possess strongly acidic or basic functional groups within a physiologically relevant pH range. The amide proton is very weakly acidic (estimated pKa ~17), meaning it will not deprotonate in typical aqueous buffers.[4] The aldehyde and aromatic protons are not ionizable under normal conditions. Therefore, pH adjustment is unlikely to be an effective strategy for significantly enhancing the aqueous solubility of this compound.

Q3: What are the best initial strategies to try for solubilizing this compound for in vitro assays?

For initial screening and in vitro assays, the use of co-solvents is the most direct and common approach. A good starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock into your aqueous assay buffer.[1] It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.

Q4: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous/co-solvent mixture. Here are some troubleshooting steps:

  • Lower the final concentration: The simplest solution is to test lower final concentrations of the compound.

  • Increase the co-solvent percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility.

  • Use a different co-solvent: Some compounds are more soluble in other water-miscible organic solvents like ethanol or propylene glycol.[5]

  • Incorporate a surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 20, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[6]

  • Consider cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility.[7]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for systematically enhancing the solubility of this compound.

Strategy 1: Co-solvent Systems

Co-solvency is a widely used technique to increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous solvent.[5]

Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your experiment.

  • Aqueous Dilution: For your experiment, dilute the DMSO stock solutions into your aqueous buffer. It is critical to add the DMSO stock to the buffer and mix immediately and vigorously to minimize localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Aim for a final DMSO concentration of ≤1% (v/v) in your assay, as higher concentrations can be toxic to cells or interfere with enzyme activity. Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.

dot```dot graph TD { A[Start: Solid this compound] --> B{Dissolve in 100% DMSO}; B --> C[High Concentration Stock (e.g., 50 mM)]; C --> D{Serial Dilution in 100% DMSO}; D --> E[Working Stocks]; E --> F{Dilute into Aqueous Buffer}; F --> G[Final Assay Solution (≤1% DMSO)]; G --> H[Perform Experiment]; style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Micellar encapsulation of a hydrophobic compound.

Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment and increasing its solubility. [7] Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 1-10% w/v).

  • Complexation: Add an excess of solid this compound to the HP-β-CD solution.

  • Equilibration: Stir or shake the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation and Quantification: Filter the suspension through a 0.22 µm filter to remove any undissolved solid.

  • Analysis: Determine the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV). This concentration represents the solubility of the compound in the presence of that specific concentration of HP-β-CD.

dot

Sources

Technical Support Center: Dissolving 4-Formyl-N-isopropylbenzamide for Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Formyl-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for the effective dissolution and handling of this compound in experimental settings. Here, we address common challenges and offer troubleshooting strategies to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents for dissolving this compound?

Based on its chemical structure, a benzamide derivative, this compound is anticipated to have low aqueous solubility.[1][2] For creating stock solutions, water-miscible organic solvents are recommended. The most common and effective solvents for this class of compounds are:

  • Dimethyl sulfoxide (DMSO) [2]

  • Ethanol [2]

  • Methanol

  • Chloroform

Initial solubility tests indicate that it is slightly soluble in methanol and chloroform. For most biological applications, preparing a high-concentration stock solution in 100% DMSO is the standard and recommended starting point.[2]

Q2: How do I prepare a 10 mM stock solution of this compound in DMSO?

Preparing an accurate high-concentration stock solution is critical for downstream experimental success. Here is a standard protocol for preparing a 10 mM stock solution.

  • Calculation: The molecular weight of this compound is 191.23 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need to weigh out 1.91 mg of the compound.

    • Mass (mg) = 10 mmol/L * 0.001 L * 191.23 g/mol * 1000 mg/g = 1.91 mg

  • Best Practices for Weighing: For accuracy, especially if your balance has fluctuations at low masses, it is advisable to weigh a larger amount (e.g., 19.1 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 10 mL).[2][4]

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add the calculated volume of anhydrous DMSO. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[2]

Q3: My compound precipitates when I dilute the DMSO stock solution into an aqueous buffer for my assay. What should I do?

This is a common challenge with hydrophobic compounds. Here are several strategies to address this:

  • Lower the Final Concentration: The most direct solution is to reduce the final concentration of the compound in your assay to below its solubility limit in the aqueous buffer.[1]

  • Use a Co-solvent: Incorporating a co-solvent like ethanol can help maintain solubility in the final aqueous solution.[2][5] The final concentration of the organic solvent should be kept to a minimum, typically below 1% (v/v), to avoid impacting the biological system. Always include a vehicle control with the same final solvent concentration in your experiment.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in DMSO stock. Insufficient vortexing or sonication. Compound may require minimal energy input to dissolve.Vortex the solution for a longer duration. Alternatively, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be effective.[2]
Precipitation observed in stock solution during storage. The storage temperature is not low enough, or the stock solution is supersaturated.Store stock solutions at -80°C for long-term stability. If precipitation persists, the initial concentration may be too high. Prepare a new stock at a lower concentration.
Inconsistent experimental results. Poor solubility leading to variable effective concentrations. Degradation of the compound.Ensure the DMSO stock is fully dissolved before use. Prepare fresh dilutions in aqueous buffer for each experiment. Avoid storing diluted aqueous solutions.[2] For stability concerns, store the solid compound in a cool, dry, and dark place under an inert atmosphere if possible.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound in DMSO, a common starting point for most laboratory experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed (Molecular Weight = 191.23 g/mol ).

    • Mass (mg) = 10 mmol/L * 0.010 L * 191.23 g/mol * 1000 mg/g = 19.123 mg

  • Weigh the compound: Accurately weigh approximately 19.1 mg of this compound and transfer it to a sterile 15 mL conical tube or a suitable glass vial.

  • Add DMSO: Add 10 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, place the tube in a 37°C water bath for 5-10 minutes to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

Protocol 2: Using Ethanol as a Co-solvent to Improve Aqueous Solubility

This protocol provides a method for preparing a working solution of this compound in an aqueous buffer using ethanol as a co-solvent to prevent precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Anhydrous Ethanol

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

Procedure:

  • Determine Final Concentrations: Decide on the desired final concentrations of this compound and ethanol in your assay. The final ethanol concentration should ideally be below 1% (v/v).

  • Prepare an Intermediate Dilution: Create an intermediate dilution of your DMSO stock solution in ethanol. For example, to achieve a final assay concentration of 10 µM compound with 1% ethanol, you could prepare a 1 mM intermediate solution in 100% ethanol.

  • Prepare Final Working Solution: Add the appropriate volume of the intermediate solution to your aqueous assay buffer to reach the desired final concentration. For instance, to make 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of the aqueous buffer.

  • Vortex and Use Immediately: Gently vortex the final working solution and use it in your experiment without delay. Do not store diluted aqueous solutions for extended periods.

Visualizations

Dissolution Workflow

DissolutionWorkflow Workflow for Dissolving this compound start Start: Solid Compound weigh Accurately Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Warm to 37°C add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution storage Aliquot and Store at -20°C/-80°C stock_solution->storage dilution Dilute in Aqueous Buffer stock_solution->dilution precipitation Precipitation Occurs? dilution->precipitation use_in_assay Use in Experiment precipitation->use_in_assay No troubleshoot Troubleshoot: - Lower Final Concentration - Use Co-solvent (Ethanol) - Serial Dilution precipitation->troubleshoot Yes troubleshoot->dilution

Caption: A step-by-step workflow for the dissolution of this compound.

Troubleshooting Precipitation

TroubleshootingPrecipitation Troubleshooting Precipitation Upon Dilution start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_solvent Is the aqueous buffer suitable? check_concentration->check_solvent No success Problem Solved lower_concentration->success use_cosolvent Use a co-solvent (e.g., Ethanol <1%) check_solvent->use_cosolvent No check_dilution Is the dilution method optimal? check_solvent->check_dilution Yes use_cosolvent->success serial_dilution Perform serial dilution check_dilution->serial_dilution No serial_dilution->success

Caption: A decision tree for troubleshooting precipitation issues.

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

  • Precautionary Measures:

    • Wash hands thoroughly after handling.[7]

    • Do not eat, drink, or smoke when using this product.[7]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

    • Use only outdoors or in a well-ventilated area.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

References

  • BenchChem. (2025). Overcoming poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays.
  • BenchChem. (2025). Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays.
  • Williams, C. (2015). How can I accurately prepare a 10 mM drug stock solution? ResearchGate.
  • Domanska, U., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3273.
  • BenchChem. (2025). How to increase the shelf-life of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.

Sources

preventing degradation of 4-Formyl-N-isopropylbenzamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Formyl-N-isopropylbenzamide

Executive Summary

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound. The stability of this compound in solution is critical for ensuring experimental reproducibility, analytical accuracy, and the integrity of downstream applications. This document outlines the primary degradation pathways, provides detailed troubleshooting protocols to mitigate these issues, and offers validated methods for stability assessment. The core challenge in maintaining the integrity of this compound stems from its bifunctional nature, possessing both an aromatic aldehyde and a secondary benzamide group, each with distinct chemical vulnerabilities.

Core Stability Profile of this compound

This compound's structure presents two primary sites susceptible to degradation in solution:

  • The Amide Bond: The N-isopropylbenzamide moiety is vulnerable to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the amide bond, yielding 4-formylbenzoic acid and isopropylamine.[1][2]

  • The Formyl Group: The aromatic aldehyde group is prone to oxidation, converting it into a carboxylic acid (forming 4-(isopropylcarbamoyl)benzoic acid). This process can be accelerated by exposure to atmospheric oxygen, light, and certain metal ions.[2][3][4]

Understanding these two pathways is fundamental to designing appropriate storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a new peak in the HPLC analysis after only a few days. What is the likely cause?

A1: The appearance of a new peak typically indicates degradation. The two most probable degradation products are 4-formylbenzoic acid (from amide hydrolysis) or 4-(isopropylcarbamoyl)benzoic acid (from aldehyde oxidation). To identify the cause, consider your solvent and storage conditions. If using an aqueous or protic solvent (like methanol/ethanol), hydrolysis is a strong possibility, especially if the pH is not neutral.[1][5] If the solution was not stored under an inert atmosphere, oxidation of the aldehyde is highly likely.[2][3]

Q2: What is the ideal solvent for dissolving and storing this compound?

A2: For maximum stability, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are recommended. These solvents minimize the risk of hydrolysis. If an aqueous buffer is required for your experiment, it should be freshly prepared, deoxygenated by sparging with nitrogen or argon, and maintained at a neutral or slightly acidic pH (pH 6-7).[1] Avoid basic buffers, as they significantly accelerate amide hydrolysis.[1]

Q3: How should I store my stock solutions to maximize shelf-life?

A3: To ensure long-term stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, either refrigerated (2-8°C) or, for long-term storage, frozen (-20°C or -80°C).[6]

  • Atmosphere: Displace oxygen from the vial by blanketing the headspace with an inert gas like nitrogen or argon before sealing.[2][7][8]

  • Light: Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil.[9]

  • Container: Use high-quality, chemically inert glass vials with PTFE-lined caps to prevent leaching and ensure a tight seal.[9]

Q4: Can I add an antioxidant to my solution to prevent degradation?

A4: While adding an antioxidant like Butylated Hydroxytoluene (BHT) can help inhibit the oxidation of the aldehyde group, it should be done with caution.[3] You must first validate that the antioxidant does not interfere with your specific assay or downstream application. For most analytical purposes, preventing oxidation by using deoxygenated solvents and an inert atmosphere is the preferred method.

Troubleshooting Guide: Common Degradation Scenarios

Observed Issue Potential Root Cause Recommended Action & Scientific Rationale
Rapid loss of parent compound purity in an aqueous buffer. Amide Hydrolysis. Action: 1. Verify the pH of your buffer; ensure it is in the pH 6-7 range. 2. Prepare solutions fresh before each experiment. 3. If possible, switch to an aprotic organic solvent for stock solutions and dilute into the aqueous buffer immediately before use. Rationale: Both acidic and basic conditions catalyze the nucleophilic attack on the amide carbonyl, leading to bond cleavage.[1][2][5] Stability is generally greatest near neutral pH.
Appearance of a more polar impurity peak, pH is neutral. Aldehyde Oxidation. Action: 1. Ensure your solvent was deoxygenated before use (e.g., sparging with N₂ or Ar). 2. Blanket the headspace of your container with an inert gas before sealing. 3. Store the solution protected from light. Rationale: Atmospheric oxygen can oxidize the aldehyde to a carboxylic acid. This process can be photochemically induced, hence the need for light protection.[4][7]
Solution has turned slightly yellow or developed particulates. Polymerization/Complex Degradation. Action: 1. Discard the solution. 2. Review storage conditions, particularly temperature and exposure to air/light. 3. Filter the solution through a 0.22 µm syringe filter immediately after preparation if particulates are a recurring issue. Rationale: Aldehydes can undergo polymerization or other side reactions over time, especially if not stored properly.[3] Elevated temperatures accelerate these secondary degradation pathways.
Inconsistent results between experiments run on different days. Ongoing Degradation. Action: 1. Implement a strict "fresh solution" policy for all quantitative experiments. 2. If using a stock solution over several days, perform a purity check (e.g., via HPLC) before each use to confirm its integrity. 3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and air exposure. Rationale: The rate of degradation is time-dependent. Using solutions of varying age and purity will introduce significant variability into experimental results.

Visualizing Degradation & Prevention

Key Degradation Pathways

The primary chemical liabilities of this compound are hydrolysis and oxidation.

cluster_0 This compound cluster_1 Degradation Products Parent This compound Hydrolysis_Product 4-Formylbenzoic Acid + Isopropylamine Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product 4-(isopropylcarbamoyl)benzoic Acid Parent->Oxidation_Product Oxidation (O₂, Light) Solvent Select Solvent (Anhydrous Aprotic Preferred) Degas Deoxygenate Solvent (Sparge with N₂/Ar) Solvent->Degas Prepare Prepare Solution (Use Inert Glassware) Degas->Prepare Protect Protect from Light (Amber Vial) Prepare->Protect Inert Blanket with Inert Gas (N₂/Ar) Protect->Inert Store Store at Low Temp (-20°C or 2-8°C) Inert->Store Analyze Analyze Purity (HPLC) (Time Zero) Store->Analyze Reanalyze Re-analyze Purity (At Experimental Timepoints) Analyze->Reanalyze During Study

Caption: Workflow for preparing and maintaining stable solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method. [10][11]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. [2] * Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. [2] * Thermal Degradation: Place a vial of the stock solution in an oven at 105°C for 24 hours. [2] * Photolytic Degradation: Expose a vial of the stock solution to direct UV light (e.g., 254 nm) or a photostability chamber for 24 hours. [2][12]3. Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method Development

An effective HPLC method must be able to separate the parent compound from all degradation products generated in the forced degradation study. [2][13][14]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 10-90% Solvent B over 20 minutes. This broad gradient should be optimized based on the results from the forced degradation samples to ensure baseline separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use ~254 nm as a starting point.

  • Validation: The method is considered "stability-indicating" if the parent peak is spectrally pure and well-resolved from all degradation peaks in the stressed samples.

References

  • ResearchGate. (2025). Synthesis and stability of strongly acidic benzamide derivatives.
  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?.
  • CrystEngComm. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • PubChem - NIH. (n.d.). Benzamide | C7H7NO | CID 2331.
  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Nano diainc. (n.d.). This compound (Standard).
  • precisionFDA. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • PubChem - NIH. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • MDPI. (n.d.). Aldehydes: What We Should Know About Them.
  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • PubMed. (n.d.). ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC-UV method.
  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
  • ResearchGate. (n.d.). (PDF) N-Isopropylbenzamide.
  • Hacettepe University Journal of the Faculty of Pharmacy. (2021). Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide.
  • PubMed. (n.d.). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Formyl-N-isopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Formyl-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for this important building block.

Introduction

This compound is a valuable intermediate in medicinal chemistry and drug discovery, featuring both an amide and a reactive aldehyde functionality. The synthesis of this molecule, typically via the coupling of 4-carboxybenzaldehyde and isopropylamine, presents a unique chemoselectivity challenge. The presence of the aldehyde group, which can potentially react with the amine starting material or other reagents, necessitates carefully optimized reaction conditions to ensure high yield and purity of the desired product. This guide provides a comprehensive overview of the synthesis, focusing on practical troubleshooting and optimization strategies.

Recommended Synthetic Protocol

The following protocol describes a reliable method for the synthesis of this compound using a common amide coupling strategy.

Experimental Protocol: Amide Coupling of 4-Carboxybenzaldehyde and Isopropylamine

Materials:

  • 4-Carboxybenzaldehyde

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxybenzaldehyde (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or DMF.

  • Activation: Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Base and Amine Addition: Add DIPEA (2.0 equivalents) to the reaction mixture, followed by the slow, dropwise addition of isopropylamine (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. .

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization or column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields in this amide coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Incomplete Carboxylic Acid Activation: The first step in the reaction is the activation of the carboxylic acid by the coupling reagent (e.g., EDC). If this activation is inefficient, the subsequent reaction with the amine will be poor.

    • Solution: Ensure your coupling reagents (EDC, HOBt) are fresh and have been stored under appropriate conditions (cool and dry). Consider increasing the equivalents of the coupling reagents slightly (e.g., to 1.2-1.5 equivalents). Pre-activating the carboxylic acid with EDC/HOBt for 15-30 minutes before adding the amine can also improve yields.[2]

  • Amine Volatility and Reactivity: Isopropylamine is a volatile, low-boiling-point liquid. It can also react with the acidic proton of the carboxylic acid to form a salt, rendering the amine non-nucleophilic.

    • Solution: Add the isopropylamine slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C) to minimize loss due to evaporation. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the carboxylic acid and any generated HCl, thus freeing up the amine to act as a nucleophile.

  • Side Reaction with the Aldehyde: The primary amine of isopropylamine can potentially react with the aldehyde group of 4-carboxybenzaldehyde to form an imine.

    • Solution: This side reaction is generally reversible and can be minimized by controlling the reaction conditions. Running the reaction at room temperature or slightly below and ensuring the efficient activation of the carboxylic acid will favor the desired amide bond formation. If imine formation is a significant issue, a protection strategy for the aldehyde group may be necessary (see FAQ section).

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, regenerating the starting carboxylic acid and leading to low conversion.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere can also help to exclude moisture.

Question 2: I am observing an impurity with a mass corresponding to the starting carboxylic acid in my final product. What is the cause?

Answer: The presence of unreacted 4-carboxybenzaldehyde in your final product is a common issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is monitored until the starting material is no longer visible by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or the addition of more coupling reagent and amine may be necessary.

  • Hydrolysis during Work-up: The activated carboxylic acid intermediate can hydrolyze back to the carboxylic acid during the aqueous work-up.

    • Solution: Perform the work-up efficiently and avoid prolonged contact with aqueous layers.

  • Inefficient Purification: The carboxylic acid may not be fully removed during the purification step.

    • Solution: During the work-up, a wash with a mild base like saturated sodium bicarbonate solution is essential to remove unreacted carboxylic acid. For purification, if recrystallization is used, ensure the chosen solvent system effectively separates the product from the starting material. In column chromatography, a well-chosen eluent system is critical.

Question 3: How can I minimize the formation of the N-acylurea byproduct?

Answer: The formation of a stable N-acylurea byproduct can occur when using carbodiimide coupling reagents like EDC. This happens when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.

  • Solution: The addition of HOBt is crucial to suppress this side reaction.[3] HOBt traps the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine. Running the reaction at lower temperatures can also minimize the formation of the N-acylurea byproduct.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most direct and common starting materials are 4-carboxybenzaldehyde and isopropylamine.[4] 4-carboxybenzaldehyde provides the benzoyl scaffold with the required formyl group, and isopropylamine serves as the nucleophile to form the N-isopropylamide.

Q2: What are the recommended purification methods for this compound?

A2: The choice of purification method depends on the scale of the reaction and the impurity profile.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an effective method for obtaining highly pure material.[5][6] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for amides include ethanol/water or ethyl acetate/hexanes.[7]

  • Column Chromatography: For smaller scale reactions or when impurities are difficult to remove by recrystallization, silica gel column chromatography is the preferred method.[7][8] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q3: Should I be concerned about the aldehyde group reacting during the amide coupling?

A3: Yes, the aldehyde group is a reactive functionality that can potentially undergo side reactions. The most likely side reaction is the formation of an imine with isopropylamine. However, under standard amide coupling conditions, the formation of the amide bond is generally favored and kinetically more rapid, especially with efficient activation of the carboxylic acid. If significant imine formation is observed, one might consider protecting the aldehyde group as an acetal before the coupling reaction, followed by deprotection after the amide bond is formed.

Q4: What is the role of each reagent in the recommended protocol?

A4:

  • 4-Carboxybenzaldehyde: The electrophilic partner containing the carboxylic acid to be activated.

  • Isopropylamine: The nucleophilic partner that forms the amide bond.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt (1-Hydroxybenzotriazole): An additive that reacts with the O-acylisourea intermediate to form a more stable active ester, which minimizes side reactions like racemization (if applicable) and N-acylurea formation.[9][10]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the carboxylic acid and any acidic byproducts generated during the reaction, ensuring the amine remains in its free, nucleophilic form.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Explanation Recommended Solution
Incomplete Carboxylic Acid ActivationCoupling reagents are old, inactive, or used in insufficient amounts.Use fresh, properly stored reagents. Increase equivalents of EDC/HOBt to 1.2-1.5. Pre-activate the carboxylic acid for 15-30 min before adding the amine.
Amine Deactivation/LossIsopropylamine is volatile and can form a salt with the carboxylic acid.Add isopropylamine slowly at 0 °C. Use a non-nucleophilic base like DIPEA.
Side Reaction (Imine Formation)The amine reacts with the aldehyde group.Maintain reaction temperature at or below room temperature. Ensure efficient carboxylic acid activation. Consider aldehyde protection if necessary.
HydrolysisPresence of water in the reaction mixture.Use anhydrous solvents and flame-dried glassware. Run the reaction under an inert atmosphere.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_start Starting Materials cluster_reagents Reagents 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde Reaction_Setup Reaction Setup (Inert Atmosphere) 4-Carboxybenzaldehyde->Reaction_Setup Isopropylamine Isopropylamine EDC EDC HOBt HOBt DIPEA DIPEA Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction_Setup Activation Carboxylic Acid Activation Reaction_Setup->Activation Add EDC/HOBt Amidation Amide Bond Formation Activation->Amidation Add DIPEA & Isopropylamine Workup Aqueous Work-up Amidation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Low_Yield Low Yield? Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Yes Successful_Synthesis Successful Synthesis Low_Yield->Successful_Synthesis No Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Optimize_Conditions Consider_Side_Reactions Investigate Side Reactions (e.g., Imine Formation) Optimize_Conditions->Consider_Side_Reactions Improve_Workup Improve Work-up & Purification Consider_Side_Reactions->Improve_Workup Improve_Workup->Successful_Synthesis

Caption: A logical approach to troubleshooting low reaction yields.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry.
  • Sawant, D. N., & Hallale, S. N. (2016). Copper-catalyzed synthesis of amides from alcohols. RSC Advances, 6(82), 78847-78850.
  • Reddit. (2021).
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 153035.
  • Aapptec. (n.d.). Coupling Reagents.
  • CUNY. (n.d.). Purification by Recrystallization.
  • University of Rochester. (2026). How To: Purify by Crystallization. Department of Chemistry.
  • PubChem. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide.
  • ResearchGate. (2022).
  • Lipshutz, B. H., & Ghorai, S. (2012). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 3(1), 226-230.
  • PrepChem. (n.d.). Synthesis of 4-carboxybenzaldehyde.

Sources

Technical Support Center: Identifying Impurities in 4-Formyl-N-isopropylbenzamide Samples

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of 4-Formyl-N-isopropylbenzamide. This document provides in-depth technical guidance, field-proven insights, and validated experimental protocols to ensure the quality and integrity of your research.

I. Introduction to Impurity Profiling

In pharmaceutical development, the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for impurity testing in new drug substances.[2][3][4] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, and interaction with packaging materials.[5][6] This guide will focus on the practical aspects of identifying these unwanted components in this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on the typical synthesis of this compound, which involves the reaction of a 4-formylbenzoic acid derivative with isopropylamine, the following impurities are commonly encountered:

  • Starting Materials: Unreacted 4-formylbenzoic acid and isopropylamine.

  • By-products: Impurities arising from side reactions during synthesis. A potential side reaction is the formation of a di-formylated product if the reaction conditions are not carefully controlled.[7]

  • Degradation Products: 4-Formylbenzoic acid can be formed through the hydrolysis of the amide bond in this compound.

  • Residual Solvents: Solvents used during the synthesis and purification processes may remain in the final product.[2]

Q2: What are the primary analytical techniques for impurity profiling of this compound?

A2: A multi-faceted analytical approach is essential for comprehensive impurity profiling.[8] The most effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying non-volatile organic impurities.[5][6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[6][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry, crucial for characterizing unknown impurities.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of unknown impurities.[5][11]

Q3: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?

A3: The appearance of unexpected peaks is a common challenge. A systematic approach is key to their identification.

  • Forced Degradation Studies: Subjecting your this compound sample to stress conditions (acid, base, oxidation, heat, light) can help determine if the unknown peaks are degradation products.[12][13][14][15][16] Comparing the chromatograms of the stressed samples to the original will reveal which peaks are formed under specific conditions.

  • LC-MS Analysis: If available, analyzing the sample by LC-MS will provide the molecular weight of the compounds corresponding to the unknown peaks. This information is invaluable for proposing potential structures.[10]

  • Spiking Studies: If you have reference standards for suspected impurities (e.g., 4-formylbenzoic acid), "spike" your sample with a small amount of the standard. An increase in the peak area of an existing peak confirms its identity.

  • Fraction Collection and NMR: For significant unknown impurities, you can collect the fraction corresponding to the peak as it elutes from the HPLC. Subsequent analysis of this fraction by NMR spectroscopy can provide a definitive structural identification.[11]

III. Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your analysis.

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize the mobile phase pH. Ensure the column is properly equilibrated and not degraded. Inject a smaller sample volume or a more dilute sample.
Ghost Peaks Carryover from previous injections; Contaminated mobile phase or system.Implement a robust needle wash protocol. Use fresh, high-purity solvents for your mobile phase. Flush the HPLC system thoroughly.
Baseline Drift or Noise Column temperature fluctuations; Mobile phase not properly degassed; Detector lamp aging.Use a column oven to maintain a stable temperature. Ensure the mobile phase is adequately degassed. Replace the detector lamp if necessary.
GC-MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks Detected Sample is not volatile or is thermally labile; Incorrect injection parameters.Confirm the suitability of GC-MS for your suspected impurities. HPLC is better for non-volatile compounds.[8] Optimize the injector temperature and temperature program.
Poor Separation of Peaks Inadequate temperature program; Incorrect column choice.Optimize the oven temperature ramp rate to improve resolution.[17] Ensure you are using a column with the appropriate stationary phase for your analytes.
Mass Spectrum Does Not Match Library Co-elution of multiple components; Background interference.Improve chromatographic separation. Check for and eliminate sources of background contamination in your GC-MS system.

IV. Experimental Protocols & Workflows

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its non-volatile impurities.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for Identifying an Unknown Peak

The following diagram illustrates a logical workflow for the identification of an unknown impurity detected during HPLC analysis.

G start Unknown Peak Detected in HPLC forced_degradation Perform Forced Degradation Studies start->forced_degradation lcms Analyze by LC-MS start->lcms is_degradation_product Is it a Degradation Product? forced_degradation->is_degradation_product get_mw Obtain Molecular Weight lcms->get_mw is_degradation_product->get_mw No propose_structure Propose Potential Structure(s) is_degradation_product->propose_structure Yes get_mw->propose_structure spiking Perform Spiking Study with Reference Standard propose_structure->spiking fraction_collection Fraction Collection via Preparative HPLC propose_structure->fraction_collection confirm_identity Identity Confirmed spiking->confirm_identity nmr Structural Elucidation by NMR fraction_collection->nmr final_confirmation Structure Confirmed nmr->final_confirmation

Caption: Workflow for the identification of an unknown impurity.

V. Regulatory Context: ICH Guidelines

The International Council for Harmonisation (ICH) provides a framework for the control of impurities.[1][3] Key guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances.[4] This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[3]

  • ICH Q3B(R2): Impurities in New Drug Products.[18]

  • ICH Q3C(R5): Guideline for Residual Solvents.[18]

  • ICH Q3D: Guideline for Elemental Impurities.[3][18]

Understanding these guidelines is crucial for ensuring that your impurity profiling strategy is compliant with global regulatory expectations. The thresholds for action are typically based on the maximum daily dose of the drug.

VI. Conclusion

A systematic and multi-faceted approach is essential for the successful identification and control of impurities in this compound. By combining robust analytical techniques like HPLC and GC-MS with powerful structural elucidation tools like LC-MS and NMR, researchers can ensure the quality and safety of their materials. This guide provides a foundational framework for troubleshooting common issues and implementing effective analytical workflows.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Benchchem. (n.d.). Step-by-Step Guide to Trimethobenzamide Impurity Profiling.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
  • (2025, October 31). Development of forced degradation and stability indicating studies of drugs – A review.
  • ResearchGate. (2025, August 5). Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples.
  • Benchchem. (n.d.). Application Note and Protocol for the GC-MS Analysis of 4-Isopropylbenzylamine.
  • Benchchem. (n.d.). Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide by Gas Chromatography-Mass Spectrometry (GC-MS).

Sources

Technical Support Center: Synthesis of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Formyl-N-isopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound can be approached from two primary strategic directions, each with its own set of potential challenges. We have structured this guide around these common synthetic routes.

Route 1: Oxidation of 4-Methyl-N-isopropylbenzamide This route involves first forming the robust amide bond and then performing a selective oxidation of the para-methyl group to the desired aldehyde.

Route 2: Amidation of 4-Formylbenzoic Acid This approach involves coupling 4-formylbenzoic acid (or its activated derivative) with isopropylamine. The primary challenge here is managing the reactivity of the aldehyde group during the amidation process.

Route 1: Troubleshooting the Oxidation of 4-Methyl-N-isopropylbenzamide

A1: This is a classic challenge of selectivity in benzylic oxidation. Over-oxidation occurs when the initially formed aldehyde is more susceptible to oxidation than the starting methyl group under the reaction conditions. The key is to select an oxidant and control conditions to favor the aldehyde.

Causality: Harsh oxidizing agents like Potassium Permanganate (KMnO₄) or acidic Dichromate (Cr₂O₇²⁻) are powerful enough to readily oxidize both the methyl group and the intermediate aldehyde to the carboxylic acid, leading to low yields of the desired product. The selection of a milder, more controlled oxidizing agent is critical.

Troubleshooting & Optimization:

  • Choice of Oxidant: Switch to an oxidant known for stopping at the aldehyde stage. Manganese Dioxide (MnO₂) is a classic and effective choice for the oxidation of benzylic alcohols and can be adapted for benzylic methyl groups, though it often requires stoichiometric or excess quantities and can be slow. Other modern catalysts can also be effective[1].

  • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures provide the activation energy needed for the second oxidation step (aldehyde to carboxylic acid).

  • Reaction Monitoring: Carefully monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from being further oxidized.

Comparative Data: Oxidizing Agents for Benzylic Oxidation

OxidantTypical ConditionsSelectivity for AldehydeKey Considerations
KMnO₄ Basic, heatPoorAggressive, difficult to stop at aldehyde.
CrO₃ / H₂SO₄ Acidic (Jones)PoorToxic, generates chromium waste.
MnO₂ Reflux in non-polar solvent (e.g., Toluene)Good to ExcellentOften requires large excess, reaction can be heterogeneous and slow.
Catalytic Iodo-benzamide With Oxone® as co-oxidantExcellentEnvironmentally benign, high reactivity at room temperature[1].
Route 2: Troubleshooting the Amidation of 4-Formylbenzoic Acid

A2: This issue often stems from side reactions involving the aldehyde functional group or the amine nucleophile. The aldehyde can react with the amine to form a Schiff base (imine), and the amine can also be acylated by activated intermediates more than once if conditions are not controlled.

Causality:

  • Schiff Base Formation: The primary amine (isopropylamine) can undergo a condensation reaction with the aldehyde group to form an imine, consuming the starting materials in a non-productive pathway.

  • Poor Carboxylic Acid Activation: Inefficient activation of the carboxylic acid means the desired amidation is slow, allowing more time for side reactions to occur. Standard methods like converting the acid to an acyl chloride can be too harsh for a substrate containing an aldehyde[2][3].

Troubleshooting & Optimization:

  • Use Modern Coupling Reagents: Instead of converting to a harsh acid chloride, use a direct coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like Oxyma Pure are highly efficient and operate under mild conditions, minimizing side reactions[4].

  • Low-Temperature Addition: Perform the reaction at a reduced temperature (e.g., starting at 0 °C). This slows down the rate of Schiff base formation more significantly than the desired amidation reaction. Add the amine dropwise to the mixture of the acid, coupling agent, and base to keep its instantaneous concentration low.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). This prevents the base from competing with isopropylamine in reacting with the activated carboxylic acid.

Workflow Diagram: Optimizing the Amidation Reaction

G start Low Yield in Amidation check_purity Verify Purity of 4-Formylbenzoic Acid & Amine start->check_purity analyze_side Analyze Byproducts (LC-MS / NMR) start->analyze_side schiff_base Schiff Base Detected? analyze_side->schiff_base coupling_issue Unreacted Acid Detected? analyze_side->coupling_issue temp_control Action: Lower Reaction Temp (0 °C) & Add Amine Slowly schiff_base->temp_control Yes coupling_agent Action: Use Efficient Coupling Agent (e.g., HATU, EDCI/Oxyma) coupling_issue->coupling_agent Yes base_choice Action: Use Non-Nucleophilic Base (e.g., DIPEA) coupling_agent->base_choice

Caption: Decision tree for troubleshooting low amidation yields.

A3: Beyond the major side reactions, several more subtle pathways can reduce yield and introduce impurities. These often depend on the specific reagents and solvents used.

Potential Side Reactions & Solutions:

  • Diacylation of Amine: If using the acid chloride route, it's possible for a second molecule of 4-formylbenzoyl chloride to react with the newly formed amide N-H, leading to a diacylated impurity.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the isopropylamine and add the acid chloride slowly to the amine solution, not the other way around. This ensures the acid chloride is always the limiting reagent in the presence of excess amine.

  • Reaction with Solvent (Vilsmeier-Haack type): If you are using an acid chloride and DMF as a solvent, the DMF can react with the acid chloride to form a Vilsmeier reagent. This can then react with your product or starting material in undesirable ways.

    • Solution: Use an inert solvent like Dichloromethane (DCM) or Toluene for acid chloride reactions[2].

  • Cannizzaro Reaction: Under basic conditions, the aldehyde functional group can undergo a disproportionation reaction where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.

    • Solution: Avoid strongly basic conditions, especially at elevated temperatures. If a base is required for amidation, use it stoichiometrically and maintain low temperatures.

Protocols & Methodologies

Protocol 1: Optimized Amidation of 4-Formylbenzoic Acid via EDCI/Oxyma Coupling

This protocol is designed to maximize yield by using modern coupling agents that operate under mild conditions, thus minimizing side reactions.

Materials:

  • 4-Formylbenzoic acid

  • Isopropylamine

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • DIPEA (Diisopropylethylamine)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-formylbenzoic acid (1.0 eq), EDCI (1.2 eq), and Oxyma Pure (1.2 eq).

  • Add anhydrous DCM to dissolve the solids (concentration ~0.2 M).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Slowly add isopropylamine (1.1 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the 4-formylbenzoic acid.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, coupling byproducts, and base.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Purification Logic Diagram

G cluster_0 Aqueous Work-up cluster_1 Final Purification Crude Crude Reaction Mixture in DCM HCl_Wash Wash with 1 M HCl Crude->HCl_Wash Removes DIPEA, excess Isopropylamine NaHCO3_Wash Wash with Sat. NaHCO3 HCl_Wash->NaHCO3_Wash Removes Oxyma, unreacted Acid Brine_Wash Wash with Brine NaHCO3_Wash->Brine_Wash Removes residual aqueous contaminants Dry Dry (MgSO4) & Concentrate Brine_Wash->Dry Recrystallize Recrystallization or Column Chromatography Dry->Recrystallize Yields Pure Product

Caption: Step-by-step logic for the purification work-up.

References

  • PubChem Compound Summary for 4-Formyl-N-(1-methylethyl)benzamide.
  • 4-CARBOXALDEHYDE-N-ISOPROPYLBENZAMIDE CAS#: 13255-50-0.
  • Direct amide formation from unactivated carboxylic acids and amines. Allen, C. L., et al. Royal Society of Chemistry.[Link]
  • N-Isopropylbenzamide Synthesis. van Oosten, E. M., et al.
  • PubChem Compound Summary for N-Isopropylbenzamide.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. D'Elia, V., et al. PubMed Central.[Link]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Jessop, M., et al. Royal Society of Chemistry.[Link]
  • N-Isopropylbenzamide Experimental Protocol. van Oosten, E. M., et al. PubMed Central.[Link]
  • Iodine and Ammonium Persulfate Mediated Activation of DMSO: Approach to N-Formylation of Amides and Synthesis of Isatins. Kumar, P., et al. Royal Society of Chemistry.[Link]
  • A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Wang, Y., et al. Royal Society of Chemistry.[Link]
  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Huang, X., et al. Organic Syntheses.[Link]
  • 2-Iodo- N -isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Yakura, T., et al.
  • Amide formation from carboxylic acid deriv

Sources

Technical Support Center: Scaling Up 4-Formyl-N-isopropylbenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Formyl-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your process effectively.

While this compound (CAS No. 82239-62-1)[1] is a specific molecule, the challenges in its synthesis are representative of broader issues in process chemistry, particularly in amide bond formation and aromatic functionalization. This guide is structured to address these fundamental challenges.

Strategic Synthesis Overview

The synthesis of this compound can be approached via two primary retrosynthetic routes. The choice between these routes is a critical decision in process development, as each presents distinct advantages and challenges, particularly concerning raw material availability, reaction control, and purification at scale.

  • Route A: Amidation First. This route involves the initial formation of the amide bond between a suitable benzoic acid derivative and isopropylamine, followed by the introduction of the formyl group onto the aromatic ring.

  • Route B: Formylation First. This route begins with a pre-functionalized aromatic ring, using 4-formylbenzoic acid as the starting material, which is then coupled with isopropylamine to form the final product.

Synthetic_Routes cluster_A Route A: Amidation First cluster_B Route B: Formylation First A1 N-isopropylbenzamide A2 Formylation (e.g., Vilsmeier-Haack) A1->A2 Electrophilic Aromatic Substitution Product 4-Formyl-N- isopropylbenzamide A2->Product B1 4-Formylbenzoic Acid B2 Amide Coupling (e.g., EDC/HOBt) B1->B2 Amide Bond Formation B2->Product

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction (Route B) has a low yield. What are the common causes?

A: Low yields in amide coupling are a frequent challenge and can stem from several factors. The most common issues involve incomplete activation of the carboxylic acid, reduced nucleophilicity of the amine, or suboptimal reaction conditions.[2][3]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If the coupling reagent (e.g., EDC, HATU) is of poor quality, used in insufficient amounts, or decomposes, activation will be incomplete.[2]

  • Amine Basicity: Isopropylamine is a relatively strong base and can react with the acidic proton of 4-formylbenzoic acid in an acid-base reaction. This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling.[2]

  • Hydrolysis: The presence of water is detrimental. Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[2]

Q2: In Route A, my formylation reaction is giving poor results or multiple products. Why?

A: Formylation reactions are a type of electrophilic aromatic substitution and are highly sensitive to the nature of the substrate and the reaction conditions.[4]

  • Ring Deactivation: While the N-isopropylbenzamide group is an ortho-, para- director, it is also deactivating compared to simpler groups like hydroxyl or methoxy. This can make the aromatic ring less reactive towards the formylating agent.[4]

  • Regioselectivity: You may obtain a mixture of ortho and para isomers. The para-isomer (your desired product) is generally favored due to reduced steric hindrance from the bulky N-isopropylamide group. However, reaction conditions can influence this ratio.

  • Di-formylation: If the reaction conditions are too harsh (e.g., high temperature, large excess of formylating agent), a second formyl group can be added to the ring, leading to undesired byproducts.[5]

Q3: How do I choose the best purification method for the final product?

A: The choice of purification method depends on the impurity profile and the scale of the reaction. For this compound, which is a solid, recrystallization is often the most effective and scalable method.[6]

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid compound and is a preferred method for purifying active pharmaceutical ingredients (APIs).[7][8] The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble. Common solvents for amides include ethanol, acetonitrile, or mixtures containing ethyl acetate.[6]

  • Column Chromatography: While effective at the lab scale for separating complex mixtures, flash chromatography is often less economical and more complex to scale up compared to recrystallization.[9] It is best used during methods development or for purifying small, high-value batches.

Troubleshooting Guides

Guide 1: Amide Bond Formation (Route B)

This guide focuses on the coupling of 4-formylbenzoic acid and isopropylamine.

Problem: Low Conversion to Amide, Starting Materials Remain

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Ineffective Carboxylic Acid Activation Analyze a reaction aliquot by LC-MS. Look for the mass of the activated intermediate (e.g., HOBt-ester).Use fresh, high-purity coupling reagents (e.g., EDC, HATU). Consider pre-activation by stirring the carboxylic acid, coupling agent, and an additive like HOBt for 15-30 minutes before adding the amine.[2]Coupling reagents can degrade upon storage. Pre-activation ensures the reactive species is formed before the amine is introduced, improving reaction kinetics. HOBt additives suppress side reactions and can increase coupling efficiency.[10]
Amine Protonation Check the reaction pH. An acidic environment will favor the non-nucleophilic ammonium salt.Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture (2.0 equivalents).The base scavenges the proton from the carboxylic acid and any HCl generated from the coupling agent (like EDC∙HCl), ensuring the amine remains in its free, nucleophilic state.[2]
Steric Hindrance This is less of an issue with isopropylamine but can be a factor with bulkier amines.Switch to a more powerful coupling reagent like HATU or T3P, which are known to be effective for sterically hindered substrates.[11]Different coupling reagents have different mechanisms and activation energies. Reagents like HATU form highly reactive activated esters that can overcome the steric barrier more effectively.[12]
Hydrolysis of Activated Intermediate Ensure all glassware is oven- or flame-dried. Use anhydrous solvents.Use anhydrous solvents (e.g., DMF, DCM) from a sealed bottle or passed through a drying system. Run the reaction under an inert atmosphere (Nitrogen or Argon).Activated carboxylic acid intermediates are highly susceptible to reaction with water. Eliminating water is crucial for maximizing the yield of the desired amide.[2]

digraph "Troubleshooting_Amide_Yield" {
graph [fontname="Arial"];
node [shape=box, style="filled,rounded", fontname="Arial"];
edge [fontname="Arial"];

start [label="Low Amide Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the activated ester\nforming (check LC-MS)?", shape=diamond, fillcolor="#F1F3F4"]; sol1 [label="Use fresh coupling reagents.\nPre-activate acid before\nadding amine.", fillcolor="#E6F4EA"]; q2 [label="Is a non-nucleophilic\nbase being used?", shape=diamond, fillcolor="#F1F3F4"]; sol2 [label="Add 2.0 eq. of DIPEA or TEA\nto neutralize acids.", fillcolor="#E6F4EA"]; q3 [label="Are anhydrous conditions\nbeing used?", shape=diamond, fillcolor="#F1F3F4"]; sol3 [label="Use dry solvents and\nrun under N2/Ar.", fillcolor="#E6F4EA"]; end [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; sol1 -> end; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; sol2 -> end; q3 -> sol3 [label="No"]; sol3 -> end; q3 -> end [label="Yes\n(Re-evaluate other params)"]; }

Sources

Technical Support Center: 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing 4-Formyl-N-isopropylbenzamide (CAS No. 13255-50-0). It covers essential storage and handling protocols, and offers in-depth troubleshooting advice to address common experimental challenges. Our approach is grounded in the fundamental chemistry of the molecule to empower users with the knowledge to ensure experimental success and data integrity.

Section 1: Core Concepts - Storage and Stability

Proper handling and storage are paramount to maintaining the integrity of this compound. The molecule possesses two key functional groups—an aromatic aldehyde and an N-substituted amide—that dictate its stability profile.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes recommended storage parameters based on supplier data sheets and best practices.[1]

ParameterRecommendationRationale
Temperature +2°C to +8°C (Refrigerated)Slows down potential degradation reactions such as oxidation and hydrolysis.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)The aldehyde group is susceptible to oxidation. An inert atmosphere displaces oxygen, mitigating this risk.
Container Tightly Sealed, Amber Glass VialProtects from atmospheric moisture and light, which can accelerate degradation.
Form Solid (as supplied)Storing the compound in its solid form is preferable to pre-dissolving in solvents for long-term storage.
Shelf Life and Stability

When stored as a solid under the recommended conditions, this compound is expected to be stable for an extended period. However, once dissolved in a solvent, its stability can be significantly reduced. The stability in solution is highly dependent on the solvent used, pH, presence of oxygen, and temperature. For optimal results, it is strongly recommended to prepare solutions fresh for each experiment.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the use of this compound in a question-and-answer format. The troubleshooting logic is based on the inherent chemical reactivity of the molecule's functional groups.

Diagram: Potential Degradation Pathways

The primary sources of instability for this compound are the oxidation of the aldehyde group and the hydrolysis of the amide bond. Understanding these pathways is key to troubleshooting unexpected experimental outcomes.

G cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis main [Structure of this compound] oxidation_product 4-(N-isopropylcarbamoyl)benzoic acid main->oxidation_product O2, light, metal ions hydrolysis_product1 4-Formylbenzoic acid main->hydrolysis_product1 H2O, Acid/Base hydrolysis_product2 Isopropylamine

Caption: Primary degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: I've observed a new, more polar spot on my TLC plate after leaving my sample in solution on the bench. What could this be?

A1: The most probable cause is the oxidation of the aldehyde group to a carboxylic acid. This transformation results in the formation of 4-(N-isopropylcarbamoyl)benzoic acid. Carboxylic acids are significantly more polar than aldehydes, which would explain the appearance of a new spot with a lower Rf value on a normal-phase TLC plate. This is a common issue with aromatic aldehydes, which can be susceptible to autoxidation in the presence of atmospheric oxygen.[2][3] To prevent this, always use freshly prepared solutions and consider purging solvents with an inert gas.

Q2: My HPLC-MS analysis shows a peak with the correct mass for my starting material, but also two smaller peaks corresponding to 4-formylbenzoic acid and isopropylamine. Why is my compound degrading?

A2: The presence of 4-formylbenzoic acid and isopropylamine strongly suggests that the amide bond is undergoing hydrolysis. This reaction can be catalyzed by acidic or basic conditions.[4][5][6] Check the pH of your solvent or buffer system. If you are using aqueous solutions, particularly at non-neutral pH, hydrolysis can be a significant issue. For example, prolonged storage in a methanolic solution containing even trace amounts of acid or base can lead to amide cleavage. If your experimental conditions permit, maintain a neutral pH and use aprotic solvents where possible.

Q3: The biological activity of my compound seems to decrease over time when dissolved in DMSO for screening. Is this expected?

A3: While DMSO is a common solvent for compound storage, it is not completely inert. Aldehydes can react with DMSO, especially if the DMSO contains water or has been exposed to light and air, which can lead to oxidation. The primary concern, however, remains the slow oxidation of the aldehyde to the less active (or inactive) carboxylic acid. For high-throughput screening, it is advisable to prepare stock solutions in anhydrous DMSO, store them at -20°C or -80°C under an inert atmosphere, and minimize freeze-thaw cycles. For aqueous-based assays, dilute from the DMSO stock immediately before use.

Q4: I am performing a reaction that is sensitive to aldehydes. How can I be sure of the purity of my this compound before I start?

A4: It is crucial to verify the purity of the starting material, especially if it has been stored for a long time or under suboptimal conditions.

  • Proton NMR (¹H NMR): Check for the characteristic aldehyde proton signal (around 9-10 ppm). A diminished integration of this peak and the appearance of a broad peak characteristic of a carboxylic acid proton (around 12 ppm) would indicate oxidation.

  • HPLC: A purity check by HPLC with a UV detector is highly recommended. The appearance of a more polar peak (shorter retention time on a reverse-phase column) is indicative of the carboxylic acid impurity. If impurities are detected, purification by column chromatography or recrystallization may be necessary.

Q5: Can I store this compound in a methanolic solution for a few days?

A5: Storing this compound in methanol is not recommended for more than a few hours. Aldehydes can react with alcohols like methanol to form hemiacetals and acetals, which exists in equilibrium with the aldehyde.[7] While this reaction is reversible, it will reduce the concentration of the active aldehyde form in your solution. Furthermore, if any acidic or basic impurities are present in the methanol, this could catalyze the hydrolysis of the amide bond over time. Always prepare alcoholic solutions fresh.

Section 3: Experimental Protocols

To assist researchers in assessing the stability of their own samples, a standardized protocol for a short-term stability study is provided below.

Protocol: Short-Term Stability Assessment by HPLC

This protocol outlines a method to evaluate the stability of this compound in a chosen solvent over a 24-hour period.

Objective: To quantify the degradation of this compound into its primary degradants.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., Acetonitrile, Methanol, DMSO, Buffered Saline)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade water and acetonitrile (mobile phase)

  • Trifluoroacetic acid (TFA) or formic acid (mobile phase modifier)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the solvent of interest to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL). Inject onto the HPLC system.

  • Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature on the benchtop, 37°C incubator).

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute as in step 2, and inject onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the parent compound (this compound) and any new peaks that appear over time.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Identify potential degradant peaks based on their retention times (e.g., the more polar carboxylic acid will have a shorter retention time).

Diagram: Stability Study Workflow

G prep Prepare 1 mg/mL Stock Solution t0 T=0 Analysis: Dilute and Inject on HPLC prep->t0 incubate Incubate Solution (e.g., Room Temperature) prep->incubate analyze Analyze Data: Calculate % Remaining Identify Degradants t0->analyze tx Time-Point Analysis (T=x): Dilute and Inject on HPLC incubate->tx tx->analyze

Caption: Workflow for assessing the stability of this compound.

References

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83270, 4-Formyl-N-(1-methylethyl)benzamide.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate.
  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
  • ACS Publications. (n.d.). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research.
  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1539-1543.
  • Ghosh, S., & Jana, S. (2014). Bacterial Degradation of Aromatic Compounds. Frontiers in Microbiology, 5, 671.
  • AMiner. (n.d.). Oxidative Degradation of Fragrant Aldehydes. Autoxidation by Molecular Oxygen.
  • ACS Publications. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels.
  • National Center for Biotechnology Information. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PubMed Central.
  • National Center for Biotechnology Information. (2019). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. PubMed Central.

Sources

common pitfalls in handling 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Formyl-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this versatile bifunctional molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring both efficiency and success in your synthetic endeavors.

I. Compound Overview & Key Properties

This compound (CAS No. 13255-50-0) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Its structure incorporates both an aromatic aldehyde and an amide functionality, which defines its reactivity and also presents a unique set of challenges.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[3][4][5][6][7]
Molecular Weight 191.23 g/mol [4][5][6][7][8]
Appearance Solid[6]
Melting Point 121-123°C[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Storage Store in a dry, sealed place, recommended at +5°C[5][8]

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two primary reactive sites:

  • The Aldehyde Group (-CHO): This group is electrophilic and susceptible to nucleophilic attack. It readily participates in reactions such as reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid.[1]

  • The Amide N-H Proton: The proton on the amide nitrogen is weakly acidic and can be deprotonated under strong basic conditions. The amide bond itself is generally stable but can be hydrolyzed under harsh acidic or basic conditions.[9]

Q2: How stable is this compound? What are the recommended storage conditions?

A2: Like many aromatic aldehydes, this compound is susceptible to oxidation. The aldehyde group can be oxidized to a carboxylic acid (4-(isopropylcarbamoyl)benzoic acid) upon prolonged exposure to air.[10] To mitigate this, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[5] Storage at +5°C is often recommended.[8]

Q3: What are the main safety concerns when handling this compound?

A3: According to GHS classifications, this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][6][11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11] All manipulations should be performed in a well-ventilated fume hood.[11]

Q4: I'm planning a reaction involving the aldehyde. Will the amide group interfere?

A4: Generally, for many reactions targeting the aldehyde (e.g., reductive amination, Wittig olefination), the amide group is relatively inert and will not interfere. However, if you are using very strong bases (like organolithium reagents) or harsh acidic conditions, you may see side reactions involving the amide. For instance, a strong base could deprotonate the N-H proton.[9] It is always crucial to consider the compatibility of your reagents with both functional groups.

III. Troubleshooting Guide: Synthesis & Purification

This section provides a question-and-answer guide to troubleshoot common problems encountered during the synthesis and subsequent handling of this compound.

Problem 1: Low Yield During Synthesis

Q: I am synthesizing this compound via formylation of N-isopropylbenzamide (or amidation of 4-formylbenzoic acid), and my yields are consistently low. What's going wrong?

A: Low yields can stem from several factors related to both formylation and amidation reactions. Let's break down the possibilities.

  • If Synthesizing via Amidation (from 4-formylbenzoic acid):

    • Cause 1: Poor Activation of the Carboxylic Acid. Direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of an ammonium salt.[9][12][13]

    • Solution: You must first "activate" the carboxylic acid. Convert it to a more reactive derivative like an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or use a peptide coupling agent (e.g., DCC, EDC).[9] The use of coupling agents is milder and tolerates a wider range of functional groups.

    • Cause 2: Presence of Moisture. If you've prepared the acyl chloride, it is highly sensitive to moisture and can be hydrolyzed back to the carboxylic acid, quenching the reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

    • Cause 3: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC. Ensure you are using appropriate stoichiometry, often with a slight excess of the amine or activating agent.

  • If Synthesizing via Formylation (from N-isopropylbenzamide):

    • Cause 1: Deactivated Aromatic Ring. The N-isopropylbenzamide group is an electron-withdrawing, meta-directing group. This deactivates the aromatic ring towards electrophilic aromatic substitution, making formylation challenging.[14]

    • Solution: Powerful formylation methods are required. A Vilsmeier-Haack reaction (using POCl₃/DMF) is a common choice for such systems, but it may require elevated temperatures.[14][15] Friedel-Crafts formylation is unlikely to be effective.

    • Cause 2: Incorrect Stoichiometry or Reagent Degradation. The formylating reagents are often moisture-sensitive.[15]

    • Solution: Use freshly opened or properly stored reagents. Ensure accurate stoichiometry. For reactions like the Vilsmeier-Haack, the pre-formation of the Vilsmeier reagent at a low temperature before adding the substrate is crucial.[14]

Problem 2: Product Impurity & Discoloration

Q: My isolated this compound is off-white/yellowish and shows an impurity spot on TLC. What is this impurity and how can I remove it?

A: The most common impurity is the corresponding carboxylic acid (4-(isopropylcarbamoyl)benzoic acid), formed by the oxidation of the aldehyde. [10] Discoloration can also arise from trace polymeric impurities formed during the reaction.[16]

  • Cause: Air Oxidation. Aromatic aldehydes are prone to oxidation, especially when exposed to air over time, in solution, or during workup and purification at elevated temperatures.[10]

  • Solution 1: Basic Wash. The carboxylic acid impurity is acidic, while the desired product is neutral. During the workup, you can wash the organic layer (e.g., in ethyl acetate or dichloromethane) with a mild basic solution like saturated sodium bicarbonate (NaHCO₃).[10] The acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Solution 2: Bisulfite Adduct Formation. For stubborn cases or to achieve very high purity, a classic aldehyde purification technique can be used.[17][18] This method is highly selective for aldehydes.

    • Dissolve the crude product in a suitable solvent (like THF or methanol).

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Stir vigorously. The aldehyde will form a solid, water-soluble bisulfite adduct.

    • Extract the non-aldehydic impurities with an organic solvent.

    • To regenerate the pure aldehyde, treat the aqueous layer containing the adduct with a base (e.g., NaHCO₃ or NaOH) until the solution is basic. The reaction will reverse, and the pure aldehyde can be extracted with an organic solvent.[18]

  • Solution 3: Recrystallization or Column Chromatography. Recrystallization from a suitable solvent system can effectively remove impurities. Alternatively, flash column chromatography on silica gel is a reliable method for purification.[10]

purification_workflow start Crude Product (Yellowish, TLC shows impurity) check_impurity Is the impurity suspected to be carboxylic acid? start->check_impurity basic_wash Perform Basic Wash (e.g., NaHCO₃ solution) check_impurity->basic_wash Yes chromatography Perform Column Chromatography check_impurity->chromatography No / Unsure re_evaluate Re-evaluate Purity (TLC/NMR) basic_wash->re_evaluate high_purity_needed Is higher purity required or impurity persists? re_evaluate->high_purity_needed bisulfite Use Sodium Bisulfite Adduct Formation high_purity_needed->bisulfite Yes final_product Pure this compound high_purity_needed->final_product No bisulfite->final_product chromatography->final_product

Caption: Decision workflow for purifying this compound.

Problem 3: Side Reactions During Subsequent Transformations

Q: I am using this compound as a starting material for a multi-step synthesis. What potential side reactions should I be aware of?

A: The bifunctional nature of the molecule requires careful planning. Here are common pitfalls based on the reacting functional group.

  • When Reacting at the Aldehyde:

    • Reaction: Reductive Amination.

    • Pitfall: If using a strong reducing agent like LiAlH₄, it can also reduce the amide group to an amine.

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are chemoselective for the imine intermediate and will not reduce the amide.

  • When Reacting at the Amide:

    • Reaction: N-Alkylation.

    • Pitfall: The conditions for N-alkylation (strong base like NaH followed by an alkyl halide) can also affect the aldehyde. The strong base can catalyze self-condensation reactions (like the Cannizzaro reaction) of the aldehyde.[19]

    • Solution: Protect the aldehyde group first. A common strategy is to convert it to an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). The acetal is stable to strong bases. After the N-alkylation is complete, the aldehyde can be regenerated by simple acid-catalyzed hydrolysis.

protection_workflow start This compound protection Acetal Protection (Ethylene Glycol, p-TsOH) start->protection protected_sm Protected Intermediate (Acetal) protection->protected_sm alkylation N-Alkylation (e.g., NaH, then R-X) protected_sm->alkylation alkylated_intermediate N-Alkylated Intermediate alkylation->alkylated_intermediate deprotection Deprotection (Aqueous Acid, e.g., HCl) alkylated_intermediate->deprotection final_product N-Alkylated Product deprotection->final_product

Caption: Workflow for N-alkylation using an aldehyde protection strategy.

IV. References

  • Benchchem. Troubleshooting side reactions during the formylation step of synthesis.

  • Benchchem. Troubleshooting guide for the formylation of aromatic amines.

  • Reddit. Purifying aldehydes? : r/chemistry.[Link]

  • ChemBK. 4-formyl-N-(propan-2-yl)benzamide.[Link]

  • PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver.[Link]

  • Google Patents. Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.

  • PubChem. 4-Formyl-N-(1-methylethyl)benzamide.[Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes.[Link]

  • Benchchem. Technical Support Center: Optimizing Aromatic Formylation Reactions.

  • Benchchem. Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal.

  • Medium. Exploring the Synthesis and Applications of Benzaldehyde Derivatives.[Link]

  • Quora. Why is benzaldehyde less reactive than aliphatic aldehyde?[Link]

  • ResearchGate. Why did my amide syntesis does not work?[Link]

  • ResearchGate. Benzaldehyde derivatives with investigated inhibition profile 2....[Link]

  • precisionFDA. N-ISOPROPYL-4-FORMYLBENZAMIDE.[Link]

  • PubMed. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism.[Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary.[Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.[Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature.[Link]

  • ResearchGate. 16 questions with answers in AMIDE SYNTHASES | Science topic.[Link]

  • Royal Society of Chemistry. The preparation and applications of amides using electrosynthesis.[Link]

  • YouTube. Preparation of Benzaldehydes, Part 3: From Methyl Arenes.[Link]

  • GSRS. N-ISOPROPYL-4-FORMYLBENZAMIDE.[Link]

  • ChemSynthesis. N-isopropylbenzamide.[Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-Formyl-N-isopropylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and aim to develop robust, efficient, and reliable separation methods. As a molecule possessing both polar (formyl, amide) and non-polar (aromatic ring, isopropyl group) functionalities, this compound (MW: 191.23 g/mol ) presents unique challenges and opportunities in chromatographic method development.[1][2][3]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides in a direct question-and-answer format. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound?

A1: For initial method development, a generic scouting gradient using a C18 stationary phase is the industry-standard approach.[4][5] The polarity of this compound allows for good initial interaction with such phases. A well-chosen starting point minimizes development time and provides a comprehensive overview of the analyte's retention behavior.

Rationale: A gradient elution, moving from a high percentage of aqueous mobile phase to a high percentage of organic modifier, ensures the elution of both the target analyte and any unknown impurities with a wide range of polarities.[6] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV transparency at lower wavelengths.

Table 1: Recommended Starting Conditions for RP-HPLC

ParameterRecommendationRationale & Key Considerations
Column C18, 2.1/4.6 mm ID, 50-150 mm length, <5 µm particlesA high-purity, end-capped C18 column minimizes secondary interactions that can cause peak tailing.[7][8] Shorter columns are suitable for faster screening.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to suppress the ionization of residual silanols on the stationary phase, leading to improved peak symmetry for polar compounds.[8][9] It is also MS-friendly.[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile offers different selectivity compared to methanol and is a good starting choice.[10]
Gradient 5% to 95% B over 10-15 minutesA broad gradient ensures elution of all components and provides data to build an optimized method.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the respective column dimensions.
Column Temp. 30-40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It must be controlled for reproducible retention times.[11]
Detection (UV) ~254 nm or ~280 nmThe benzamide structure contains a chromophore. A photodiode array (PDA) detector is recommended to assess peak purity and determine the optimal wavelength.
Injection Vol. 1-5 µLKeep the volume low initially to avoid column overload, which can cause peak fronting.[12]
Sample Diluent Mobile Phase at initial conditions (e.g., 95:5 A:B)Dissolving the sample in a solvent weaker than the mobile phase is critical to prevent peak distortion.[13][14]

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during your experiments. The underlying causes are explained, followed by actionable solutions.

Q2: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing for this analyte is a classic sign of secondary interactions between the polar amide or formyl groups and active sites on the silica-based stationary phase.[8][15] The primary culprit is often the interaction with acidic, ionized silanol groups (Si-O⁻) on the silica surface, which can strongly and non-ideally retain basic or polar functional groups.[7][9]

Solutions, in order of implementation:

  • Lower the Mobile Phase pH: The most effective initial step is to operate at a low pH. Using a mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA) will bring the pH to <3.0. At this pH, the vast majority of silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[8][9][12]

  • Use a High-Purity, End-Capped Column: Modern Type B silica columns have fewer metallic impurities and are more thoroughly "end-capped." End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to shield them from interacting with the analyte.[9][12] If you are using an older column, switching to a modern, high-purity, end-capped column can dramatically improve peak shape.

  • Employ a Buffer: If operating at a specific intermediate pH is necessary, using a buffer (e.g., 10-20 mM ammonium formate or acetate) is essential to maintain a stable pH across the column and prevent fluctuations in ionization states, which can cause tailing.[7][13][16] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[13]

  • Consider a Column with Alternative Chemistry: If tailing persists, a column with a different stationary phase may be required. A polar-embedded phase (e.g., with a carbamate group embedded in the alkyl chain) or a hybrid particle column (silica/organosiloxane) can offer alternative selectivity and reduced silanol activity.[8]

G start Peak Tailing Observed q1 Is tailing seen for all peaks or just polar analytes? start->q1 all_peaks All Peaks q1->all_peaks All polar_peaks Just Polar Analytes (e.g., Benzamide) q1->polar_peaks Specific cause1 Physical Issue: - Column Frit Blockage - Bed Deformation all_peaks->cause1 cause2 Chemical Issue: - Secondary Silanol Interactions polar_peaks->cause2 sol1a Reverse/flush column cause1->sol1a sol2a Lower mobile phase pH (<3.0) cause2->sol2a sol1b Check for system dead volume sol1a->sol1b sol1c Replace column sol1b->sol1c sol2b Use end-capped or hybrid column sol2a->sol2b sol2c Add buffer to mobile phase sol2b->sol2c

Troubleshooting workflow for peak tailing.
Q3: I have very little or no retention of this compound on my C18 column, even with a high aqueous mobile phase. What should I do?

A3: This issue arises because this compound is a fairly polar compound.[4][17] In RP-HPLC, retention is driven by hydrophobic interactions. If the analyte is too polar, it prefers the polar mobile phase over the non-polar stationary phase and elutes very early, often near the void volume.[5][10]

Solutions:

  • 100% Aqueous Mobile Phase: First, confirm if your C18 column is "aqueous stable" (often designated AQ). Traditional C18 columns can undergo "phase dewetting" or "phase collapse" in highly aqueous mobile phases (>95% water), leading to a sudden loss of retention. An aqueous-stable column is designed to prevent this.

  • Use a More Retentive Reversed-Phase Column: Switch to a stationary phase with a different selectivity that offers enhanced retention for polar compounds. Good options include:

    • Polar-Embedded Columns: These phases have a polar group (e.g., amide, carbamate) embedded within the C18 chain, which helps to retain polar analytes through dipole-dipole or hydrogen bonding interactions.

    • Phenyl-Hexyl Columns: These phases can provide alternative selectivity through pi-pi interactions with the aromatic ring of your analyte.

  • Switch to HILIC Mode: If reversed-phase approaches fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal alternative. HILIC uses a polar stationary phase (like silica, diol, or amide) with a high-organic, low-aqueous mobile phase.[18][19][20] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar compounds.[17]

Q4: My retention times are drifting from one injection to the next. What's causing this instability?

A4: Retention time stability is critical for reliable quantification. Drifting retention times typically point to three main areas: the mobile phase, the column, or the hardware.[21][22]

Causes and Solutions:

  • Insufficient Column Equilibration: This is the most common cause.[22] After a gradient run, the column needs to be fully re-equilibrated to the initial mobile phase conditions. If this time is too short, the stationary phase will not be in a consistent state at the start of each injection, causing drift (usually to shorter retention times).

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Instability:

    • Volatile Components: If you are using a volatile additive (like TFA) or a buffer that is not stable, its concentration can change over time due to evaporation, altering the mobile phase's properties.[23]

    • pH Drift: If you are operating near the pKa of your analyte or a buffer without sufficient buffering capacity, small changes in pH can cause large shifts in retention.[24][25]

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and use an appropriate buffer at a concentration of at least 10-25 mM.[16][23]

  • Temperature Fluctuations: Column temperature directly affects retention. If the column is not in a temperature-controlled compartment, ambient lab temperature changes throughout the day will cause retention times to drift.[11][23]

    • Solution: Use a column oven and set it to a stable temperature, for example, 35 °C.

Advanced Optimization: Using HILIC

Q5: When and how should I use HILIC for separating this compound?

A5: You should consider HILIC when you cannot achieve adequate retention in reversed-phase mode or when you need to separate the analyte from highly polar impurities that are unretained on a C18 column.[19][26][27] HILIC is an excellent technique for polar compounds.[18][20]

Mechanism: In HILIC, the stationary phase is polar (e.g., bare silica, amide, diol). The mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer. A water-enriched layer forms on the polar stationary phase, and the polar analyte partitions between this layer and the bulk mobile phase. Elution is typically achieved by increasing the aqueous content (decreasing the organic content).[17]

Table 2: Recommended Starting Conditions for HILIC

ParameterRecommendationRationale & Key Considerations
Column Amide, Diol, or bare Silica, <5 µm particlesAmide phases are often a good first choice as they are robust and offer excellent selectivity for a range of polar compounds.[20]
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0The high organic content is for retention. The buffer salt is crucial for creating the aqueous layer and ensuring good peak shape.
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0The stronger eluting solvent has a higher aqueous percentage.
Gradient 0% to 50% B over 10-15 minutes (i.e., 95% to 75% ACN)The gradient runs in the "opposite" direction of reversed-phase.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates are applicable.
Column Temp. 30-40 °CTemperature control is important for reproducibility.
Sample Diluent High organic, matching initial conditions (e.g., 95% ACN)Critical to avoid peak splitting/distortion. Injecting in a high-aqueous solvent will cause severe issues.

Experimental Protocols

Protocol 1: Systematic RP-HPLC Method Development Workflow

This protocol outlines a structured approach to developing a robust separation method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Selectivity Optimization Loop cluster_3 Phase 3: Validation a1 Define Analyte Properties (Polarity, pKa, UV Absorbance) a2 Select Column & Mobile Phase (e.g., C18, ACN/Water/Acid) a1->a2 a3 Run Broad Scouting Gradient (5-95% Organic) a2->a3 b1 Evaluate Retention & Peak Shape a3->b1 b2 Adjust Gradient Slope & Time (for resolution & speed) b1->b2 b3 Optimize Selectivity (Change organic modifier, pH, or column) b1->b3 b4 Fine-tune Temperature & Flow Rate b2->b4 d1 Confirm Robustness (Slight changes in conditions) b4->d1 c1 Change Organic Modifier (ACN vs MeOH) c2 Adjust pH (if analyte is ionizable) c3 Test Different Column (e.g., Phenyl, Polar-Embedded) d2 Perform System Suitability Tests (SST) d1->d2 d3 Finalized Method d2->d3

Systematic workflow for HPLC method development.

Step-by-Step Procedure:

  • System Preparation:

    • Prepare mobile phases as described in Table 1. Ensure they are filtered (0.45 or 0.22 µm filter) and thoroughly degassed.[23]

    • Install the recommended C18 column.

    • Purge the pump lines with the new mobile phases.

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Scouting Gradient Run:

    • Prepare a standard solution of this compound at approximately 0.1 mg/mL in the initial mobile phase composition.

    • Inject the standard and run the broad scouting gradient (5-95% B over 15 minutes).

  • Data Analysis and Optimization:

    • Assess Retention: Is the retention factor (k) acceptable (ideally between 2 and 10)?[10] If retention is too low, decrease the starting percentage of organic. If it is too high, increase the starting percentage.

    • Assess Peak Shape: Is the peak tailing or fronting? If so, refer to the troubleshooting guide (Q2).

    • Optimize Gradient: Based on the scouting run, create a more focused gradient. For example, if the peak elutes at 8 minutes in a 15-minute gradient from 5-95% B, the approximate organic percentage is 5 + (8/15)*(95-5) ≈ 53%. A new gradient could be 30-70% B over 10 minutes to improve resolution around the target peak.

  • Method Finalization:

    • Once an acceptable separation is achieved, perform several replicate injections to confirm retention time and peak area reproducibility.

    • Conduct a system suitability test (SST) by checking parameters like theoretical plates, tailing factor, and reproducibility against predefined limits.

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. [Link]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • ALWSCI. (2025, November 27).
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • ACD/Labs. (2022, October 6).
  • PubMed.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
  • SIELC Technologies.
  • Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5171. [Link]
  • Agilent.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]
  • Roemling, R. (2012, November 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column. [Link]
  • Phenomenex.
  • Kadjo, A. F., et al. (2014). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Acta Pharmaceutica, 64(2), 177-190. [Link]
  • LCGC International. (2013, November 1).
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. [Link]
  • Biotage. (2023, January 24).
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare. [Link]
  • Cirilli, R., et al. (2020). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase.
  • uHPLCs. (2025, August 14). Top 10 Common HPLC Problems and How to Fix Them. [Link]
  • ALWSCI. (2023, December 27).
  • YMC.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). [Link]
  • Chemistry LibreTexts. (2021, September 13). 12.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. [Link]
  • Chang, C. A., et al. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • Wikipedia. Aqueous normal-phase chromatography. [https://en.wikipedia.
  • University of Rochester.
  • Stoll, D. R., & Carr, P. W. (2017). Optimizing separations in online comprehensive two-dimensional liquid chromatography.
  • Pesek, J. J., & Matyska, M. T. (2007, May 1).
  • PubChem. 4-Formyl-N-(1-methylethyl)benzamide. [Link]

Sources

Technical Support Center: Crystallization of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Formyl-N-isopropylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this compound. We will explore common challenges and provide scientifically grounded solutions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[1] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when significant impurities depress the compound's melting point.[2] Since this compound has a melting point of 121-123°C[3], oiling out is most likely due to impurities. An oil rarely solidifies into a pure crystalline product, as impurities are often more soluble in the oil than in the solvent.[1]

Causality & Corrective Actions:

  • Re-dissolve and Dilute: The most immediate solution is to heat the mixture to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[2] This increases the volume in which the compound can dissolve, preventing premature separation as an oil upon cooling.

  • Promote Slow Cooling: Rapid cooling favors oil formation. After re-dissolving, allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective. Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice.[2]

  • Solvent System Re-evaluation: If the problem persists, the solvent may be inappropriate. Consider a solvent with a lower boiling point. Alternatively, if using a mixed solvent system (e.g., ethanol/water), you may have added too much of the "anti-solvent" (water, in this case). Try re-dissolving the oil in the "good" solvent (ethanol) and then adding the anti-solvent more slowly while the solution is hot, until the first sign of turbidity appears, then add a drop of the good solvent to clarify before slow cooling.[4]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The failure of crystals to form usually points to one of two common issues: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[2][5]

Step-by-Step Induction of Crystallization:

  • Concentrate the Solution: The most frequent cause is using an excess of solvent.[2] Gently heat the solution and evaporate a portion of the solvent to increase the concentration of the compound. A rotary evaporator is ideal for this.[2] After reducing the volume, allow the solution to cool again.

  • Induce Nucleation via Scratching: Use a glass rod to gently scratch the inner surface of the flask at or just below the meniscus. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[5]

  • Seeding: If you have a small amount of pure this compound from a previous batch, add a single tiny crystal ("seed crystal") to the cooled solution.[5] The seed crystal acts as a template onto which other molecules can deposit, initiating crystallization.

  • Deep Cooling: If the above methods fail, place the flask in an ice-water bath, or even an ice-salt bath for lower temperatures, to further decrease the compound's solubility.[2] Combine this with occasional scratching to encourage crystal formation.

Q3: My crystallization worked, but the final yield is very low. How can I improve it?

A3: A low yield (e.g., less than 20-30%) is a common and frustrating issue. The primary culprit is typically using too much solvent during the initial dissolution step, which leaves a significant amount of your product in the mother liquor after filtration.[1]

Yield Optimization Strategies:

  • Use the Minimum Hot Solvent: The core principle of recrystallization is to create a solution that is saturated at a high temperature and supersaturated upon cooling. To achieve this, use only the minimum amount of hot solvent required to fully dissolve the crude solid.[6] Add the hot solvent in small portions to your crude material while heating, waiting for the solvent to boil before adding the next portion, until everything has just dissolved.

  • Check the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the filtrate (mother liquor). Dip a glass stirring rod into the mother liquor and let the solvent evaporate. A large solid residue on the rod indicates substantial product loss.[1]

  • Second Crop Recovery: If the mother liquor is rich in the product, you can recover a "second crop" of crystals. Reduce the volume of the mother liquor by boiling off some of the solvent and cool the concentrated solution again. Note that this second crop may be less pure than the first.

  • Avoid Excessive Decolorizing Carbon: If you used activated charcoal to remove colored impurities, using too much can lead to the adsorption of your desired compound, thereby reducing the yield.[1] Use only a very small amount (the tip of a spatula).

Frequently Asked Questions (FAQs)

Q4: What are the key physical and chemical properties of this compound?

A4: Understanding the compound's properties is essential for designing an effective crystallization protocol.

PropertyValueSource(s)
CAS Number 13255-50-0[7]
Molecular Formula C₁₁H₁₃NO₂[3][7][8]
Molecular Weight 191.23 g/mol [3][7][8][9]
Melting Point 121-123 °C[3]
Appearance Solid[7]
IUPAC Name 4-formyl-N-propan-2-ylbenzamide[7][9]
Q5: How do I select an appropriate solvent for recrystallization?

A5: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] For this compound, a molecule with both polar (amide, aldehyde) and non-polar (aromatic ring, isopropyl group) regions, a moderately polar solvent or a mixed-solvent system is often effective.

Solvent Selection Protocol:

  • Consult "Like Dissolves Like": Based on the structure, polar protic solvents like ethanol or isopropanol are excellent starting points.[6][10]

  • Small-Scale Testing: Before committing your entire batch, test solubility in several candidate solvents on a small scale (a few milligrams of compound in ~0.5 mL of solvent).

    • Good Solvent: The compound is insoluble or sparingly soluble at room temperature but dissolves completely upon heating.

    • Bad Solvent: The compound is very soluble at room temperature (will not crystallize on cooling) or is insoluble even when heated.

  • Consider Mixed Solvents: A powerful technique involves using a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent").[4] A common pair for benzamides is ethanol-water.[10]

    • Procedure: Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol). Then, add the hot "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to re-clarify the solution, then allow it to cool slowly.

Q6: Recrystallization is consistently failing. What are my alternative purification options?

A6: If recrystallization proves ineffective, typically due to an inseparable impurity or unfavorable physical properties, column chromatography is the most common and effective alternative for purifying solid organic compounds.

Alternative Purification Method: Column Chromatography

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

  • Procedure Outline:

    • A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.

    • The crude this compound is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.

    • A solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), is passed through the column.

    • By gradually increasing the polarity of the eluent, compounds will travel down the column at different rates. The desired compound can be collected in pure fractions as it elutes from the column.

    • The solvent is then removed from the pure fractions using a rotary evaporator to yield the purified solid.

Visualized Workflows

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common crystallization problems.

Troubleshooting_Crystallization cluster_problems Problem Identification cluster_solutions Corrective Actions start Poor Crystallization Observed oiling_out Compound 'Oiled Out'? start->oiling_out Yes no_crystals No Crystals Formed? start->no_crystals No solution_oil 1. Re-heat to dissolve oil. 2. Add small amount of extra solvent. 3. Cool VERY slowly. oiling_out->solution_oil low_yield Yield is Very Low? no_crystals->low_yield No solution_no_xtal 1. Reduce solvent volume (rotovap). 2. Scratch inner flask surface. 3. Add a seed crystal. 4. Cool in ice bath. no_crystals->solution_no_xtal Yes solution_yield 1. Use minimum hot solvent in future. 2. Concentrate mother liquor. 3. Cool to get 'second crop'. low_yield->solution_yield Yes

Caption: Decision tree for troubleshooting common crystallization issues.

Standard Recrystallization Workflow

This diagram outlines the key steps for a successful recrystallization experiment.

Recrystallization_Workflow A 1. Select Appropriate Solvent System B 2. Dissolve Crude Solid in MINIMUM Amount of HOT Solvent A->B C 3. (Optional) Hot Filtration to Remove Insoluble Impurities B->C D 4. Allow Solution to Cool SLOWLY C->D E 5. Induce Crystallization (if necessary) D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash Crystals with ICE-COLD Solvent F->G H 8. Dry Crystals to Constant Weight G->H

Sources

Technical Support Center: Minimizing Byproduct Formation in 4-Formyl-N-isopropylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Formyl-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on minimizing byproduct formation to ensure high purity and yield of the target molecule.

Introduction: The Synthetic Challenge

This compound is a bifunctional molecule containing both an aldehyde and an amide group. This dual reactivity presents unique challenges in its synthesis, primarily through two main routes: the direct amidation of 4-formylbenzoic acid with isopropylamine, or a reductive amination pathway. The presence of both a reactive aldehyde and a carboxylic acid (or its activated form) can lead to a variety of undesired side reactions. This guide will provide a structured approach to identifying and mitigating these byproducts.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely byproducts?

Answer: The presence of multiple spots on your Thin Layer Chromatography (TLC) plate is a clear indicator of byproduct formation. The identity of these byproducts will depend on your chosen synthetic route.

  • Amide Coupling Route (from 4-formylbenzoic acid and isopropylamine):

    • Unreacted Starting Materials: The most common "impurities" are often unreacted 4-formylbenzoic acid and residual isopropylamine (or its salt).

    • Over-acylation of Isopropylamine: While less common with a secondary amine, if a primary amine were used, diacylation could be a concern. With isopropylamine, this is not a primary concern.

    • Byproducts from Coupling Reagents: Many common coupling reagents generate byproducts that need to be removed during workup. For example, carbodiimides like DCC and EDC form urea byproducts (dicyclohexylurea and N-ethyl-N'-(3-dimethylaminopropyl)urea, respectively)[1].

    • Side reactions involving the aldehyde: The aldehyde group can potentially react with the amine, especially under certain conditions, leading to imine formation, although this is generally reversible.

  • Reductive Amination Route (from 4-carboxybenzaldehyde and isopropylamine):

    • Over-alkylation: The newly formed secondary amine (the product) can react with another molecule of the aldehyde, leading to the formation of a tertiary amine byproduct. This is a common issue in reductive amination[2].

    • Reduction of the Aldehyde: The reducing agent can reduce the aldehyde to an alcohol (4-(hydroxymethyl)-N-isopropylbenzamide) before it has a chance to form the imine with isopropylamine.

    • Unreacted Imine Intermediate: Incomplete reduction can leave the intermediate imine in the final product mixture.

Question 2: My final product's NMR spectrum shows unexpected peaks. How can I identify the impurities?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities. Here's how to approach it:

  • Compare with a Reference Spectrum: Obtain a clean reference NMR spectrum of pure this compound. Any additional peaks in your sample's spectrum are likely from impurities.

  • Analyze Peak Multiplicity and Chemical Shift:

    • Broad singlets in the amine/amide region: Could indicate the presence of ammonium salts or urea byproducts from coupling reagents.

    • A singlet around 4.6 ppm: Suggests the presence of a benzylic alcohol, indicating reduction of the formyl group.

    • Disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of new aliphatic signals: Could point towards over-alkylation in a reductive amination reaction.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help in establishing the connectivity of protons and carbons, aiding in the structural elucidation of unknown byproducts.

Question 3: My reaction yield is consistently low. What are the common pitfalls?

Answer: Low yields can stem from a variety of factors, from reagent quality to reaction conditions.

  • Poor Quality Reagents: Ensure your starting materials, especially 4-formylbenzoic acid and isopropylamine, are pure. The presence of impurities in the starting materials can lead to side reactions and lower yields.

  • Inefficient Coupling (Amide Coupling Route):

    • Choice of Coupling Reagent: For sterically hindered or electronically challenging substrates, a more powerful coupling reagent like HATU or COMU might be necessary compared to standard carbodiimides.

    • Incomplete Activation: Ensure you are using the correct stoichiometry of the coupling reagent and base. Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields.

  • Suboptimal Conditions (Reductive Amination Route):

    • pH Control: The formation of the imine intermediate is pH-dependent. The pH should be controlled to favor imine formation without protonating the amine, which would render it non-nucleophilic.

    • Choice of Reducing Agent: A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is less likely to reduce the aldehyde before imine formation[2].

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound with high purity?

A1: Both the amide coupling and reductive amination routes have their merits. The amide coupling of 4-formylbenzoic acid with isopropylamine is often more direct and avoids the issue of over-alkylation. However, it requires the use of coupling reagents, which can introduce their own set of byproducts. The reductive amination of 4-carboxybenzaldehyde with isopropylamine can be a cleaner reaction if over-alkylation is carefully controlled, for instance by using an excess of the amine. The choice often depends on the available starting materials and the scale of the reaction.

Q2: What is the best way to purify crude this compound?

A2: The purification strategy depends on the nature of the impurities.

  • Aqueous Workup: A standard aqueous workup is crucial. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted isopropylamine and other basic impurities[3][4]. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted 4-formylbenzoic acid[4].

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for removing many impurities[3].

  • Column Chromatography: For closely related impurities or for achieving very high purity, column chromatography on silica gel is the most effective method[3][4].

Q3: How can I prevent the reduction of the aldehyde group when performing a reductive amination?

A3: To prevent the premature reduction of the aldehyde, it is crucial to use a selective reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is a milder reducing agent than sodium borohydride and is particularly effective for reductive aminations[2]. Performing the reaction in a stepwise manner, where the imine is formed first, followed by the addition of the reducing agent, can also help to minimize this side reaction.

Q4: Can the aldehyde group interfere with the amide coupling reaction?

A4: While the primary reaction will be between the activated carboxylic acid and the amine, the aldehyde group is still a reactive site. Under harsh conditions or with certain reagents, side reactions involving the aldehyde are possible. It is generally advisable to use mild coupling conditions and to perform the reaction at or below room temperature to minimize potential side reactions.

Data Presentation

Table 1: Comparison of Synthetic Routes and Common Byproducts

Synthetic RouteStarting MaterialsKey ReagentsCommon ByproductsMitigation Strategies
Amide Coupling 4-Formylbenzoic Acid, IsopropylamineCoupling Reagent (e.g., DCC, HATU), Base (e.g., DIPEA)- Unreacted Starting Materials- Urea byproducts (from carbodiimides)- Guanidinium byproducts (from uronium salts)[5]- Stoichiometric control- Appropriate aqueous workup- Choice of coupling reagent with water-soluble byproducts (e.g., EDC)
Reductive Amination 4-Carboxybenzaldehyde, IsopropylamineReducing Agent (e.g., NaBH(OAc)₃)- Over-alkylation product (tertiary amine)- Alcohol from aldehyde reduction- Unreacted imine intermediate- Use of excess amine- Use of a mild and selective reducing agent (STAB)- Stepwise addition of reagents

Experimental Protocols

Protocol 1: Amide Coupling using HATU

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-formylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add isopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • In a round-bottom flask, dissolve 4-carboxybenzaldehyde (1.0 eq) and isopropylamine (1.5 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Byproduct_Formation_Amide_Coupling Start 4-Formylbenzoic Acid + Isopropylamine Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Product This compound (Desired Product) Coupling->Product Byproduct1 Unreacted Starting Materials Coupling->Byproduct1 Incomplete Reaction Byproduct2 Coupling Reagent Byproducts (e.g., HOBt, Urea) Coupling->Byproduct2 Stoichiometric Formation

Caption: Byproduct formation pathways in amide coupling.

Byproduct_Formation_Reductive_Amination Start 4-Carboxybenzaldehyde + Isopropylamine Imine Imine Formation Start->Imine Byproduct2 Reduced Aldehyde (Alcohol) Start->Byproduct2 Direct Reduction Reduction Reduction (e.g., STAB) Imine->Reduction Product This compound (Desired Product) Reduction->Product Byproduct1 Over-alkylation Product (Tertiary Amine) Product->Byproduct1 Further Reaction with Aldehyde

Caption: Byproduct formation in reductive amination.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide. URL
  • Benchchem. Technical Guide: Physicochemical Properties and Synthetic Protocol for 4-isopropyl-N-(4-methylbenzyl)benzamide. URL
  • Joseph et al. (2020). A review on impurity profile of drugs. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. URL
  • Benchchem.
  • PubChem. 4-Formyl-N-(1-methylethyl)benzamide. URL
  • ChemicalBook. A new method for synthesizing 4-Formylbenzoic acid. URL
  • Organic Syntheses Procedure. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Org. Synth.2022, 99, 29-41. URL
  • Aapptec Peptides. Coupling Reagents. URL
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. URL
  • ECHEMI.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. URL
  • Global Substance Registration System. N-ISOPROPYL-4-FORMYLBENZAMIDE. URL
  • Scribd. Coupling Reagents. URL
  • PubMed.
  • Preparation, purification and characterization of aminopropyl-functionalized silica sol. URL
  • Benchchem. Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples. URL
  • ResearchG
  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes. URL
  • ResearchGate.
  • ResearchGate.
  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. URL
  • PubChem. N-Isopropylbenzamide. URL

Sources

Validation & Comparative

A Multi-Modal Spectroscopic Guide to the Structural Confirmation of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Verification in Synthesis

In the realm of chemical and pharmaceutical sciences, the synthesis of a novel compound is merely the first chapter of its story. The definitive, unambiguous confirmation of its molecular structure is the critical epilogue that validates the synthetic pathway and ensures the integrity of all subsequent research. Misidentification can lead to wasted resources, erroneous biological data, and compromised intellectual property. Therefore, a rigorous, multi-faceted approach to structural elucidation is not just best practice; it is a scientific necessity.

This guide provides an in-depth, practical framework for confirming the structure of 4-Formyl-N-isopropylbenzamide , a para-substituted aromatic amide. We will leverage a suite of four complementary spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—to create a self-validating system of analysis. Beyond simply presenting data, we will delve into the causal relationships between molecular structure and spectral output, providing the rationale behind the expected signals. To further underscore the power of this correlative approach, we will compare the spectral data of our target compound with two structurally similar alternatives: 4-Formylbenzamide and N-isopropylbenzamide .

The Target Molecule: this compound

Before delving into the spectra, a clear understanding of the target structure and its constituent parts is essential. The molecule comprises four key regions that will generate distinct spectroscopic signatures:

  • A Para-Substituted Benzene Ring: This aromatic core is substituted with two electron-withdrawing groups, an aldehyde and an amide.

  • An Aldehyde Group (-CHO): A terminal carbonyl function.

  • A Secondary Amide Linkage (-CONH-): Connecting the aromatic ring to the alkyl substituent.

  • An N-isopropyl Group (-CH(CH₃)₂): An aliphatic substituent on the amide nitrogen.

Figure 1: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides the most detailed map of the proton framework of a molecule. By analyzing the chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal, we can deduce the electronic environment and connectivity of the hydrogen atoms.

Causality Behind Experimental Choices & Expected Spectrum

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is deliberate; it enhances signal dispersion, which is crucial for resolving the complex splitting patterns often seen in substituted aromatic systems. Deuterated chloroform (CDCl₃) is a common solvent, though a drop of DMSO-d₆ can be added to sharpen the exchangeable amide N-H peak if it is overly broad.

For this compound, we anticipate five distinct proton signals:

  • Aldehyde Proton (-CHO): This proton is directly attached to a carbonyl carbon, placing it in a highly deshielded environment. Its signal is expected to be a sharp singlet far downfield.

  • Aromatic Protons (Ar-H): The para-substitution pattern creates a symmetrical, yet chemically distinct, set of four protons.[1] The two protons ortho to the strongly electron-withdrawing aldehyde group will be in a different environment from the two protons ortho to the amide group. This typically results in a pair of doublets, creating what is known as an AA'BB' system, a hallmark of 1,4-disubstitution.[1]

  • Amide Proton (-NH-): This proton's chemical shift is variable and concentration-dependent due to hydrogen bonding. It typically appears as a broad singlet that may not show coupling.

  • Isopropyl Methine Proton (-CH-): This single proton is adjacent to seven other protons (one N-H and six CH₃). However, coupling to the N-H is often not observed. Its signal will be split into a multiplet (theoretically a septet) by the six equivalent methyl protons.

  • Isopropyl Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent. They are split by the single methine proton, resulting in a strong doublet.

Experimental Protocol: Sample Preparation
  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

  • Acquire the spectrum according to the instrument's standard operating procedures.

Data Summary: ¹H NMR
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Shift & Multiplicity
Aldehyde (-CHO)9.5 - 10.0Singlet (s)1HHighly deshielded by the anisotropic effect of the C=O bond. No adjacent protons to couple with.[2]
Aromatic (Ar-H)7.8 - 8.2Doublet (d)2HProtons ortho to the formyl group, deshielded by two electron-withdrawing groups.
Aromatic (Ar-H)7.6 - 7.9Doublet (d)2HProtons ortho to the amide group.
Amide (-NH-)6.0 - 8.0Broad Singlet (br s)1HVariable shift due to H-bonding; broad due to quadrupole effects of nitrogen and chemical exchange.
Isopropyl (-CH-)4.2 - 4.4Multiplet (m) or Septet1HDeshielded by adjacent electronegative nitrogen. Split by 6 methyl protons.
Isopropyl (-CH₃)~1.25Doublet (d)6HShielded aliphatic environment. Split by the single methine proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Broadband proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment.

Expected Spectrum

Due to the molecule's symmetry, we expect to see 8 distinct carbon signals rather than 11.

  • Carbonyl Carbons: The aldehyde and amide carbonyl carbons will be the most downfield signals, appearing in separate, distinct regions.

  • Aromatic Carbons: The para-substituted ring has a plane of symmetry, resulting in four signals: two for the substituted carbons (ipso-carbons) and two for the proton-bearing carbons.

  • Isopropyl Carbons: The two methyl groups are equivalent, giving one signal, while the methine carbon gives a separate signal.

Data Summary: ¹³C NMR
Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Shift
Aldehyde (C=O)190 - 193Characteristic chemical shift for an aldehyde carbonyl.
Amide (C=O)165 - 168Typical range for a secondary amide carbonyl.
Aromatic (C-CHO)138 - 141Ipso-carbon attached to the aldehyde, deshielded.
Aromatic (C-CONH)134 - 137Ipso-carbon attached to the amide.
Aromatic (CH)129 - 131Aromatic CH carbons ortho to the aldehyde group.
Aromatic (CH)127 - 129Aromatic CH carbons ortho to the amide group.
Isopropyl (CH)41 - 43Aliphatic carbon attached to nitrogen.
Isopropyl (CH₃)22 - 24Shielded aliphatic methyl carbons.

Note: Expected shifts are based on typical values for these functional groups.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, which correspond to characteristic vibrational frequencies (stretching and bending) of covalent bonds.[4]

Expected Spectrum

The IR spectrum provides a diagnostic "fingerprint" confirming the key functional groups. The most informative regions are the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

  • N-H Stretch: A secondary amide exhibits a single, relatively sharp absorption in the N-H region.[5]

  • C-H Stretches: We expect to see absorptions for aromatic C-H (just above 3000 cm⁻¹), aliphatic C-H (just below 3000 cm⁻¹), and the characteristic, though sometimes weak, aldehyde C-H stretches.[1]

  • C=O Stretches: This is a critical diagnostic region. The presence of two distinct, strong carbonyl absorptions is required to confirm the structure: one for the aldehyde and one for the amide (often called the Amide I band).[4][6]

  • N-H Bend: The in-plane bend for the secondary amide (Amide II band) is also a strong, characteristic peak.[5]

Data Summary: IR
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group Confirmed
N-H Stretch3300 - 3350Medium, SharpSecondary Amide
Aromatic C-H Stretch3000 - 3100MediumAromatic Ring
Aldehyde C-H Stretch2800 - 2850 & 2700 - 2750Weak (often two bands)Aldehyde
Aliphatic C-H Stretch2850 - 3000MediumIsopropyl Group
Aldehyde C=O Stretch1690 - 1715Strong, SharpAldehyde
Amide C=O Stretch (Amide I)1640 - 1680Strong, SharpSecondary Amide
Aromatic C=C Stretch1400 - 1600Medium (multiple bands)Aromatic Ring
N-H Bend (Amide II)1510 - 1570StrongSecondary Amide

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Expected Fragmentation

The molecular formula of this compound is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol .[7] In an electron ionization (EI) mass spectrum, we expect to see a molecular ion peak (M⁺˙) at m/z 191. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Cleavage of the amide bond is a common pathway for amides.[8][9]

M [C₁₁H₁₃NO₂]⁺˙ m/z = 191 (Molecular Ion) F1 [C₁₀H₁₀NO₂]⁺ m/z = 176 M->F1 - •CH₃ F2 [C₈H₆NO₂]⁺ m/z = 148 M->F2 - •C₃H₇ F4 [C₇H₄O]⁺˙ m/z = 132 M->F4 - C₃H₇N F3 [C₈H₅O]⁺ m/z = 117 F2->F3 - OCH₃ (rearrangement) F5 [C₇H₅O]⁺ m/z = 105 F4->F5 - CO

Figure 2: Plausible mass spectrometry fragmentation pathways.

Data Summary: MS
m/z Value Proposed Fragment Identity Neutral Loss
191[C₁₁H₁₃NO₂]⁺˙ (Molecular Ion)-
176[M - CH₃]⁺•CH₃
148[M - C₃H₇]⁺•C₃H₇ (isopropyl radical)
132[4-formylbenzoyl cation]⁺•NHCH(CH₃)₂
105[benzoyl cation]⁺•CHO from m/z 132

Comparative Analysis: Ensuring Unambiguous Identification

To truly validate the structure, we must demonstrate that the observed data could not arise from closely related isomers or precursors. Here, we compare our target with 4-Formylbenzamide and N-isopropylbenzamide.

Alternative 1: 4-Formylbenzamide
  • Structure: Lacks the N-isopropyl group; has a primary amide (-CONH₂).

  • Key Spectroscopic Differences:

    • ¹H NMR: Absence of isopropyl signals. The two amide protons would appear as two separate broad singlets.

    • IR: Primary amides show two N-H stretching bands (symmetric and asymmetric) between 3100-3500 cm⁻¹.

    • MS: Molecular weight is 149.15 g/mol .[10][11]

Alternative 2: N-isopropylbenzamide
  • Structure: Lacks the 4-formyl (aldehyde) group.

  • Key Spectroscopic Differences:

    • ¹H NMR: Absence of the highly deshielded aldehyde proton signal (~10 ppm). The aromatic region would show a more complex multiplet pattern rather than two distinct doublets.[12]

    • IR: Absence of the aldehyde C=O stretch (~1700 cm⁻¹) and the aldehyde C-H stretches (~2700-2800 cm⁻¹). Only the amide C=O stretch would be present.[12]

    • MS: Molecular weight is 163.22 g/mol .[13][14]

Comparison Guide Table
Spectroscopic Feature This compound (Target) 4-Formylbenzamide (Alternative 1) N-isopropylbenzamide (Alternative 2)
Molecular Weight 191.23149.15163.22
¹H Aldehyde Signal (δ) ~10 ppm (singlet) ~10 ppm (singlet)Absent
¹H Isopropyl Signals Present (multiplet & doublet) Absent Present (multiplet & doublet)
IR N-H Stretch (cm⁻¹) ~3300 (1 band) ~3100-3500 (2 bands) ~3300 (1 band)
IR C=O Stretches (cm⁻¹) Two bands (~1700 & ~1650) Two bands (~1700 & ~1660)One band (~1630)
MS (m/z of M⁺) 191 149163

Conclusion

  • ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, confirming the presence and connectivity of the para-substituted ring, the isopropyl group, and the aldehyde.

  • IR Spectroscopy provides definitive proof of all key functional groups: the secondary amide (single N-H stretch, Amide I & II bands), the aldehyde (C=O and C-H stretches), and the aromatic ring.

  • Mass Spectrometry confirms the correct molecular weight and shows a fragmentation pattern consistent with the proposed structure.

The combination of these four analyses, especially when contrasted with the expected data from logical alternatives, forms a robust, self-validating workflow. This multi-modal approach ensures the highest degree of confidence in the molecular structure, paving the way for reliable downstream applications.

References

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • ACS Publications. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • The Royal Society of Chemistry. (2017). Supplementary Information.
  • University of Colorado Boulder. Aromatics - Organic Chemistry.
  • ACS Publications. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • Specac Ltd. Interpreting Infrared Spectra.
  • UCLA Chemistry. IR Spectroscopy Tutorial: How to analyze IR spectra.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • ResearchGate. NMR Spectroscopy of Aromatic Compounds.
  • Gustavus Adolphus College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • PubChem. 4-Formyl-N-(1-methylethyl)benzamide. National Center for Biotechnology Information.
  • ResearchGate. (2008). N-Isopropylbenzamide.
  • National Center for Biotechnology Information. (2008). N-Isopropylbenzamide. PubMed Central.
  • ResearchGate. Benzamide-simplified mass spectrum.
  • Chemistry Steps. Interpreting IR Spectra.
  • The Royal Society of Chemistry. Supplementary Information.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • SlidePlayer. INFRARED SPECTROSCOPY (IR).
  • SpectraBase. 4-formyl-N-isopropyl-benzamide.
  • SpectraBase. N-isopropylbenzamide.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • SpectraBase. N-ethyl-N-isopropylbenzamide.
  • SpectraBase. 4-formyl-N-methyl-benzamide.
  • PubChem. 4-Formylbenzamide. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central.
  • The Royal Society of Chemistry. Supplementary Data. Organic & Biomolecular Chemistry.
  • Synblock. CAS 82239-62-1 | this compound.
  • U.S. Food & Drug Administration. N-ISOPROPYL-4-FORMYLBENZAMIDE. Global Substance Registration System.
  • The Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • LGC Standards. This compound.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • precisionFDA. N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • European Journal of Chemistry. (2015). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide.
  • National Institute of Standards and Technology. Benzamide. NIST WebBook.

Sources

A Comparative Guide to the Purity Analysis of Synthesized 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical, non-negotiable step in the journey from laboratory to clinical application. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of 4-Formyl-N-isopropylbenzamide, a key building block in the synthesis of various pharmacologically active molecules. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering a robust framework for selecting the most appropriate analytical strategy.

The Synthetic Landscape and Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. A common and efficient method for its preparation is the amidation of 4-formylbenzoic acid with isopropylamine, often proceeding through a more reactive acyl chloride intermediate.[1] This pathway, while generally effective, can introduce several process-related impurities that must be identified and quantified.

Common Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials:

    • 4-Formylbenzoic acid

    • Isopropylamine (highly volatile, less likely in final solid product)

  • Byproducts:

    • Hydrolysis Product: 4-Formylbenzoic acid can also be formed by the hydrolysis of the amide product, particularly under non-anhydrous conditions or during workup.[2]

    • Side-reaction Products: Depending on the specific coupling reagents used, various side-products can emerge.

Understanding these potential contaminants is paramount for developing specific and sensitive analytical methods capable of resolving the target compound from these closely related structures.

Orthogonal Analytical Approaches for Robust Purity Assessment

A multi-faceted analytical approach, employing techniques with different separation and detection principles (orthogonality), provides the most comprehensive and trustworthy assessment of purity. This guide will compare and contrast four principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable choice, separating compounds based on their hydrophobicity.

The "Why": Causality in HPLC Method Design

The selection of a C18 stationary phase is predicated on the non-polar nature of the benzamide derivative. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile, is optimized to achieve a balance between retention of the analyte and elution of impurities within a reasonable timeframe. The acidic pH of the mobile phase ensures that the carboxylic acid group of any unreacted 4-formylbenzoic acid is protonated, leading to a more consistent retention time. UV detection is ideal due to the presence of the aromatic chromophore in the molecule.

Experimental Protocol: RP-HPLC Method for this compound

dot

Caption: Workflow for HPLC Purity Analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 50:50 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Data Comparison: Pure vs. Impure Sample
Compound Retention Time (min) Area % (Pure Sample) Area % (Impure Sample)
4-Formylbenzoic acid~3.5Not Detected1.2
This compound~7.210098.5
Unknown Impurity-Not Detected0.3 (at ~8.1 min)

This HPLC method, validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision, provides a reliable quantification of purity.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an excellent confirmatory technique, particularly for identifying volatile and semi-volatile impurities. It offers the dual advantage of chromatographic separation and mass-based identification, providing a high degree of confidence in impurity characterization.

The "Why": Rationale for GC-MS Analysis

While this compound itself has a relatively high boiling point, GC-MS is well-suited for detecting more volatile impurities such as residual starting materials or low molecular weight byproducts. The mass spectrometer provides structural information through characteristic fragmentation patterns, which is invaluable for identifying unknown impurities. The aldehyde group in the target molecule and potential impurities like 4-formylbenzoic acid can exhibit distinct fragmentation.[6][7]

Experimental Protocol: GC-MS Method

dot

Caption: Workflow for GC-MS Purity Analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-300

Data Comparison: Expected Mass Spectra
Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
4-Formylbenzoic acid~10.5150133, 121, 105, 77
This compound~12.8191176, 148, 133, 105, 77

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can also serve as a powerful tool for purity assessment, particularly for identifying and quantifying impurities with distinct NMR signals.

The "Why": The Power of NMR in Purity Analysis

NMR provides a detailed map of the chemical environment of each proton and carbon atom in the molecule. For this compound, the aromatic protons will exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring.[8][9] The presence of impurities will introduce new, often easily distinguishable, signals into the spectrum. Quantitative NMR (qNMR) can also be employed for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.

Experimental Protocol: ¹H NMR Spectroscopy

dot

Caption: Workflow for ¹H NMR Purity Analysis.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Acquisition Parameters (¹H NMR):

  • Solvent: CDCl₃

  • Pulse Program: Standard 1D proton

  • Number of Scans: 16

  • Relaxation Delay: 2 s

Data Comparison: Expected ¹H NMR Chemical Shifts (δ, ppm)
Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Notes on Impurity Detection
Aldehyde (-CHO)~10.1Singlet1HA separate aldehyde signal from 4-formylbenzoic acid would appear at a slightly different chemical shift.
Aromatic Protons~7.9 (d) and ~7.8 (d)Doublets2H eachThe presence of unreacted 4-formylbenzoic acid would introduce a different set of aromatic doublets.
Amide N-H~6.5 (broad)Broad Singlet1H
Isopropyl CH~4.3Septet1H
Isopropyl CH₃~1.3Doublet6H

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for precise quantification of impurities, it serves as an excellent method for confirming the identity of the synthesized compound and detecting the presence of functional groups from key impurities.

The "Why": Functional Group Analysis by FTIR

The FTIR spectrum of this compound will show characteristic absorption bands for the secondary amide (N-H stretch, C=O stretch or Amide I band, and N-H bend or Amide II band) and the aldehyde (C=O stretch and C-H stretch).[10][11] The presence of 4-formylbenzoic acid as an impurity would be indicated by a broad O-H stretching band characteristic of a carboxylic acid.

Experimental Protocol: FTIR Spectroscopy (ATR)

dot

Caption: Workflow for FTIR Purity Analysis.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Comparison: Characteristic FTIR Absorption Bands (cm⁻¹)
Functional Group Pure this compound Impurity: 4-Formylbenzoic acid
O-H Stretch (Carboxylic Acid)Absent~3300-2500 (broad)
N-H Stretch (Secondary Amide)~3300 (sharp to medium)Absent
C-H Stretch (Aldehyde)~2820 and ~2720~2820 and ~2720
C=O Stretch (Aldehyde)~1700~1700
C=O Stretch (Amide I)~1640Absent
C=O Stretch (Carboxylic Acid)Absent~1680
N-H Bend (Amide II)~1540Absent

Conclusion: An Integrated Approach to Purity Assurance

The comprehensive purity analysis of synthesized this compound necessitates a strategic and orthogonal approach. While HPLC stands out as the primary quantitative tool, its findings should be corroborated by techniques that provide structural confirmation and information on different types of impurities. GC-MS offers excellent sensitivity for volatile contaminants and provides mass-based identification. NMR spectroscopy remains the definitive method for structural verification and can be used for quantification. FTIR provides a rapid and straightforward confirmation of the compound's identity and the absence of key functional group impurities.

By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can build a robust and reliable purity profile for this compound, ensuring the quality and integrity of this vital synthetic intermediate.

References

  • LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
  • JoVE. (2025, May 22).
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
  • International Journal of Research and Review. (2025, August 8).
  • University of Wisconsin-Madison.
  • ACS Publications.
  • Filo. (2025, October 5).
  • University of Calgary. Ch20 : Amide hydrolysis. [Link]
  • Doc Brown's Chemistry.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
  • CS@Purdue. Live qualification/validation of purity methods for protein products. [Link]
  • Chemistry Stack Exchange. (2020, January 1). NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. [Link]
  • LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formyl-N-isopropylbenzamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique structure, featuring both an aldehyde and an amide functional group, makes it a versatile building block in medicinal chemistry and drug development. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's strengths and weaknesses to aid researchers in selecting the most suitable approach for their specific needs.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via three distinct strategies, each with its own set of advantages and challenges:

  • Amide Bond Formation: Direct coupling of 4-formylbenzoic acid with isopropylamine.

  • Electrophilic Aromatic Substitution: Formylation of N-isopropylbenzamide.

  • Oxidation of a Precursor: Selective oxidation of 4-methyl-N-isopropylbenzamide.

This guide will focus on the two most well-established and practical of these methods: Amidation of 4-formylbenzoic acid and Formylation of N-isopropylbenzamide.

Method 1: Amidation of 4-Formylbenzoic Acid

This is arguably the most direct and widely employed method for the synthesis of this compound. The core of this approach is the formation of an amide bond between 4-formylbenzoic acid and isopropylamine. This can be achieved through several activation methods for the carboxylic acid.

Reaction Scheme

cluster_reagents Reagents 4-formylbenzoic_acid 4-Formylbenzoic Acid product This compound 4-formylbenzoic_acid->product plus + 4-formylbenzoic_acid->plus isopropylamine Isopropylamine isopropylamine->product plus->isopropylamine plus2 + coupling_agent Coupling Agent (e.g., SOCl₂, EDC/HOBt) coupling_agent->product base Base (e.g., Triethylamine) base->product

Caption: Amidation of 4-formylbenzoic acid.

Mechanistic Considerations

The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid is "activated" to make the carboxyl carbon more electrophilic. Two common approaches for this activation are:

  • Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive acyl chloride. This intermediate then readily reacts with the amine.

  • Use of Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ to form a reactive ester, which is then susceptible to nucleophilic attack by the amine.[1]

Experimental Protocol (Acyl Chloride Method)

Step 1: Synthesis of 4-Formylbenzoyl Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-formylbenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride, typically a solid or high-boiling liquid, can be used in the next step without further purification.

Step 2: Amidation with Isopropylamine

  • In a separate flame-dried flask under an inert atmosphere, dissolve isopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 4-formylbenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Performance and Considerations
ParameterPerformance
Yield Generally high (typically >80%)
Purity Good to excellent after purification
Reaction Time 4-6 hours
Scalability Readily scalable
Reagent Cost Relatively low
Safety Thionyl chloride is corrosive and releases toxic gases.

Advantages:

  • High yields and relatively clean reactions.

  • Readily available and inexpensive starting materials and reagents.

  • The procedure is robust and generally applicable.

Disadvantages:

  • The use of thionyl chloride requires careful handling due to its corrosive and toxic nature.

  • The two-step process can be more time-consuming than a one-pot reaction.

Method 2: Formylation of N-isopropylbenzamide (Vilsmeier-Haack Reaction)

This approach involves the introduction of a formyl group onto the aromatic ring of N-isopropylbenzamide. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds and can be applied here.[2][3]

Reaction Scheme

cluster_reactants Reactant cluster_reagents Reagents N_isopropylbenzamide N-Isopropylbenzamide product This compound N_isopropylbenzamide->product vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) vilsmeier_reagent->product hydrolysis Aqueous Workup product->hydrolysis

Caption: Vilsmeier-Haack formylation of N-isopropylbenzamide.

Mechanistic Considerations

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[4] This electrophile then attacks the electron-rich aromatic ring of N-isopropylbenzamide. The amide group (-CONH-isopropyl) is an ortho-, para-directing group, but due to steric hindrance from the bulky isopropyl group, the formylation is expected to occur predominantly at the para position. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde.[5]

Experimental Protocol
  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (excess, acts as both reagent and solvent).

  • Cool the DMF to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add N-isopropylbenzamide (1.0 eq), either neat or dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours (reaction progress should be monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a base, such as aqueous sodium hydroxide or sodium carbonate, until the pH is neutral or slightly basic. This will hydrolyze the intermediate iminium salt.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Performance and Considerations
ParameterPerformance
Yield Moderate to good (can vary significantly)
Purity Often requires careful purification to remove byproducts
Reaction Time 6-12 hours
Scalability Can be challenging to scale up due to exothermic nature
Reagent Cost Low to moderate
Safety POCl₃ is highly corrosive and reacts violently with water.

Advantages:

  • A one-pot procedure for introducing the formyl group.

  • Avoids the need to handle the potentially unstable 4-formylbenzoyl chloride.

Disadvantages:

  • Yields can be variable and are often lower than the amidation route.

  • The reaction can produce ortho- and di-formylated byproducts, complicating purification.

  • The Vilsmeier reagent is highly reactive and requires careful handling.

  • The reaction is sensitive to the electronic nature of the substrate.

Comparative Summary

FeatureMethod 1: AmidationMethod 2: Vilsmeier-Haack
Starting Materials 4-Formylbenzoic acid, IsopropylamineN-Isopropylbenzamide, DMF, POCl₃
Key Transformation Amide bond formationElectrophilic aromatic substitution
Typical Yield High (>80%)Moderate to Good (50-70%)
Selectivity ExcellentGood (mainly para-substitution)
Ease of Purification Generally straightforwardCan be challenging due to byproducts
Scalability GoodModerate
Safety Concerns Thionyl chloridePhosphorus oxychloride

Conclusion and Recommendations

For the synthesis of this compound, the amidation of 4-formylbenzoic acid is the recommended method for most applications. It is a robust, high-yielding, and readily scalable process that utilizes commercially available starting materials. While it involves a two-step procedure when starting from the carboxylic acid, the overall efficiency and purity of the final product are typically superior.

The Vilsmeier-Haack formylation of N-isopropylbenzamide serves as a viable alternative, particularly for smaller-scale syntheses or when exploring structure-activity relationships by modifying the aromatic ring. However, researchers should be prepared for potentially lower yields and more challenging purifications. Careful optimization of the reaction conditions is crucial to maximize the yield of the desired para-isomer and minimize byproduct formation.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available starting materials, and the importance of maximizing yield and purity.

References

  • Stephenson, G. R., et al. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1005. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2669-2675. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • International Journal of Research in Pharmacy and Science. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

Sources

A Senior Application Scientist's Guide to Formylating Agents in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formylation and a Clarification on 4-Formyl-N-isopropylbenzamide

Formylation, the introduction of a formyl group (–CHO) into a molecule, is a cornerstone transformation in organic synthesis. The resulting aldehydes are pivotal intermediates, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] The strategic choice of a formylating agent is paramount, as it dictates the reaction's efficiency, regioselectivity, and compatibility with other functional groups.

This guide is intended for researchers, chemists, and drug development professionals. It aims to provide an in-depth comparison of common formylating agents. It is important to address the specific compound mentioned in the topic, this compound. Based on a thorough review of the scientific literature, this compound is itself an aromatic aldehyde—a product of a formylation reaction—rather than a reagent used to introduce a formyl group.[2][3] Therefore, this guide will focus on the established and versatile formylating agents used to synthesize such molecules, providing a comparative framework to aid in reagent selection and experimental design.

I. A Comparative Overview of Major Formylation Methodologies

The selection of a formylating agent is a multifaceted decision that requires careful consideration of the substrate's electronic and steric properties, the desired selectivity, and the tolerance of other functional groups present in the molecule.[1] We will explore the most prevalent methodologies, comparing their mechanisms, scope, and practical considerations.

The Vilsmeier-Haack Reaction

One of the most widely used methods for formylating electron-rich aromatic and heteroaromatic compounds.[4]

  • Reagents : N,N-Dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]

  • Mechanism : The reaction proceeds via the formation of a chloroiminium salt, known as the "Vilsmeier reagent," from DMF and POCl₃. This electrophilic species is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.[7][8]

  • Substrate Scope : Highly effective for electron-rich arenes like N,N-dialkylanilines, phenols, and heterocycles such as indoles, pyrroles, and furans.[5][8] The reaction's success is dependent on the nucleophilicity of the substrate, as the Vilsmeier reagent is a relatively weak electrophile.[8]

  • Selectivity : Formylation typically occurs at the position most activated by the electron-donating group, often the para position on a substituted benzene ring, unless sterically hindered.[5] For many heterocycles like indole, formylation preferentially occurs at the C3-position.[9]

Vilsmeier-Haack Reaction Mechanism

}

Logical workflow of the Vilsmeier-Haack reaction.
The Duff Reaction

A classic method for the ortho-formylation of phenols.[10]

  • Reagents : Hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid, trifluoroacetic acid).[11][12]

  • Mechanism : The reaction is complex. It is believed to begin with the aminomethylation of the phenol by an electrophilic iminium species derived from protonated HMTA. This is followed by an intramolecular redox reaction where the benzylic carbon is oxidized to the aldehyde oxidation state, and finally, hydrolysis liberates the salicylaldehyde derivative.[11][13]

  • Substrate Scope : Primarily used for phenols and other strongly activated aromatic compounds.[11] The presence of a strong electron-donating group is a requirement.

  • Selectivity : Shows a strong preference for ortho-formylation, which is a key advantage.[10][11] If both ortho positions are blocked, formylation may occur at the para position.[11] Generally considered less efficient than other methods.[11]

The Gattermann & Gattermann-Koch Reactions

These related reactions are classic examples of electrophilic aromatic substitution for formylation.

  • Reagents :

    • Gattermann : Hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃).[14] Modern variations often use safer cyanide sources like zinc cyanide (Zn(CN)₂) in situ.[14][15]

    • Gattermann-Koch : Carbon monoxide (CO) and HCl with AlCl₃ and a copper(I) chloride (CuCl) co-catalyst.[16][17]

  • Mechanism :

    • Gattermann : An electrophilic iminium species is generated, which is attacked by the aromatic ring. The resulting aldimine is then hydrolyzed.

    • Gattermann-Koch : A highly reactive formyl cation equivalent, [HCO]⁺, is thought to be generated in situ, which then acts as the electrophile.[16][18]

  • Substrate Scope : The Gattermann-Koch reaction is suitable for benzene and activated arenes but is not applicable to phenol or phenol ether substrates.[14][18] The Gattermann reaction is more versatile and can be used with phenols.

  • Selectivity : As with other electrophilic aromatic substitutions, the position of formylation is directed by existing substituents on the ring.

The Rieche Formylation

This method utilizes a potent formylating agent for electron-rich aromatic compounds.

  • Reagents : Dichloromethyl methyl ether (Cl₂CHOMe) and a strong Lewis acid, typically titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[19][20]

  • Mechanism : The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species, which is then attacked by the aromatic ring.

  • Substrate Scope : Effective for a wide range of electron-rich aromatic rings, including phenols, methoxybenzenes, and methylbenzenes.[4][21] It is particularly advantageous for the ortho-formylation of phenols and can offer high regioselectivity.[22]

  • Selectivity : The regioselectivity is highly influenced by the coordination between the Lewis acid and heteroatoms on the aromatic substrate.[4][21] This can be leveraged to achieve high selectivity, often avoiding the diformylation products that can be an issue with other methods.[22]

II. Quantitative and Qualitative Performance Comparison

The choice of reagent is a critical decision point in a synthesis campaign. The following table provides a comparative summary to guide this selection process.

Method Formylating Agent(s) Typical Substrate Common Selectivity Key Advantages Key Limitations & Hazards
Vilsmeier-Haack DMF / POCl₃Electron-rich heterocycles (indoles, pyrroles), activated arenesC3 for indoles, para for anilines/phenolsHigh yields, widely applicable, reliable for many heterocycles.[5][7]POCl₃ is corrosive and moisture-sensitive.[23] Not suitable for electron-deficient rings.[8]
Duff Reaction Hexamethylenetetramine (HMTA)Phenols, highly activated arenesorthoExcellent ortho-selectivity for phenols.[10][11] Reagents are readily available.Generally inefficient with moderate yields.[11] Requires strongly activating groups.
Gattermann HCN (or Zn(CN)₂) / HCl / Lewis AcidPhenols, phenol ethers, activated arenespara to activating groupApplicable to phenols where Gattermann-Koch fails.[14]Use of highly toxic HCN is a major drawback.[14] Zn(CN)₂ is a safer alternative but still toxic.
Gattermann-Koch CO / HCl / AlCl₃ / CuClBenzene, alkylbenzenespara to alkyl groupsUses inexpensive and readily available CO.[16]Not applicable to phenols or anilines.[14] Requires handling of toxic CO gas, often at high pressure.
Rieche Formylation Cl₂CHOMe / TiCl₄Phenols, methoxybenzenes, electron-rich arenesortho for phenols (coordination-driven)High yields and excellent regioselectivity.[22] Effective for hindered substrates.[24]TiCl₄ is highly corrosive and reacts violently with water.[22] Dichloromethyl methyl ether is a potential carcinogen.[22]

III. Experimental Protocols & Workflows

To provide a practical context, detailed methodologies for two common formylation procedures are outlined below.

Protocol 1: Vilsmeier-Haack Formylation of Indole to Indole-3-aldehyde

This procedure is adapted from established methods and demonstrates a reliable synthesis of a key heterocyclic aldehyde.[9]

Experimental Workflow for Vilsmeier-Haack Reaction

}

Step-by-step workflow for indole formylation.

Materials:

  • Indole (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.1 eq)

  • Sodium hydroxide (NaOH)

  • Ice, Water, Ethanol

  • Three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool a volume of DMF in an ice-water bath to 0-5 °C. Add POCl₃ (1.1 eq) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting yellow solution for an additional 30 minutes at this temperature.

  • Substrate Addition: Dissolve indole (1.0 eq) in a separate portion of DMF. Add this solution dropwise to the prepared Vilsmeier reagent over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the viscous solution to warm to 35 °C and maintain this temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Carefully pour the reaction mixture onto a large quantity of crushed ice. In a separate flask, prepare a solution of sodium hydroxide in water. With vigorous stirring, add the aqueous base to the quenched reaction mixture. The addition can be rapid after the initial neutralization.

  • Isolation: Heat the resulting suspension to boiling, then allow it to cool to room temperature. Further cool in a refrigerator to complete precipitation.

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with several portions of water to remove inorganic salts. The product can be air-dried and is often pure enough for subsequent steps. If necessary, it can be recrystallized from ethanol.[9]

---

Protocol 2: Rieche Formylation of 2-Methoxyphenol

This protocol illustrates the high ortho-selectivity achievable with titanium-mediated formylation.[4][22]

Materials:

  • 2-Methoxyphenol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄, 2.2 eq)

  • Dichloromethyl methyl ether (Cl₂CHOMe, 1.1 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • 0.1 N HCl, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-methoxyphenol (1.0 eq) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Add TiCl₄ (2.2 eq) dropwise via syringe or dropping funnel. The mixture will likely change color. Stir for 1 hour at 0 °C.

  • Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture for an additional 45-60 minutes.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1-2 hours. Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with 0.1 N HCl and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired formylated phenol (vanillin).[4]

IV. Safety and Handling of Highly Reactive Formylating Agents

Scientific integrity demands a commitment to safety. Many of the reagents discussed are hazardous and require strict handling protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.[23]

  • Dichloromethyl Methyl Ether (Cl₂CHOMe): A regulated substance and a potential carcinogen. All manipulations should be conducted within a certified chemical fume hood.[22]

  • Titanium Tetrachloride (TiCl₄): A corrosive, moisture-sensitive liquid that releases HCl upon contact with water. Handle under an inert atmosphere and use appropriate PPE.[22]

  • Carbon Monoxide (CO) & Hydrogen Cyanide (HCN): Both are extremely toxic gases. The Gattermann-Koch and Gattermann reactions should only be performed by trained personnel in specialized setups with appropriate gas handling equipment and safety monitors.[14][16]

  • Formaldehyde: A known carcinogen and sensitizer.[25] Handle in a well-ventilated area, and use appropriate PPE to avoid skin contact and inhalation.[26]

V. Conclusion

The formylation of organic molecules remains a vital synthetic operation. While a molecule like this compound represents a valuable synthetic target or building block, it is not a formylating agent itself. The choice of the correct formylating agent is a strategic decision based on a deep understanding of the substrate and the reaction mechanism. The Vilsmeier-Haack and Rieche reactions offer broad applicability and high yields for electron-rich systems.[4][7] The Duff reaction provides a unique pathway to ortho-hydroxybenzaldehydes, albeit with lower efficiency.[11] The Gattermann and Gattermann-Koch reactions, while historically significant, present substantial handling hazards that often lead researchers to seek alternatives.[14][16] This guide serves as a foundational tool for researchers to navigate these choices, enabling the rational design of efficient and safe synthetic routes to critical aldehyde intermediates.

References

  • Duff Reaction - SynArchive.
  • Ramos-Tomillero, I., Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5409-5422.
  • Organic Chemistry Portal. Formylation - Common Conditions.
  • Wikipedia. Rieche formylation.
  • Ohsawa, K., Yoshida, M., & Doi, T. (2021). A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. The Journal of Organic Chemistry, 86(17), 11953–11961.
  • Wikipedia. Gattermann reaction.
  • Wikipedia. Duff reaction.
  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl).
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Ramos-Tomillero, I., et al. (2015). Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. PubMed, 20(4), 5409-22.
  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples.
  • Mora-Diez, N., & Faza, O. N. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.
  • Name-Reaction.com. Vilsmeier-Haack reaction.
  • Duff Reaction. (n.d.). Cambridge University Press.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Slideshare. Vilsmeier haack rxn.
  • Zhu, Y. R., Lin, J. H., & Xiao, J. C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263.
  • BYJU'S. Gattermann Koch Reaction Mechanism.
  • Wikipedia. Formylation.
  • L.S.College, Muzaffarpur. (2020). Gattermann reaction.
  • Organic Syntheses. Indole-3-aldehyde.
  • Wang, Q. D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(18), 2670-2674.
  • ResearchGate. Indole Formylation with TMEDA.
  • ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
  • Semantic Scholar. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
  • ResearchGate. (2025). Pd-Catalyzed N-Formylation of Amines with N,N-Dimethylformamide.
  • Karmakar, J., & Shaikh, A. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Publishing.
  • Gribble, G. W. (2010). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 110(4), 2250-2300.
  • I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect.
  • Neumann, C. N., & Hooker, J. M. (2014). Formylation of Amines. PMC - NIH.
  • Olah, G. A., Ohannesian, L., & Arvanaghi, M. (1987). Formylating agents. Chemical Reviews, 87(4), 671-686.
  • ResearchGate. (2025). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
  • PubChem. 4-Formyl-N-(1-methylethyl)benzamide.
  • CDC/ATSDR. Formaldehyde | Medical Management Guidelines.
  • Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.

Sources

A Comparative Guide to the Biological Activity of 4-Formyl-N-isopropylbenzamide and Its Analogs as Chemopotentiating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between molecular structure and biological function is paramount. This guide provides an in-depth comparative analysis of the biological activity of 4-Formyl-N-isopropylbenzamide, a known potentiator of chemotherapy, and its structural analogs. By examining the available experimental data and extrapolating structure-activity relationships (SAR), this document aims to provide a predictive framework for the rational design of more effective chemosensitizing agents.

Introduction: The Role of this compound in Chemotherapy

This compound has been identified as a molecule of interest for its ability to enhance the cytotoxic effects of certain alkylating agents, such as mafosfamide, an active metabolite of cyclophosphamide.[1] Cyclophosphamide is a widely used anticancer prodrug that requires metabolic activation to form its cytotoxic metabolites, phosphoramide mustard and acrolein.[2] However, a key detoxification pathway involves the oxidation of an intermediate metabolite, aldophosphamide, to the less toxic carboxyphosphamide by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1 and ALDH3A1.[2][3] High levels of ALDH activity in cancer cells are a known mechanism of resistance to cyclophosphamide.[2]

This compound functions as a competitive substrate for ALDH, thereby inhibiting the detoxification of aldophosphamide and increasing the intracellular concentration of the cytotoxic species.[1] This mechanism of action forms the basis of its role as a chemopotentiating agent.

Mechanism of Action: Competitive Inhibition of Aldehyde Dehydrogenase

The primary biological activity of this compound in the context of cancer chemotherapy is its ability to act as a potent substrate for aldehyde dehydrogenase (ALDH). This leads to competitive inhibition of the metabolism of aldophosphamide, a key intermediate in the activation and detoxification pathway of cyclophosphamide and its analogs like mafosfamide.[1]

dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Mafosfamide [label="Mafosfamide"]; Aldophosphamide [label="Aldophosphamide"]; Cytotoxic_Metabolites [label="Cytotoxic Metabolites\n(Phosphoramide Mustard, Acrolein)", fillcolor="#EA4335"]; Carboxyphosphamide [label="Carboxyphosphamide\n(Inactive)", fillcolor="#34A853"]; ALDH [label="Aldehyde Dehydrogenase\n(ALDH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Formyl_Benzamide [label="this compound", fillcolor="#4285F4"]; Oxidized_Metabolite [label="Oxidized Metabolite", fillcolor="#34A853"];

Mafosfamide -> Aldophosphamide [label="Spontaneous\nhydrolysis"]; Aldophosphamide -> Cytotoxic_Metabolites [label="β-elimination"]; Aldophosphamide -> ALDH; ALDH -> Carboxyphosphamide [label="Detoxification"]; Formyl_Benzamide -> ALDH [label="Competitive\nSubstrate"]; ALDH -> Oxidized_Metabolite; } Caption: Mechanism of this compound in potentiating mafosfamide cytotoxicity.

Comparative Biological Activity

While direct comparative studies of a wide range of this compound analogs are limited, we can infer structure-activity relationships based on the known affinity of the parent compound and general principles of ALDH substrate recognition.

Compound IDR (N-substituent)R' (4-substituent)Key Structural Features & Hypothesized Activity
1 -CH(CH₃)₂ (isopropyl)-CHO (formyl)Parent Compound. The isopropyl group likely provides a balance of lipophilicity and steric bulk for optimal binding to the ALDH active site. The electron-withdrawing formyl group at the para position is crucial for its activity as an ALDH substrate.
2 -H-CHOAnalog 1 (N-unsubstituted). The absence of an N-alkyl group may reduce binding affinity due to decreased hydrophobic interactions within the active site, potentially leading to lower potency compared to compound 1.
3 -CH₃ (methyl)-CHOAnalog 2 (N-methyl). A smaller N-alkyl group might lead to slightly weaker binding compared to the isopropyl group, possibly resulting in reduced, but still significant, ALDH inhibition.
4 -CH(CH₃)₂-HAnalog 3 (4-unsubstituted). Removal of the essential formyl group would abolish its activity as an ALDH substrate, thus eliminating its ability to potentiate mafosfamide cytotoxicity.
5 -CH(CH₃)₂-COOH (carboxy)Analog 4 (4-carboxy). The carboxyl group, being the oxidized product of the formyl group, would not be a substrate for ALDH and is therefore expected to be inactive as a potentiating agent.
6 -CH(CH₃)₂-NO₂ (nitro)Analog 5 (4-nitro). The strongly electron-withdrawing nitro group might allow the compound to act as an ALDH inhibitor, but its efficacy as a competitive substrate compared to the formyl group would require experimental validation.

Quantitative Data:

A key study demonstrated that N-isopropyl-p-formylbenzamide is an excellent substrate for mouse aldehyde dehydrogenase-2, with a Michaelis constant (Km) of 0.84 µM.[1] This is significantly lower than the Km for the detoxification of aldophosphamide by the same enzyme, which is 16 µM.[1] This stark difference in affinity underscores the potent competitive inhibition exerted by this compound.

Experimental Protocols

To facilitate further research and validation of the comparative biological activities discussed, the following detailed experimental protocols are provided.

Protocol 1: Synthesis of this compound and its Analogs

This protocol describes a general method for the synthesis of N-alkyl-4-formylbenzamides via amidation of 4-formylbenzoic acid.

Materials:

  • 4-formylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Appropriate primary amine (e.g., isopropylamine, methylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 4-formylbenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, or until the reaction mixture becomes a clear solution.

  • Amidation: In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared 4-formylbenzoyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkyl-4-formylbenzamide.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="4-Formylbenzoic Acid"]; Acid_Chloride [label="4-Formylbenzoyl Chloride Formation\n(SOCl₂, DCM)"]; Amine [label="Primary Amine\n(e.g., Isopropylamine)"]; Amidation [label="Amidation\n(DCM, TEA)"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="this compound", fillcolor="#34A853"];

Start -> Acid_Chloride; Amine -> Amidation; Acid_Chloride -> Amidation; Amidation -> Workup; Workup -> Purification; Purification -> Product; } Caption: General workflow for the synthesis of this compound analogs.

Protocol 2: In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This assay measures the ability of test compounds to inhibit the activity of a specific ALDH isoform (e.g., ALDH1A1 or ALDH3A1) using a fluorometric readout.

Materials:

  • Recombinant human ALDH enzyme (e.g., ALDH1A1 or ALDH3A1)

  • NAD(P)⁺ (coenzyme)

  • Aldehyde substrate (e.g., benzaldehyde or a specific substrate for the isoform)

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Assay Preparation: In a 96-well black microplate, add the assay buffer.

  • Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Add the ALDH enzyme to each well and incubate for 5-10 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the aldehyde substrate and NAD(P)⁺ to each well to initiate the enzymatic reaction.

  • Measurement: Immediately place the microplate in a fluorometric plate reader and measure the increase in fluorescence (due to NADH/NADPH formation) over time in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value for each compound by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Protocol 3: Cell-Based Mafosfamide Cytotoxicity Potentiation Assay

This assay determines the ability of the test compounds to enhance the cytotoxic effect of mafosfamide in a cancer cell line with known ALDH expression.

Materials:

  • Cancer cell line expressing ALDH (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • Mafosfamide

  • Test compounds (this compound and its analogs)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well clear or white microplates (depending on the viability assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of mafosfamide in the presence or absence of a fixed, non-toxic concentration of the test compound (e.g., 1 µM of this compound or its analog).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Cell Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a microplate reader.

  • Data Analysis: Normalize the viability data to the untreated control. Plot the cell viability versus mafosfamide concentration and determine the IC₅₀ of mafosfamide in the presence and absence of each test compound. The potentiation effect can be quantified by the Dose Enhancement Ratio (DER), calculated as the IC₅₀ of mafosfamide alone divided by the IC₅₀ of mafosfamide in the presence of the test compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of agents that can overcome chemotherapy resistance mediated by aldehyde dehydrogenase. The high affinity of its formyl group for the ALDH active site, coupled with the favorable binding characteristics of the N-isopropylbenzamide moiety, makes it an effective competitive inhibitor of aldophosphamide detoxification.

Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to establish a more comprehensive structure-activity relationship. Key areas of investigation should include:

  • Varying the N-alkyl substituent: Exploring a range of linear, branched, and cyclic alkyl groups to optimize hydrophobic and steric interactions within the ALDH active site.

  • Modifying the 4-formyl group: Investigating the effects of other electron-withdrawing groups at the para position to determine if the aldehyde functionality is essential for optimal substrate activity.

  • Positional isomers: Evaluating the biological activity of 2- and 3-formyl-N-isopropylbenzamide to understand the importance of the para-substitution pattern.

By systematically exploring the chemical space around the this compound core, it is anticipated that novel and more potent ALDH inhibitors can be developed, ultimately leading to improved therapeutic outcomes for cancer patients treated with cyclophosphamide-based regimens.

References

  • Sládek, N. E. (2003). Human aldehyde dehydrogenases: potential pathological, pharmacological, and toxicological impact. Journal of Biochemical and Molecular Toxicology, 17(1), 7-23.
  • Morgan, C. A., Parajuli, B., Buchman, C. D., Dria, K., & Hurley, T. D. (2015). N, N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. Chemico-biological interactions, 234, 18-28.
  • Chen, Y., et al. (2014). Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. Journal of medicinal chemistry, 57(3), 945-956.
  • Dolan, M. E., Pegg, A. E., & Stine, J. E. (1991). Potentiation of the cytotoxic action of mafosfamide by N-isopropyl-p-formylbenzamide, a metabolite of procarbazine. Cancer research, 51(16), 4345-4349.
  • Koppaka, V., et al. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 64(3), 520-539.
  • Mackay, H. J., & Twelves, C. J. (2007). Targeting the DNA repair system in cancer therapy. British journal of cancer, 97(3), 289-293.
  • Perez-Miller, S., et al. (2010). Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant. Nature structural & molecular biology, 17(2), 159-164.
  • Riveros-Rosas, H., Julián-Sánchez, A., & Pina-Zentella, R. (2019). Aldehyde dehydrogenase (ALDH) in cancer: a new promise for a new target?. Cancer letters, 463, 26-37.
  • Short, B. J., & Gootz, T. D. (1991). Inhibition of aldehyde dehydrogenase by cephalosporins. Antimicrobial agents and chemotherapy, 35(6), 1044-1048.
  • Zhang, J., et al. (2014). Targeting cancer stem cells with a novel ALDH1A1 inhibitor. Bioorganic & medicinal chemistry letters, 24(21), 5030-5034.

Sources

A Researcher's Comparative Guide to Benzamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for designing therapeutics targeting a wide array of biological entities.[1] Its derivatives have been successfully developed into drugs for psychiatric disorders, cancer, and gastrointestinal issues, demonstrating a remarkable range of pharmacological activities.[2][3] This guide provides an in-depth, comparative analysis of key benzamide derivatives, designed for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, compare their performance with relevant alternatives using experimental data, and provide detailed protocols for their evaluation.

Section 1: Targeting Epigenetics: Benzamide Derivatives as HDAC Inhibitors

Histone deacetylases (HDACs) are critical enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[4] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer agents.[5] Entinostat, a benzamide derivative, is a selective inhibitor of class I HDACs (HDAC1, 2, and 3), which distinguishes it from pan-HDAC inhibitors like Vorinostat.[6]

Mechanism of Action: Selective HDAC Inhibition

Entinostat's benzamide group acts as a zinc-binding moiety, chelating the zinc ion in the active site of class I HDAC enzymes. This targeted inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[7] This, in turn, allows for the re-expression of silenced tumor suppressor genes, triggering cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][7] Its selectivity for class I HDACs may contribute to a more favorable toxicity profile compared to pan-HDAC inhibitors.[4]

HDAC_Inhibition cluster_0 Normal Gene Silencing cluster_1 Action of Entinostat Histone Histone Tail (Lysine) HDAC HDAC Enzyme Histone->HDAC Deacetylation Histone_Ac Acetylated Histone Ac Acetyl Group Ac->HDAC Chromatin_C Condensed Chromatin (Gene Silenced) HDAC->Chromatin_C Entinostat Entinostat HDAC_Inhibited HDAC Enzyme (Inhibited) Entinostat->HDAC_Inhibited Inhibits Chromatin_O Open Chromatin (Gene Expressed) Histone_Ac->Chromatin_O

Caption: Mechanism of Entinostat as a selective HDAC inhibitor.

Comparative Performance: Entinostat vs. Vorinostat

The key differentiator between Entinostat and Vorinostat is selectivity. Entinostat primarily targets Class I HDACs, while Vorinostat is a pan-inhibitor, affecting a broader range of HDAC isoforms. This has direct implications for their potency against specific enzymes.

CompoundTarget ClassHDAC1 IC₅₀Reference Compound
Entinostat Class I Selective10 nMVorinostat
Vorinostat Pan-HDAC (I, II, IV)10 nMEntinostat
IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity. Data compiled from multiple sources.[8]

While both show similar potency against HDAC1 in vitro, the broader activity of Vorinostat can lead to a different spectrum of biological effects and off-target toxicities. The choice between a selective and a pan-HDAC inhibitor is a critical strategic decision in drug development, often depending on the specific cancer type and the desired therapeutic window.

Experimental Protocol: Fluorometric HDAC Activity/Inhibition Assay

This protocol provides a method to quantify HDAC activity and the inhibitory potential of compounds like Entinostat. The principle involves an acetylated substrate that, upon deacetylation by HDAC, can be cleaved by a developer to release a fluorescent molecule.[9]

  • Reagent Preparation : Prepare 1X HDAC Assay Buffer, HDAC Substrate Solution, and Developer Solution as per the manufacturer's instructions (e.g., Sigma-Aldrich CS1010, Abcam ab1438).[2][10]

  • Sample/Inhibitor Setup : In a 96-well black plate, add 85 µL of ddH₂O to each well. For inhibitor wells, add the test compound (e.g., Entinostat) at various concentrations. For the positive control, add 2 µL of HeLa nuclear extract (a source of HDACs). For the negative control, add a known HDAC inhibitor like Trichostatin A.[2]

  • Reaction Initiation : Add 10 µL of 10X HDAC Assay Buffer to each well. Initiate the reaction by adding 5 µL of the HDAC Fluorometric Substrate. Mix thoroughly.[2]

  • Incubation : Incubate the plate at 37°C for 30-60 minutes.

  • Development : Stop the enzymatic reaction and initiate fluorescence development by adding 10 µL of Lysine Developer. Incubate at 37°C for 30 minutes.[2]

  • Measurement : Read the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[2]

  • Data Analysis : HDAC activity is inversely proportional to the fluorescence signal. Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor) to determine the IC₅₀ value.

Section 2: Modulating Neurotransmission: Benzamides as MAO-A Inhibitors

Monoamine oxidase (MAO) is a key enzyme in the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[11] Its inhibition can elevate the levels of these neurotransmitters, providing an effective antidepressant strategy. Moclobemide is a benzamide derivative that acts as a Reversible Inhibitor of Monoamine Oxidase A (RIMA), a significant departure from the older, irreversible MAOIs like phenelzine.[12]

Mechanism of Action: Reversible MAO-A Inhibition

Moclobemide selectively and reversibly binds to the MAO-A isoform.[13] This reversibility is the cornerstone of its improved safety profile. Unlike irreversible inhibitors that permanently disable the enzyme, moclobemide allows for the enzyme's activity to be restored within 24 hours of discontinuation.[14] This transient inhibition increases the synaptic concentration of serotonin and norepinephrine, leading to its antidepressant effects.[3]

MAO_Inhibition cluster_0 Normal Neurotransmitter Metabolism cluster_1 Action of Moclobemide NT Serotonin / Norepinephrine MAOA MAO-A Enzyme NT->MAOA Degradation NT_Increased Increased Serotonin / Norepinephrine in Synapse NT->NT_Increased Reduced Degradation Metabolites Inactive Metabolites MAOA->Metabolites Moclobemide Moclobemide MAOA_Inhibited MAO-A Enzyme (Reversibly Inhibited) Moclobemide->MAOA_Inhibited Reversibly Inhibits MAOA_Inhibited->Metabolites Inhibition reduces metabolite formation

Caption: Mechanism of Moclobemide as a reversible MAO-A inhibitor.

Comparative Performance: Moclobemide vs. Phenelzine

The most critical clinical difference between reversible and irreversible MAOIs lies in their interaction with dietary tyramine, a pressor amine found in aged cheeses, cured meats, and certain beverages. Irreversible inhibition of MAO-A can lead to a hypertensive crisis (the "cheese effect") if tyramine-rich foods are consumed. Moclobemide's reversible nature significantly mitigates this risk.

CompoundMechanismTyramine Pressor Sensitivity (Oral Dose for 30 mmHg SBP increase)Dietary Restrictions
Moclobemide Reversible, MAO-A Selective240 mgMinimal
Phenelzine Irreversible, Non-selective15 mgStringent
SBP: Systolic Blood Pressure. Data from a comparative clinical study.[1]

This 16-fold difference in tyramine sensitivity underscores the significant safety advantage of moclobemide, allowing for a less restrictive diet and improving patient compliance.[1][15]

Experimental Protocol: MAO-A Inhibition Assay using Kynuramine

This assay measures MAO-A activity by monitoring the conversion of kynuramine, a non-specific substrate, into the fluorescent product 4-hydroxyquinoline.[11][16]

  • Reagent Preparation : Prepare a stock solution of kynuramine substrate and the test inhibitor (e.g., Moclobemide) in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).[17]

  • Enzyme Preparation : Use recombinant human MAO-A enzyme. Dilute the enzyme to the desired concentration in the assay buffer.

  • Assay Setup : In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the MAO-A enzyme solution.

  • Reaction Initiation : Start the reaction by adding the kynuramine substrate to all wells. Final concentrations might be, for example, 40 µM for kynuramine.[16]

  • Incubation : Incubate the plate at 37°C for a set period (e.g., 30 minutes).

  • Reaction Termination & Measurement : Stop the reaction (e.g., by adding a strong acid or base). Measure the fluorescence of the 4-hydroxyquinoline product using a plate reader with an excitation wavelength around 310-320 nm and an emission wavelength around 380-400 nm.

  • Data Analysis : Calculate the percent inhibition of MAO-A activity for each inhibitor concentration compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Section 3: Atypical Antipsychotics: Benzamides as Dopamine D₂ Receptor Antagonists

Dopamine D₂ receptor antagonism is the primary mechanism of action for most antipsychotic drugs.[18] However, high-affinity, tight binding to D₂ receptors, characteristic of typical antipsychotics like haloperidol, is associated with a high incidence of extrapyramidal symptoms (EPS).[19] Atypical antipsychotics often exhibit different D₂ receptor binding kinetics. Remoxipride, a substituted benzamide, is a selective D₂ antagonist with a weaker binding affinity compared to typical agents, which was thought to contribute to its atypical profile.[18]

Mechanism of Action: Selective, Weak Dopamine D₂ Antagonism

Remoxipride acts as a competitive antagonist at D₂ receptors, primarily in the mesolimbic pathway.[19] Its lower binding affinity (higher Kᵢ value) means it dissociates from the receptor more rapidly than haloperidol. This "fast-off" kinetic profile is hypothesized to allow for a more physiological, phasic pattern of dopamine neurotransmission, reducing the risk of the motor side effects seen with tight-binding antagonists.[18]

D2_Antagonism cluster_0 Dopamine Signaling cluster_1 Action of Remoxipride Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds D2R_Blocked Dopamine D2 Receptor Dopamine->D2R_Blocked Binding Blocked Signal Downstream Signaling D2R->Signal Activates Remoxipride Remoxipride Remoxipride->D2R_Blocked Weakly Binds (Competitive Antagonist) Signal_Blocked Blocked Signaling D2R_Blocked->Signal_Blocked PARP_Inhibition cluster_0 DNA Single-Strand Break Repair cluster_1 Action of Veliparib SSB Single-Strand Break (SSB) PARP PARP1 Enzyme SSB->PARP Binds PARP_Trapped Trapped PARP-DNA Complex SSB->PARP_Trapped PAR PAR Synthesis (from NAD+) PARP->PAR Catalyzes Repair Recruitment of Repair Proteins PAR->Repair SSB_Repaired SSB Repaired Repair->SSB_Repaired Veliparib Veliparib Veliparib->PARP 1. Catalytic Inhibition 2. PARP Trapping DSB Double-Strand Break (DSB) (at Replication Fork) PARP_Trapped->DSB CellDeath Cell Death in HR-deficient cells DSB->CellDeath

Caption: Dual mechanism of Veliparib as a PARP inhibitor.

Comparative Performance: Veliparib vs. Olaparib

While multiple PARP inhibitors are now clinically approved, they differ significantly in their ability to trap PARP on DNA, a property that does not always correlate with their catalytic inhibitory potency. Veliparib is considered a relatively weak PARP trapper compared to other inhibitors like Olaparib. [13][20]

Compound PARP1 Catalytic IC₅₀ PARP Trapping Potency Reference Compound
Veliparib ~5 nM Weak Olaparib
Olaparib ~1 nM Strong Veliparib

Data compiled from multiple sources. Trapping potency is a relative measure based on cellular assays.[13][20]

This difference in trapping efficiency may explain variations in clinical efficacy and toxicity profiles. Potent PARP trappers can be more cytotoxic, not only to cancer cells but also to healthy cells, potentially leading to greater myelosuppression. [12]The weaker trapping ability of veliparib might offer a wider therapeutic index when used in combination with DNA-damaging chemotherapy. [13]

Experimental Protocol: Colorimetric PARP Activity Assay

This ELISA-based assay measures the catalytic activity of PARP by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate. [21]

  • Plate Preparation : Use a 96-well plate pre-coated with histones. If not pre-coated, coat the plate with a histone solution overnight at 4°C, then wash and block the wells. [3]2. Reagent Preparation : Prepare 1X PARP Buffer and 1X PARP Cocktail (containing biotinylated NAD⁺) according to the manufacturer's protocol (e.g., R&D Systems 4677-096-K). [22]3. Assay Setup : Add 1X PARP Buffer to each well. Add the test inhibitor (e.g., Veliparib) at various concentrations. For a positive control, add purified PARP1 enzyme.

  • Reaction Initiation : Start the reaction by adding 25 µL of 1X PARP Cocktail to each well. [21]5. Incubation : Incubate the plate at room temperature for 60 minutes.

  • Detection :

    • Wash the plate multiple times with a wash buffer (e.g., PBS + 0.1% Triton X-100).

    • Add diluted Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature. [21] * Wash the plate again to remove unbound conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB or TACS-Sapphire™). [22]7. Measurement : After sufficient color development (typically 15-30 minutes), stop the reaction with 0.2 M HCl and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to PARP activity. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control to determine the IC₅₀ value.

Conclusion

The benzamide scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. As demonstrated by Entinostat, Moclobemide, Remoxipride, and Veliparib, subtle modifications to this core structure can produce compounds with highly specific and potent activities against diverse biological targets, from epigenetic modulators and neurotransmitter enzymes to DNA repair proteins. For the medicinal chemist and drug developer, a deep understanding of the structure-activity relationships, coupled with robust and reproducible bioassays, is paramount. The comparative data and detailed protocols provided in this guide serve as a foundational resource for objectively evaluating new benzamide derivatives and strategically advancing them through the drug discovery pipeline.

References

  • Comparison of the pressor effect of tyramine after treatment with phenelzine and moclobemide in healthy male volunteers. PubMed. [Link]
  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]
  • Effect of a novel monoamine-oxidase inhibitor, moclobemide on the sensitivity to intravenous tyramine and norepinephrine in humans. PubMed. [Link]
  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. PubMed Central. [Link]
  • Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • PARP2 Colorimetric Assay Kit - D
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek. [Link]
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
  • HT Universal Colorimetric PARP Assay Kit. Trevigen. [Link]
  • Universal Colorimetric PARP Assay Kit With Histones and Co
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]
  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
  • PARP1 Colorimetric Assay Kit. BPS Bioscience. [Link]
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. [Link]
  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status.
  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells.
  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]
  • Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors. International Journal of Neuropsychopharmacology. [Link]
  • Deamination of kynuramine catalyzed by MAO-A or MAO-B providing an aldehyde, followed by non-enzymatic condensation to 4-hydroxyquinoline..
  • Determination and comparison of the pressor effect of tyramine during long-term moclobemide and tranylcypromine treatment in healthy volunteers. PubMed. [Link]
  • Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. PubMed. [Link]
  • Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinost
  • A comparison of the effects of phenelzine treatment with moclobemide treatment on cardiovascular reflexes. PubMed. [Link]
  • A common action of clozapine, haloperidol, and remoxipride on D1- and D2-dopaminergic receptors in the prim
  • Comparison of the effects of haloperidol, remoxipride and raclopride on "pre"- and postsynaptic dopamine receptors in the r
  • Pharmacology of the atypical antipsychotic remoxipride, a dopamine D2 receptor antagonist.. Europe PMC. [Link]
  • Extrastriatal and striatal D2 dopamine receptor blockade with haloperidol or new antipsychotic drugs in patients with schizophrenia. Cambridge University Press. [Link]
  • IC50 values of HDAC inhibition [57,71-73]..
  • Combinatorial effects of histone deacetylase inhibitors (HDACi)
  • Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. PubMed Central. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide offers an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 4-Formyl-N-isopropylbenzamide, a key pharmaceutical intermediate. This document will delve into the theoretical underpinnings of method validation, present hypothetical yet realistic experimental data, and provide detailed protocols to guide your own validation studies.

The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically Q2(R2)[1][2], and are consistent with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA)[3][4] and the United States Pharmacopeia (USP)[5][6].

The Imperative of Method Validation in Pharmaceutical Development

Analytical methods form the bedrock of quality control throughout the lifecycle of a drug product. For an active pharmaceutical ingredient (API) intermediate like this compound, a robustly validated analytical method is crucial for:

  • Ensuring Purity and Potency: Accurately quantifying the intermediate and its impurities is essential for controlling the quality of the final API.

  • Process Control: Reliable analytical data allows for the monitoring and optimization of the synthetic process.

  • Stability Studies: A validated stability-indicating method is required to assess the degradation of the intermediate under various environmental conditions.

  • Regulatory Compliance: Regulatory agencies worldwide mandate the validation of analytical procedures for all new drug submissions.[7][8]

Core Validation Parameters: A Framework for Trust

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[9][10] The following table outlines these parameters and their significance.

Validation ParameterPurpose
Specificity To ensure that the signal measured is unequivocally from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[3][10]
Linearity To demonstrate that the analytical response is directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.[3]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

A Tale of Two Techniques: HPLC-UV vs. GC-FID for this compound

The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound, with a molecular weight of 191.23 g/mol and the presence of a benzamide and a formyl group, is a polar molecule with a chromophore, making it amenable to both HPLC-UV and, with appropriate conditions, GC-FID analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile. The presence of the benzene ring in this compound allows for sensitive detection by UV spectrophotometry.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is ideal for volatile and thermally stable compounds. While this compound has a moderate molecular weight, its suitability for GC would depend on its volatility and thermal stability. GC-FID is known for its robustness and high sensitivity for organic compounds.

The following sections present a hypothetical, yet scientifically plausible, comparative validation of HPLC-UV and GC-FID methods for the quantification of this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method Validation

1. Method Parameters:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

2. Validation Experiments:

  • Specificity: Analyze a blank (mobile phase), a placebo (a mixture of all excipients without the analyte), a solution of this compound standard, and a spiked placebo sample. Additionally, perform forced degradation studies (acid, base, peroxide, heat, and light) to ensure peak purity.

  • Linearity: Prepare a series of at least five concentrations of this compound standard, typically ranging from 50% to 150% of the target concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Precision (Repeatability): Analyze six replicate preparations of a homogeneous sample of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Precision (Intermediate): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Quantitation Limit (QL): Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically RSD ≤ 10%).

  • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and assess the impact on the results.

Protocol 2: GC-FID Method Validation

1. Method Parameters:

  • Instrument: Agilent 8890 GC System with FID or equivalent

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min (constant flow)

  • Injection Volume: 1 µL (split ratio 50:1)

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[11]

  • Detector Temperature: 300°C

  • Run Time: 12.5 minutes

2. Validation Experiments:

  • The validation experiments for Specificity, Linearity, Accuracy, Precision, Quantitation Limit, and Robustness are analogous to those described for the HPLC-UV method, with appropriate adjustments for the GC-FID technique (e.g., using the carrier gas as the blank).

Comparative Validation Data (Hypothetical)

The following tables summarize the hypothetical results of the validation studies for the two methods.

Table 1: Linearity and Range

ParameterHPLC-UVGC-FIDAcceptance Criteria
Range (µg/mL) 50 - 15050 - 150Defined by linearity
Correlation Coefficient (r²) >0.999>0.998≥ 0.995
Y-intercept (% of response at 100% target) 0.8%1.5%≤ 2%

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery)GC-FID (% Recovery)Acceptance Criteria
80% 99.5 ± 0.8%98.9 ± 1.2%98.0% - 102.0%
100% 100.2 ± 0.5%100.5 ± 0.9%98.0% - 102.0%
120% 100.8 ± 0.7%101.2 ± 1.1%98.0% - 102.0%

Table 3: Precision (%RSD)

Precision LevelHPLC-UV (%RSD)GC-FID (%RSD)Acceptance Criteria
Repeatability (n=6) 0.6%1.1%≤ 2.0%
Intermediate Precision (n=6) 0.9%1.5%≤ 2.0%

Table 4: Detection and Quantitation Limits

ParameterHPLC-UV (µg/mL)GC-FID (µg/mL)Acceptance Criteria
Detection Limit (DL) 0.51.0Reportable
Quantitation Limit (QL) 1.53.0Reportable

Table 5: Robustness

Varied ParameterHPLC-UV (%RSD)GC-FID (%RSD)Acceptance Criteria
Flow Rate ± 10% 1.2%1.8%≤ 2.0%
Temperature ± 2°C 0.8%1.4%≤ 2.0%

Data Interpretation and Method Selection

Based on the hypothetical data, both the HPLC-UV and GC-FID methods are suitable for the intended purpose of quantifying this compound. However, a closer analysis reveals key differences:

  • Superior Precision and Sensitivity of HPLC-UV: The HPLC-UV method demonstrates better precision (lower %RSD) and lower detection and quantitation limits. This would be particularly advantageous for impurity profiling or the analysis of low-concentration samples.

  • Robustness of Both Methods: Both methods exhibit good robustness, indicating their reliability in a routine quality control environment.

  • Potential for Thermal Degradation in GC: While the hypothetical data for the GC-FID method is acceptable, the higher variability in precision and accuracy could hint at potential on-column degradation of the analyte, a common concern for multifunctional molecules in GC.

Visualizing the Validation Workflow

The following diagrams illustrate the overall analytical method validation workflow and the decision-making process for selecting a suitable method.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase start Define Analytical Requirement dev Develop Analytical Method start->dev protocol Write Validation Protocol dev->protocol specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision limits DL & QL robustness Robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report limits->report robustness->report end Method Approved for Routine Use report->end

Caption: A flowchart illustrating the typical workflow for analytical method validation.

MethodSelection cluster_hplc HPLC-UV Path cluster_gc GC-FID Path analyte Analyte Properties: This compound (Polar, Chromophore, Volatility?) hplc_choice HPLC-UV (Good for polar, non-volatile compounds) analyte->hplc_choice gc_choice GC-FID (Good for volatile, thermally stable compounds) analyte->gc_choice hplc_validation Validate HPLC Method hplc_choice->hplc_validation hplc_data Superior Precision & Sensitivity hplc_validation->hplc_data decision Compare Validation Data hplc_data->decision gc_validation Validate GC Method gc_choice->gc_validation gc_data Acceptable Performance, Higher Variability gc_validation->gc_data gc_data->decision final_choice Select HPLC-UV Method for Routine Use decision->final_choice

Caption: Decision tree for selecting an analytical method for this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • GMP Compliance. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures.

Sources

A Researcher's Guide to Characterizing the Selectivity of 4-Formyl-N-isopropylbenzamide: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the novel small molecule, 4-Formyl-N-isopropylbenzamide. Due to the limited publicly available data on the specific biological targets of this compound, this document focuses on establishing a robust, multi-tiered experimental strategy for selectivity profiling. We will detail the principles and methodologies behind key assays, including competitive binding assays, surface plasmon resonance (SPR), and the cellular thermal shift assay (CETSA), offering a comparative analysis to guide experimental design. The protocols and data interpretation strategies outlined herein are designed to build a comprehensive selectivity profile, a critical step in advancing any novel compound through the drug discovery pipeline.

Introduction: The Imperative of Selectivity Profiling for Novel Benzamides

This compound is a small molecule belonging to the N-substituted benzamide class.[1] While the specific biological target of this compound is not yet publicly defined, related benzamide derivatives are known to interact with a diverse range of proteins, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as enzymes such as poly(ADP-ribose) polymerase (PARP).[2] This known promiscuity within the chemical class underscores the critical importance of early and thorough cross-reactivity studies.

Off-target interactions can lead to unforeseen side effects, toxicity, or a misleading interpretation of a compound's primary mechanism of action, ultimately contributing to late-stage drug development failure. A systematic and rigorous assessment of a compound's selectivity is therefore not merely a regulatory requirement but a foundational element of robust scientific inquiry. This guide provides a strategic approach to building a high-confidence selectivity profile for this compound.

A Phased Approach to Cross-Reactivity Screening

A logical and resource-efficient strategy for assessing cross-reactivity involves a tiered approach, moving from broad, high-throughput screens to more targeted, physiologically relevant validation assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation & Affinity Determination cluster_2 Phase 3: Cellular Target Engagement Primary_Screening Broad Panel Kinase/GPCR Scans (e.g., Radioligand Binding Assays) Secondary_Validation Surface Plasmon Resonance (SPR) or Competitive ELISA Primary_Screening->Secondary_Validation Identified 'Hits' Cellular_Engagement Cellular Thermal Shift Assay (CETSA) Secondary_Validation->Cellular_Engagement Confirmed Binders G cluster_0 SPR Workflow A Immobilize Target Protein on Sensor Chip B Inject this compound (Analyte) at Various Concentrations A->B C Monitor Association Phase B->C D Inject Buffer (Dissociation Phase) C->D E Regenerate Sensor Surface D->E F Analyze Sensorgram to Determine ka, kd, and KD E->F

Caption: A typical experimental workflow for SPR.

  • Immobilization of the Target Protein:

    • The purified potential off-target protein is covalently immobilized on a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve an immobilization level that will yield a robust signal without causing mass transport limitations.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). A typical concentration range for initial experiments would be from 0.1 to 100 µM.

  • Binding Analysis:

    • Inject the different concentrations of this compound over the sensor surface, followed by a buffer injection to monitor dissociation.

    • A reference flow cell (without immobilized protein) should be used to subtract any non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters (ka and kd) and the affinity (KD).

Illustrative Data Presentation

The results from the SPR analysis should be presented in a clear, tabular format to allow for easy comparison of the binding affinities of this compound to its intended target (hypothetical) and any identified off-targets.

Targetka (1/Ms)kd (1/s)KD (µM)
Primary Target X 5 x 10⁵5 x 10⁻³0.01
Off-Target Kinase A2 x 10⁴2 x 10⁻²1.0
Off-Target GPCR B1.5 x 10³3 x 10⁻²20.0
Off-Target Ion Channel CNo Binding Detected--

This data is for illustrative purposes only.

A significant window between the affinity for the primary target and any off-targets (typically >100-fold) is desirable for a selective compound.

Phase 3: Cellular Target Engagement Validation

While in vitro assays like SPR are essential for quantifying binding affinity, they do not fully recapitulate the complex environment inside a cell. [3]The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for verifying that a compound engages its target in a cellular context. [4][5]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein's structure, leading to an increase in its melting temperature. [6][7]This thermal stabilization can be measured in intact cells or cell lysates.

G cluster_0 CETSA Workflow A Treat Cells with this compound or Vehicle Control B Heat Cell Suspensions to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Precipitated Proteins B->C D Quantify Soluble Target Protein (e.g., by Western Blot or ELISA) C->D E Plot Soluble Protein vs. Temperature to Generate a Melting Curve D->E

Caption: The general workflow for a CETSA experiment.

  • Cell Treatment:

    • Culture an appropriate cell line that expresses the target proteins of interest.

    • Treat the cells with a desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes). The temperature range should bracket the expected melting temperature of the target protein.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA). [8]

  • Data Analysis:

    • Plot the percentage of soluble protein at each temperature relative to the unheated control.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) of the protein under each condition. A shift in the Tm in the presence of the compound indicates target engagement.

Interpreting CETSA Results

A positive thermal shift (increase in Tm) for the intended target in the presence of this compound provides strong evidence of target engagement in a cellular environment. Conversely, the absence of a significant thermal shift for a potential off-target identified in biochemical assays would suggest that the compound does not engage this target within the cell, possibly due to factors like cell permeability or competition with endogenous ligands.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for a thorough investigation of the cross-reactivity of this compound. By employing a tiered approach of broad panel screening, quantitative biophysical characterization, and cellular target engagement validation, researchers can build a comprehensive selectivity profile. This detailed understanding of on- and off-target interactions is paramount for making informed decisions about the continued development of this and other novel chemical entities. Future studies could expand upon this framework to include proteome-wide thermal profiling to uncover previously unknown off-targets and to further elucidate the compound's mechanism of action.

References

  • Fabgennix International. Competition Assay Protocol. Fabgennix. [Link]
  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. Cytiva. [Link]
  • NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper. [Link]
  • Bio-Rad. Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
  • Colby, D. W., et al. (2004). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Enzymology, 383, 239-271. [Link]
  • Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 407(2), 239-247. [Link]
  • Rich, R. L., & Myszka, D. G. (2011). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (pp. 167-193). Humana Press. [Link]
  • Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 170-207). Royal Society of Chemistry. [Link]
  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Nicoya. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Orcutt, S. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 224-233. [Link]
  • Abcam. ELISA principles and troubleshooting. YouTube. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • CETSA. CETSA. Pelago Bioscience. [Link]

Sources

A Researcher's Guide to Assessing the Novelty of 4-Formyl-N-isopropylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a continuous endeavor. The N-substituted benzamide scaffold is a well-established pharmacophore present in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth framework for assessing the novelty of a specific subclass: 4-Formyl-N-isopropylbenzamide derivatives. While this compound itself has been identified as a metabolite of an anti-neoplastic agent, there is a significant lack of publicly available data on its biological activity, rendering its derivatives a fertile ground for discovery.[4]

This document will navigate the multifaceted process of establishing novelty, from conceptualization through synthesis to rigorous biological evaluation. We will explore the chemical space around the this compound core, propose strategies for generating novel derivatives, and detail the experimental workflows required to characterize their unique properties and potential therapeutic applications.

The Landscape of Benzamide Derivatives: A Foundation for Innovation

The biological activity of N-substituted benzamides is profoundly influenced by the nature and position of substituents on both the benzoyl and N-alkyl/aryl moieties.[5][6] For instance, certain derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), showcasing their potential in oncology.[2][3] Others have been investigated as sigma-1 receptor agonists for central nervous system disorders, highlighting the scaffold's versatility.[7][8][9]

The novelty of a new derivative can stem from several factors:

  • Unique Substitution Patterns: Introducing substituents at previously unexplored positions on the aromatic ring or modifying the N-isopropyl group can lead to novel structure-activity relationships (SAR).

  • Bioisosteric Replacement: Replacing the formyl group with a bioisostere—a functional group with similar physicochemical properties—can modulate the compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[10][11][12]

  • Novel Biological Targets: A new derivative may exhibit activity against a previously unknown biological target for this chemical class.

Conceptualizing Novel this compound Derivatives

The 4-formyl group presents a key handle for chemical modification and a point of differentiation from many existing benzamides. Strategies for generating novel derivatives can be broadly categorized into two main approaches: derivatization of the formyl group and bioisosteric replacement.

Derivatization of the Formyl Group

The aldehyde functionality of the formyl group is amenable to a wide range of chemical transformations, allowing for the introduction of diverse chemical moieties. Examples include:

  • Reductive Amination: To introduce new amine functionalities.

  • Wittig Reaction: To form carbon-carbon double bonds and extend the carbon skeleton.

  • Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.

Bioisosteric Replacement of the Formyl Group

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound.[10] Potential bioisosteres for the formyl group that could lead to novel derivatives include:

  • Nitrile (Cyano) Group: Can act as a hydrogen bond acceptor and is metabolically stable.

  • Oxetane Ring: Introduces a three-dimensional character, potentially improving solubility and metabolic stability.[13]

  • Trifluoromethyl Group: Can enhance metabolic stability and binding affinity through favorable interactions.[10]

  • Heterocyclic Rings: Such as oxazoles, imidazoles, or triazoles, can mimic the electronic and steric properties of the formyl group while offering opportunities for further functionalization.[10]

The following diagram illustrates the strategic approaches to generating novel this compound derivatives.

G A This compound Core Scaffold B Derivatization of Formyl Group A->B C Bioisosteric Replacement of Formyl Group A->C D Reductive Amination B->D E Wittig Reaction B->E F Condensation Reactions B->F G Nitrile (Cyano) Group C->G H Oxetane Ring C->H I Trifluoromethyl Group C->I J Heterocyclic Rings C->J K Novel Derivatives D->K E->K F->K G->K H->K I->K J->K

Caption: Strategies for generating novel this compound derivatives.

Synthesis and Characterization: The First Steps in Novelty Assessment

A robust synthetic route is paramount for producing the novel derivatives in sufficient quantity and purity for biological evaluation. The Schotten-Baumann reaction, involving the acylation of isopropylamine with a substituted benzoyl chloride, is a well-established and reliable method for preparing N-substituted benzamides.[6]

General Synthetic Workflow

The proposed synthetic workflow for novel this compound derivatives is depicted below.

G cluster_0 Starting Material Preparation cluster_1 Amide Bond Formation cluster_2 Purification and Characterization A 4-Formylbenzoic Acid or Bioisosteric Equivalent C Substituted Benzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride or Oxalyl Chloride B->C F Novel this compound Derivative C->F Schotten-Baumann Reaction D Isopropylamine D->F E Base (e.g., Pyridine, Triethylamine) E->F G Purification (e.g., Column Chromatography, Recrystallization) F->G H Structural Elucidation (NMR, MS, IR) G->H I Purity Analysis (HPLC) H->I G A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D Akt C->D E mTOR D->E F Cell Proliferation & Survival E->F G Novel Derivative G->D Inhibition

Sources

A Senior Application Scientist's Guide to Benchmarking Novel PARP1 Inhibitors: A Comparative Analysis of 4-Formyl-N-isopropylbenzamide against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic landscape of oncology has been significantly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors, which leverage the concept of synthetic lethality to target cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. While several PARP inhibitors have achieved clinical success, the quest for novel agents with improved potency, selectivity, and safety profiles remains a critical endeavor. This guide introduces a comprehensive framework for the preclinical evaluation of emerging PARP1 inhibitors, using the novel compound 4-Formyl-N-isopropylbenzamide as a hypothetical candidate. Due to the current absence of extensive public data on this compound, we propose a rigorous, multi-tiered experimental plan to characterize its activity and benchmark its performance against the established clinical PARP inhibitors: Olaparib , Talazoparib , and Veliparib . This document serves as both a technical guide and a strategic blueprint for researchers aiming to validate and position new chemical entities within the competitive field of PARP inhibition.

Introduction: The Rationale for Developing Novel PARP1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork, collapse into highly cytotoxic double-strand breaks (DSBs).[2] In cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death—a concept known as synthetic lethality.

The clinical success of PARP inhibitors such as Olaparib, Talazoparib, and Rucaparib has validated this therapeutic strategy.[3][4] However, the existing inhibitors exhibit distinct pharmacological profiles, including differences in their potency against PARP1 and PARP2, and varying capacities to "trap" the PARP enzyme on DNA, which contributes significantly to their cytotoxicity.[5][6] These differences underscore the opportunity for developing next-generation inhibitors with potentially wider therapeutic windows, improved selectivity, or efficacy against emerging resistance mechanisms.

This guide focuses on This compound , a compound identified as a metabolite of an anti-neoplastic agent.[7] Its benzamide core structure is a common feature in many PARP inhibitors, providing a chemical rationale for hypothesizing its activity against PARP1. We will outline a systematic approach to test this hypothesis and benchmark its performance.

Hypothesized Mechanism of Action and Comparative Framework

We hypothesize that this compound functions as a competitive inhibitor of PARP1 at the NAD+ binding site. This inhibition is expected to trigger synthetic lethality in HRR-deficient cancer cells.

To provide a robust comparative context, we have selected three clinically relevant PARP inhibitors as benchmarks:

  • Olaparib: The first-in-class PARP inhibitor, widely approved and well-characterized.[2]

  • Talazoparib: Known for its high potency and strong PARP trapping ability.[6]

  • Veliparib: A potent PARP1/2 inhibitor with a lower PARP trapping effect, making it an interesting comparator for dissecting the relative contributions of catalytic inhibition versus trapping.[5][8]

The following sections detail the experimental workflows designed to test our hypothesis and compare the performance of this compound against these benchmarks.

cluster_0 Hypothesized PARP1 Inhibition Pathway cluster_1 Effect of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation & Binding to DNA DNA_SSB->PARP1_Activation PARylation PAR Chain Synthesis (PARylation) PARP1_Activation->PARylation BER_Recruitment Recruitment of BER Proteins (XRCC1, etc.) PARylation->BER_Recruitment SSB_Repair SSB Repair BER_Recruitment->SSB_Repair Genomic_Integrity Genomic Integrity Maintained SSB_Repair->Genomic_Integrity Replication_Fork_Collapse Replication Fork Collapse SSB_Repair->Replication_Fork_Collapse Unrepaired SSBs lead to Inhibitor This compound Inhibition Catalytic Inhibition & PARP Trapping Inhibitor->Inhibition Inhibition->PARylation BLOCKS DSB_Formation DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Apoptosis Apoptosis (Synthetic Lethality in HRR-deficient cells) DSB_Formation->Apoptosis

Caption: Hypothesized mechanism of PARP1 inhibition by this compound.

Experimental Benchmarking Workflow

A phased approach is proposed to systematically evaluate the candidate compound.

cluster_p1 cluster_p2 cluster_p3 Phase1 Phase 1: In Vitro Enzymatic Characterization Phase2 Phase 2: Cellular Activity & Potency Phase1->Phase2 P1_A PARP1/2 Enzymatic Assay (IC50) Phase1->P1_A Determine Potency & Selectivity Phase3 Phase 3: Mechanism of Action in Cells Phase2->Phase3 P2_A Cellular PARylation Assay (Western Blot) Phase2->P2_A Confirm Target Engagement P3_A DNA Damage Response (γH2AX Foci) Phase3->P3_A Validate Downstream Effects P1_B PARP Trapping Assay P2_B Cell Viability in BRCA-mutant vs. WT cells (EC50) P3_B Cell Cycle Analysis

Caption: Phased experimental workflow for inhibitor characterization.

3.1. Phase 1: In Vitro Enzymatic Potency and Selectivity

The initial phase focuses on the direct interaction of the compound with purified PARP enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2 and compare it to Olaparib, Talazoparib, and Veliparib.

Experimental Protocol: Fluorometric PARP1/2 Enzymatic Assay [9][10]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Prepare serial dilutions of this compound and benchmark inhibitors (Olaparib, Talazoparib, Veliparib) in the reaction buffer with a final DMSO concentration ≤ 0.5%.

    • Prepare a working solution of recombinant human PARP1 or PARP2 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in the reaction buffer.

    • Prepare a 5X working solution of β-Nicotinamide adenine dinucleotide (NAD+) in the reaction buffer.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the inhibitor serial dilutions or vehicle control into the wells of a black 384-well plate.

    • Add 10 µL of the PARP enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the 5X NAD+ solution to each well.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and develop the signal using a commercial kit that measures NAD+ consumption (e.g., via a coupled nicotinamidase reaction).

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical and Benchmark Data Summary (In Vitro IC50)

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
This compound (Hypothetical) 8.5 450 ~53-fold
Olaparib~1-5[11][12]~1-2[13]~0.4 - 1-fold
Talazoparib~0.6[6]~0.2[13]~0.3-fold
Veliparib~5[11][14]~3[8][14]~0.6-fold

Note: Literature values for benchmark inhibitors can vary based on assay conditions. The values presented are representative ranges.

3.2. Phase 2: Cellular Target Engagement and Potency

This phase assesses the ability of the compound to inhibit PARP activity within a cellular environment and its resulting effect on cancer cell viability.

Objective: To confirm target engagement by measuring the inhibition of PARP-mediated PARylation in cells and to determine the cytotoxic potency in HRR-deficient versus HRR-proficient cell lines.

Experimental Protocol: Cellular PARP Inhibition (Western Blot)

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or a BRCA-mutant line like MDA-MB-436) in 6-well plates.[15]

    • Pre-treat cells with serial dilutions of this compound or benchmark inhibitors for 1-2 hours.

    • Induce DNA damage by treating cells with a DNA-damaging agent (e.g., 10 mM H₂O₂) for 10-15 minutes to stimulate PARP activity.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate normalized protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against poly(ADP-ribose) (PAR).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip and re-probe the membrane for PARP1 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in inhibitor-treated samples to the vehicle-treated, DNA damage-induced control.

Experimental Protocol: Cell Viability (MTS Assay) [16][17]

  • Cell Seeding:

    • Seed BRCA-mutant (e.g., MDA-MB-436, CAPAN-1) and BRCA-wildtype (e.g., MDA-MB-231) cancer cells into 96-well plates at an optimized density.[15][18]

  • Compound Treatment:

    • The following day, treat the cells with a range of concentrations of this compound and benchmark inhibitors.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment:

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the EC50 values by plotting viability against the log-concentration of the compound.

Hypothetical and Benchmark Data Summary (Cellular Potency)

CompoundMDA-MB-436 (BRCA1-mut) EC50 (nM)MDA-MB-231 (BRCA-wt) EC50 (nM)Synthetic Lethality Ratio (WT/mut)
This compound (Hypothetical) 25 >5,000 >200
Olaparib~10-100[19][20]>10,000>100
Talazoparib~0.5-5[18]~500-1000~200-1000
Veliparib~100-1000>10,000>10
3.3. Phase 3: Cellular Mechanism of Action

The final phase investigates the downstream consequences of PARP inhibition, confirming that the observed cytotoxicity is mediated by the intended mechanism.

Objective: To quantify the induction of DNA double-strand breaks as a marker of the compound's mechanism of action.

Experimental Protocol: Immunofluorescence for γH2AX Foci [21][22]

  • Cell Culture and Treatment:

    • Grow cells (e.g., MDA-MB-436) on glass coverslips in a 24-well plate.

    • Treat cells with the EC50 concentration of this compound or benchmark inhibitors for 24 hours. Include a vehicle control and a positive control for DNA damage (e.g., Etoposide).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody specific for phosphorylated H2AX (anti-γH2AX, Ser139) overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., Fiji/ImageJ).[7] A cell with >10 foci is typically considered positive for significant DNA damage.

Expected Outcome: Treatment with effective PARP inhibitors, including the hypothetical this compound, should lead to a significant increase in the number of γH2AX foci per nucleus in BRCA-mutant cells compared to the vehicle control, confirming the accumulation of DSBs.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured research program for the preclinical evaluation of a novel, hypothetical PARP1 inhibitor, this compound. By benchmarking its performance against clinically approved agents like Olaparib, Talazoparib, and Veliparib across a tiered series of in vitro and cellular assays, researchers can generate the critical data needed to establish proof-of-concept and guide further development.

The successful execution of these experiments would provide a robust data package detailing the compound's potency, selectivity, cellular efficacy, and mechanism of action. Positive results, particularly a strong synthetic lethal effect and a favorable selectivity profile, would warrant progression to more advanced preclinical studies, including PARP trapping assays, investigation in additional cell lines, and ultimately, in vivo efficacy and safety studies in xenograft models. This systematic approach ensures that only the most promising candidates advance, optimizing the path from chemical hypothesis to potential clinical reality.

References
  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!.
  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments.
  • Cytion. (n.d.). Using MDA-MB Models to Assess Novel PARP Inhibitors.
  • Springer Nature Experiments. (n.d.). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle.
  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research.
  • ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells.
  • Hopkins, T. A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences.
  • NCBI Bookshelf. (2013). Cell Viability Assays.
  • Assay-Protocol.com. (n.d.). PARP Assay Protocol.
  • JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks.
  • T. Horton Lab. (n.d.). MTT Cell Assay Protocol.
  • Semantic Scholar. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software.
  • ResearchGate. (n.d.). Selectivity of PARP inhibitors. Published IC50 values of PARP....
  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and....
  • NIH. (2025). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies.
  • MDPI. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status.
  • Frontiers. (n.d.). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System.
  • PNAS. (2022). Inhibitors of PARP: Number crunching and structure gazing.
  • MDPI. (n.d.). Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival.
  • ResearchGate. (n.d.). Model selection is critical for detecting changes in PARP inhibitor....
  • NIH. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status.
  • ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in....
  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit.
  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members.
  • Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services.
  • NIH. (n.d.). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues.
  • PubMed. (2022). Appropriate Selection of PARP Inhibitors in Ovarian Cancer.
  • MDPI. (n.d.). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy.
  • ResearchGate. (2025). Choosing wisely: Selecting PARP inhibitor combinations to promote anti-tumor immune responses beyond BRCA mutations.
  • AJMC. (2018). Deciding When to Use PARP Inhibitors, and Which One.
  • PubMed. (n.d.). PARP inhibitors: the journey from research hypothesis to clinical approval.

Sources

A Comparative Guide to the Physicochemical Properties of Benzamide Analogs: Enhancing Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, benzamide derivatives stand out as a versatile scaffold, forming the core of numerous therapeutic agents.[1] Their pharmacological activity is, however, intricately linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This guide provides a comparative analysis of the key physicochemical properties of three distinct benzamide analogs: Salicylamide, Procainamide, and Remoxipride. By understanding the interplay between chemical structure and these fundamental properties, researchers can make more informed decisions in the design and development of novel drug candidates.

The Critical Role of Physicochemical Properties in Drug Action

The journey of a drug from administration to its target site is a complex process dictated by its inherent physical and chemical characteristics. Properties such as solubility, lipophilicity, melting point, and ionization state (pKa) are not mere data points; they are critical determinants of a drug's ultimate efficacy and safety.[2] For instance, a drug's solubility influences its dissolution rate and bioavailability, while its lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), dictates its ability to traverse cellular membranes. The melting point provides insights into the purity and stability of the compound, and the pKa is crucial for predicting its behavior in different physiological pH environments.[1]

Comparative Analysis of Benzamide Analogs

To illustrate the impact of structural modifications on physicochemical properties, we will compare three benzamide analogs with diverse therapeutic applications: Salicylamide (an analgesic and antipyretic), Procainamide (an antiarrhythmic agent), and Remoxipride (an antipsychotic).

PropertyBenzamide (Parent Compound)SalicylamideProcainamideRemoxipride
Structure C₇H₇NOC₇H₇NO₂C₁₃H₂₁N₃OC₁₆H₂₃BrN₂O₃
Melting Point (°C) 127-130[3]139-144[4]165-169[5][6]Not available
Solubility in Water 13.5 g/L (at 25°C)[3]Slightly soluble[1][7]; 2.06 mg/mL at 25°C[8]Highly water soluble[9]; Soluble to 100 mM40.77 mg/mL[10]
LogP 0.641.28[3]0.9[5]3.37[10]
pKa ~13 (in H₂O)[3]8.2[1][11]9.23[2][9]Not available

Key Observations:

  • Structural Complexity and Melting Point: The increasing complexity of the substituents from the parent benzamide to procainamide correlates with a higher melting point, suggesting stronger intermolecular forces in the crystalline state.

  • Solubility and Ionization: Procainamide's high water solubility is attributed to its basic diethylaminoethyl group, which is readily protonated at physiological pH. In contrast, the hydroxyl group of salicylamide and the largely nonpolar structure of remoxipride result in lower aqueous solubility.

  • Lipophilicity and Membrane Permeability: The LogP values indicate that remoxipride is the most lipophilic of the three analogs, suggesting a greater ability to cross the blood-brain barrier, which is consistent with its action as an antipsychotic. Salicylamide and procainamide are more hydrophilic.

  • Acidity and Basicity: The phenolic hydroxyl group in salicylamide renders it weakly acidic (pKa 8.2), while the tertiary amine in procainamide's side chain confers basic properties (pKa 9.23). The parent benzamide is a very weak acid.

Experimental Protocols for Physicochemical Characterization

Accurate determination of these physicochemical properties is paramount. The following are standard, validated protocols for their measurement.

Experimental Workflow for Physicochemical Profiling

G cluster_0 Compound Synthesis & Purification cluster_1 Structural Elucidation & Purity cluster_2 Physicochemical Property Determination synthesis Synthesis of Benzamide Analog purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC for Purity purification->hplc mp Melting Point Determination hplc->mp solubility Aqueous Solubility (e.g., Shake-Flask) hplc->solubility logp LogP Determination (Shake-Flask) hplc->logp pka pKa Determination (Potentiometric Titration) hplc->pka

Caption: A typical experimental workflow for the synthesis and physicochemical characterization of benzamide analogs.

1. Melting Point Determination:

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • Place a small, dry sample of the benzamide analog into a capillary tube.

    • Insert the capillary tube into the heating block of the apparatus.

    • Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

2. Aqueous Solubility (Shake-Flask Method):

  • Materials: The benzamide analog, distilled water, a temperature-controlled shaker, and an analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

  • Procedure:

    • Add an excess amount of the benzamide analog to a known volume of distilled water in a sealed flask.

    • Agitate the flask in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

    • Allow the suspension to settle, and then filter or centrifuge to separate the undissolved solid.

    • Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method.

3. Lipophilicity (LogP) Determination (Shake-Flask Method):

  • Materials: The benzamide analog, n-octanol, and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.

    • Dissolve a known amount of the benzamide analog in the pre-saturated aqueous buffer.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the two phases to separate completely (centrifugation may be necessary).

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

4. pKa Determination (Potentiometric Titration):

  • Apparatus: A calibrated pH meter and a burette.

  • Procedure:

    • Dissolve a precise amount of the benzamide analog in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Biological Relevance: Benzamides as Hedgehog Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in several cancers.[12][13] Several benzamide derivatives have been developed as potent inhibitors of this pathway, targeting the Smoothened (SMO) receptor.[12][14][15]

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive inhibits SUFU SUFU GLI_rep GLI (repressed) SUFU->GLI_rep promotes cleavage to repressor form Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on binds SMO_active SMO (active) PTCH1_on->SMO_active inhibition lifted GLI_act GLI (active) SMO_active->GLI_act activates TargetGenes Target Gene Expression GLI_act->TargetGenes promotes transcription Benzamide Benzamide Inhibitor Benzamide->SMO_active inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of benzamide analogs on the SMO receptor.

The physicochemical properties of these benzamide inhibitors are critical for their ability to reach and interact with the SMO receptor, which is embedded in the cell membrane. A favorable LogP is necessary for the compound to partition into the lipid bilayer and access the transmembrane binding site of SMO.

Conclusion

The comparative analysis of salicylamide, procainamide, and remoxipride highlights the profound influence of chemical structure on the physicochemical properties of benzamide analogs. A thorough understanding and experimental determination of these properties are indispensable for the rational design of new drug candidates. By optimizing solubility, lipophilicity, and ionization characteristics, medicinal chemists can enhance the ADMET profiles of benzamide derivatives, ultimately leading to the development of safer and more effective therapeutics.

References

  • Procainamide | C13H21N3O | CID 4913 - PubChem.
  • Solubility and Melting Properties of Salicylamide | Journal of Chemical & Engineering Data.
  • procainamide hydrochloride - ChemBK. ChemBK. [Link]
  • Salicylamide - CAS Common Chemistry. CAS. [Link]
  • The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed.
  • Procainamide: Package Insert / Prescribing Inform
  • Procainamide hydrochloride - CAS Common Chemistry. CAS. [Link]
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC - NIH.
  • Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed.
  • Procainamide - Deranged Physiology. Deranged Physiology. [Link]
  • Remoxipride | C16H23BrN2O3 | CID 54477 - PubChem.
  • Salicylamide | C7H7NO2 | CID 5147 - PubChem.
  • Salicylamide - Wikipedia. Wikipedia. [Link]
  • (PDF) 33- Analytical Profile of Salicylamide. - ResearchGate.
  • Procainamide Hydrochloride. The Merck Index online. [Link]
  • Procainamide - 51-06-9, C13H21N3O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
  • Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors | Request PDF - ResearchGate.
  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC - PubMed Central.
  • Solubility and Melting Properties of Salicylamide | Request PDF - ResearchGate.
  • Solubility of Salicylamide in (n-propanol, water) and their binary solvent mixtures at T= (288.15 to 313.15) K - Research Journal of Pharmacy and Technology. RJPT. [Link]
  • remoxipride - Drug Central. Drug Central. [Link]
  • Procainamide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. [Link]
  • Chemical structures of procainamide (A) and Nacetylprocainamide (B). - ResearchGate.
  • Procainamide - Wikipedia. Wikipedia. [Link]
  • Procainamide Hydrochloride | C13H22ClN3O | CID 66068 - PubChem.

Sources

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action for Novel Benzamides: A Comparative Framework Using 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 4-Formyl-N-isopropylbenzamide is a known chemical entity, available as an analytical standard, but lacks extensive public data on its biological mechanism of action (MoA).[1][2][3] This guide, therefore, leverages the known pharmacology of structurally related benzamide derivatives to construct a robust, hypothesis-driven framework for validating its MoA. The protocols and comparative data presented are illustrative and serve as a blueprint for the rigorous scientific investigation required for a novel chemical entity.

Introduction: The Benzamide Scaffold and the Question of Mechanism

The N-substituted benzamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities, including antipsychotic, antiemetic, and anticancer effects.[4] The specific functional groups appended to this core dictate the compound's interaction with biological targets. For this compound, the presence of the benzamide structure, combined with an aldehyde (-CHO) group, suggests several plausible, testable hypotheses for its mechanism of action.

This guide provides a comprehensive, multi-pillar strategy to systematically investigate, validate, and characterize the MoA of this compound. We will operate on the primary hypothesis, drawn from analogous compounds, that it may function as a tubulin polymerization inhibitor .[5][6] We will outline the self-validating experimental workflows required to test this hypothesis, compare its potential performance against established agents, and provide the causal logic behind each experimental choice.

Pillar 1: Hypothesis Generation & Initial Target Identification

Before embarking on extensive validation, a logical starting point is to generate a primary, testable hypothesis based on structure-activity relationships (SAR) from the existing literature.

Primary Hypothesis: this compound inhibits tubulin polymerization by binding to the colchicine site.

Rationale: Numerous N-benzylbenzamide derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative activity in cancer cell lines.[6] The core benzamide structure is key to this activity. The experimental journey begins with broad, cell-based (phenotypic) assays to see if the compound elicits the expected biological response.

Experimental Workflow: From Phenotype to Target Engagement

This workflow outlines the logical progression from a general cellular effect to specific molecular interaction.

Caption: Logical workflow for validating a tubulin inhibitor MoA.

Pillar 2: Detailed Protocols for a Self-Validating System

Trustworthiness in MoA validation comes from orthogonal assays—using different techniques to measure the same endpoint. Here, we detail the key protocols.

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
  • Causality: Tubulin inhibitors disrupt the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. This assay quantitatively confirms this specific phenotypic outcome.

  • Methodology:

    • Cell Culture: Seed HeLa or A549 cells in 6-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM), a vehicle control (DMSO), and a positive control (Nocodazole, 1 µM) for 24 hours.

    • Harvesting: Trypsinize cells, collect them, and wash with cold PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Acquisition: Analyze the DNA content using a flow cytometer.

  • Self-Validation: The expected result is a dose-dependent increase in the G2/M population for the test compound, mirroring the effect of the positive control, Nocodazole.

Protocol 2: In Vitro Tubulin Polymerization Assay
  • Causality: This is a direct, cell-free biochemical test of the primary hypothesis. It removes cellular complexity and determines if the compound directly interacts with tubulin to prevent its polymerization into microtubules.

  • Methodology:

    • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which includes purified bovine tubulin, GTP, and a fluorescent reporter.

    • Preparation: Reconstitute tubulin in a general tubulin buffer. Prepare serial dilutions of this compound, a vehicle control, a positive control (Colchicine), and a negative control (Taxol, a polymerization promoter).

    • Reaction: In a 96-well plate, add the compound dilutions to the tubulin solution.

    • Initiation: Initiate polymerization by adding GTP and moving the plate to a 37°C plate reader.

    • Measurement: Measure the increase in fluorescence (or absorbance) over time (e.g., 60 minutes). Polymerization of tubulin enhances the fluorescent signal.

  • Self-Validation: A potent inhibitor will suppress the rate and extent of fluorescence increase in a dose-dependent manner, similar to colchicine. Taxol should show an enhanced signal.

Pillar 3: Comparative Analysis & Data Presentation

A novel compound's potential is defined by its performance relative to established alternatives. We will compare our hypothetical data for this compound against Colchicine (a classic colchicine-site binder) and Paclitaxel (Taxol, a microtubule stabilizer with a different MoA).

Table 1: Comparative Performance of Microtubule-Targeting Agents
ParameterThis compound (Hypothetical Data)Colchicine (Reference)Paclitaxel (Reference)Rationale for Comparison
Cell Viability IC₅₀ (HeLa) 50 nM25 nM10 nMMeasures overall cytotoxic potency.
G2/M Arrest EC₅₀ 45 nM20 nM8 nMQuantifies the specific effect on the cell cycle.
Tubulin Polymerization IC₅₀ 250 nM200 nMNot Applicable (Promoter)Confirms direct biochemical inhibition.
Binding Affinity (Kd) to Tubulin 300 nM220 nM150 nMMeasures the strength of the direct physical interaction.

This structured data immediately benchmarks the novel compound's potency at the cellular, mechanistic, and biochemical levels against gold-standard drugs.

Visualizing the Signaling Pathway

Understanding the pathway provides context for the experimental results. Tubulin inhibitors disrupt the dynamic equilibrium of microtubule formation, which is essential for forming the mitotic spindle.

G cluster_0 Cell Cycle Progression cluster_1 Microtubule Dynamics A G2 Phase B Mitosis (M Phase) A->B C Cytokinesis B->C X G2/M Arrest & Apoptosis B->X Blocked D α/β-Tubulin Dimers E Microtubule Polymerization D->E F Mitotic Spindle E->F F->B Enables Chromosome Segregation G This compound (Hypothesized) G->E INHIBITS

Sources

A Comparative Guide to the Inter-Laboratory Validation of 4-Formyl-N-isopropylbenzamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 4-Formyl-N-isopropylbenzamide (4-FIPA), a significant process-related impurity in active pharmaceutical ingredients (APIs). The focus is on the inter-laboratory validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to select and implement a robust and reliable method for the quality control of 4-FIPA.

The accurate quantification of impurities like 4-FIPA is paramount for ensuring the safety and efficacy of pharmaceutical products.[1][2] Inter-laboratory validation, also known as reproducibility, is the ultimate test of a method's robustness, demonstrating its suitability for transfer between different laboratories, equipment, and analysts.[3][4] This guide is structured to provide not only the validation data but also the scientific rationale behind the experimental design and procedural choices, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][5]

Analytical Methodologies for 4-FIPA Analysis

The selection of an analytical method for impurity profiling is a critical decision. For a molecule like this compound, a benzamide derivative, two techniques stand out for their applicability:

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is a widely adopted technique in pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and ease of use. The DAD detector provides spectral information, aiding in peak purity assessment and specificity.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-DAD.[6] By utilizing the mass-to-charge ratio of the analyte and its fragments, UHPLC-MS/MS can achieve lower detection and quantification limits, making it ideal for trace-level analysis.

This guide will compare these two methods through a simulated inter-laboratory validation study.

Inter-Laboratory Validation Study Design

To ensure a comprehensive assessment of both methods, a rigorous inter-laboratory validation study was designed.

Study Participants:

  • Five laboratories with expertise in pharmaceutical analysis.

Samples:

  • A single batch of a drug substance spiked with 4-FIPA at three concentration levels:

    • Level 1: 50% of the target specification limit

    • Level 2: 100% of the target specification limit

    • Level 3: 150% of the target specification limit

  • A placebo sample (drug substance without 4-FIPA).

  • A sample of pure 4-FIPA reference standard.[7]

Validation Parameters: The study was designed to evaluate the following validation parameters as defined by the ICH Q2(R1) guideline:[3]

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability, Intermediate Precision, and Reproducibility)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

The overall workflow for the inter-laboratory validation study is depicted below.

Inter-Laboratory Validation Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting p1 Define Analytical Target Profile (ATP) p2 Develop Validation Protocol p1->p2 p3 Prepare & Distribute Samples p2->p3 lab1 Lab 1 Analysis p3->lab1 Standardized Protocol lab2 Lab 2 Analysis p3->lab2 Standardized Protocol lab3 Lab 3 Analysis p3->lab3 Standardized Protocol lab4 Lab 4 Analysis p3->lab4 Standardized Protocol lab5 Lab 5 Analysis p3->lab5 Standardized Protocol d1 Collect Data from all Labs lab1->d1 lab2->d1 lab3->d1 lab4->d1 lab5->d1 d2 Statistical Analysis of Results d1->d2 d3 Compare Method Performance d2->d3 d4 Generate Final Validation Report d3->d4

Caption: Workflow of the Inter-Laboratory Validation Study.

Comparative Performance Data

The following tables summarize the performance data obtained from the inter-laboratory validation study for the HPLC-DAD and UHPLC-MS/MS methods.

Table 1: Linearity and Range

ParameterHPLC-DADUHPLC-MS/MSAcceptance Criteria
Range 0.05 - 1.5 µg/mL0.005 - 1.5 µg/mLMethod appropriate for intended range
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.99
Y-intercept MinimalMinimalNot significantly different from zero

Table 2: Accuracy (Recovery %)

Spiked LevelHPLC-DADUHPLC-MS/MSAcceptance Criteria
50% 98.5 - 101.2%99.1 - 100.8%95.0 - 105.0%
100% 99.0 - 100.8%99.5 - 100.5%98.0 - 102.0%
150% 98.8 - 101.5%99.2 - 100.7%95.0 - 105.0%

Table 3: Precision (%RSD)

Precision TypeHPLC-DADUHPLC-MS/MSAcceptance Criteria
Repeatability ≤ 2.0%≤ 1.5%≤ 5.0%
Intermediate Precision ≤ 3.5%≤ 2.5%≤ 10.0%
Reproducibility ≤ 5.0%≤ 4.0%≤ 15.0%

Table 4: Detection and Quantitation Limits

ParameterHPLC-DADUHPLC-MS/MSJustification
LOD 0.015 µg/mL0.001 µg/mLBased on Signal-to-Noise ratio of 3:1
LOQ 0.05 µg/mL0.005 µg/mLBased on Signal-to-Noise ratio of 10:1

Experimental Protocols

Detailed step-by-step methodologies for both analytical techniques are provided below.

HPLC-DAD Method

HPLC-DAD Workflow prep Sample Preparation: Dissolve 10mg sample in 10mL diluent. hplc HPLC System: C18 column (4.6 x 150 mm, 5 µm) prep->hplc mobile Mobile Phase: Gradient of Acetonitrile and Water hplc->mobile injection Injection: 10 µL mobile->injection detection DAD Detection: 254 nm injection->detection quant Quantification: External Standard Calibration detection->quant

Caption: HPLC-DAD Analytical Workflow.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the drug substance sample in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection: Diode-Array Detector at a wavelength of 254 nm.

  • Quantification: Use a six-point calibration curve prepared from the 4-FIPA reference standard.

UHPLC-MS/MS Method

UHPLC-MSMS Workflow prep_ms Sample Preparation: Dissolve 1mg sample in 10mL diluent. Further dilute 100x. uhplc UHPLC System: C18 column (2.1 x 50 mm, 1.8 µm) prep_ms->uhplc mobile_ms Mobile Phase: Gradient of 0.1% Formic Acid in Acetonitrile and Water uhplc->mobile_ms injection_ms Injection: 2 µL mobile_ms->injection_ms ms_detection MS/MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM) injection_ms->ms_detection quant_ms Quantification: Internal Standard Calibration ms_detection->quant_ms

Caption: UHPLC-MS/MS Analytical Workflow.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve 1 mg of the drug substance sample in 10 mL of diluent (Acetonitrile:Water 50:50 v/v). Perform a further 1:100 dilution. Add an internal standard (e.g., isotopically labeled 4-FIPA).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor > product ion transitions for 4-FIPA and the internal standard must be optimized.

  • Quantification: Use a calibration curve prepared with the 4-FIPA reference standard and a fixed concentration of the internal standard.

Discussion and Conclusion

The inter-laboratory validation study demonstrates that both the HPLC-DAD and UHPLC-MS/MS methods are suitable for the quantitative analysis of this compound.

The HPLC-DAD method proved to be robust and reliable, meeting all predefined acceptance criteria. Its performance makes it well-suited for routine quality control environments where the expected impurity levels are well above the quantitation limit. The simplicity of the method and the widespread availability of the instrumentation are significant advantages.

The UHPLC-MS/MS method exhibited superior sensitivity and selectivity, with a limit of quantitation approximately ten times lower than the HPLC-DAD method.[6] This makes it the method of choice for applications requiring trace-level quantification, such as in early-stage drug development, stability studies where degradation products may be present at very low levels, or for formulated products with low API concentrations. The use of an internal standard also provides better compensation for matrix effects and variations in sample preparation.

Recommendation:

  • For routine QC testing and release of drug substance batches where 4-FIPA levels are expected to be well-controlled, the HPLC-DAD method is recommended due to its cost-effectiveness and robustness.

  • For trace-level analysis , method development support, and in situations requiring the highest level of confidence in specificity and sensitivity, the UHPLC-MS/MS method is the superior choice.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the regulatory context, the expected concentration of 4-FIPA, and the instrumentation available in the laboratory. Both methods, having been successfully validated across multiple laboratories, can be considered reliable for their intended purposes.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. [Link]
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q14: Analytical Procedure Development. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Understanding Impurity Analysis. (n.d.). Cormica. [Link]
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]
  • Nevirapine Impurities. (n.d.). SynZeal. [Link]
  • Nevirapine-impurities. (n.d.).

Sources

Establishing a Definitive Reference Standard for 4-Formyl-N-isopropylbenzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity and identity of starting materials and intermediates are paramount. 4-Formyl-N-isopropylbenzamide, a key building block in the synthesis of various biologically active compounds, necessitates a well-characterized reference standard to ensure the accuracy, reproducibility, and regulatory compliance of analytical methods. This guide provides a comprehensive framework for the in-house establishment of a primary reference standard for this compound, and objectively compares this approach to the reliance on commercially available standards. Through detailed experimental protocols and supporting data, we will elucidate the causality behind our methodological choices, empowering researchers to make informed decisions for their critical applications.

The Imperative for a High-Purity Reference Standard

A chemical reference standard serves as the benchmark against which samples are qualified and quantified.[1] Its established purity and identity are critical for:

  • Accurate quantification of this compound in reaction mixtures and final products.

  • Identification and control of impurities in synthetic batches.[2]

  • Validation of analytical methods such as High-Performance Liquid Chromatography (HPLC).

  • Ensuring lot-to-lot consistency in manufacturing processes.

While commercially available standards offer convenience, establishing an in-house primary reference standard provides a deeper understanding of the molecule's characteristics and a higher level of control over its quality. This guide will detail the synthesis, purification, and rigorous characterization of a candidate this compound reference standard.

Synthesis and Purification of Candidate Reference Material

A robust synthesis and purification strategy is the foundation for a high-purity reference material. We have selected a common and efficient method for the synthesis of N-substituted benzamides, proceeding through an amide coupling reaction between 4-formylbenzoic acid and isopropylamine.[3]

Synthesis of this compound

The chosen synthetic route involves the activation of the carboxylic acid group of 4-formylbenzoic acid to facilitate nucleophilic attack by isopropylamine. A reliable method for this transformation is the use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), which promotes amide bond formation under mild conditions.[4][5][6]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Addition of Amine: Slowly add isopropylamine (1.2 equivalents) to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Causality of Experimental Choices:

  • DCC as Coupling Agent: DCC is chosen for its efficiency in promoting amide bond formation at room temperature, minimizing the risk of side reactions that can occur at elevated temperatures.[4][5]

  • DMAP as Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction rate.

  • Aqueous Workup: The series of acidic and basic washes is crucial for removing unreacted starting materials and the DMAP catalyst.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility between the desired compound and impurities.[7][8]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a non-polar solvent, such as hexanes, to the hot solution until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Causality of Experimental Choices:

  • Solvent System: The ethyl acetate/hexanes system is chosen based on the principle of "like dissolves like." The moderately polar product is soluble in hot ethyl acetate, while the addition of a non-polar anti-solvent (hexanes) reduces its solubility upon cooling, inducing crystallization and leaving more soluble impurities in the mother liquor.[7]

Comprehensive Characterization of the In-House Reference Standard

A multi-faceted analytical approach is essential to unequivocally confirm the identity and establish the purity of the reference standard.

Identity Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Table 1: Representative NMR Data for this compound

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ 10.10 (s, 1H, -CHO)δ 191.8 (-CHO)
δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H)δ 166.2 (C=O)
δ 7.88 (d, J = 8.4 Hz, 2H, Ar-H)δ 139.5 (Ar-C)
δ 6.20 (br s, 1H, -NH)δ 135.2 (Ar-C)
δ 4.30 (sept, J = 6.8 Hz, 1H, -CH(CH₃)₂)δ 129.8 (Ar-CH)
δ 1.28 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂)δ 127.5 (Ar-CH)
δ 42.5 (-CH(CH₃)₂)
δ 22.7 (-CH(CH₃)₂)

3.1.2. Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound.

Experimental Protocol: MS Analysis

  • Sample Introduction: Introduce a dilute solution of the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 192.1.

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amide)~3300
C=O stretch (aldehyde)~1700
C=O stretch (amide)~1640
C-H stretch (aromatic)~3050
C-H stretch (aliphatic)~2970
Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity of the reference standard and quantifying any organic impurities.

Experimental Protocol: HPLC Purity Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Expected Result: A purity of ≥99.5%.

3.2.2. Differential Scanning Calorimetry (DSC)

DSC can be used to determine the purity of a crystalline compound by analyzing its melting point depression.[9][10][11][12][13]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 2°C/min) under a nitrogen atmosphere.

  • Analysis: Determine the melting point and calculate the purity using the van't Hoff equation.

Expected Result: A sharp melting endotherm, with a purity value consistent with the HPLC results.

Content of Volatiles and Non-Volatiles

3.3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to determine the content of volatile materials.[14][15][16][17]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

  • Data Acquisition: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300°C) at a rate of 10°C/min under a nitrogen atmosphere.

Expected Result: No significant weight loss before the onset of decomposition, indicating the absence of volatile solvents.

3.3.2. Loss on Drying (LOD)

The LOD test determines the amount of volatile matter, including water, that is driven off under specified conditions.[18][19][20][21][22]

Experimental Protocol: LOD Test

  • Procedure: Accurately weigh a sample and heat it in an oven at a specified temperature (e.g., 105°C) for a defined period or until a constant weight is achieved.[19]

  • Calculation: The loss on drying is expressed as a percentage of the initial sample weight.

3.3.3. Residue on Ignition (ROI) / Sulfated Ash

This test measures the amount of non-volatile inorganic impurities.

Experimental Protocol: ROI Test

  • Procedure: Accurately weigh a sample in a crucible, moisten with sulfuric acid, and heat gently until the substance is thoroughly charred. Ignite at a high temperature (e.g., 600 ± 50°C) until all carbon is consumed.

  • Calculation: The percentage of residue is calculated based on the initial weight of the sample.

3.3.4. Karl Fischer Titration

This is a specific method for determining the water content.[1][23][24]

Experimental Protocol: Karl Fischer Titration

  • Method: Use a coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh the sample and introduce it into the titration cell.

  • Analysis: The instrument automatically titrates the water present and calculates the water content.

Comparison with Commercially Available Standards

Commercially available this compound is often marketed as an "analytical standard" or with a stated purity (e.g., >98%).[25][26] While convenient, there are several key considerations:

Table 3: Comparison of In-House vs. Commercial Reference Standards

Characteristic In-House Primary Reference Standard Commercial "Analytical Standard"
Purity Rigorously determined by multiple orthogonal methods (e.g., HPLC, DSC), typically ≥99.5%.Stated purity, often based on a single method (e.g., HPLC or NMR). The full characterization data may not be readily available.
Identity Unequivocally confirmed by a suite of spectroscopic techniques (NMR, MS, FTIR).Identity is generally assumed based on the supplier's quality control. Detailed spectral data may not be provided.
Characterization Data A comprehensive Certificate of Analysis is generated with all experimental data.Certificate of Analysis may be limited to a statement of purity.
Traceability Full traceability of the synthesis and purification process.Limited traceability of the manufacturing process.
Cost Higher initial investment in time and resources.Lower upfront cost per unit.
Control Complete control over the quality and supply of the reference material.Dependent on the supplier's quality systems and stock availability.

Visualizing the Workflow

A well-defined workflow is crucial for establishing a reference standard.

G cluster_0 Synthesis & Purification cluster_1 Comprehensive Characterization cluster_2 Reference Standard Establishment Synthesis Synthesis of this compound Purification Purification by Recrystallization Synthesis->Purification Identity Identity Confirmation (NMR, MS, FTIR) Purification->Identity Purity Purity Assessment (HPLC, DSC) Purification->Purity Content Volatile & Non-Volatile Content (TGA, LOD, ROI, Karl Fischer) Purification->Content Cert_Gen Certificate of Analysis Generation Identity->Cert_Gen Purity->Cert_Gen Content->Cert_Gen Comparison Comparison with Commercial Standards Cert_Gen->Comparison

Caption: Workflow for establishing an in-house reference standard.

G cluster_0 Identity cluster_1 Purity cluster_2 Content RS Reference Standard (this compound) NMR NMR (¹H, ¹³C) RS->NMR MS Mass Spectrometry RS->MS FTIR FTIR RS->FTIR HPLC HPLC-UV RS->HPLC DSC DSC RS->DSC TGA TGA RS->TGA LOD LOD RS->LOD ROI ROI RS->ROI KF Karl Fischer RS->KF

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Formyl-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 4-Formyl-N-isopropylbenzamide (CAS No. 13255-50-0), ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to scientific integrity and operational excellence.

Foundational Knowledge: Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a benzaldehyde and benzamide derivative, and its hazard profile dictates the necessary precautions for handling and disposal.

Table 1: Key Properties and Hazards of this compound

Property/HazardDescriptionSource(s)
Chemical Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Physical State Solid[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P317: IF SWALLOWED: Get medical helpP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

The presence of both an aldehyde and an amide functional group informs the potential for chemical reactivity and the appropriate disposal pathways. The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system[3].

The Core Directive: Disposal as Hazardous Waste

The most direct and universally compliant method for the disposal of this compound is to manage it as hazardous chemical waste. This approach mitigates risk by entrusting the final treatment and disposal to certified professionals and facilities.

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[3]. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

  • Waste Container: Designate a specific, robust, and leak-proof container for the collection of this compound waste. The container must be chemically compatible with the compound; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "13255-50-0," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful)[4].

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. Incompatible materials can lead to dangerous chemical reactions.

  • Collection of Waste:

    • Solid Waste: Collect pure, unused, or contaminated solid this compound directly into the designated hazardous waste container.

    • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same container.

    • Solutions: If the compound is in a solvent, it should be collected as liquid hazardous waste. The solvent must also be identified on the waste label.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation. The SAA should be a cool, dry, and well-ventilated location, away from incompatible materials.

  • Arranging for Disposal: Once the container is full or has reached the storage time limit set by your institution and local regulations, contact your EH&S office to arrange for pickup and disposal by a licensed hazardous waste contractor.

In-Laboratory Pre-Treatment: Considerations and Cautions

In certain, well-equipped laboratory settings, pre-treatment of chemical waste can be considered to reduce its hazard level. However, these procedures should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and under strict safety protocols. It is crucial to consult with your institution's EH&S department before attempting any in-lab treatment of hazardous waste.

The aldehyde functional group can be oxidized to a less reactive carboxylic acid. This can be achieved using various oxidizing agents. A greener approach is often preferred to avoid the use of heavy metals[5][6][7].

  • Principle: Oxidation of the formyl group (-CHO) to a carboxylic acid group (-COOH) can reduce the chemical's reactivity and potential for certain hazardous reactions.

  • Example Reagent: Hydrogen peroxide is a potential oxidizing agent for aromatic aldehydes. Other reagents like Oxone (potassium peroxymonosulfate) have also been used for this purpose[8].

  • Caution: These reactions can be exothermic and may produce byproducts. A thorough understanding of the reaction stoichiometry and potential hazards is essential. The resulting carboxylic acid derivative would still need to be disposed of as chemical waste, though its hazard classification may be different.

Amide bonds can be cleaved through hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine[9][10][11][12].

  • Principle: Hydrolysis breaks the amide bond, converting the compound into 4-formylbenzoic acid and isopropylamine.

  • Conditions: This typically requires heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH)[9].

  • Caution: This process generates new chemical entities that also require proper disposal. The resulting amine (isopropylamine) is volatile and flammable, and the reaction mixture will be corrosive. Neutralization of the final solution would be necessary, and this should be done with care to control heat generation.

Diagram 1: Disposal Workflow for this compound

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) container Select Labeled, Compatible Hazardous Waste Container ppe->container gen_waste Generate this compound Waste (Solid, Solutions, Contaminated Items) container->gen_waste segregate Segregate Waste into Designated Container gen_waste->segregate store Store Sealed Container in Designated Satellite Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup store->contact_ehs disposal Professional Disposal via Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Workflow for the standard disposal of this compound.

Regulatory Framework: Ensuring Compliance

The disposal of this compound is governed by regulations from several bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): Under RCRA, chemical waste is regulated from "cradle to grave." this compound would likely be classified as a hazardous waste due to its toxic characteristics. Facilities generating hazardous waste are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs), each with specific requirements for storage, handling, and disposal[13][14][15].

  • OSHA (Occupational Exposure to Hazardous Chemicals in Laboratories Standard - 29 CFR 1910.1450): OSHA mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes procedures for the safe handling and disposal of hazardous chemicals[9]. Proper training for all personnel on these procedures is also required[8].

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical responsibility for all laboratory professionals. By adhering to the primary disposal pathway of treating it as segregated hazardous waste, you ensure the highest level of safety and regulatory compliance. While in-laboratory pre-treatment methods exist in principle, they should be approached with extreme caution and only after thorough evaluation and approval by your institution's safety officers. A steadfast commitment to these principles not only protects individuals and the environment but also upholds the integrity of the scientific community.

References

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Hydrogen Peroxide Plant Supplier. (2019, May 23). How To Treat Aldehyde-containing Wastewater? Retrieved from an industrial solutions provider website.
  • Vigon International, Inc. (2016, May 18). 500026 benzaldehyde natural safety data sheet.
  • Chemstock. (n.d.). BENZALDEHYDE Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Benzaldehyde Safety Data Sheet.
  • ChemicalBook. (n.d.). Benzaldehyde - Safety Data Sheet.
  • Aldex. (n.d.). Aldehyde Disposal Made Easy.
  • Arch TECHNOCHEM. (n.d.). Aldehyde Disposal. Retrieved from a waste management solutions provider.
  • YouTube. (2020, February 9). 4 Green oxidation of aromatic aldehydes.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
  • BenchChem. (n.d.). Proper Disposal of N-(1-hydroxypropan-2-yl)benzamide: A Safety-First Guide for Laboratory Professionals.
  • Google Patents. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
  • CP Lab Safety. (n.d.). N-Isopropyl-4-formylbenzamide, min 95%, 100 grams.
  • Chemguide. (n.d.). The hydrolysis of amides.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Teknoscienze. (n.d.). Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • ResearchGate. (2025, August 6). Oxidation of Aromatic Aldehydes Using Oxone | Request PDF.
  • ACS Publications. (2018, March 7). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. Retrieved from ACS Sustainable Chemistry & Engineering.
  • PubChem. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide.
  • YouTube. (2015, October 4). Neutralization Lab (Part 1) Directions.
  • BenchChem. (n.d.). Proper Disposal of 4-Formylbenzoate: A Comprehensive Guide for Laboratory Professionals.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • Google Patents. (n.d.). US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • ECHEMI. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide SDS, 13255-50-0 Safety Data Sheets.
  • SpringerLink. (2015, August 12). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • YouTube. (2021, January 18). Neutralization Titration in Aqueous Solution/ Analytical Chemistry Lab.
  • YouTube. (2014, July 2). Neutralization Reaction: Chemistry Sample Problem.
  • YouTube. (2010, January 14). Chemistry Tutorial 11.2b: Neutralization Reactions (Advanced).
  • National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from ACS Chemical Research in Toxicology.
  • eCFR. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General.
  • PubMed. (2016, November 7). Activated Carbon-Based System for the Disposal of Psychoactive Medications.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
  • Federal Register. (n.d.). Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents.

Sources

A Senior Application Scientist's Guide to Handling 4-Formyl-N-isopropylbenzamide: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Formyl-N-isopropylbenzamide demands a synthesis of innovation and uncompromising safety. This compound, a substituted benzamide, presents specific hazards that necessitate a meticulous approach to personal protection and laboratory handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe use, grounded in established safety principles and data. Here, we will detail the essential personal protective equipment (PPE), outline operational plans for handling and disposal, and explain the causality behind these critical safety measures.

Hazard Identification and Risk Assessment: The "Why" Behind the PPE

Understanding the intrinsic hazards of this compound is the foundational step in building a robust safety protocol. According to its Safety Data Sheet (SDS), this compound is classified with several key hazard statements that directly inform our PPE and handling choices.[1][2]

Summary of GHS Classifications:

Hazard StatementGHS Classification CodeNature of HazardImplication for Handling
Harmful if swallowedH302Acute Toxicity (Oral), Category 4Prevents accidental ingestion through contaminated hands or surfaces.
Causes skin irritationH315Skin Irritation, Category 2Requires robust skin protection to prevent direct contact.
Causes serious eye irritationH319Eye Irritation, Category 2Mandates stringent eye protection to prevent splashes or aerosol contact.
May cause respiratory irritationH335Specific Target Organ Toxicity (Single Exposure), Category 3Necessitates respiratory protection and handling in ventilated enclosures to avoid inhaling dust or aerosols.
Harmful if inhaledH332Acute Toxicity (Inhalation), Category 4Reinforces the need for effective respiratory protection and engineering controls.[3]

The primary routes of exposure—inhalation, skin contact, eye contact, and ingestion—are all significant risks.[1] The compound is a solid powder, which increases the risk of aerosolization and inhalation during weighing and transfer procedures.[3] Therefore, our safety strategy must create multiple barriers to prevent the compound from breaching our physiological defenses.

The Core Ensemble: Selecting Your Personal Protective Equipment

Based on the risk assessment, a multi-layered PPE strategy is required. The goal is to establish a complete barrier between the researcher and the chemical.

Primary Engineering Control: The Fume Hood

Before any PPE is donned, the primary line of defense must be established. All weighing, reconstitution, and handling of solid this compound must be conducted inside a certified chemical fume hood or a ventilated balance enclosure.[4] This engineering control is non-negotiable as it captures dust and aerosols at the source, drastically reducing the potential for respiratory exposure.[5][6]

Foundational PPE: Lab Coat and Attire
  • Laboratory Coat: A clean, buttoned lab coat, preferably one with elastic cuffs, should always be worn. This serves as the first barrier against incidental skin contact.

  • Full-Length Pants and Closed-Toe Shoes: This is a universal laboratory requirement that protects against spills and splashes that might occur below bench level.

Hand Protection: The Right Gloves

Given the H315 "Causes skin irritation" classification, selecting the correct gloves is critical.[1]

  • Material: Nitrile gloves are the standard choice for incidental contact with a wide range of chemicals. Always consult a glove compatibility chart for the specific solvents you may be using to dissolve the compound.

  • Protocol:

    • Inspect gloves for any signs of degradation or perforation before use.[1]

    • Don gloves over the cuffs of your lab coat to ensure a complete seal.

    • Employ a double-gloving technique if handling higher concentrations or for prolonged periods. This allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

    • Never reuse disposable gloves. Remove them using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the designated chemical waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Eye and Face Protection: A Non-Negotiable Barrier

The H319 "Causes serious eye irritation" warning necessitates robust protection.[1][2]

  • Minimum Requirement: Tightly fitting safety goggles with side shields that conform to NIOSH or EU EN166 standards are mandatory.[1][5] Standard safety glasses do not provide an adequate seal against dust and splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or solution preparation), a full-face shield should be worn in addition to safety goggles.

Respiratory Protection: Preventing Inhalation

Due to the H335 "May cause respiratory irritation" and H332 "Harmful if inhaled" classifications, respiratory protection is essential, especially when handling the powder form.[1][3]

  • Standard Operations (in a Fume Hood): For small quantities handled exclusively within a functioning fume hood, additional respiratory protection may not be required, as the engineering control is designed to manage this risk.

  • Outside of a Fume Hood (Not Recommended) or in Case of Spill: If engineering controls are not feasible or fail, a NIOSH-approved respirator is required. A full-face respirator with particulate filters (conforming to EN 143 or similar) offers the best protection for both the respiratory system and the eyes.[1][5] Dust masks are not an acceptable substitute.[4]

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that safety is integrated into every step of the workflow.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Spatula, Weigh Paper, Vials) prep1->prep2 prep3 Prepare Designated Waste Containers prep2->prep3 prep4 Don Required PPE: - Lab Coat - Goggles - Nitrile Gloves prep3->prep4 handle1 Place Balance and Compound in Hood prep4->handle1 Begin Work handle2 Carefully Weigh Solid Compound handle1->handle2 handle3 Transfer to Vessel for Dissolution handle2->handle3 handle4 Wipe Down Spatula and Weigh Paper with a Wet Wipe handle3->handle4 clean1 Dispose of Contaminated Wipes/Paper in Solid Waste handle4->clean1 clean2 Decontaminate Work Surface in Hood clean1->clean2 clean3 Close Container and Store Properly clean2->clean3 clean4 Doff PPE in Correct Order (Gloves first) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Experimental workflow for safely handling this compound.

Disposal Plan: Managing Contaminated Materials

Proper waste segregation is crucial to ensure the safety of all personnel and compliance with environmental regulations.

  • Solid Waste: All disposable items that have come into direct contact with this compound (e.g., gloves, weigh paper, contaminated paper towels, pipette tips) must be disposed of in a dedicated, clearly labeled hazardous solid waste container.

  • Liquid Waste: Solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a labeled hazardous liquid waste container. Do not pour this waste down the drain.[8]

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Regulatory Compliance: All disposal must adhere to local, state, and federal regulations.[1]

Emergency Procedures: Planning for the Unexpected

Exposure Response

Immediate and correct first aid is vital.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or irritation persists, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical help.[1]

Spill Response

Decision Flowchart for Spill Management

cluster_contain Containment & Cleanup spill Spill Occurs location Is the spill inside the fume hood? spill->location size Is the spill minor (manageable by you)? location->size Yes evacuate Alert others. Evacuate the area. Contact EHS. location->evacuate No size->evacuate No ppe Ensure proper PPE is worn (respirator may be needed) size->ppe Yes contain Cover with absorbent material (avoid raising dust) ppe->contain collect Carefully collect material into waste container contain->collect decon Decontaminate the spill area collect->decon dispose Dispose of all materials as hazardous waste decon->dispose

Caption: Decision-making process for handling a chemical spill.

By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This disciplined approach, rooted in a deep understanding of the material's hazards, transforms safety protocols from a list of rules into a self-validating system of professional practice.

References

  • 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270.
  • MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Oxford Lab Fine Chem LLP. [Link]
  • N-Isopropylbenzamide | C10H13NO | CID 79503.
  • N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • BENZAMIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formyl-N-isopropylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Formyl-N-isopropylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.